molecular formula C16H20FN3O4 B1675486 Linezolid CAS No. 165800-03-3

Linezolid

Cat. No.: B1675486
CAS No.: 165800-03-3
M. Wt: 337.35 g/mol
InChI Key: TYZROVQLWOKYKF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linezolid is a synthetic antibacterial agent of the oxazolidinone class and was the first member of this class approved for medical use . Its primary research value lies in its unique mechanism of action: it inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the 70S initiation complex, a crucial early step in bacterial reproduction . This mechanism makes this compound a critical tool for studying multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE) . Researchers utilize this compound to investigate serious infections such as pneumonia, complicated skin and skin structure infections, and bacteremia . It is important to note that this compound is bacteriostatic against enterococci and staphylococci and bactericidal against most streptococci . From a pharmacological perspective, this compound demonstrates nearly 100% oral bioavailability, allowing for direct in vivo translation from intravenous administration in preclinical models . Its spectrum of activity also encompasses certain mycobacteria and anaerobes . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZROVQLWOKYKF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046489
Record name Linezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Linezolid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.44e+00 g/L
Record name Linezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linezolid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White crystals from ethyl acetate and hexanes

CAS No.

165800-03-3
Record name Linezolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165800-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linezolid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISQ9I6J12J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LINEZOLID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linezolid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181.5-182.5 °C
Record name Linezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LINEZOLID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Discovery and Synthesis of Linezolid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Linezolid stands as a landmark achievement in antibacterial drug development, representing the first of a new class of antibiotics, the oxazolidinones, to be approved for clinical use in over three decades. Its novel mechanism of action and efficacy against multi-drug resistant Gram-positive pathogens have made it an indispensable tool in modern medicine. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development: A Historical Perspective

The journey to this compound's approval was a multi-decade endeavor, marked by initial discoveries, setbacks, and eventual success driven by the urgent medical need for new antibiotics.

The antimicrobial potential of the oxazolidinone class was first recognized by researchers at E.I. duPont de Nemours in the 1970s. However, early compounds were beset by toxicity issues, leading to a discontinuation of their development. The rising threat of antibiotic resistance in the 1980s and 1990s, particularly from Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), spurred renewed interest in novel antibiotic classes.

In the 1990s, a dedicated research program at Pharmacia & Upjohn (now part of Pfizer) revisited the oxazolidinone scaffold. Through extensive structure-activity relationship (SAR) studies, they synthesized and evaluated numerous analogues. This effort led to the identification of two promising candidates: eperezolid (B1671371) and this compound. While both showed similar preclinical antibacterial activity, this compound was ultimately selected for further development due to its superior pharmacokinetic profile.[1][] this compound was approved by the U.S. Food and Drug Administration (FDA) in 2000.

Discovery_Timeline cluster_1970s 1970s cluster_1980s 1980s cluster_1990s 1990s cluster_2000 2000 node_1978 DuPont patents oxazolidinones for plant diseases node_1984 DuPont patents oxazolidinones for bacterial infections in mammals node_1978->node_1984 Further Development node_toxicity Early compounds show liver toxicity; development halted node_1984->node_toxicity node_upjohn Pharmacia & Upjohn initiates oxazolidinone research program node_toxicity->node_upjohn Renewed Interest (due to resistance) node_sar Extensive SAR studies lead to eperezolid and this compound node_upjohn->node_sar node_selection This compound selected for development due to superior pharmacokinetics node_sar->node_selection node_approval This compound (Zyvox) receives FDA approval node_selection->node_approval

Caption: A timeline of the key events in the discovery and development of this compound.

Synthesis Pathway of this compound

The chemical synthesis of this compound is a complex process that has been the subject of extensive research to develop efficient and scalable routes. A common and illustrative synthetic approach involves the construction of the core oxazolidinone ring and subsequent functionalization.

A widely recognized synthetic route begins with the preparation of two key intermediates: 3-fluoro-4-morpholinylaniline and (S)-N-(2,3-epoxypropyl)phthalimide. The synthesis proceeds through the following key steps:

  • Formation of the Amino Alcohol: 3-fluoro-4-morpholinylaniline is reacted with (R)-glycidyl butyrate (B1204436). The epoxide ring is opened by the aniline (B41778) nitrogen, forming a chiral amino alcohol intermediate.

  • Oxazolidinone Ring Formation: The amino alcohol is then cyclized to form the 2-oxazolidinone (B127357) ring. This is often achieved using a carbonylating agent such as carbonyldiimidazole (CDI).

  • Conversion to the Amine: The butyrate protecting group is removed, and the resulting primary alcohol is converted to an amine. This can be accomplished through a series of steps, including mesylation, azide (B81097) displacement, and reduction.

  • Acetylation: The final step is the acetylation of the primary amine to yield this compound.

Synthesis_Pathway A 3-Fluoro-4-morpholinylaniline C₁₀H₁₃FN₂O C Chiral Amino Alcohol Intermediate A->C Epoxide Ring Opening B (R)-Glycidyl butyrate C₇H₁₂O₃ B->C D (R)-5-(Hydroxymethyl)oxazolidinone Intermediate C->D Cyclization (e.g., CDI) E (S)-5-(Azidomethyl)oxazolidinone Intermediate D->E Mesylation & Azide Displacement F (S)-5-(Aminomethyl)oxazolidinone Intermediate E->F Reduction G This compound C₁₆H₂₀FN₃O₄ F->G Acetylation Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex combines with 50S 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex 50S_subunit->Initiation_Complex prevents formation mRNA mRNA mRNA->30S_subunit binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit binds Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to This compound This compound This compound->50S_subunit binds to 23S rRNA Experimental_Workflow cluster_mic MIC Determination cluster_invivo In Vivo Efficacy (Mouse Thigh Model) mic_1 Prepare Bacterial Inoculum mic_3 Inoculate and Incubate mic_1->mic_3 mic_2 Prepare this compound Dilutions mic_2->mic_3 mic_4 Determine MIC mic_3->mic_4 invivo_1 Induce Neutropenia invivo_2 Infect with Bacteria invivo_1->invivo_2 invivo_3 Administer this compound invivo_2->invivo_3 invivo_4 Assess Bacterial Burden invivo_3->invivo_4

References

An In-Depth Technical Guide to the Mechanism of Action of Linezolid on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linezolid, the first clinically approved oxazolidinone antibiotic, represents a critical tool in combating infections caused by multi-drug resistant Gram-positive bacteria. Its unique mechanism of action, targeting a highly conserved region of the bacterial ribosome, has made it an object of intense scientific scrutiny. This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of this compound's binding to the 50S ribosomal subunit. Through a detailed exploration of its binding site, inhibitory effects on protein synthesis, and the experimental methodologies used to elucidate these processes, this document serves as a vital resource for researchers engaged in antibiotic discovery and development.

Introduction

The rise of antibiotic resistance necessitates a deep understanding of the mechanisms of existing drugs to inform the development of novel therapeutics. This compound's efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) stems from its distinct mode of action, which involves the inhibition of bacterial protein synthesis at the initiation phase[1][2]. This guide delves into the core of this mechanism, providing a technical examination of this compound's interaction with its target, the 50S ribosomal subunit.

The this compound Binding Site on the 50S Ribosomal Subunit

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have unequivocally identified the binding site of this compound within the peptidyl transferase center (PTC) of the 50S ribosomal subunit[3][4]. The PTC is a highly conserved region composed almost exclusively of 23S rRNA and is responsible for catalyzing peptide bond formation.

This compound lodges itself in a deep cleft within the A-site of the PTC, a position that would normally be occupied by the aminoacyl moiety of an incoming aminoacyl-tRNA (aa-tRNA)[3][4]. This strategic placement is key to its inhibitory function. The binding pocket is lined by universally conserved nucleotides of the 23S rRNA, with which this compound establishes a network of interactions[3].

dot

cluster_ribosome 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) A-Site A-Site Peptidyl Transferase Center (PTC)->A-Site encompasses P-Site P-Site Peptidyl Transferase Center (PTC)->P-Site encompasses E-Site E-Site This compound This compound This compound->A-Site Binds to Aminoacyl-tRNA Aminoacyl-tRNA This compound->Aminoacyl-tRNA Sterically hinders Aminoacyl-tRNA->A-Site Normally binds to cluster_initiation Protein Synthesis Initiation 30S Subunit 30S Subunit 30S Initiation Complex 30S Initiation Complex 30S Subunit->30S Initiation Complex fMet-tRNA fMet-tRNA fMet-tRNA->30S Initiation Complex mRNA mRNA mRNA->30S Initiation Complex Initiation Factors Initiation Factors Initiation Factors->30S Initiation Complex 70S Initiation Complex 70S Initiation Complex 30S Initiation Complex->70S Initiation Complex 50S Subunit 50S Subunit 50S Subunit->70S Initiation Complex Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis Proceeds to elongation This compound This compound This compound->70S Initiation Complex Inhibits formation cluster_workflow In Vitro Translation Inhibition Workflow start Prepare Reaction Mixes (S30, DNA, Amino Acids) add_this compound Add this compound (Varying Concentrations) incubate Incubate at 37°C precipitate Precipitate Proteins (TCA) filter_wash Filter and Wash scintillation Scintillation Counting analyze Analyze Data (Determine IC50)

References

The Molecular Basis of Linezolid Mitochondrial Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linezolid, a potent oxazolidinone antibiotic, is a critical tool in combating drug-resistant Gram-positive infections. However, its clinical utility can be hampered by mitochondrial toxicity, leading to serious adverse effects such as lactic acidosis, myelosuppression, and neuropathy, particularly with prolonged use. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced mitochondrial dysfunction. By delving into the core of its off-target effects, from the inhibition of mitochondrial protein synthesis to the downstream impairment of oxidative phosphorylation, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to better understand, predict, and potentially mitigate this significant clinical challenge.

Core Mechanism: Inhibition of Mitochondrial Protein Synthesis

The primary mechanism of this compound's antibacterial action is the inhibition of protein synthesis by binding to the 23S rRNA component of the 50S large ribosomal subunit, thereby preventing the formation of a functional 70S initiation complex.[1][2] Due to the endosymbiotic origin of mitochondria, mitochondrial ribosomes (mitoribosomes) share structural similarities with their bacterial counterparts.[1] This evolutionary relationship forms the basis of this compound's off-target mitochondrial toxicity.

This compound binds to the 16S rRNA of the large subunit (55S) of the human mitoribosome, a site analogous to its binding site on the bacterial ribosome.[2][3][4] This interaction obstructs the proper assembly of the translational machinery, leading to a profound inhibition of mitochondrial protein synthesis.[1][5][6][7] Consequently, the synthesis of the 13 essential protein subunits of the electron transport chain (ETC) and ATP synthase that are encoded by mitochondrial DNA (mtDNA) is severely hampered.[1]

This selective inhibition of mitochondrially-encoded proteins, while nuclear-encoded mitochondrial proteins remain unaffected, creates a critical imbalance in the assembly and function of the oxidative phosphorylation (OXPHOS) system.[1]

Downstream Consequences: Impaired Oxidative Phosphorylation and Cellular Dysfunction

The inhibition of mitochondrial protein synthesis initiates a cascade of events that culminates in cellular dysfunction and the clinical manifestations of this compound toxicity.

Disruption of the Electron Transport Chain

The mitochondrially-encoded proteins are vital components of several ETC complexes. Specifically, their absence disrupts the function of:

  • Complex I (NADH:ubiquinone oxidoreductase)

  • Complex III (Ubiquinol:cytochrome c oxidoreductase)

  • Complex IV (Cytochrome c oxidase)

  • Complex V (ATP synthase)

Complex II (Succinate dehydrogenase), which is entirely encoded by nuclear DNA, remains functionally intact.[1] This differential impact leads to a significant reduction in the overall activity of the ETC, impairing the transfer of electrons and the pumping of protons across the inner mitochondrial membrane.[1][6]

Increased Oxidative Stress

The dysfunctional ETC can lead to an increase in the production of reactive oxygen species (ROS).[8] Impaired electron flow can result in the premature leakage of electrons to molecular oxygen, particularly at Complexes I and III, generating superoxide (B77818) anions. This state of oxidative stress can further damage mitochondrial components, including mtDNA, proteins, and lipids, exacerbating the initial insult. Studies in rats have shown that this compound administration leads to increased levels of malondialdehyde and nitric oxide, markers of lipid peroxidation and nitrosative stress, respectively.[8]

Cellular Energetic Failure and Lactic Acidosis

The ultimate consequence of a compromised ETC is a diminished capacity for ATP synthesis via oxidative phosphorylation.[9] To compensate for this energy deficit, cells increasingly rely on anaerobic glycolysis. This metabolic shift results in the overproduction of pyruvate, which is then converted to lactate (B86563) by lactate dehydrogenase to regenerate NAD+ for continued glycolysis.[9] The accumulation of lactate in the bloodstream can lead to lactic acidosis, a severe and potentially fatal metabolic complication observed in patients on long-term this compound therapy.[2][9]

Induction of Apoptosis

Prolonged mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis. The collapse of the mitochondrial membrane potential, a key indicator of mitochondrial health, has been observed in cells treated with this compound.[10] This can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, activating the caspase cascade and culminating in programmed cell death. This apoptotic process is thought to contribute to the myelosuppression (anemia and thrombocytopenia) seen with this compound treatment.[10][11]

Signaling Pathways and Molecular Interactions

The molecular toxicity of this compound can be visualized through a central signaling pathway leading from ribosome inhibition to cellular dysfunction.

Linezolid_Toxicity_Pathway cluster_drug_target Drug Action cluster_molecular_effect Molecular Consequences cluster_cellular_dysfunction Cellular Dysfunction cluster_clinical_manifestation Clinical Manifestations This compound This compound MitoRibosome Mitochondrial Ribosome (16S rRNA) This compound->MitoRibosome Binds to ProteinSynthInhibition Inhibition of Mitochondrial Protein Synthesis MitoRibosome->ProteinSynthInhibition Leads to ETC_Protein_Decrease Decreased Synthesis of mtDNA-encoded ETC Subunits (Complexes I, III, IV, V) ProteinSynthInhibition->ETC_Protein_Decrease OXPHOS_Impairment Impaired Oxidative Phosphorylation (OXPHOS) ETC_Protein_Decrease->OXPHOS_Impairment ROS_Increase Increased ROS Production OXPHOS_Impairment->ROS_Increase ATP_Decrease Decreased ATP Production OXPHOS_Impairment->ATP_Decrease Apoptosis Apoptosis OXPHOS_Impairment->Apoptosis Neuropathy Peripheral & Optic Neuropathy OXPHOS_Impairment->Neuropathy Energy deficit in neurons ROS_Increase->Apoptosis LacticAcidosis Lactic Acidosis ATP_Decrease->LacticAcidosis via Anaerobic Glycolysis Myelosuppression Myelosuppression Apoptosis->Myelosuppression radiolabeling_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_mito Isolate Mitochondria add_label Add [35S]methionine isolate_mito->add_label prepare_buffer Prepare Incubation Buffer prepare_buffer->add_label add_drug Add this compound/ Vehicle add_label->add_drug incubate Incubate add_drug->incubate terminate Terminate Reaction & Precipitate Proteins incubate->terminate quantify Scintillation Counting terminate->quantify analyze_data Calculate IC50 quantify->analyze_data seahorse_workflow cluster_prep Preparation cluster_run Assay Execution cluster_analysis Data Analysis seed_cells Seed Cells run_assay Run Seahorse XF Analyzer seed_cells->run_assay hydrate_cartridge Hydrate Sensor Cartridge load_compounds Load Compounds (this compound, Oligomycin, FCCP, Rot/AA) hydrate_cartridge->load_compounds load_compounds->run_assay measure_ocr Measure OCR run_assay->measure_ocr calculate_params Calculate Mitochondrial Function Parameters measure_ocr->calculate_params

References

The Dawn of a New Antibiotic Era: The Early Development and History of Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-positive bacteria in the latter half of the 20th century posed a significant threat to public health, creating an urgent need for novel classes of antibiotics. The oxazolidinones emerged as a beacon of hope, representing the first new class of antibiotics to be introduced in decades. This technical guide delves into the early development and history of oxazolidinones, from their initial discovery and subsequent setbacks to the pivotal structure-activity relationship (SAR) studies that culminated in the development of the first clinically successful agent, linezolid.

The Genesis of a New Class: The DuPont Era

The story of oxazolidinones begins in the late 1970s and early 1980s at E.I. DuPont de Nemours and Company. During a screening program for new antibacterial agents, researchers identified a series of 3-aryl-2-oxazolidinones with promising activity against Gram-positive bacteria. Two of the most notable early compounds were DuP 105 and DuP 721. These compounds demonstrated a unique mechanism of action, inhibiting bacterial protein synthesis at a very early stage, a mode of action distinct from existing antibiotic classes. This novel mechanism meant that there was no cross-resistance with other antibiotics, a crucial advantage in the face of growing resistance.

However, despite their promising in vitro activity, the development of these early oxazolidinones was halted due to significant toxicity issues observed in animal studies. This setback led DuPont to abandon their oxazolidinone program.

In Vitro Activity of Early DuPont Oxazolidinones

The initial in vitro studies of DuP 105 and DuP 721 revealed their potential against a range of clinically important Gram-positive pathogens. The following table summarizes their minimum inhibitory concentrations (MICs) against various bacterial strains.

OrganismDuP 105 MIC (µg/mL)DuP 721 MIC (µg/mL)
Staphylococcus aureus4 - 161 - 4
Methicillin-resistant S. aureus (MRSA)4 - 161 - 4
Streptococcus pyogenes2 - 80.5 - 2
Streptococcus pneumoniae4 - 161 - 4
Enterococcus faecalis8 - 322 - 8

A Renaissance at Pharmacia & Upjohn: The Path to this compound

In the 1990s, scientists at Pharmacia & Upjohn (now part of Pfizer) revisited the oxazolidinone class, intrigued by their novel mechanism of action and the pressing need for new antibiotics against resistant Gram-positive infections. They initiated a systematic research program to explore the structure-activity relationships (SAR) of oxazolidinones, aiming to identify analogs with improved potency and a better safety profile.

This extensive medicinal chemistry effort led to several key discoveries. Researchers found that modifications to the N-phenyl ring and the C-5 side chain of the oxazolidinone core could significantly impact antibacterial activity and toxicity. A crucial breakthrough was the discovery that incorporating a morpholine (B109124) ring at the para position of the N-phenyl ring and an acetamide (B32628) group at the C-5 position resulted in compounds with excellent antibacterial activity and a favorable safety profile.

This research culminated in the identification of two promising clinical candidates: eperezolid (B1671371) and this compound.

The Rise of Eperezolid and this compound

Eperezolid and this compound both demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like MRSA and vancomycin-resistant enterococci (VRE). Their MIC values were comparable to or better than existing therapies.

OrganismEperezolid MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus1 - 41 - 4
Methicillin-resistant S. aureus (MRSA)1 - 41 - 4
Vancomycin-resistant Enterococcus faecium1 - 41 - 4
Streptococcus pneumoniae (penicillin-susceptible)0.5 - 20.5 - 2
Streptococcus pneumoniae (penicillin-resistant)0.5 - 20.5 - 2

While both compounds showed similar in vitro efficacy, this compound was ultimately selected for further development due to its superior pharmacokinetic profile. This compound exhibited approximately 100% oral bioavailability, allowing for intravenous-to-oral step-down therapy, a significant advantage in clinical practice.

Pharmacokinetic Profile of Early Clinical Candidates

The pharmacokinetic properties of eperezolid and this compound were crucial in determining the lead candidate for clinical development.

ParameterEperezolidThis compound
Oral Bioavailability~70%~100%
Elimination Half-life (t½)4-5 hours5-7 hours
Protein Binding~30%~31%
Volume of Distribution (Vd)~40 L~40-50 L

Unraveling the Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

The novel mechanism of action of oxazolidinones was a key driver of their development. Unlike other protein synthesis inhibitors that target the elongation phase, oxazolidinones were found to inhibit the initiation of protein synthesis.

Experimental Protocol: Ribosome Binding Assay

The mechanism of action was elucidated through a series of in vitro experiments, including ribosome binding assays. A typical protocol is outlined below:

Objective: To determine the effect of oxazolidinones on the formation of the 70S initiation complex.

Materials:

  • Purified 70S ribosomes from E. coli or S. aureus

  • Initiation factors (IF1, IF2, IF3)

  • [³H]-N-formylmethionyl-tRNA (fMet-tRNA)

  • mRNA template (e.g., MS2 phage RNA)

  • GTP

  • Oxazolidinone compounds (e.g., this compound) at various concentrations

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • Nitrocellulose filters

Methodology:

  • Prepare reaction mixtures containing ribosomes, initiation factors, GTP, and the oxazolidinone compound or vehicle control.

  • Initiate the reaction by adding the mRNA template and [³H]-fMet-tRNA.

  • Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes) to allow for the formation of the 70S initiation complex.

  • Stop the reaction by adding ice-cold reaction buffer.

  • Filter the reaction mixtures through nitrocellulose filters. The 70S initiation complex, containing the radiolabeled fMet-tRNA, will be retained on the filter.

  • Wash the filters to remove any unbound [³H]-fMet-tRNA.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of inhibition of initiation complex formation at each oxazolidinone concentration compared to the vehicle control.

These experiments demonstrated that oxazolidinones bind to the 50S ribosomal subunit at the P site, interfering with the proper positioning of the initiator fMet-tRNA and preventing the formation of a functional 70S initiation complex. This unique mechanism of action explains the lack of cross-resistance with other protein synthesis inhibitors.

In Vivo Efficacy: From the Bench to Preclinical Models

The promising in vitro activity and unique mechanism of action of the new oxazolidinones were further validated in preclinical animal models of infection.

Experimental Protocol: Mouse Systemic Infection Model

Objective: To evaluate the in vivo efficacy of oxazolidinones in a lethal systemic infection model.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or CD-1)

  • Virulent strain of Staphylococcus aureus (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB) for bacterial culture

  • Saline solution

  • Mucin (to enhance infectivity)

  • Oxazolidinone compounds (e.g., this compound) formulated for oral or parenteral administration

Methodology:

  • Culture the S. aureus strain overnight in TSB.

  • Prepare the bacterial inoculum by diluting the overnight culture in saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The inoculum may be mixed with mucin to increase the virulence.

  • Infect the mice via intraperitoneal (IP) injection of the bacterial suspension.

  • Administer the oxazolidinone compound or vehicle control at various doses and schedules, starting at a specified time post-infection (e.g., 1 hour).

  • Monitor the mice for a defined period (e.g., 7 days) and record survival.

  • In separate groups of mice, collect blood or spleen samples at different time points post-treatment to determine the bacterial load (CFU/mL or CFU/organ).

  • Calculate the 50% effective dose (ED₅₀) of the oxazolidinone compound.

These in vivo studies confirmed the efficacy of this compound in treating serious Gram-positive infections and provided the necessary data to support its progression into clinical trials.

Visualizing the Journey: Diagrams of Discovery and Action

The Oxazolidinone Drug Discovery Workflow

Oxazolidinone_Discovery_Workflow cluster_0 DuPont Era (1980s) cluster_1 Pharmacia & Upjohn Era (1990s) Initial Screening Initial Screening Discovery of Oxazolidinone Core Discovery of Oxazolidinone Core Initial Screening->Discovery of Oxazolidinone Core Lead Compounds (DuP 105, DuP 721) Lead Compounds (DuP 105, DuP 721) Discovery of Oxazolidinone Core->Lead Compounds (DuP 105, DuP 721) Toxicity Issues Toxicity Issues Lead Compounds (DuP 105, DuP 721)->Toxicity Issues Program Abandoned Program Abandoned Toxicity Issues->Program Abandoned Re-evaluation of Oxazolidinones Re-evaluation of Oxazolidinones Program Abandoned->Re-evaluation of Oxazolidinones Systematic SAR Studies Systematic SAR Studies Re-evaluation of Oxazolidinones->Systematic SAR Studies Identification of Key Moieties Identification of Key Moieties Systematic SAR Studies->Identification of Key Moieties Synthesis of Analogs Synthesis of Analogs Identification of Key Moieties->Synthesis of Analogs Lead Optimization Lead Optimization Synthesis of Analogs->Lead Optimization Selection of Clinical Candidates (Eperezolid, this compound) Selection of Clinical Candidates (Eperezolid, this compound) Lead Optimization->Selection of Clinical Candidates (Eperezolid, this compound) Pharmacokinetic Profiling Pharmacokinetic Profiling Selection of Clinical Candidates (Eperezolid, this compound)->Pharmacokinetic Profiling Selection of this compound for Development Selection of this compound for Development Pharmacokinetic Profiling->Selection of this compound for Development

Caption: The drug discovery workflow of oxazolidinones.

Mechanism of Action: Inhibition of the 70S Initiation Complex

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S Subunit 50S Subunit P site P site A site A site 30S Subunit 30S Subunit 70S Initiation Complex 70S Initiation Complex P site->70S Initiation Complex Formation of mRNA mRNA mRNA->30S Subunit binds Initiator tRNA (fMet-tRNA) Initiator tRNA (fMet-tRNA) Initiator tRNA (fMet-tRNA)->P site binds This compound This compound This compound->P site binds to 50S subunit at P site This compound->70S Initiation Complex Inhibits formation Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis Proceeds No Protein Synthesis No Protein Synthesis 70S Initiation Complex->No Protein Synthesis

Caption: The mechanism of action of this compound.

Evolution of Oxazolidinone Structure-Activity Relationships

SAR_Evolution DuPont_Leads DuP 105 & DuP 721 3-Aryl-2-oxazolidinone core C-5 side chain with sulfoxide (B87167) or ketone Pharmacia_SAR Key SAR Discoveries at Pharmacia & Upjohn N-phenyl ring modifications crucial C-5 acetamide group enhances activity Introduction of morpholine ring improves safety DuPont_Leads:f1->Pharmacia_SAR:f0 Led to Clinical_Candidates Eperezolid & this compound Optimized N-phenyl and C-5 substituents Potent activity against resistant pathogens Favorable pharmacokinetic properties Pharmacia_SAR:f2->Clinical_Candidates:f0 Resulted in This compound This compound N-morpholinophenyl group (S)-5-acetamidomethyl group 100% oral bioavailability Clinical_Candidates:f2->this compound:f2 Superior PK led to selection of

Caption: The evolution of oxazolidinone SAR.

Conclusion

The early development of oxazolidinones is a compelling story of perseverance, scientific ingenuity, and the relentless pursuit of novel solutions to combat the growing threat of antibiotic resistance. From the initial discovery and subsequent challenges at DuPont to the systematic and successful drug discovery program at Pharmacia & Upjohn, the journey of the oxazolidinones culminated in the approval of this compound, a first-in-class antibiotic that has had a profound impact on the treatment of serious Gram-positive infections. The unique mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile of this compound established the oxazolidinones as a cornerstone of modern antimicrobial therapy and continue to inspire the development of next-generation agents in this important class.

Linezolid: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a unique group of antimicrobial agents.[1][2] It is a crucial therapeutic option for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2] This technical guide provides an in-depth overview of the chemical properties, molecular structure, and analytical and synthetic methodologies related to this compound.

Chemical Structure and Properties

This compound is an organofluorine compound characterized by a central 1,3-oxazolidin-2-one ring.[2] Its systematic IUPAC name is N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide.[2] The molecule possesses a single stereocenter at the C5 position of the oxazolidinone ring, with the (S)-enantiomer being the active form. The structure incorporates a morpholine (B109124) ring and a fluorine atom, which contribute to its antibacterial activity.[3]

Chemical Structure

Caption: Chemical structure of this compound with key functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods and formulations.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₀FN₃O₄[2]
Molecular Weight 337.35 g/mol [2]
Melting Point 176-182.5 °C[1]
pKa 1.8[1]
LogP 0.9[1]
Aqueous Solubility ~3 mg/mL[1]
Appearance White to off-white crystalline powder[1]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] Unlike many other protein synthesis inhibitors that target the elongation phase, this compound acts at the initiation stage.[2] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[2] This binding prevents the formation of a functional 70S initiation complex, which is a critical step in the translation process.[2] By blocking the formation of this complex, this compound effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms, although it can be bactericidal against certain streptococci.[2]

mechanism_of_action cluster_ribosome Bacterial Ribosome cluster_inhibition 50S_subunit 50S Subunit 23S_rRNA 23S rRNA (P-site) 50S_subunit->23S_rRNA 70S_complex Functional 70S Initiation Complex 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA tRNA fMet-tRNA mRNA->tRNA Protein_synthesis Protein Synthesis 70S_complex->Protein_synthesis This compound This compound This compound->50S_subunit Binds to This compound->70S_complex Inhibits Formation

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common approach involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine followed by functional group transformations to form the oxazolidinone ring and introduce the acetamide (B32628) side chain.

A Representative Synthetic Protocol:

  • N-alkylation: 3-fluoro-4-morpholinobenzenamine is reacted with a suitable three-carbon synthon, such as (S)-glycidyl butyrate (B1204436) or (R)-epichlorohydrin, under basic conditions to introduce the precursor to the oxazolidinone ring.[4]

  • Cyclization: The resulting amino alcohol intermediate is then cyclized to form the 2-oxazolidinone (B127357) ring. This is often achieved using a carbonylating agent like carbonyldiimidazole (CDI) or phosgene (B1210022) equivalents.

  • Functional Group Manipulation: The terminal hydroxyl group on the C5 side chain is converted to an azide (B81097) or another suitable leaving group.[4]

  • Reduction and Acetylation: The azide is reduced to a primary amine, which is then acetylated using acetic anhydride (B1165640) or acetyl chloride to yield this compound.[4]

synthesis_workflow start 3-fluoro-4-morpholinobenzenamine step1 N-alkylation with (S)-glycidyl butyrate start->step1 intermediate1 Amino alcohol intermediate step1->intermediate1 step2 Cyclization with CDI intermediate1->step2 intermediate2 Oxazolidinone intermediate with hydroxyl group step2->intermediate2 step3 Conversion of -OH to -N3 intermediate2->step3 intermediate3 Azide intermediate step3->intermediate3 step4 Reduction of azide to amine intermediate3->step4 intermediate4 Amine intermediate step4->intermediate4 step5 Acetylation intermediate4->step5 end This compound step5->end

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

Accurate and precise analytical methods are essential for the quality control of this compound in bulk drug substance and pharmaceutical formulations. High-performance liquid chromatography (HPLC) and ultraviolet-visible (UV-Vis) spectrophotometry are commonly employed techniques.

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Principle: Reversed-phase HPLC separates this compound from impurities and degradation products based on its polarity. The concentration is quantified by measuring its UV absorbance.

  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector.[5]

  • Mobile Phase: A mixture of methanol, acetonitrile, and water is commonly used. For example, a mobile phase of methanol:1% Acetic acid (50:50 v/v) has been reported.[5]

  • Detection Wavelength: this compound exhibits a UV absorbance maximum at approximately 251 nm.[5][6]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound bulk drug or powdered tablets in a suitable solvent (e.g., methanol).[5]

    • Dilute the stock solution with the mobile phase to a final concentration within the linear range of the calibration curve.[5]

    • Filter the solution through a 0.45 µm filter before injection.[5]

  • Analysis: Inject the prepared sample and standard solutions into the HPLC system and record the chromatograms. The concentration of this compound is determined by comparing the peak area of the sample to that of a standard of known concentration.[5]

hplc_workflow start This compound Sample (Bulk or Tablet) step1 Weigh and Dissolve in Methanol start->step1 step2 Dilute with Mobile Phase step1->step2 step3 Filter (0.45 µm) step2->step3 step4 Inject into HPLC System step3->step4 step5 Separation on C18 Column step4->step5 step6 UV Detection at 251 nm step5->step6 end Quantification of This compound step6->end

Caption: Workflow for the HPLC-UV analysis of this compound.

2. UV-Visible Spectrophotometry

  • Principle: This method relies on the direct measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax).

  • Instrumentation: A UV-Vis spectrophotometer.[7]

  • Solvent: A suitable buffer, such as phosphate (B84403) buffer (pH 7.2), is used to dissolve the sample.[7]

  • λmax: The maximum absorbance of this compound is typically observed at 251 nm.[7]

  • Sample Preparation:

    • Prepare a stock solution of this compound by dissolving a known amount in the chosen solvent.[7]

    • Prepare a series of standard solutions of different concentrations by diluting the stock solution.[7]

    • For tablet analysis, weigh and powder the tablets, then extract the this compound with the solvent and filter to remove excipients.[7]

  • Analysis: Measure the absorbance of the sample and standard solutions at 251 nm against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. The concentration of this compound in the sample can then be determined from the calibration curve.[7]

3. Mass Spectrometry (MS)

  • Principle: Mass spectrometry is a highly sensitive and specific technique used for the identification and quantification of this compound, particularly in biological matrices. It is often coupled with liquid chromatography (LC-MS/MS).[8][9]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).[8]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[10]

  • Transitions: For quantification, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. A common transition for this compound is m/z 338.1 → 296.2.[9][10]

  • Sample Preparation: For biological samples like plasma or serum, protein precipitation followed by solid-phase extraction is often necessary to remove interferences.[8]

  • Analysis: The sample is introduced into the LC-MS/MS system, and the response for the specific MRM transition is measured. Quantification is typically performed using an internal standard, such as a deuterated analog of this compound.[8]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[11][12]

  • Instrumentation: A high-field NMR spectrometer.[11]

  • Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: The ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the presence of all the structural features of the this compound molecule.[11]

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to the antibiotic this compound. The detailed information on its physicochemical characteristics, mechanism of action, synthesis, and analytical procedures is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent. The provided diagrams and structured data aim to facilitate a deeper understanding and practical application of this knowledge in a laboratory and research setting.

References

Linezolid's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linezolid, the first clinically available oxazolidinone antibiotic, represents a significant advancement in the management of serious infections caused by gram-positive bacteria.[1][2][3] Its approval in 2000 provided a critical therapeutic option, particularly for infections caused by multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][4][5][6][7][8] This guide provides a detailed overview of this compound's mechanism of action, its in vitro spectrum of activity with quantitative data, common experimental protocols for susceptibility testing, and the mechanisms underlying bacterial resistance.

Mechanism of Action

This compound possesses a unique mechanism of action that distinguishes it from other classes of protein synthesis inhibitors.[1][2][9] Unlike macrolides or aminoglycosides that interfere with the elongation phase of protein synthesis, this compound inhibits the initiation process.[1][5] It binds to the V domain of the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.[4][10][11] This binding prevents the formation of a functional 70S initiation complex, which is the crucial first step in bacterial protein synthesis.[5][11][12] This novel mode of action means there is no cross-resistance with other protein synthesis-inhibiting antibiotics.[1][3]

Linezolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_initiation Initiation Factors 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex 23S_rRNA 23S rRNA (V Domain) 23S_rRNA->50S_subunit Part of mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex IF2 IF2 IF2->Initiation_Complex IF3 IF3 IF3->Initiation_Complex This compound This compound This compound->23S_rRNA Binds to Block X Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Block->Initiation_Complex Prevents Formation

Caption: this compound's inhibition of the 70S initiation complex formation.

Quantitative Spectrum of Activity

This compound demonstrates potent in vitro activity against a broad range of clinically significant gram-positive pathogens. Its activity is generally characterized by narrow and unimodal Minimum Inhibitory Concentration (MIC) distributions, typically ranging from 0.5 to 4 mg/L for staphylococci, enterococci, and streptococci.[9][13] A key feature of this compound is its retained potency against strains resistant to other antibiotic classes, including methicillin-resistant staphylococci and vancomycin-resistant enterococci.[4][9][13]

Data Presentation

The following tables summarize the in vitro activity of this compound against various gram-positive bacteria, presenting MIC ranges and the concentrations required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Table 1: Activity of this compound against Staphylococcus species

OrganismResistance PhenotypeNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
S. aureusMethicillin-Susceptible (MSSA)-1-222[14]
S. aureusMethicillin-Resistant (MRSA)54-2-
S. aureusMethicillin-Resistant (MRSA)1000.5-422[14]
S. aureusMethicillin-Resistant (MRSA)600.094-4-1[15]
S. aureusMethicillin-Resistant (MRSA)26≤8--[16]
S. epidermidisOxacillin-Resistant--12[17]

Table 2: Activity of this compound against Enterococcus species

OrganismResistance PhenotypeNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
E. faecalisVancomycin-Susceptible--22[17]
E. faecalisVancomycin-Resistant (VRE)--22[17]
E. faeciumVancomycin-Susceptible--22[17]
E. faeciumVancomycin-Resistant (VRE)-2-422[18]
VRE (unspecified)Vancomycin-Resistant37≤4--[16]
VRE (unspecified)Vancomycin-Resistant500.5-2.0--[7]

Table 3: Activity of this compound against Streptococcus species

OrganismResistance PhenotypeNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
S. pneumoniaePenicillin-Susceptible--0.51[17][19]
S. pneumoniaePenicillin-Intermediate--11[17]
S. pneumoniaePenicillin-Resistant20≤211[16][17]
Viridans group streptococci---0.51[20]
β-hemolytic streptococci---12[20]

Table 4: Activity of this compound against Other Gram-Positive Organisms

OrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Corynebacterium spp.--0.25-0.50.25-1[20]
Bacillus spp.--12[20]
Micrococcus luteus--0.51[20]
Aerococcus spp.--11[20]

Mechanisms of Resistance

Although infrequent, resistance to this compound can develop. The primary mechanism involves mutations in the bacterial ribosome, specifically at the drug's binding site.

  • Target Site Mutation: The most common mechanism is a point mutation in the domain V of the 23S rRNA gene.[8][10] The G2576T substitution is the most frequently reported mutation associated with resistance. Since bacteria often have multiple copies of the 23S rRNA gene, a significant increase in MIC typically requires mutations in several of these copies.[21]

  • Ribosomal Protein Alterations: Mutations in genes encoding ribosomal proteins L3 and L4, which are near the this compound binding site, have also been associated with resistance.[10]

  • Acquired Resistance Gene: A transferable, plasmid-mediated resistance mechanism involves the cfr (chloramphenicol-florfenicol resistance) gene. This gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA, reducing the binding affinity of this compound and other antibiotics that target this region.

Linezolid_Resistance cluster_ribosome 50S Ribosomal Subunit 23S_rRNA 23S rRNA (V Domain) Reduced_Binding Reduced Binding Affinity 23S_rRNA->Reduced_Binding Leads to L3_L4 Ribosomal Proteins L3/L4 L3_L4->Reduced_Binding Leads to This compound This compound This compound->Binding_Site Binds Resistance This compound Resistance Reduced_Binding->Resistance G2576T_Mutation G2576T Mutation in 23S rRNA Gene G2576T_Mutation->23S_rRNA Alters L3_L4_Mutation Mutations in L3/L4 Proteins L3_L4_Mutation->L3_L4 Alters cfr_Gene Acquisition of cfr Gene (Plasmid-mediated) Methyltransferase Cfr Methyltransferase cfr_Gene->Methyltransferase Encodes Methyltransferase->23S_rRNA Methylates A2503

Caption: Primary mechanisms leading to the development of this compound resistance.

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for the accurate determination of this compound's in vitro activity. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.[22][23]

Broth Microdilution Method

This is a common reference method for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: A standardized bacterial suspension is prepared. Isolates are grown in a suitable broth (e.g., tryptic soy broth) to the log phase of growth and then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[24][25]

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

  • Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[24]

  • Quality Control: Reference strains, such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, are tested concurrently to ensure the accuracy and reproducibility of the results.[17][24]

Agar (B569324) Dilution Method
  • Preparation of Agar Plates: Serial twofold dilutions of this compound are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.

  • Preparation of Inoculum: Bacterial suspensions are prepared and standardized as in the broth microdilution method.

  • Inoculation and Incubation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates. The plates are incubated at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.[24]

MIC_Testing_Workflow cluster_prep Preparation Phase cluster_method Methodology cluster_execution Execution Phase Isolate 1. Isolate and culture bacterial strain Inoculum 2. Prepare standardized inoculum (~5x10^5 CFU/mL) Isolate->Inoculum Inoculate_Broth 4a. Inoculate microtiter wells containing this compound dilutions Inoculum->Inoculate_Broth Inoculate_Agar 4b. Spot inoculum onto This compound-containing agar plates Inoculum->Inoculate_Agar Dilutions 3. Prepare serial twofold dilutions of this compound Broth Broth Microdilution Dilutions->Broth Agar Agar Dilution Dilutions->Agar Broth->Inoculate_Broth Agar->Inoculate_Agar Incubate 5. Incubate at 35-37°C for 16-24 hours Inoculate_Broth->Incubate Inoculate_Agar->Incubate Read 6. Read results and determine MIC Incubate->Read QC Quality Control (e.g., S. aureus ATCC 29213) Read->QC Validate with

Caption: General experimental workflow for MIC determination by dilution methods.

Conclusion

This compound remains a cornerstone in the treatment of infections caused by gram-positive bacteria, especially those resistant to other antimicrobial agents.[17][24] Its unique mechanism of action, which inhibits protein synthesis at the initiation stage, provides a significant advantage by preventing cross-resistance with other antibiotic classes.[1] The in vitro data consistently demonstrate its potent and reliable activity against staphylococci (including MRSA), enterococci (including VRE), and streptococci. While resistance is currently uncommon, it is primarily mediated by target site mutations. Continuous surveillance and adherence to standardized testing protocols are essential to preserve the long-term efficacy of this vital antimicrobial agent.

References

A Comprehensive Technical Guide to the Foundational Mechanisms of Linezolid Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core mechanisms governing resistance to linezolid, a critically important oxazolidinone antibiotic. The content herein is curated for professionals engaged in antimicrobial research and development, offering granular insights into the genetic and biochemical underpinnings of this compound resistance. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this significant clinical challenge.

Core Resistance Mechanisms at a Glance

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC). Resistance predominantly arises from alterations at this target site, which prevent effective drug binding. The most well-characterized mechanisms include:

  • Target Site Modification by the cfr Gene: The plasmid-mediated cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503 in E. coli numbering) within the 23S rRNA component of the PTC. This methylation sterically hinders this compound binding.

  • Ribosomal Protection by the optrA Gene: The optrA (oxazolidinone/phenicol transferable resistance) gene, frequently found on plasmids in enterococci, encodes an ATP-binding cassette (ABC-F) protein. This protein is thought to protect the ribosome from this compound's inhibitory effects.[1]

  • Mutations in the 23S rRNA Gene: Point mutations in the domain V region of the 23S rRNA gene are a primary cause of this compound resistance. The most frequently observed mutation is G2576T (E. coli numbering).[2][3] The level of resistance often correlates with the number of mutated rRNA operons within the bacterial chromosome.[4]

  • Alterations in Ribosomal Proteins: Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD), which are located near the PTC, have been associated with reduced susceptibility to this compound.[5][6][7][8]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance, providing a comparative look at minimum inhibitory concentrations (MICs) and the prevalence of various resistance mechanisms.

Table 1: this compound MICs for Staphylococci with Different Resistance Mechanisms

Resistance MechanismOrganismThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference(s)
cfr-positiveStaphylococcus aureus8 - 641632[7]
G2576T mutation in 23S rRNAStaphylococcus aureus8 - 128--[9]
T2500A mutation in 23S rRNAStaphylococcus aureus4 - 32--[10]
G2447T mutation in 23S rRNAStaphylococcus aureus16 - 64--[5]
L3 Protein MutationsStaphylococcus aureus8 - 16--[6]
L4 Protein MutationsStaphylococcus aureus4 - 8--[5]

Table 2: this compound MICs for Enterococci with Different Resistance Mechanisms

Resistance MechanismOrganismThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference(s)
optrA-positiveEnterococcus faecalis4 - 16816[2][11]
optrA-positiveEnterococcus faecium4 - 16832[2]
G2576T mutation in 23S rRNAEnterococcus faecalis16 - 64--[12]

Table 3: Prevalence of Key this compound Resistance Mechanisms in Staphylococci

Resistance MechanismPrevalence in this compound-Resistant S. aureusPrevalence in this compound-Resistant Coagulase-Negative Staphylococci (CoNS)Reference(s)
G2576T mutation in 23S rRNA63.5%60.2%[3]
cfr gene54.5%15.9%[3]
T2500A mutation in 23S rRNAReported, but prevalence not widely quantified-[10]
G2447T mutation in 23S rRNAReported in laboratory-selected mutants and clinical isolates-[5]
L3 and L4 Protein MutationsReported, but prevalence appears to be lowReported, but prevalence appears to be low[6][7]

Visualizing this compound Resistance Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways of this compound resistance and the workflows of key experimental protocols.

linezolid_resistance_mechanisms cluster_target_modification Target Site Modification cluster_ribosomal_protection Ribosomal Protection cluster_target_mutation Target Site Mutation cluster_outcome Outcome cfr_gene cfr Gene cfr_protein Cfr Methyltransferase cfr_gene->cfr_protein Transcription & Translation A2503 A2503 in 23S rRNA cfr_protein->A2503 Methylates methylated_A2503 Methylated A2503 blocked_binding Reduced this compound Binding methylated_A2503->blocked_binding optrA_gene optrA Gene optrA_protein OptrA (ABC-F) Protein optrA_gene->optrA_protein Transcription & Translation ribosome_protection Ribosome Protection optrA_protein->ribosome_protection ribosome_protection->blocked_binding rrna_mutation 23S rRNA Gene Mutations (e.g., G2576T) altered_ptc Altered Peptidyl Transferase Center rrna_mutation->altered_ptc rp_mutation Ribosomal Protein Gene Mutations (L3, L4) rp_mutation->altered_ptc altered_ptc->blocked_binding linezolid_binding_site This compound Binding Site on 50S Ribosome protein_synthesis Protein Synthesis linezolid_binding_site->protein_synthesis Inhibits This compound This compound This compound->linezolid_binding_site Binds to protein_synthesis_continues Protein Synthesis Continues blocked_binding->protein_synthesis_continues

Figure 1: Signaling pathways of the primary this compound resistance mechanisms.

mic_determination_workflow cluster_preparation Preparation cluster_broth_microdilution Broth Microdilution cluster_agar_dilution Agar Dilution start Start: Isolate Colonies inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) start->inoculum_prep serial_dilution_broth Perform 2-fold Serial Dilution of this compound in Broth inoculum_prep->serial_dilution_broth prepare_plates Prepare Agar Plates with Serial Dilutions of this compound inoculum_prep->prepare_plates inoculate_wells Inoculate Microtiter Plate Wells serial_dilution_broth->inoculate_wells incubate_broth Incubate at 35-37°C for 16-20 hours inoculate_wells->incubate_broth read_mic_broth Read MIC: Lowest Concentration with No Visible Growth incubate_broth->read_mic_broth spot_inoculum Spot Standardized Inoculum onto Plates prepare_plates->spot_inoculum incubate_agar Incubate at 35-37°C for 16-20 hours spot_inoculum->incubate_agar read_mic_agar Read MIC: Lowest Concentration Inhibiting Growth incubate_agar->read_mic_agar

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

mutation_detection_workflow cluster_sequencing Sanger Sequencing cluster_rflp PCR-RFLP start Start: Bacterial Isolate dna_extraction Genomic DNA Extraction start->dna_extraction pcr_amplification PCR Amplification of Target Region (e.g., 23S rRNA Domain V) dna_extraction->pcr_amplification purify_pcr Purify PCR Product pcr_amplification->purify_pcr restriction_digest Restriction Enzyme Digestion of PCR Product pcr_amplification->restriction_digest sanger_seq Perform Sanger Sequencing purify_pcr->sanger_seq analyze_seq Analyze Sequence Data for Mutations sanger_seq->analyze_seq gel_electrophoresis Agarose (B213101) Gel Electrophoresis restriction_digest->gel_electrophoresis analyze_bands Analyze Banding Pattern for Mutations gel_electrophoresis->analyze_bands

Figure 3: Experimental workflow for the detection of 23S rRNA gene mutations.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][13]

1. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water). b. Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentrations should span the expected MIC range. c. Include a growth control well (100 µL of CAMHB with no antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

3. Inoculation: a. Dilute the standardized inoculum from step 1 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. b. Add 50 µL of the diluted inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

4. Incubation: a. Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is observed as turbidity or a pellet at the bottom of the well. b. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 2: Detection of the cfr Gene by PCR

This protocol provides a standard method for the detection of the cfr gene.

1. DNA Extraction: a. Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method. For the boiling method, suspend a few colonies in 100 µL of sterile water, boil for 10 minutes, and centrifuge to pellet the cell debris. The supernatant contains the DNA.

2. PCR Amplification: a. Prepare a PCR master mix with the following components per reaction:

  • PCR buffer (1X)
  • dNTPs (200 µM each)
  • cfr-specific forward primer (e.g., 5'-TGAATATGGCTGAACCTGAG-3') (0.5 µM)
  • cfr-specific reverse primer (e.g., 5'-ACCATAGCCATAGCCAAATC-3') (0.5 µM)
  • Taq DNA polymerase (1-1.25 units)
  • Template DNA (1-5 µL of extracted DNA)
  • Nuclease-free water to a final volume of 25 or 50 µL. b. Perform PCR with the following cycling conditions:
  • Initial denaturation: 94°C for 5 minutes
  • 30 cycles of:
  • Denaturation: 94°C for 30 seconds
  • Annealing: 55°C for 30 seconds
  • Extension: 72°C for 1 minute
  • Final extension: 72°C for 7 minutes.

3. Visualization: a. Analyze the PCR products by agarose gel electrophoresis (e.g., 1.5% agarose gel). b. A band of the expected size (approximately 1041 bp for the example primers) indicates the presence of the cfr gene. Include positive and negative controls in the assay.

Protocol 3: Detection of the optrA Gene by PCR

This protocol outlines a standard PCR method for the detection of the optrA gene.

1. DNA Extraction: a. Extract genomic DNA from the bacterial isolate as described in Protocol 2, step 1.

2. PCR Amplification: a. Prepare a PCR master mix with the following components per reaction:

  • PCR buffer (1X)
  • dNTPs (200 µM each)
  • optrA-specific forward primer (e.g., 5'-GATGAAGAAATGGCTGAACAAA-3') (0.5 µM)
  • optrA-specific reverse primer (e.g., 5'-TTGATGCCAGCTTTGATTTG-3') (0.5 µM)
  • Taq DNA polymerase (1-1.25 units)
  • Template DNA (1-5 µL of extracted DNA)
  • Nuclease-free water to a final volume of 25 or 50 µL. b. Perform PCR with the following cycling conditions:
  • Initial denaturation: 94°C for 5 minutes
  • 30 cycles of:
  • Denaturation: 94°C for 30 seconds
  • Annealing: 58°C for 30 seconds
  • Extension: 72°C for 1 minute
  • Final extension: 72°C for 7 minutes.

3. Visualization: a. Analyze the PCR products by agarose gel electrophoresis (e.g., 1.5% agarose gel). b. A band of the expected size (approximately 789 bp for the example primers) indicates the presence of the optrA gene. Include positive and negative controls in the assay.

Protocol 4: Analysis of 23S rRNA Gene Mutations by PCR and Sequencing

This protocol describes the amplification and subsequent sequencing of the domain V region of the 23S rRNA gene to identify mutations.

1. DNA Extraction: a. Extract genomic DNA from the bacterial isolate as described in Protocol 2, step 1.

2. PCR Amplification of 23S rRNA Domain V: a. Prepare a PCR master mix using primers that flank the domain V region of the 23S rRNA gene. Primer sequences will vary depending on the bacterial species. b. Perform PCR with appropriate cycling conditions to amplify the target region.

3. PCR Product Purification and Sequencing: a. Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs. b. Quantify the purified DNA and send it for Sanger sequencing using the same primers used for amplification.

4. Sequence Analysis: a. Align the obtained sequence with a wild-type reference sequence of the 23S rRNA gene from the same bacterial species. b. Identify any nucleotide substitutions, insertions, or deletions within the domain V region, paying close attention to key positions such as 2576, 2500, and 2447 (E. coli numbering).

Protocol 5: Quantitative Real-Time RT-PCR for cfr Gene Expression

This protocol provides a framework for quantifying the expression level of the cfr gene relative to a housekeeping gene.

1. RNA Extraction and DNase Treatment: a. Grow the bacterial isolate to mid-log phase and extract total RNA using a commercial RNA purification kit that includes a DNase treatment step to eliminate contaminating genomic DNA. b. Assess RNA quality and quantity using spectrophotometry and/or gel electrophoresis.

2. cDNA Synthesis (Reverse Transcription): a. Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers. A typical reaction includes RNA template, reverse transcriptase, dNTPs, and reaction buffer. b. Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 42°C for 50 minutes, and 70°C for 15 minutes to inactivate the enzyme).

3. Quantitative PCR (qPCR): a. Design and validate qPCR primers for the cfr gene and a suitable endogenous control gene (e.g., 16S rRNA or gyrB). b. Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA. c. Perform qPCR with a thermal cycler using a standard protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute). d. Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for both the cfr gene and the reference gene in the test and control samples. b. Calculate the relative expression of the cfr gene using the ΔΔCt method, normalizing to the expression of the reference gene.

This guide provides a foundational understanding of the mechanisms of this compound resistance, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for the scientific community in the ongoing effort to combat antimicrobial resistance.

References

An In-depth Technical Guide to Exploratory Studies of Linezolid for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid, an oxazolidinone antibiotic, has emerged as a critical component in the treatment of drug-resistant tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1][2] Its unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, circumvents cross-resistance with other anti-TB drugs.[3][4] This guide provides a comprehensive overview of the core technical aspects of exploratory studies on this compound for tuberculosis research, focusing on its mechanism of action, efficacy, dosage considerations, adverse effects, and resistance mechanisms. Detailed experimental protocols and data are presented to aid researchers in designing and interpreting studies in this field.

Mechanism of Action

This compound exerts its bacteriostatic effect against Mycobacterium tuberculosis by inhibiting the initiation of protein synthesis.[4] It binds to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, a crucial step in protein translation.[1][4] This distinct mechanism is a key reason for its effectiveness against strains resistant to other drug classes.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex (Functional) 50S_subunit->70S_initiation_complex Combines with 30S subunit Blocked_complex Blocked Initiation Complex 50S_subunit->Blocked_complex Prevents formation of 70S initiation complex 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Protein_synthesis Protein Synthesis 70S_initiation_complex->Protein_synthesis This compound This compound This compound->50S_subunit Binds to 23S rRNA of 50S subunit

This compound's Mechanism of Action

Efficacy and Dosage

The efficacy of this compound has been evaluated in numerous studies, demonstrating its potent activity against both drug-susceptible and drug-resistant M. tuberculosis strains.

Early Bactericidal Activity (EBA)

EBA studies measure the early antimicrobial effect of a drug. This compound has shown modest early bactericidal activity in the first two days of treatment, with minimal extended activity thereafter.[3][5]

Study ParameterIsoniazid (300 mg daily)This compound (600 mg twice daily)This compound (600 mg once daily)Reference
Mean EBA (0-2 days) (log10 CFU/mL/day)0.670.260.18[3][5]
Clinical Trials and Dosage

Clinical trials have established this compound as a cornerstone of treatment for drug-resistant TB. However, the optimal dose remains a subject of investigation to balance efficacy with toxicity. Doses ranging from 300 mg to 1200 mg daily have been explored.[6][7] Higher doses, such as 1200 mg daily, have shown greater efficacy.[7] A common strategy to mitigate adverse effects is to start with a higher dose (e.g., 600 mg daily) and then reduce it (e.g., to 300 mg daily) after an initial treatment period.[2][8]

Dosage RegimenOutcomeReference
600 mg daily or twice dailyEfficacious in treating MDR-TB, with once-daily dosing associated with fewer major adverse effects.[9]
1200 mg dailyGreatest level of efficacy in a dose-ranging study.[7]
600 mg daily for 16 weeks, then 300 mg daily for 8 weeksPotentially optimal for effectiveness and safety in MDR/RR-TB.[10]
600 mg dailyTreatment success in 91% of patients, with a low-dose group showing higher success.

Adverse Effects

The long-term use of this compound is often limited by its adverse effects. The most common and dose-limiting toxicities are myelosuppression (anemia, thrombocytopenia) and neurotoxicity (peripheral and optic neuropathy).[11][12][13]

Adverse EffectFrequency/DetailsManagementReference
Peripheral NeuropathyMost common, occurring in 27.7% of patients in one study.Vitamin B6, mecobalamin, dose reduction, or discontinuation.[11][13][14]
Optic NeuropathyCan be serious and may require discontinuation of the drug.Discontinuation of this compound.[8][11]
Myelosuppression (Anemia, Thrombocytopenia)Common, especially with prolonged use.Blood transfusions, erythropoietin, dose reduction, or discontinuation.[11][15]
HemochromatosisObserved in 22.8% of patients in one study.[13][14]
Lactic AcidosisA rare but serious adverse effect.[4]

Mechanisms of Resistance

Resistance to this compound in M. tuberculosis is emerging, though still relatively uncommon. The primary mechanisms involve mutations in the genes encoding the drug's target site.

  • Ribosomal Mutations: Mutations in the rrl gene (encoding 23S rRNA) and the rplC gene (encoding the L3 ribosomal protein) are the most frequently reported mechanisms of resistance.[16] These mutations alter the drug-binding site on the ribosome, reducing this compound's efficacy.

  • Non-Ribosomal Mechanisms: Less common mechanisms include mutations leading to the overexpression of efflux pumps that actively remove this compound from the bacterial cell, and mutations in the fadD32 gene, which is involved in mycolic acid synthesis and may alter cell wall permeability.[16]

cluster_cell Mycobacterium tuberculosis Cell cluster_resistance Resistance Mechanisms Linezolid_in This compound (intracellular) Ribosome Ribosome (50S subunit) Linezolid_in->Ribosome Inhibits protein synthesis Efflux_pump Efflux Pump Linezolid_in->Efflux_pump Substrate for efflux Linezolid_out This compound (extracellular) Efflux_pump->Linezolid_out Expels drug Cell_wall Cell Wall (Mycolic Acid Layer) Linezolid_out->Linezolid_in Enters cell rrl_rplC_mutation Mutations in rrl or rplC genes rrl_rplC_mutation->Ribosome Alters binding site Efflux_overexpression Overexpression of efflux pumps Efflux_overexpression->Efflux_pump Increases activity fadD32_mutation Mutation in fadD32 gene fadD32_mutation->Cell_wall Alters permeability

Mechanisms of this compound Resistance

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis is a crucial in vitro measure of its activity. The agar (B569324) proportion method is a standard technique.

Protocol: Agar Proportion Method for this compound MIC Determination

  • Media Preparation: Prepare Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Drug Dilution: Prepare serial twofold dilutions of this compound to be incorporated into the molten agar at a final concentration range (e.g., 0.125 to 4 µg/mL). Also prepare a drug-free control plate.

  • Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate in Middlebrook 7H9 broth, adjusted to a McFarland standard of 1.0. Prepare 10⁻² and 10⁻⁴ dilutions of this suspension.

  • Inoculation: Inoculate 100 µL of the 10⁻² and 10⁻⁴ dilutions onto the drug-containing and drug-free agar plates.

  • Incubation: Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial population compared to the drug-free control.

Early Bactericidal Activity (EBA) Study

EBA studies in humans provide valuable data on the early in vivo efficacy of anti-TB drugs.

Patient_screening Patient Screening and Enrollment Baseline_sputum Baseline Sputum Collection (e.g., 2 overnight collections) Patient_screening->Baseline_sputum Drug_administration Drug Administration (e.g., this compound daily for 14 days) Baseline_sputum->Drug_administration Daily_sputum Daily Sputum Collection (overnight collections) Drug_administration->Daily_sputum Sputum_processing Sputum Processing (Homogenization, Decontamination) Daily_sputum->Sputum_processing Serial_dilution Serial Dilution of Processed Sputum Sputum_processing->Serial_dilution Plating Plating on Middlebrook 7H11 Agar Serial_dilution->Plating Incubation Incubation (3-4 weeks at 37°C) Plating->Incubation CFU_counting Colony Forming Unit (CFU) Counting Incubation->CFU_counting Data_analysis Data Analysis (Calculate log10 CFU/mL decline) CFU_counting->Data_analysis

Workflow for an Early Bactericidal Activity (EBA) Study

Conclusion

This compound is a potent and indispensable drug in the fight against drug-resistant tuberculosis. Its unique mechanism of action and demonstrated efficacy have solidified its place in treatment regimens. However, its use is tempered by significant dose- and duration-dependent toxicities. Future research should focus on optimizing dosing strategies, exploring intermittent administration, and developing novel oxazolidinones with improved safety profiles to maximize the therapeutic potential of this important class of antibiotics in tuberculosis treatment. This guide provides a foundational technical resource for researchers dedicated to advancing our understanding and application of this compound in the global effort to combat tuberculosis.

References

An In-depth Technical Guide to the Initial Investigations of Linezolid's Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the foundational pharmacokinetic (PK) studies of linezolid, the first of the oxazolidinone class of antibiotics. It details the absorption, distribution, metabolism, and excretion (ADME) characteristics that were established in early investigations, primarily in healthy adult volunteers.

Absorption

Initial studies revealed that this compound is rapidly and extensively absorbed following oral administration, with an absolute bioavailability of approximately 100%.[1][2][3] This excellent bioavailability allows for a seamless transition from intravenous (IV) to oral therapy without the need for dose adjustment.[1][4]

  • Rate and Extent of Absorption: Maximum plasma concentrations (Cmax) are typically reached within 1 to 2 hours after an oral dose.[2][4][5] The plasma concentrations and the area under the concentration-time curve (AUC) increase proportionally with the dose, indicating linear pharmacokinetics within the therapeutic range.[1][4]

  • Effect of Food: The administration of this compound with a high-fat meal slightly delays the rate of absorption, as evidenced by a delayed Tmax and a 23% lower mean Cmax compared to fasting conditions.[6][7] However, the overall extent of absorption (as measured by AUC) is not significantly affected, meaning this compound can be administered with or without food.[2][6][8]

Distribution

This compound exhibits wide distribution throughout the body into well-perfused tissues.[3][9]

  • Volume of Distribution (Vd): The volume of distribution at steady state is approximately 40 to 50 liters, which is equivalent to total body water.[1][2][10][11]

  • Protein Binding: this compound has a low plasma protein binding of about 31%, primarily to albumin.[1][2][12] This low level of binding contributes to its extensive distribution into tissues.

  • Tissue Penetration: Studies have demonstrated good penetration into various tissues and fluids, including bone, fat, muscle, and the epithelial lining fluid of the lungs.[1][9][13]

Metabolism

This compound is primarily cleared through non-renal mechanisms, involving the oxidation of the morpholine (B109124) ring.[2][9][12] This metabolic process is not dependent on the cytochrome P450 (CYP450) enzyme system.[9] The oxidation results in the formation of two major, inactive carboxylic acid metabolites:

  • PNU-142586 (hydroxyethyl glycine (B1666218) metabolite)

  • PNU-142300 (aminoethoxyacetic acid metabolite)

The formation of PNU-142586 is considered the rate-limiting step in the clearance of this compound.[13][14]

Linezolid_Metabolism This compound This compound (Parent Drug) Oxidation Morpholine Ring Oxidation (Non-enzymatic) This compound->Oxidation PNU142586 PNU-142586 (Inactive Metabolite) Oxidation->PNU142586 Rate-limiting step PNU142300 PNU-142300 (Inactive Metabolite) Oxidation->PNU142300

Caption: Metabolic pathway of this compound. (Max Width: 760px)
Excretion

This compound and its metabolites are eliminated primarily through the kidneys.[14]

  • Routes of Elimination: Following a single oral dose of radiolabeled [14C]this compound, approximately 94% of the radioactivity was recovered, with about 84% in the urine and 10% in the feces.[14][15]

  • Excreted Components: About 30-35% of an administered dose is excreted in the urine as the unchanged parent drug.[1][2] Approximately 50% is excreted as the two main metabolites, PNU-142586 and PNU-142300.[2][16] Non-renal clearance accounts for about 65% of the total clearance of this compound.[5] The elimination half-life is consistently reported to be between 5 and 7 hours.[2][12]

Linezolid_Excretion Dose Administered this compound Dose Urine Urine (~84% of total dose) Dose->Urine Feces Feces (~10% of total dose) Dose->Feces Parent Parent Drug (~35% of dose) Urine->Parent Metabolites Metabolites (PNU-142586 & PNU-142300) (~50% of dose) Urine->Metabolites

Caption: Major excretion routes for this compound. (Max Width: 760px)

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from initial studies in healthy adult volunteers.

Table 1: Single-Dose Oral and Intravenous Administration

Parameter Oral (fasting) Intravenous Reference(s)
Dose 375 mg 375 mg [6]
Cmax (mg/L) 12.0 (± 3.4) 12.9 (± 1.8) [6]
Tmax (h) 1.0 (± 0.8) 0.5 (end of infusion) [4][6]
AUC₀-∞ (mg·h/L) 91.4 (± 31.0) 89.7 (± 31.0) [6]
t₁/₂ (h) 5.2 (± 1.9) 4.8 (± 1.7) [6]

| Absolute Bioavailability (F) | 103% (± 20%) | N/A |[6] |

Table 2: Multiple-Dose Steady-State Parameters (625 mg, twice daily)

Parameter Oral Intravenous Reference(s)
Cmax (mg/L) 21.2 (± 5.8) 19.9 (± 5.5) [4]
Cmin (mg/L) 6.15 (± 2.94) 3.68 (± 2.36) [4]
AUC₀-₁₂ (mg·h/L) 138 (± 43) 118 (± 42) [4]
t₁/₂ (h) 5.4 (± 1.3) 4.26 (± 0.62) [4]

| Total Clearance (mL/min) | 112 (± 41) | 138 (± 40) |[4] |

Table 3: General Pharmacokinetic Properties

Parameter Value Reference(s)
Protein Binding ~31% [1][2]
Volume of Distribution (Vd) 40 - 50 L [1][2][10]
Primary Metabolites PNU-142586, PNU-142300 [13][14]
Primary Route of Excretion Renal [14][15]
% Excreted Unchanged in Urine ~30 - 35% [1][2]

| % Excreted as Metabolites in Urine | ~50% |[2][16] |

Experimental Protocols

The foundational understanding of this compound's pharmacokinetics was established through meticulously designed Phase I clinical trials.

Protocol 1: Absolute Bioavailability and Food Effect Study
  • Objective: To determine the absolute oral bioavailability of this compound tablets and to assess the effect of a high-fat meal on its absorption.[6]

  • Study Design: This was a randomized, open-label, three-way crossover study.[6]

  • Subjects: Healthy adult volunteers.

  • Methodology:

    • Treatment Arms: Subjects received three single-dose treatments separated by a washout period:

      • A) 375 mg oral this compound tablet under fasting conditions.

      • B) 375 mg oral this compound tablet immediately after a high-fat breakfast.

      • C) 375 mg this compound as an intravenous infusion over 30 minutes.[6]

    • Blood Sampling: Venous blood samples were collected at predefined intervals over 48 hours post-dose.[6]

    • Analytical Method: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography (HPLC) method.[6]

    • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and half-life were calculated using non-compartmental methods. Absolute bioavailability (F) was calculated as (AUCoral / AUCiv) * 100.[6]

Protocol 2: Metabolism and Excretion Study
  • Objective: To determine the disposition, metabolism, and routes of excretion of this compound.[14]

  • Study Design: An open-label study in healthy human subjects.[14]

  • Subjects: Healthy male and female volunteers (n=4 per sex per regimen).[14]

  • Methodology:

    • Dosing: A single 500 mg oral dose of [14C]this compound (containing 100 µCi of radioactivity) was administered. One cohort received the radioactive dose at steady-state on day 4 of a 10-day regimen of unlabeled 500 mg this compound given twice daily.[14]

    • Sample Collection: Blood, urine, and feces were collected at specified time points to measure total radioactivity and concentrations of this compound and its metabolites.[14]

    • Analytical Methods:

      • Total radioactivity was measured by liquid scintillation counting.

      • This compound and metabolite concentrations were determined by HPLC with radiometric detection.[14]

      • Metabolite structures were characterized using HPLC-mass spectrometry (MS) and 19F NMR spectroscopy.[14]

    • Data Analysis: The percentage of the radioactive dose recovered in urine and feces was calculated. The AUC for this compound and its metabolites was determined to assess their relative contribution to the total drug exposure.[14]

Mandatory Visualization: General Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from subject enrollment to final data analysis.

PK_Study_Workflow cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Analysis Phase Enrollment Subject Screening & Enrollment Dosing Drug Administration (Oral / IV) Enrollment->Dosing Sampling Biological Sampling (Blood, Urine) Dosing->Sampling Processing Sample Processing & Storage Sampling->Processing Quantification Bioanalysis (e.g., HPLC, LC-MS/MS) Processing->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: Generalized workflow for a pharmacokinetic study. (Max Width: 760px)

References

Linezolid as a Protein Synthesis Inhibitor in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linezolid, the first clinically approved oxazolidinone antibiotic, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Its novel mechanism of action, targeting an early stage of protein synthesis, distinguishes it from other classes of antibiotics. This technical guide provides an in-depth exploration of this compound's core function as a bacterial protein synthesis inhibitor, its molecular interactions, the development of resistance, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals involved in drug development and infectious disease research.

Mechanism of Action: Inhibition of the Initiation Complex

This compound exerts its bacteriostatic effect—and in some cases, bactericidal against streptococci—by inhibiting bacterial protein synthesis.[1][2] Unlike many other protein synthesis inhibitors that affect the elongation phase, this compound targets the very first step: initiation.[][4][5]

The primary mechanism involves this compound binding to the 50S ribosomal subunit.[6][7] Specifically, it attaches to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC), the active site of the ribosome.[1][8][9][10] This binding event physically obstructs the proper positioning of the initiator tRNA (fMet-tRNA), thereby preventing the formation of a functional 70S initiation complex.[1][11][12] This complex, comprising the 30S and 50S subunits, mRNA, and fMet-tRNA, is essential for the commencement of translation. By blocking its assembly, this compound effectively halts the production of all bacterial proteins.[4][11]

Crystal structure analyses have revealed that this compound binds within the A-site pocket of the PTC, overlapping the position that would be occupied by the aminoacyl moiety of an incoming tRNA.[13][14] This steric hindrance is the basis of its inhibitory action.

Linezolid_Mechanism This compound's Mechanism of Action cluster_0 Bacterial Protein Synthesis Initiation cluster_1 Inhibition by this compound 30S_Subunit 30S Ribosomal Subunit 70S_Complex Functional 70S Initiation Complex 30S_Subunit->70S_Complex 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->70S_Complex Blocked_Complex mRNA mRNA mRNA->70S_Complex fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->70S_Complex Initiation_Factors Initiation Factors (IF1, IF2, IF3) Initiation_Factors->70S_Complex Protein_Synthesis Protein Synthesis (Translation) 70S_Complex->Protein_Synthesis This compound This compound Binding_Site Binds to 23S rRNA on 50S Subunit This compound->Binding_Site Binding_Site->50S_Subunit Blocked_Complex->70S_Complex

Caption: this compound binds the 50S subunit, blocking 70S complex formation.

Quantitative Data on this compound Activity

The efficacy of this compound can be quantified through various metrics, including the 50% inhibitory concentration (IC₅₀) in cell-free assays and the minimum inhibitory concentration (MIC) in whole-cell bacterial cultures.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound in In Vitro Assays

Assay Type Organism IC₅₀ Reference
Coupled Transcription-Translation E. coli 1.8 µM [5]
Translation (MS2 RNA-directed) E. coli 15 µM [5][15]
70S Initiation Complex Formation E. coli 110 µM [5]
30S Initiation Complex Formation E. coli 130 µM [5]
70S Initiation Complex Formation S. aureus 116 µM [5]
Protein Synthesis Inhibition (in vivo) S. aureus 0.3 µg/mL [7]

| 50S Subunit Formation Inhibition | S. aureus | 0.6 µg/mL |[7] |

Table 2: Minimum Inhibitory Concentration (MIC) Breakpoints and Observed Ranges for this compound

Organism Susceptible Intermediate Resistant Observed MIC Range (M. tuberculosis) Reference
Enterococcus spp. ≤2 µg/mL 4 µg/mL ≥8 µg/mL N/A [16]
Staphylococcus spp. ≤4 µg/mL - - N/A [1]
Streptococcus pneumoniae ≤2 µg/mL 4 µg/mL ≥8 µg/mL N/A [17]

| Mycobacterium tuberculosis | N/A | N/A | N/A | 0.125 to >2 µg/mL |[18] |

Note: MIC breakpoints can vary slightly by agency and testing methodology.[19]

Mechanisms of Resistance

Bacterial resistance to this compound primarily arises from modifications at or near its ribosomal binding site.[8] Unlike many other antibiotics, resistance is not typically conferred by common mechanisms like enzymatic degradation or efflux pumps in Gram-positive bacteria, although efflux can play a role in the intrinsic resistance of some Gram-negative organisms.[9][16]

  • 23S rRNA Mutations : The most common resistance mechanism involves point mutations in the domain V region of the 23S rRNA gene.[20][21] Since bacteria often have multiple copies of this gene, the level of resistance can depend on the number of mutated copies.[22] The G2576T mutation is frequently reported. These mutations alter the binding pocket, reducing this compound's affinity for the ribosome.[21]

  • cfr Gene-Mediated Methylation : A significant and transferable resistance mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene.[1] This gene encodes an rRNA methyltransferase that modifies an adenine (B156593) residue (A2503) within the this compound binding site.[16] This methylation sterically hinders this compound binding, conferring resistance to multiple drug classes that target the PTC.[10]

  • Ribosomal Protein Mutations : Mutations in genes encoding ribosomal proteins L3 and L4, which are near the PTC, have also been associated with this compound resistance.[8][10] These protein alterations are thought to allosterically induce conformational changes in the 23S rRNA, thereby disrupting the this compound binding site.[23]

Linezolid_Resistance Mechanisms of this compound Resistance cluster_resistance Resistance Mechanisms This compound This compound Binding Binding to 23S rRNA This compound->Binding Ribosome Bacterial Ribosome (50S Subunit) Binding->Ribosome Inhibition Protein Synthesis Inhibition Binding->Inhibition rRNA_Mutation 23S rRNA Gene Mutation (e.g., G2576T) rRNA_Mutation->Binding Alters binding site Cfr_Methylation cfr Gene Acquisition & A2503 Methylation Cfr_Methylation->Binding Blocks binding Protein_Mutation Ribosomal Protein (L3/L4) Mutation Protein_Mutation->Binding Allosterically alters site

Caption: Primary mechanisms of bacterial resistance to this compound.

Experimental Protocols

Characterizing the activity of this compound involves a variety of in vitro assays. Below are generalized protocols for key experiments.

4.1 Protocol: In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein (e.g., luciferase) in a cell-free system.[24]

  • System Preparation : Prepare a bacterial cell-free extract (e.g., E. coli S30 extract) containing all necessary translational machinery (ribosomes, tRNAs, amino acids, energy sources).

  • Template : Add a DNA or mRNA template encoding a reporter protein, such as firefly luciferase.

  • Compound Addition : Dispense the reaction mixture into a multi-well plate. Add this compound across a range of concentrations to different wells. Include positive (no inhibitor) and negative (no template) controls.

  • Incubation : Incubate the plate at 37°C for a set period (e.g., 30-60 minutes) to allow for transcription and/or translation.

  • Detection : Add the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Measurement : Measure the output signal (e.g., luminescence) using a plate reader.

  • Analysis : Calculate the percent inhibition for each this compound concentration relative to the positive control. Plot the results to determine the IC₅₀ value.

4.2 Protocol: Initiation Complex Formation Assay

This assay directly measures the formation of the 70S initiation complex.[5]

  • Component Preparation : Purify ribosomal subunits (30S and 50S), initiation factors (IF1, IF2, IF3), mRNA, and initiator tRNA (fMet-tRNA). The fMet-tRNA is typically radiolabeled (e.g., with [³H] or [³⁵S]).

  • Reaction Mixture : In a reaction buffer containing GTP, combine the 30S and 50S subunits, mRNA, and initiation factors.

  • Inhibitor Addition : Add varying concentrations of this compound to the reaction tubes.

  • Initiation : Start the reaction by adding the radiolabeled fMet-tRNA.

  • Incubation : Incubate at 37°C for 10-15 minutes to allow complex formation.

  • Complex Trapping : Stop the reaction and trap the formed 70S initiation complexes on a nitrocellulose filter. Unbound components will pass through.

  • Quantification : Measure the radioactivity retained on the filter using a scintillation counter. This corresponds to the amount of [³H]fMet-tRNA incorporated into the 70S complex.

  • Analysis : Determine the IC₅₀ by plotting the retained radioactivity against the this compound concentration.

Experimental_Workflow Workflow: In Vitro Translation Inhibition Assay A Prepare Cell-Free Translation System (e.g., E. coli S30 Extract) B Add Reporter Template (e.g., Luciferase mRNA) A->B C Aliquot into Plate Wells B->C D Add this compound (Serial Dilutions) C->D E Incubate at 37°C D->E F Add Reporter Substrate (e.g., Luciferin) E->F G Measure Signal (Luminescence) F->G H Data Analysis: Calculate % Inhibition and Determine IC50 G->H

Caption: Generalized workflow for an in vitro translation inhibition assay.

4.3 Protocol: Minimum Inhibitory Concentration (MIC) Determination

MIC testing determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[19]

  • Inoculum Preparation : Culture the test bacterium overnight. Dilute the culture in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

  • Antibiotic Dilution (Broth Microdilution Method) :

    • Prepare a series of two-fold dilutions of this compound in broth in a 96-well microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation : Add a standardized volume of the bacterial inoculum to each well (except the sterility control).

  • Incubation : Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC : The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).[25] This can be determined by visual inspection or using a plate reader. The E-test method, a gradient diffusion technique, provides a direct reading of the MIC value on a calibrated strip.[26]

Conclusion

This compound remains a critical tool in clinical practice due to its unique mechanism of targeting the initiation of bacterial protein synthesis. Its effectiveness against resistant Gram-positive pathogens stems from its novel binding site on the 23S rRNA. A thorough understanding of its molecular interactions, the quantitative measures of its potency, and the pathways leading to resistance is essential for the stewardship of its use and for the development of next-generation oxazolidinones. The experimental protocols detailed herein form the foundation for the continued evaluation and discovery of new protein synthesis inhibitors.

References

An In-depth Technical Guide on the Theoretical Models of Linezolid-Ribosome Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models describing the interaction between the antibiotic linezolid and the bacterial ribosome. It delves into the molecular mechanisms of action, the structural basis of this interaction as revealed by advanced analytical techniques, and the quantitative parameters governing the binding kinetics. Detailed experimental protocols for key analytical methods are provided to facilitate further research and drug development in this area.

Core Theoretical Models of this compound-Ribosome Interaction

This compound, the first clinically approved oxazolidinone antibiotic, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] Unlike many other antibiotics that target the elongation phase of translation, this compound's primary mechanism involves the disruption of the initiation phase.[1][2]

The central model of this compound's action posits that it binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[3][4] This binding site is located within a deep cleft composed predominantly of 23S rRNA nucleotides.[3][4] By occupying this critical position, this compound sterically hinders the proper placement of the initiator fMet-tRNA in the P-site and the incoming aminoacyl-tRNA in the A-site.[5] This prevents the formation of the 70S initiation complex, a crucial step for the commencement of protein synthesis.[6][7]

High-resolution structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided a detailed atomic-level understanding of this interaction.[4][8] These studies have revealed that this compound's binding pocket is formed by a conserved region of the 23S rRNA. Key interactions include hydrogen bonds and van der Waals forces between the antibiotic and specific rRNA nucleotides.[9] The flexibility of certain nucleotides in the PTC, such as U2585, appears to be important for the induced-fit binding of this compound.[4]

Computational modeling and molecular dynamics simulations have further refined these models, providing insights into the dynamic nature of the this compound-ribosome complex and the energetic contributions of individual interactions. These computational approaches have also been instrumental in understanding the mechanisms of this compound resistance.

Quantitative Data on this compound-Ribosome Interaction

The interaction between this compound and the ribosome has been quantified through various in vitro assays. The following table summarizes key quantitative data, including 50% inhibitory concentrations (IC50) and dissociation constants (Kd).

ParameterValueOrganism/SystemExperimental MethodReference
IC50 (Protein Synthesis Inhibition) 0.3 µg/mLStaphylococcus aureus cellsPulse-chase labeling[2]
IC50 (50S Subunit Formation Inhibition) 0.6 µg/mLStaphylococcus aureus cellsPulse-chase labeling[2]
IC50 (Coupled Transcription-Translation) 1.8 µMEscherichia coli cell-free systemIn vitro transcription-translation assay[10]
IC50 (Translation Inhibition) 15 µMEscherichia coli cell-free systemIn vitro translation assay[10]
IC50 (70S Initiation Complex Inhibition) 110 µMEscherichia coli 70S ribosomesInitiation complex assay[6][10]
IC50 (30S Initiation Complex Inhibition) 130 µMEscherichia coli 30S ribosomesInitiation complex assay[6][10]
IC50 (70S Initiation Complex Inhibition) 116 µMStaphylococcus aureus 70S ribosomesInitiation complex assay[6]
IC50 (Mitochondrial Protein Synthesis) 16 ± 2 µMIsolated rat heart mitochondriaIn vitro mitochondrial protein synthesis assay[11]
Kd (Eperezolid Binding) ~20 µMEscherichia coli ribosomesScatchard analysis[12]

Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM has been pivotal in visualizing the this compound-ribosome complex at near-atomic resolution. The following is a generalized protocol based on common practices in the field.[7][8][13][14][15]

1. Ribosome Purification:

  • Grow bacterial cultures (e.g., Staphylococcus aureus or Escherichia coli) to mid-log phase.

  • Harvest cells by centrifugation and lyse them using a French press or sonication in a buffer containing lysozyme (B549824) and DNase I.

  • Pellet cellular debris by centrifugation.

  • Isolate ribosomes from the supernatant by ultracentrifugation through a sucrose (B13894) cushion.

  • Further purify 70S ribosomes using sucrose density gradient centrifugation.

  • Collect fractions containing 70S ribosomes and concentrate them using ultrafiltration.

2. Formation of the this compound-Ribosome Complex:

  • Incubate purified 70S ribosomes with a molar excess of this compound (typically around 10-100 µM) at 37°C for 15-30 minutes to ensure binding.

3. Cryo-EM Grid Preparation:

  • Apply 3-4 µL of the this compound-ribosome complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2).

  • Blot the grid for a few seconds to remove excess liquid, leaving a thin film of the solution.

  • Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification apparatus (e.g., Vitrobot).

4. Cryo-EM Data Collection:

  • Screen the frozen-hydrated grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) equipped with a cryo-stage.

  • Collect a large dataset of high-resolution images (micrographs) using a high-end TEM (e.g., Titan Krios) equipped with a direct electron detector.

5. Image Processing and 3D Reconstruction:

  • Perform motion correction of the raw movie frames to correct for beam-induced motion.

  • Estimate the contrast transfer function (CTF) for each micrograph.

  • Automatically pick individual ribosome particles from the micrographs.

  • Perform 2D classification to remove junk particles and select well-defined classes.

  • Generate an initial 3D model.

  • Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the this compound-ribosome complex.

  • Build and refine an atomic model into the final cryo-EM density map.

X-ray Crystallography of the this compound-Ribosome Complex

X-ray crystallography provides high-resolution static snapshots of the this compound-ribosome interaction. The following protocol outlines the key steps.[16][17][18][19][20]

1. Ribosome Purification and Complex Formation:

  • Follow the same procedure as for cryo-EM to obtain a highly pure and concentrated sample of the this compound-ribosome complex.

2. Crystallization:

  • Screen for crystallization conditions using the hanging-drop or sitting-drop vapor diffusion method. This involves mixing the this compound-ribosome complex with a variety of crystallization solutions containing different precipitants (e.g., polyethylene (B3416737) glycol), salts, and buffers at various pH values.

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 19°C) and monitor for crystal growth over several days to weeks.

  • Optimize the initial crystallization conditions to obtain large, well-diffracting crystals.

3. X-ray Diffraction Data Collection:

  • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.

  • Mount the frozen crystal on a goniometer at a synchrotron beamline.

  • Collect a complete set of X-ray diffraction data by rotating the crystal in the X-ray beam.

4. Structure Determination and Refinement:

  • Process the diffraction data to obtain a set of structure factor amplitudes.

  • Solve the phase problem using molecular replacement with a known ribosome structure as a search model.

  • Build an initial atomic model of the this compound-ribosome complex into the resulting electron density map.

  • Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern.

  • Validate the final structure for its geometric quality and agreement with the experimental data.

Toeprinting Assay to Monitor this compound's Effect on Translation Initiation

The toeprinting assay is a primer extension inhibition method used to map the position of ribosomes on an mRNA transcript. It can be used to demonstrate how this compound inhibits the formation of the translation initiation complex.[3][8][21][22][23]

1. Preparation of Components:

  • mRNA Template: Synthesize an mRNA transcript in vitro using T7 RNA polymerase from a DNA template containing a T7 promoter, a Shine-Dalgarno sequence, a start codon (AUG), and a downstream sequence.

  • Primer: Design a DNA primer that is complementary to a region downstream of the start codon on the mRNA. Label the 5' end of the primer with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Ribosomes and Initiation Factors: Use purified 70S ribosomes and initiation factors (IF1, IF2, and IF3).

  • Initiator tRNA: Use fMet-tRNAfMet.

2. Formation of the Initiation Complex:

  • In a reaction tube, combine the mRNA template, the labeled primer, 70S ribosomes, initiation factors, and fMet-tRNAfMet in a suitable buffer.

  • Incubate the mixture at 37°C to allow the formation of the 70S initiation complex at the start codon.

  • In a parallel set of reactions, add varying concentrations of this compound to assess its inhibitory effect.

3. Primer Extension Reaction:

  • Add reverse transcriptase and dNTPs to the reaction mixtures.

  • Incubate at 37°C to allow the reverse transcriptase to synthesize a cDNA copy of the mRNA, starting from the labeled primer.

  • The reverse transcriptase will be stalled by the bound ribosome, resulting in a truncated cDNA product, the "toeprint."

4. Analysis of Results:

  • Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the labeled cDNA products by autoradiography or fluorescence imaging.

  • The appearance of a specific toeprint band indicates the position of the stalled ribosome. A decrease in the intensity of this band in the presence of this compound demonstrates its inhibitory effect on initiation complex formation.

Visualizations of Key Pathways and Workflows

Signaling Pathway: this compound's Inhibition of Bacterial Protein Synthesis

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 30S 30S 70S_Initiation_Complex 70S Initiation Complex Formation 30S->70S_Initiation_Complex associates with 50S 50S 50S->70S_Initiation_Complex No_Protein_Synthesis Inhibition of Protein Synthesis 50S:s->No_Protein_Synthesis:n prevents complex formation Protein_Synthesis Protein Synthesis (Elongation) 70S_Initiation_Complex->Protein_Synthesis mRNA mRNA mRNA->30S binds fMet-tRNA Initiator tRNA (fMet-tRNA) fMet-tRNA->70S_Initiation_Complex binds to P-site This compound This compound This compound->50S binds to PTC

Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow: Cryo-EM of the this compound-Ribosome Complex

CryoEM_Workflow Start Ribosome Purification Complex_Formation This compound-Ribosome Complex Formation Start->Complex_Formation Grid_Preparation Cryo-EM Grid Preparation Complex_Formation->Grid_Preparation Data_Collection Cryo-EM Data Collection Grid_Preparation->Data_Collection Image_Processing Image Processing (Motion Correction, CTF, Picking) Data_Collection->Image_Processing 2D_Classification 2D Classification Image_Processing->2D_Classification 3D_Reconstruction 3D Reconstruction & Refinement 2D_Classification->3D_Reconstruction Model_Building Atomic Model Building & Refinement 3D_Reconstruction->Model_Building End Final Structure Model_Building->End

Caption: A generalized workflow for determining the structure of the this compound-ribosome complex using cryo-EM.

Logical Relationship: this compound's Mechanism of Action

Logical_Relationship Linezolid_Binding This compound binds to the Peptidyl Transferase Center (PTC) on the 50S ribosomal subunit Steric_Hindrance Steric hindrance prevents proper positioning of initiator and aminoacyl-tRNAs Linezolid_Binding->Steric_Hindrance leads to Inhibition_Initiation Inhibition of the formation of the functional 70S initiation complex Steric_Hindrance->Inhibition_Initiation results in Block_Protein_Synthesis Blockage of bacterial protein synthesis Inhibition_Initiation->Block_Protein_Synthesis causes Bacteriostatic_Effect Bacteriostatic effect on susceptible bacteria Block_Protein_Synthesis->Bacteriostatic_Effect produces

Caption: The logical cascade of events from this compound binding to its bacteriostatic effect.

References

Linezolid's Anti-Mycobacterial Properties: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core anti-mycobacterial properties of linezolid, designed for researchers, scientists, and drug development professionals. This guide synthesizes key data and methodologies to provide a comprehensive resource for understanding and advancing the use of this critical antibiotic in the fight against mycobacterial infections.

Executive Summary

This compound, a member of the oxazolidinone class of antibiotics, has emerged as a crucial component in the treatment of drug-resistant mycobacterial infections, particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (MTB). Its unique mechanism of action, targeting the initiation of protein synthesis, circumvents cross-resistance with other antibiotic classes. This guide provides a detailed overview of this compound's anti-mycobacterial activity, including its mechanism of action, in vitro and in vivo efficacy, and the molecular basis of resistance. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying biological processes and research methodologies.

Mechanism of Action

This compound exerts its bacteriostatic and, in some cases, bactericidal effect by inhibiting the initiation of protein synthesis in bacteria.[1] This mechanism is distinct from most other protein synthesis inhibitors that typically block the elongation step.

Key Steps in the Mechanism of Action:

  • Binding to the 50S Ribosomal Subunit: this compound binds to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.

  • Interference with Initiation Complex Formation: This binding prevents the formation of the functional 70S initiation complex, which is a crucial first step in the translation of messenger RNA (mRNA) into protein.

  • Inhibition of Protein Synthesis: By blocking the formation of the initiation complex, this compound effectively halts the production of essential bacterial proteins, leading to the inhibition of bacterial growth and replication.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex 50S_subunit->70S_initiation_complex Prevents formation 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex associates with 50S Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis Initiates mRNA mRNA mRNA->30S_subunit binds tRNA fMet-tRNA tRNA->30S_subunit binds This compound This compound This compound->50S_subunit Binds to 23S rRNA Bacterial_Growth_Inhibition Bacterial Growth Inhibition

In Vitro Activity

This compound demonstrates potent in vitro activity against a wide range of mycobacterial species, including drug-susceptible and drug-resistant strains of M. tuberculosis and various non-tuberculous mycobacteria (NTM). The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Quantitative Data Summary
Mycobacterial SpeciesStrain TypeNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
M. tuberculosisDrug-Susceptible117≤10.50.5[2]
M. tuberculosisDrug-Resistant117≤10.50.5[2]
M. tuberculosisXDR-TB1690.125 to >20.51[3]
M. fortuitum groupClinical Isolates74Not specified4 (modal)16
M. abscessusClinical Isolates98Not specified32 (modal)64
M. chelonaeClinical Isolates50Not specified8 (modal)16

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The agar (B569324) proportion method is a standard technique for determining the MIC of anti-mycobacterial drugs.

Protocol:

  • Media Preparation: Prepare Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid, albumin, dextrose, and catalase).

  • Drug Incorporation: Add serial twofold dilutions of this compound to the molten agar at 50-56°C to achieve final concentrations typically ranging from 0.125 to 4 µg/mL. Dispense the drug-containing and drug-free control agar into quadrant petri dishes.

  • Inoculum Preparation: Prepare a bacterial suspension of the M. tuberculosis isolate in Middlebrook 7H9 broth, adjusting the turbidity to a McFarland standard of 1.0. Prepare 10⁻² and 10⁻⁴ dilutions of this standardized suspension.

  • Inoculation: Inoculate 0.1 mL of the 10⁻² and 10⁻⁴ dilutions onto the respective quadrants of the agar plates.

  • Incubation: Seal the plates in plastic bags and incubate at 37°C for 3 weeks.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial growth observed on the drug-free control quadrant.[2]

Agar_Proportion_Method Start Start Prepare_Media Prepare 7H10 Agar + OADC Start->Prepare_Media Add_this compound Add Serial Dilutions of this compound Prepare_Media->Add_this compound Pour_Plates Pour into Quadrant Petri Dishes Add_this compound->Pour_Plates Inoculate_Plates Inoculate Plates with Dilutions Pour_Plates->Inoculate_Plates Prepare_Inoculum Prepare M. tuberculosis Inoculum (McFarland 1.0) Dilute_Inoculum Prepare 10⁻² and 10⁻⁴ Dilutions Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plates Incubate Incubate at 37°C for 3 Weeks Inoculate_Plates->Incubate Read_Results Read MIC (Lowest Concentration with >99% Inhibition) Incubate->Read_Results End End Read_Results->End

REMA is a rapid and inexpensive colorimetric method for MIC determination.

Protocol:

  • Media and Reagent Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC. Prepare a 0.02% (w/v) resazurin (B115843) solution in sterile distilled water.[4]

  • Drug Dilution: In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in 100 µL of the 7H9 broth.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a McFarland standard of 1.0 and then dilute it 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted inoculum to each well. Include a drug-free growth control and a sterile control. Add sterile water to the perimeter wells to prevent evaporation.

  • Incubation: Seal the plate in a plastic bag and incubate at 37°C for 7 days.

  • Addition of Indicator: Add 30 µL of the resazurin solution to each well and re-incubate overnight.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[5]

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the mycobacterial strain in a suitable broth medium.

  • Drug Exposure: Expose the bacterial suspension to various concentrations of this compound, typically ranging from 0.25 to 32 times the predetermined MIC. Include a drug-free control.

  • Incubation: Incubate the cultures at 37°C.

  • Sampling: At predefined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the samples and plate them on drug-free agar. After incubation, count the colony-forming units (CFU) to determine the number of viable bacteria.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal activity.[6][7]

In Vivo Murine Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of anti-tuberculosis drugs.

Protocol:

  • Infection: Infect mice (e.g., BALB/c or C57BL/6) via aerosol or intravenous route with a standardized inoculum of M. tuberculosis.

  • Treatment Initiation: Begin treatment with this compound at various doses and frequencies at a specified time post-infection (e.g., in an acute infection model, treatment may start 7 days post-infection, while in a chronic model, it may begin 28 days post-infection).[8]

  • Drug Administration: Administer this compound orally or via an appropriate route for the duration of the study (e.g., 28 days).

  • Monitoring: Monitor the health of the mice, including body weight, throughout the experiment.

  • Outcome Assessment: At the end of the treatment period, euthanize the mice and homogenize their lungs and spleens. Plate serial dilutions of the homogenates onto selective agar to determine the bacterial load (CFU).

  • Data Analysis: Compare the CFU counts in the treated groups to the untreated control group to determine the in vivo efficacy of the this compound regimen.

Resistance Mechanisms

Resistance to this compound in mycobacteria is primarily associated with mutations in the genes encoding the ribosomal components that constitute the drug's binding site.

Primary Mechanisms of Resistance:

  • Mutations in the rplC gene: This gene encodes the ribosomal protein L3. The T460C mutation, leading to a C154R amino acid substitution, is a dominant mutation found in this compound-resistant M. tuberculosis.[9][10]

  • Mutations in the rrl gene: This gene encodes the 23S rRNA. Various point mutations within this gene can alter the this compound binding site, conferring resistance.[10]

Non-ribosomal mechanisms, such as efflux pumps, have also been implicated but are considered less common.

Experimental Protocol for Resistance Mutation Analysis

Workflow for Sequencing and Analysis of rplC and rrl Genes:

  • DNA Extraction: Isolate genomic DNA from both this compound-susceptible and -resistant mycobacterial isolates.

  • PCR Amplification: Design primers to amplify the entire coding regions of the rplC and rrl genes. Perform PCR using the extracted genomic DNA as a template.

  • PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Sequence the purified PCR products.

  • Sequence Analysis: Align the obtained sequences with the corresponding wild-type reference sequences (e.g., from M. tuberculosis H37Rv) to identify any nucleotide substitutions, insertions, or deletions.[11]

Resistance_Analysis_Workflow Start Start Isolate_DNA Isolate Genomic DNA from Mycobacteria Start->Isolate_DNA Amplify_Genes PCR Amplify rplC and rrl Genes Isolate_DNA->Amplify_Genes Purify_PCR Purify PCR Products Amplify_Genes->Purify_PCR Sequence_DNA Sanger Sequencing Purify_PCR->Sequence_DNA Analyze_Sequence Align Sequences and Identify Mutations Sequence_DNA->Analyze_Sequence End End Analyze_Sequence->End

Conclusion

This compound remains a cornerstone in the management of challenging mycobacterial infections. A thorough understanding of its anti-mycobacterial properties, from its unique mechanism of action to the nuances of in vitro and in vivo activity and the development of resistance, is paramount for its effective clinical use and for the development of next-generation oxazolidinones. The standardized experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of anti-mycobacterial drug discovery and development. Continued research into the pharmacokinetics and pharmacodynamics of this compound, as well as ongoing surveillance for resistance, will be critical in preserving the efficacy of this vital antibiotic.

References

The Architecture of Inhibition: A Deep Dive into the Structure-Activity Relationships of Early Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria has underscored the urgent need for novel antimicrobial agents. Among the newer classes of antibiotics, the oxazolidinones stand out due to their unique mechanism of action and efficacy against a range of Gram-positive pathogens. This whitepaper provides a detailed exploration of the structure-activity relationships (SAR) of early oxazolidinone antibiotics, offering a foundational understanding for researchers and professionals in the field of drug development. We will delve into the core structural requirements for antibacterial activity, the impact of various substitutions, and the experimental methodologies that underpinned these discoveries.

Core Pharmacophore: The Essential Blueprint for Activity

Early SAR studies on oxazolidinones, leading to the development of clinically significant compounds like Linezolid and Eperezolid, identified a critical pharmacophoric core essential for their antibacterial prowess.[1][2] This core consists of three key features:

  • The 2-Oxazolidinone (B127357) Ring: This heterocyclic scaffold is the central component of the molecule.

  • A (S)-Configuration at the C5 Position: The stereochemistry at the fifth carbon of the oxazolidinone ring is crucial for proper orientation and binding to the bacterial ribosome.

  • An Acylaminomethyl Side Chain at C5: This group plays a pivotal role in the interaction with the ribosomal target.

  • An N-Aryl Substituent: A substituted phenyl ring at the nitrogen atom of the oxazolidinone core is necessary for potent antibacterial activity.

Modifications to any of these core elements have profound effects on the compound's efficacy, spectrum, and safety profile.

Structure-Activity Relationship Insights from Early Analogs

The antibacterial activity of early oxazolidinones is primarily directed against Gram-positive bacteria.[3] Their unique mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage, specifically by preventing the formation of the initiation complex on the 50S ribosomal subunit.[1][4][5] This distinct mechanism circumvents cross-resistance with other classes of protein synthesis inhibitors.[5]

The N-Aryl Ring (B-Ring)

The substitution pattern on the N-aryl ring significantly influences the antibacterial activity and spectrum.

  • Fluorine Substitution: The introduction of a fluorine atom at the meta position of the phenyl ring was found to substantially increase antibacterial potency.[1][2] Conversely, a para-substitution, while sometimes decreasing potency against Gram-positive organisms, could broaden the spectrum of activity.[1]

The C5 Side Chain

The nature of the substituent at the C5 position of the oxazolidinone ring is a key determinant of antibacterial potency.

  • Acetamidomethyl Group: The N-acetylaminomethyl group, as seen in this compound, proved to be optimal for high potency. The amide nitrogen in this side chain is believed to act as a crucial hydrogen bond donor in the ribosomal binding site.[6]

  • Other Substitutions: Early studies explored various modifications to this side chain. For instance, replacement of the acetyl group with other acyl groups or conversion of the amide to a thiocarbonyl could modulate activity.[3][7]

The initial lead compounds in the oxazolidinone class, DuP-721 and DuP-105, while demonstrating antibacterial activity, were hampered by toxicity issues, including bone marrow suppression.[3] This highlighted the critical need for meticulous structural modifications to enhance the safety profile, ultimately leading to the development of safer and more effective agents like this compound.

Quantitative Analysis of Early Oxazolidinone Analogs

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of key early oxazolidinone compounds and their analogs against a panel of representative Gram-positive pathogens.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Foundational Oxazolidinones

CompoundStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Enterococcus faecalisStreptococcus pneumoniae
This compound 1.0 - 4.01.0 - 4.01.0 - 4.00.5 - 2.0
Eperezolid 1.0 - 4.01.0 - 4.01.0 - 4.00.5 - 2.0
DuP-721 0.5 - 2.00.5 - 2.01.0 - 4.00.25 - 1.0
DuP-105 1.0 - 4.01.0 - 4.02.0 - 8.00.5 - 2.0

Note: MIC values are presented as ranges compiled from various studies and are intended for comparative purposes.

Table 2: Structure-Activity Relationship of C5-Modified Oxazolidinone Analogs against S. aureus

Compound IDC5-SubstituentMIC (µg/mL)
Analog A -CH₂NHC(=O)CH₃ (Acetamide)1.0
Analog B -CH₂NHC(=S)CH₃ (Thioacetamide)0.5
Analog C -CH₂OH (Hydroxymethyl)8.0
Analog D -CH₂N₃ (Azidomethyl)4.0

This table presents a generalized representation of SAR trends observed in early studies.

Experimental Protocols

The elucidation of the SAR of early oxazolidinones relied on standardized and reproducible experimental methodologies.

General Synthesis of Early Oxazolidinone Analogs

A common synthetic route to access the core oxazolidinone structure involves the following key steps:

  • Epoxide Formation: Reaction of a substituted aniline (B41778) with an epihalohydrin (e.g., epichlorohydrin) to form an N-aryl-3-amino-1,2-propanediol.

  • Oxazolidinone Ring Closure: Cyclization of the amino-diol intermediate using a carbonylating agent such as phosgene, carbonyldiimidazole (CDI), or a dialkyl carbonate to form the 2-oxazolidinone ring.

  • Introduction of the C5 Side Chain: Conversion of the C5-hydroxymethyl group to a suitable leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with sodium azide (B81097).

  • Amide Formation: Reduction of the azide to an amine, followed by acylation to introduce the desired acylaminomethyl side chain.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of the synthesized compounds is typically determined by the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the mechanism of action of oxazolidinones and a typical experimental workflow for SAR studies.

Mechanism of Action of Oxazolidinones

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S 30S Subunit Initiation_Complex 70S Initiation Complex Formation 30S->Initiation_Complex 50S 50S Subunit 50S->Initiation_Complex mRNA mRNA mRNA->30S Binds to fMet-tRNA Initiator tRNA (fMet-tRNA) fMet-tRNA->Initiation_Complex Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->50S Binds to A-site on 23S rRNA Inhibition Inhibition Protein_Synthesis Protein Synthesis (Elongation) Initiation_Complex->Protein_Synthesis Proceeds to Inhibition->Initiation_Complex

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental Workflow for Oxazolidinone SAR Studies

Oxazolidinone_SAR_Workflow Start Start: Identify Lead Oxazolidinone Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Testing In Vitro Antibacterial Activity Testing (MIC) Purification->In_Vitro_Testing Data_Analysis Data Analysis and SAR Determination In_Vitro_Testing->Data_Analysis Potent_Analogs Potent Analogs Identified? Data_Analysis->Potent_Analogs Further_Studies Further Preclinical Studies (Toxicity, PK/PD) Potent_Analogs->Further_Studies Yes Optimization Further Structural Optimization Potent_Analogs->Optimization No End End of Early SAR Study Further_Studies->End Optimization->Synthesis

Caption: A typical experimental workflow for SAR studies of oxazolidinones.

Conclusion

The early structure-activity relationship studies of oxazolidinones laid a robust foundation for the development of this important class of antibiotics. Through systematic modifications of the core pharmacophore, researchers were able to optimize antibacterial potency while mitigating toxicity. The key takeaways from these early investigations—the importance of the (S)-C5 stereochemistry, the N-aryl substituent, and the C5-acetamidomethyl side chain—continue to guide the design of next-generation oxazolidinones with improved properties and broader clinical utility. This in-depth guide provides a crucial resource for scientists and researchers dedicated to combating the growing threat of antibiotic resistance.

References

Methodological & Application

Application Notes: Utilizing Linezolid to Elucidate Bacterial Protein Synthesis Initiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid, the first clinically approved oxazolidinone antibiotic, presents a unique tool for the detailed study of bacterial protein synthesis initiation. Its distinct mechanism of action, targeting an early step in translation, allows for the specific interrogation of the formation of the 70S initiation complex. These application notes provide a comprehensive guide to using this compound as a molecular probe in this fundamental cellular process.

This compound exerts its bacteriostatic or bactericidal effect by inhibiting bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit, preventing its association with the 30S subunit, mRNA, initiation factors, and formylmethionyl-tRNA (fMet-tRNA) to form a functional 70S initiation complex.[1][2] This mechanism is distinct from many other protein synthesis inhibitors that act on the elongation phase.[2] The binding site of this compound is located within the peptidyl transferase center (PTC) of the 23S rRNA on the 50S subunit.[3] By occupying this critical site, this compound effectively stalls the assembly of the translational machinery at its very beginning, making it an invaluable tool for studying the dynamics and regulation of translation initiation.

Data Presentation

The inhibitory activity of this compound on various stages of bacterial protein synthesis has been quantified in several studies. The following table summarizes key quantitative data, primarily focusing on the 50% inhibitory concentration (IC50) values in different experimental setups.

Assay Type Bacterial Species Target This compound IC50 Reference
Coupled Transcription-TranslationEscherichia coliProtein Synthesis1.8 µM[4]
In Vitro Translation (MS2 phage RNA)Escherichia coliProtein Synthesis15 µM (at 8 µg/ml RNA)[5]
30S Initiation Complex FormationEscherichia coliInitiation Complex110 µM (37 µg/ml)[3][6]
70S Initiation Complex FormationEscherichia coliInitiation Complex130 µM (44 µg/ml)[3][6]
70S Initiation Complex FormationStaphylococcus aureusInitiation Complex116 µM[4]
Protein Synthesis in whole cellsStaphylococcus aureusProtein Synthesis0.3 µg/ml[7][8]
50S Subunit SynthesisStaphylococcus aureusRibosome Assembly0.6 µg/ml[7][8]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to study bacterial protein synthesis initiation are provided below.

Protocol 1: Bacterial 70S Initiation Complex Assay (Filter Binding)

This protocol is adapted from methodologies used to determine the IC50 of this compound for the inhibition of 70S initiation complex formation.[4][6][9] It relies on the retention of radiolabeled fMet-tRNA bound to the 70S ribosome-mRNA complex on a nitrocellulose filter.

Materials:

  • Purified 70S ribosomes from E. coli or S. aureus

  • Initiation Factors (IF1, IF2, IF3)

  • mRNA template (e.g., a defined oligoribonucleotide with a Shine-Dalgarno sequence and an AUG start codon)

  • [³H]N-formylmethionyl-tRNA ([³H]fMet-tRNA)

  • GTP

  • This compound stock solution (in a suitable solvent like DMSO)

  • Binding Buffer (e.g., 20 mM HEPES pH 7.6, 150 mM NH₄Cl, 10 mM MgCl₂, 6 mM β-mercaptoethanol)

  • Wash Buffer (same as Binding Buffer)

  • Nitrocellulose filters (0.45 µm pore size)

  • Filter apparatus

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Binding Buffer

      • GTP (final concentration ~0.2 mM)

      • mRNA template (final concentration ~1 µM)

      • Initiation Factors (IF1, IF2, IF3; final concentration ~1.5 µM each)

      • 70S ribosomes (final concentration ~0.5 µM)

      • Varying concentrations of this compound (or vehicle control).

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation Complex Formation:

    • Initiate the reaction by adding [³H]fMet-tRNA (to a final concentration of ~1 µM).

    • Incubate the reaction mixture for 15-20 minutes at 37°C to allow for the formation of the 70S initiation complex.

  • Filter Binding:

    • Pre-soak the nitrocellulose filters in ice-cold Wash Buffer.

    • Assemble the filter apparatus with the pre-soaked filters.

    • Stop the reaction by adding 1 ml of ice-cold Wash Buffer to each reaction tube.

    • Quickly filter the diluted reaction mixture through the nitrocellulose filter under vacuum.

    • Wash each filter twice with 1 ml of ice-cold Wash Buffer to remove unbound [³H]fMet-tRNA.

  • Quantification:

    • Carefully remove the filters and place them in scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of [³H]fMet-tRNA binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 2: In Vitro Transcription-Translation (IVT) Assay

This protocol describes a coupled transcription-translation system to assess the inhibitory effect of this compound on protein synthesis from a DNA template.[10][11][12]

Materials:

  • E. coli S30 extract system for circular DNA (commercially available kits are recommended)

  • Plasmid DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter.

  • Amino acid mixture

  • This compound stock solution

  • Nuclease-free water

  • Appropriate buffers and reagents for the specific reporter assay

Procedure:

  • Reaction Setup:

    • On ice, thaw the E. coli S30 extract and other kit components.

    • In a microcentrifuge tube, combine the S30 extract, amino acid mixture, and reaction buffer as per the manufacturer's instructions.

    • Add the plasmid DNA template to a final concentration of ~10-15 nM.

    • Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

    • Bring the final volume to the desired amount with nuclease-free water.

  • In Vitro Transcription and Translation:

    • Incubate the reaction mixtures at 37°C for 1-2 hours in a water bath or incubator.

  • Quantification of Protein Synthesis:

    • Following incubation, quantify the amount of synthesized reporter protein.

      • For Luciferase: Add luciferase substrate and measure luminescence using a luminometer.

      • For β-galactosidase: Add a suitable substrate (e.g., ONPG) and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Toeprinting Analysis of Translation Initiation

Toeprinting is a primer extension inhibition assay that maps the position of ribosomes on an mRNA molecule.[13][14][15] In the context of this compound, it can be used to demonstrate the accumulation of the 30S or 70S initiation complex at the start codon.

Materials:

  • In vitro transcribed mRNA of interest with a known sequence

  • Purified 30S and 50S ribosomal subunits, or 70S ribosomes

  • Initiation Factors (IF1, IF2, IF3)

  • Initiator tRNA (fMet-tRNA)

  • A DNA primer complementary to a region downstream of the start codon, labeled with a fluorescent dye or radioisotope.

  • Reverse transcriptase

  • dNTPs

  • This compound stock solution

  • Sequencing gel apparatus and reagents

  • (Optional) Dideoxynucleotide sequencing ladder of the same mRNA for precise mapping.

Procedure:

  • Formation of Initiation Complexes:

    • In a reaction tube, combine the in vitro transcribed mRNA, ribosomal subunits (or 70S ribosomes), initiation factors, and initiator tRNA in a suitable buffer.

    • Add this compound at a concentration known to inhibit initiation (e.g., 100-200 µM). A control reaction without this compound should be run in parallel.

    • Incubate at 37°C for 10-15 minutes to allow the formation of initiation complexes.

  • Primer Annealing and Extension:

    • Add the labeled DNA primer to the reaction mixture and anneal by heating and slow cooling.

    • Add dNTPs and reverse transcriptase to initiate cDNA synthesis.

    • Incubate at 37°C for 10-15 minutes. The reverse transcriptase will extend the primer until it encounters the stalled ribosome, creating a "toeprint".

  • Analysis of cDNA Products:

    • Stop the reaction and purify the cDNA products.

    • Resolve the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.

    • If a sequencing ladder was prepared, run it alongside the toeprinting samples.

  • Interpretation:

    • In the presence of this compound, a distinct band (the "toeprint") should appear at a position corresponding to the 3' boundary of the ribosome stalled at the initiation codon. The exact position is typically +15 to +17 nucleotides downstream from the A of the AUG start codon.

    • The intensity of this toeprint band will be significantly increased in the this compound-treated sample compared to the control, indicating the accumulation of stalled initiation complexes.

Mandatory Visualizations

Linezolid_Mechanism_of_Action This compound This compound Blocked_Complex Non-functional Initiation Complex This compound->Blocked_Complex Prevents formation A_site A_site This compound->A_site Binds to 23S rRNA in the A-site 70S_Initiation_Complex Functional 70S Initiation Complex Protein_Synthesis Protein Synthesis (Elongation) 70S_Initiation_Complex->Protein_Synthesis 50S_subunit 50S_subunit P_site P_site mRNA mRNA 30S_subunit 30S_subunit mRNA->30S_subunit binds fMet_tRNA fMet_tRNA fMet_tRNA->30S_subunit binds IFs IFs IFs->30S_subunit assist 30S_subunit->70S_Initiation_Complex associates with 50S

Experimental_Workflow_Initiation_Complex_Assay cluster_preparation 1. Reaction Preparation cluster_reaction 2. Initiation Complex Formation cluster_detection 3. Detection and Quantification cluster_analysis 4. Data Analysis Components Combine: - 70S Ribosomes - mRNA - Initiation Factors - GTP Linezolid_Addition Add varying concentrations of this compound Components->Linezolid_Addition Pre_incubation Pre-incubate at 37°C Linezolid_Addition->Pre_incubation Add_tRNA Add [³H]fMet-tRNA Pre_incubation->Add_tRNA Incubation Incubate at 37°C Add_tRNA->Incubation Filter_Binding Filter through Nitrocellulose Membrane Incubation->Filter_Binding Wash Wash to remove unbound [³H]fMet-tRNA Filter_Binding->Wash Scintillation Scintillation Counting Wash->Scintillation IC50_Curve Plot % Inhibition vs. [this compound] Scintillation->IC50_Curve Determine_IC50 Determine IC50 Value IC50_Curve->Determine_IC50

Logical_Relationship_Toeprinting mRNA_Template mRNA Template Stalled_Complex Stalled 70S Initiation Complex mRNA_Template->Stalled_Complex Translating_Ribosomes Translating Ribosomes mRNA_Template->Translating_Ribosomes Ribosome_Components Ribosomes + IFs + fMet-tRNA Ribosome_Components->Stalled_Complex Ribosome_Components->Translating_Ribosomes This compound This compound This compound->Stalled_Complex Induces Stalling No_this compound No this compound (Control) No_this compound->Translating_Ribosomes Allows Translation Primer_Extension Primer Extension with Reverse Transcriptase Stalled_Complex->Primer_Extension Translating_Ribosomes->Primer_Extension Toeprint_Signal Strong Toeprint Signal (at Start Codon) Primer_Extension->Toeprint_Signal from Stalled Complex Full_Length_cDNA Full-Length cDNA or Weak/No Toeprint Primer_Extension->Full_Length_cDNA from Translating Ribosomes

References

Application Notes and Protocols for Linezolid In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, crucial for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Accurate in vitro susceptibility testing is paramount for clinical efficacy and surveillance of resistance. These application notes provide detailed protocols for the preparation of this compound for use in Clinical and Laboratory Standards Institute (CLSI) standardized broth microdilution and agar (B569324) dilution susceptibility testing methods.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for the accurate preparation of solutions for susceptibility testing.

PropertyValueReferences
Molecular Weight 337.35 g/mol [1]
Appearance White to off-white crystalline powder[1]
Solubility
    Dimethyl sulfoxide (B87167) (DMSO)~20 mg/mL[2]
    Dimethylformamide (DMF)~30 mg/mL[2]
    Ethanol~1 mg/mL[2]
    WaterModerately soluble (~3 mg/mL)[3]
    Phosphate-Buffered Saline (PBS, pH 7.2)~0.1 mg/mL[2]
Storage (as solid) -20°C[2]

Preparation of this compound Stock Solution (CLSI Guideline)

The preparation of an accurate and stable stock solution is the first critical step in performing antimicrobial susceptibility testing. The following protocol is in accordance with CLSI guidelines.

Materials
  • This compound powder (potency must be known)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, deionized water

  • Sterile polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol
  • Determine the amount of this compound powder to weigh. Use the following formula to account for the potency of the powder: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / [Potency (µg/mg)] Example: To prepare 10 mL of a 1280 µg/mL stock solution with a powder potency of 980 µg/mg: Weight (mg) = [10 mL x 1280 µg/mL] / [980 µg/mg] = 13.06 mg

  • Weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Dissolve the powder. For a high-concentration stock solution (e.g., 1280 µg/mL or higher), dissolve the weighed this compound powder in a minimal amount of DMSO. Then, add sterile deionized water to reach the final desired volume.

  • Ensure complete dissolution. Vortex the solution until the this compound is completely dissolved.

Storage of Stock Solution
Storage ConditionDurationNotes
-60°C to -80°C Up to 6 monthsRecommended for long-term storage.
-20°C Up to 12 weeks[4]
4°C Up to 12 weeks[4]

Note: Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes before freezing.

Experimental Protocols for Susceptibility Testing

The following are detailed protocols for preparing this compound working solutions for broth microdilution and agar dilution methods, based on CLSI standards.[5][6]

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) in a liquid medium.

  • Thaw the stock solution at room temperature.

  • Prepare an intermediate dilution. Dilute the stock solution in sterile deionized water to a concentration that is 100-fold the highest concentration to be tested in the microdilution plate. For example, if the highest final concentration is 64 µg/mL, the intermediate solution should be 6400 µg/mL.

  • Prepare serial dilutions. In a 96-well plate, perform a two-fold serial dilution of the intermediate this compound solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. The typical testing range for this compound is 0.25 to 64 µg/mL.[7][8]

  • Prepare the inoculum. From 3-5 isolated colonies on a non-selective agar, prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculate the microdilution plate. Dilute the standardized inoculum in CAMHB and add it to each well (except the sterility control) to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation. Incubate the plates at 35-37°C for 16-20 hours.

Agar Dilution Method

This method determines the MIC on a solid medium.

  • Prepare molten Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and cool it to 45-50°C in a water bath.

  • Prepare this compound working solutions. Prepare a series of this compound solutions in a suitable solvent (e.g., water) at concentrations that are 10 times the desired final concentrations in the agar.

  • Add this compound to the agar. Add 1 part of each this compound working solution to 9 parts of molten MHA. For example, to prepare an agar plate with a final this compound concentration of 8 µg/mL, add 2 mL of an 80 µg/mL this compound solution to 18 mL of molten MHA.

  • Pour the plates. Mix the agar and this compound solution thoroughly and pour the mixture into sterile Petri dishes to a depth of 3-4 mm.

  • Allow the plates to solidify at room temperature.

  • Prepare the inoculum. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate the plates. Using a multipoint replicator, spot-inoculate the prepared agar plates with the bacterial suspension. The final inoculum concentration should be approximately 10⁴ CFU/spot.

  • Incubation. Incubate the plates at 35-37°C for 16-20 hours.

Quality Control

Quality control is essential to ensure the accuracy of susceptibility testing results.

QC StrainATCC NumberAcceptable MIC Range (µg/mL)Acceptable Disk Diffusion Zone Diameter (mm)
Staphylococcus aureus 292131 - 423 - 29
Enterococcus faecalis 292121 - 423 - 29
Streptococcus pneumoniae 496190.5 - 225 - 32

Data based on CLSI M100 documents.[4][9]

Workflow and Signaling Pathway Diagrams

This compound Preparation Workflow for In Vitro Susceptibility Testing

Linezolid_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve add_water Add Sterile Water dissolve->add_water vortex Vortex to Mix add_water->vortex store Store at -80°C vortex->store thaw_stock_broth Thaw Stock Solution store->thaw_stock_broth thaw_stock_agar Thaw Stock Solution store->thaw_stock_agar intermediate_broth Prepare Intermediate Dilution thaw_stock_broth->intermediate_broth serial_dilute_broth Serial Dilution in CAMHB intermediate_broth->serial_dilute_broth inoculate_broth Inoculate with Bacteria serial_dilute_broth->inoculate_broth incubate_broth Incubate 16-20h inoculate_broth->incubate_broth read_mic_broth Read MIC incubate_broth->read_mic_broth working_agar Prepare Working Solutions thaw_stock_agar->working_agar add_to_agar Add to Molten MHA working_agar->add_to_agar pour_plates Pour Plates add_to_agar->pour_plates inoculate_agar Inoculate Plates pour_plates->inoculate_agar incubate_agar Incubate 16-20h inoculate_agar->incubate_agar read_mic_agar Read MIC incubate_agar->read_mic_agar

Caption: Workflow for preparing this compound for susceptibility testing.

Logical Flow for In Vitro Susceptibility Testing

Susceptibility_Testing_Logic start Start prep_stock Prepare this compound Stock Solution start->prep_stock choose_method Select Method prep_stock->choose_method broth_dilution Broth Microdilution choose_method->broth_dilution Liquid agar_dilution Agar Dilution choose_method->agar_dilution Solid prep_working_broth Prepare Working Solutions (Broth) broth_dilution->prep_working_broth prep_working_agar Prepare Working Solutions (Agar) agar_dilution->prep_working_agar perform_test_broth Perform Broth Dilution Test prep_working_broth->perform_test_broth perform_test_agar Perform Agar Dilution Test prep_working_agar->perform_test_agar inoculate Prepare and Standardize Bacterial Inoculum inoculate->perform_test_broth inoculate->perform_test_agar incubate Incubate perform_test_broth->incubate perform_test_agar->incubate read_results Read and Interpret MIC incubate->read_results qc Perform Quality Control read_results->qc end End qc->end

Caption: Logical flow of in vitro susceptibility testing with this compound.

References

Application Note: Protocol for Assessing Linezolid Activity in Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms present a significant challenge in clinical settings due to their inherent tolerance to conventional antibiotic therapies. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which can be 10 to 1,000 times more resistant to antibiotics than their free-floating, planktonic counterparts.[1] Linezolid, an oxazolidinone antibiotic, inhibits bacterial protein synthesis and is effective against various Gram-positive pathogens.[1] However, its efficacy against established biofilms can be limited, often requiring concentrations significantly higher than the standard Minimum Inhibitory Concentration (MIC) to achieve eradication.[2][3] Therefore, robust and standardized protocols are essential to accurately assess the anti-biofilm activity of this compound, both as a standalone agent and in combination therapies.[4][5] This document provides detailed protocols for forming bacterial biofilms and quantifying the efficacy of this compound through biomass, cell viability, and microscopic analysis.

Data Presentation: this compound Efficacy

The following tables summarize typical quantitative data obtained when assessing this compound's activity against bacterial biofilms.

Table 1: Comparison of Planktonic MIC and Biofilm MBEC for this compound

This table illustrates the disparity in this compound concentration required to inhibit planktonic growth versus eradicating established biofilms. The Minimum Biofilm Eradication Concentration (MBEC) is often significantly higher than the Minimum Inhibitory Concentration (MIC).

Bacterial StrainPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Fold Increase (MBEC/MIC)
Staphylococcus aureus (MSSA)2>320>160
Staphylococcus aureus (MRSA)2>320>160
Staphylococcus epidermidis1256256
Enterococcus faecalis2>1024>512

Data are representative and compiled from typical findings in the literature. Actual values may vary based on strain and experimental conditions.[2][6]

Table 2: Quantitative Assessment of this compound on Pre-formed S. aureus Biofilms

This table shows the dose-dependent effect of this compound on the total biomass and viable cell count within a mature biofilm.

This compound Conc. (µg/mL)Biomass Reduction (%) (Crystal Violet Assay)Viability Reduction (log10 CFU/mL)
0 (Control)0%0
1615%0.5
6435%1.2
25660%2.5
102485%4.0

Data are representative. Note that significant reductions in viable cells may occur even with modest reductions in total biomass, as the Crystal Violet assay stains the entire matrix, including dead cells.[7]

Experimental Workflows and Methodologies

The assessment of anti-biofilm agents follows a multi-step process, from initial biofilm cultivation to final quantification.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_biofilm Phase 2: Biofilm Cultivation & Treatment cluster_analysis Phase 3: Analysis A Prepare Bacterial Inoculum (Overnight Culture) B Standardize Cell Density (e.g., 0.5 McFarland) A->B C Inoculate 96-Well Plate B->C D Incubate to Form Biofilm (24-48 hours) C->D E Wash to Remove Planktonic Cells D->E F Treat with this compound (Serial Dilutions) E->F G Incubate Treatment Plate (24 hours) F->G H Treated Biofilm Plate G->H I Quantify Total Biomass (Crystal Violet Assay) H->I J Quantify Viable Cells (Sonication & CFU Counting) H->J K Visualize Structure & Viability (Confocal Microscopy) H->K L Data Analysis & Interpretation I->L J->L K->L

Caption: General experimental workflow for assessing this compound's anti-biofilm activity.

Assessment_Logic A Treated Biofilm Sample B Crystal Violet Assay A->B C CFU Counting A->C D Confocal Microscopy (CLSM) A->D B_out Measures: Total Biomass (Live Cells + Dead Cells + Matrix) B->B_out C_out Measures: Viable Bacterial Count (Metabolically Active Cells) C->C_out D_out Measures: 3D Architecture Spatial distribution of live vs. dead cells D->D_out

Caption: Logical relationship between different biofilm assessment methodologies.

Experimental Protocols

Protocol 1: Biofilm Formation in a 96-Well Microtiter Plate

This protocol describes a standard method for developing bacterial biofilms for high-throughput screening.

Materials:

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213)

  • Tryptic Soy Broth (TSB) supplemented with 0.25% glucose

  • Sterile 96-well flat-bottom polystyrene microtiter plates[8]

  • Sterile Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Inoculate a single bacterial colony into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Standardize Culture: Dilute the overnight culture in fresh TSB to an optical density (OD₆₀₀) of 0.05 (approximately 1 x 10⁷ CFU/mL).[9]

  • Inoculation: Add 200 µL of the standardized bacterial suspension to each well of a 96-well plate. To minimize evaporation or "edge effects," fill the peripheral wells with 200 µL of sterile water or PBS instead of the bacterial culture.[8][10]

  • Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at 37°C to allow for biofilm formation.

  • Wash Planktonic Cells: After incubation, carefully aspirate the medium from each well. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.[8] The plate containing the established biofilms is now ready for treatment.

Protocol 2: Quantification of Biofilm Biomass (Crystal Violet Assay)

This assay quantifies the total biofilm biomass, including cells and the extracellular matrix.

Materials:

  • Biofilm plate from Protocol 1

  • 0.1% (w/v) Crystal Violet (CV) solution[11]

  • 99% Methanol (B129727)

  • 33% (v/v) Glacial Acetic Acid

  • Microplate reader

Procedure:

  • Fixation: Add 200 µL of 99% methanol to each well containing a biofilm. Incubate for 15 minutes at room temperature to fix the biofilms.[8]

  • Staining: Aspirate the methanol and allow the plate to air dry completely. Add 200 µL of 0.1% CV solution to each well and incubate for 15-20 minutes at room temperature.[11][12]

  • Washing: Remove the CV solution and wash the plate by gently rinsing it with distilled water until the water runs clear. Remove any remaining water by inverting the plate and tapping it on a paper towel.[12]

  • Solubilization: Add 200 µL of 33% glacial acetic acid to each well to dissolve the bound CV dye.[8]

  • Quantification: Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.[8]

Protocol 3: Quantification of Viable Cells (CFU Counting)

This protocol determines the number of live, metabolically active bacteria remaining in the biofilm after treatment.

Materials:

  • Biofilm plate treated with this compound

  • Sterile PBS

  • Sonicator or vortex mixer

  • Tryptic Soy Agar (TSA) plates

  • Sterile microcentrifuge tubes

Procedure:

  • Washing: After this compound treatment, aspirate the medium and wash the biofilms twice with sterile PBS to remove the antibiotic.

  • Biofilm Disruption: Add 200 µL of sterile PBS to each well. Disrupt the biofilm and dislodge the adherent cells by placing the microtiter plate in a sonicator bath for 10-20 seconds or by vigorously scraping and pipetting.[11] This step is critical for accurate quantification.

  • Serial Dilution: Transfer the resulting bacterial suspension from each well to a sterile microcentrifuge tube. Perform 10-fold serial dilutions in sterile PBS.

  • Plating: Plate 100 µL of the appropriate dilutions onto TSA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on the plates to determine the number of Colony Forming Units per milliliter (CFU/mL).[13]

Protocol 4: Visualization by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the qualitative and quantitative analysis of the three-dimensional biofilm structure and the differentiation between live and dead cells.

Materials:

  • Biofilms grown on a suitable surface (e.g., glass-bottom plates or coverslips)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and Propidium (B1200493) Iodide)

  • Confocal microscope

Procedure:

  • Biofilm Growth: Grow biofilms as described in Protocol 1, but on a surface compatible with microscopy (e.g., in a glass-bottom 8-well chamber slide). Treat with this compound as required.

  • Staining: After treatment and a gentle PBS wash, add the fluorescent stain mixture (e.g., SYTO 9 for live cells, which fluoresce green, and propidium iodide for dead/membrane-compromised cells, which fluoresce red) to each sample according to the manufacturer's instructions.[14][15]

  • Incubation: Incubate in the dark for 15-20 minutes at room temperature.

  • Imaging: Visualize the biofilm using a confocal microscope. Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.[15]

  • Image Analysis: Use appropriate software (e.g., ImageJ/FIJI) to analyze the images, quantifying parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[16]

This compound's Mechanism of Action

Understanding the target of this compound is crucial for interpreting its effects on biofilm bacteria, which may have altered metabolic states.

Linezolid_MoA A This compound B Binds to 23S rRNA of the 50S ribosomal subunit A->B C Prevents formation of the 70S initiation complex B->C D Inhibition of Protein Synthesis C->D E Bacteriostatic Effect D->E

Caption: this compound's mechanism of action: inhibition of bacterial protein synthesis.

References

Application Notes and Protocols for Linezolid in Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a unique class of antimicrobials that inhibit bacterial protein synthesis.[1] It is primarily indicated for the treatment of infections caused by multi-drug resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] this compound's distinct mechanism of action involves the inhibition of the initiation phase of protein synthesis, setting it apart from other protein synthesis inhibitors.[1][4] Its ability to penetrate eukaryotic cells makes it a valuable tool for studying the treatment of intracellular infections in cell culture models.[][6]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using this compound in in vitro cell culture infection models. This document outlines this compound's mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential experiments.

Mechanism of Action

This compound exerts its bacteriostatic effect on staphylococci and enterococci, and a bactericidal effect against most streptococcal strains, by targeting bacterial protein synthesis.[2] It binds to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.[2][3] This binding action prevents the formation of a functional 70S initiation complex, which is a critical step in the translation process.[2][4] By blocking the initiation of protein synthesis, this compound effectively halts bacterial proliferation.[1][2] Due to its unique target site, cross-resistance with other protein synthesis inhibitors is uncommon.[1]

G cluster_bacterium Bacterial Cell mRNA mRNA InitiationComplex Functional 70S Initiation Complex Ribosome30S 30S Ribosomal Subunit Ribosome30S->InitiationComplex Combine to form Ribosome50S 50S Ribosomal Subunit Ribosome50S->InitiationComplex Protein Bacterial Protein Synthesis InitiationComplex->Protein Leads to This compound This compound This compound->Ribosome50S Binds to 23S rRNA of 50S subunit

Caption: Mechanism of action of this compound in bacterial protein synthesis inhibition.

Quantitative Data Summary

The efficacy and potential toxicity of this compound in cell culture models are concentration-dependent. The following tables summarize key quantitative data for this compound against common Gram-positive pathogens and its cytotoxic effects on mammalian cells.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus (MRSA)1.01.00.094 - 4.0[7]
Enterococcus faecium (VRE)-->4 (Resistant)[8]
Streptococcus pneumoniae---[4]
Corynebacterium species--<0.5[4]

Note: MIC values can vary based on the specific strain, testing methodology, and geographical location. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineAssayConcentrationEffectReference
Human Monocytic Cell Line (U937)Apoptosis AssayConcentration-dependentInduction of apoptosis-like cell death[9]
Various Tissues (in vivo/patient)Respiratory Chain Enzyme ActivityProlonged UseDecreased mitochondrial respiratory chain enzyme activity[10][11]
Megakaryoblastic Cell LinesMitochondrial Function-Prolonged inhibition of mitochondrial function[12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth macrodilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[13]

Materials:

  • This compound stock solution

  • Bacterial culture in exponential growth phase (e.g., S. aureus)

  • Middlebrook 7H9 broth (or other suitable broth like Mueller-Hinton Broth)[13]

  • Sterile conical tubes or 96-well microtiter plate

  • Normal saline

  • Middlebrook 7H10 agar (B569324) plates (or other suitable agar)[13]

  • Incubator

  • Spectrophotometer or McFarland standards

Methodology:

  • Inoculum Preparation: Adjust the turbidity of an exponential-phase bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final desired concentration of ~5 x 10⁵ CFU/mL in the test tubes/wells.[14]

  • Serial Dilution: Prepare a series of two-fold dilutions of this compound in the broth medium in sterile tubes or a 96-well plate. A typical concentration range for S. aureus could be 0.06 to 64 µg/mL.[13] Include a growth control tube/well with no this compound and a sterility control tube/well with broth only.

  • Inoculation: Add the prepared bacterial inoculum to each tube/well (except the sterility control) to achieve the final concentration of ~5 x 10⁵ CFU/mL.[14]

  • Incubation: Incubate the tubes/plate at 37°C for 16-20 hours.[15] For slower-growing organisms like M. tuberculosis, incubation can be up to 7 days.[13]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[16][17] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[16]

Materials:

  • Mammalian cell line of interest (e.g., A549, THP-1, U937)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[16]

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[16]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[16][18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][18] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Protocol 3: Intracellular Infection Model (S. aureus)

This protocol outlines a general method for establishing an in vitro intracellular infection model using a mammalian cell line (e.g., macrophages like THP-1 or epithelial cells like A549) to evaluate the intracellular activity of this compound.

G cluster_workflow Intracellular Infection Workflow A 1. Seed Host Cells (e.g., Macrophages) in 24-well plate B 2. Infect with S. aureus (e.g., MOI of 10 for 1h) A->B C 3. Wash to remove extracellular bacteria B->C D 4. Add medium with Gentamicin (B1671437) (20 µg/mL) to kill remaining extracellular bacteria C->D E 5. Incubate (e.g., 1h) D->E F 6. Replace medium with this compound at various concentrations E->F G 7. Incubate for desired time points (e.g., 2, 4, 24h) F->G H 8. Lyse Host Cells (e.g., ice-cold sterile water) G->H I 9. Serially dilute lysate and plate on agar H->I J 10. Incubate plates and count Colony Forming Units (CFU) I->J

Caption: Experimental workflow for an intracellular S. aureus infection model.

Materials:

  • Adherent mammalian cell line (e.g., THP-1 macrophages, A549 epithelial cells)

  • S. aureus culture

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Antibiotic for killing extracellular bacteria (e.g., Gentamicin, Lysostaphin)[19][20]

  • This compound

  • Sterile, ice-cold water or lysis buffer (e.g., 0.1% Triton X-100)

  • Tryptic Soy Agar (TSA) plates

  • 24-well tissue culture plates

Methodology:

  • Cell Seeding: Seed host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2.5 x 10⁵ cells/well for macrophages) and incubate overnight.[19]

  • Bacterial Inoculum: Prepare a mid-log phase culture of S. aureus. Wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium.

  • Infection: Replace the cell medium with the bacterial suspension at a specific multiplicity of infection (MOI), for example, an MOI of 10.[19] Incubate for 1-2 hours to allow for bacterial internalization.[19][21]

  • Removal of Extracellular Bacteria: Aspirate the medium and wash the cells three times with warm PBS to remove non-adherent bacteria.

  • Antibiotic Treatment (Extracellular): Add fresh medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin at 20-200 µg/mL or lysostaphin) to kill extracellular bacteria.[19][20][22] Incubate for 1 hour.

  • This compound Treatment: Wash the cells again to remove the extracellular antibiotic. Add fresh medium containing serial dilutions of this compound. Include a no-drug control.

  • Incubation: Incubate the plates for various time points (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis and Plating: At each time point, wash the cells with PBS. Lyse the cells by adding ice-cold sterile water for 20 minutes.[19] Collect the lysate, perform serial dilutions in PBS, and plate onto TSA plates.

  • Enumeration: Incubate the TSA plates at 37°C for 24 hours and count the number of colony-forming units (CFU) to determine the number of viable intracellular bacteria.[19]

Host Cell Interactions and Considerations

While effective against bacteria, this compound is not without effects on the host mammalian cells, which is a critical consideration in cell culture models.

Mitochondrial Toxicity

The ribosome within mammalian mitochondria shares structural similarities with bacterial ribosomes.[11] This similarity can lead to off-target effects, where this compound inhibits mitochondrial protein synthesis.[10][11] This inhibition can disrupt the mitochondrial respiratory chain, potentially leading to decreased ATP production and lactic acidosis, a known side effect in prolonged clinical use.[10][23] In cell culture, this can manifest as cytotoxicity, reduced metabolic activity, or apoptosis, especially with long exposure times or high concentrations.[9][12]

G cluster_mito Mitochondrion This compound This compound MitoRibo Mitochondrial Ribosome This compound->MitoRibo Binds to MitoProtein Mitochondrial Protein Synthesis MitoRibo->MitoProtein Drives RespChain Respiratory Chain Complexes MitoProtein->RespChain Forms ATP ATP Production RespChain->ATP Leads to Lactate Lactic Acidosis (Cellular Stress) RespChain->Lactate Dysfunction leads to

Caption: Potential pathway of this compound-induced mitochondrial dysfunction.

Immunomodulatory Effects

This compound has been shown to possess immunomodulatory properties. Studies indicate that it can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in immune cells stimulated with pathogens or endotoxins.[24][25][26] This effect may be beneficial in reducing excessive inflammation during infection.[24] However, in the context of an in vitro infection model, this could alter the host cell's natural response to the pathogen, which should be considered during data interpretation. For example, this compound has been observed to inhibit the phosphorylation of ERK1/2, a component of the MAPK signaling pathway, which can affect downstream inflammatory responses.[24]

Conclusion and Recommendations

This compound is a potent antibiotic for studying Gram-positive intracellular pathogens in cell culture models. Its unique mechanism of action and ability to penetrate host cells provide a valuable research tool. However, researchers must be mindful of its potential effects on host cell mitochondria and immune signaling pathways.

Recommendations for Use:

  • Dose-Response: Always perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for the specific cell line being used.

  • Cytotoxicity Controls: Run parallel cytotoxicity assays (e.g., MTT or LDH release) to ensure that observed reductions in intracellular bacteria are due to the antibiotic's activity and not host cell death.

  • Time-Course Experiments: Evaluate the efficacy of this compound over various time points to understand its bacteriostatic or bactericidal kinetics in the intracellular environment.

  • Host Response: When studying host-pathogen interactions, be aware that this compound may modulate the host immune response, and consider including appropriate controls to account for these effects.

References

Application Note: Quantification of Linezolid in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of linezolid in biological matrices such as plasma, serum, and urine. The described protocol is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research. This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC with UV detection, ensuring accuracy, precision, and a sample turnaround time suitable for clinical applications.

Introduction

This compound is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Due to significant inter-individual variability in its pharmacokinetics, TDM of this compound is crucial to optimize efficacy and minimize toxicity. This document provides a detailed protocol for a reliable HPLC-UV method for quantifying this compound in biological samples.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥99.8%)

  • Internal Standard (IS) (e.g., chloramphenicol (B1208) or para-toluic acid)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Perchloric acid or Trichloroacetic acid

  • Formic acid or Phosphoric acid

  • Ammonium acetate (B1210297)

  • Ultrapure water

Instrumentation

A standard HPLC system equipped with a UV detector is used.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., LiChrospher 100 RP-18e, 5 µm, 125 x 4 mm or XBridge C18, 5 µm, 4.6 x 150 mm)[1][2]

  • Detector: UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the typical chromatographic conditions for the analysis of this compound.

ParameterCondition
Mobile Phase Acetonitrile and water with a pH modifier (e.g., 0.1% formic acid, 0.05% phosphoric acid, or an acetate buffer) in varying ratios (e.g., 40:60 v/v or 25:75 v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature Ambient or controlled at 30-40°C
Detection Wavelength 251 nm, 254 nm, or 258 nm[1][3][4]
Injection Volume 20-50 µL[1][3][4]
Run Time Approximately 5-10 minutes[1][4]

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol or a water-methanol mixture.[3][4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or an appropriate solvent to achieve concentrations ranging from 0.5 to 50 µg/mL.[1][5]

  • Calibration Standards and QC Samples: Spike drug-free plasma or serum with the working standard solutions to obtain calibration standards covering the expected clinical concentration range (e.g., 0.5, 1, 5, 10, 20 µg/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.[1][4]

Sample Preparation from Biological Matrix (Protein Precipitation)

Protein precipitation is a common, simple, and rapid method for extracting this compound from biological samples.[6][7]

  • To 100 µL of plasma/serum sample, standard, or QC, add 200 µL of a precipitating agent (e.g., acetonitrile, methanol, or a mixture containing perchloric acid or trichloroacetic acid).[1][2][5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.[1][4]

  • Carefully transfer the clear supernatant to a clean vial for HPLC analysis.

  • Inject a 20-50 µL aliquot of the supernatant into the HPLC system.[1][4]

A visual representation of the sample preparation workflow is provided below.

G cluster_sample_prep Sample Preparation Workflow sample Biological Sample (Plasma/Serum) precipitant Add Protein Precipitating Agent (e.g., Acetonitrile) sample->precipitant vortex Vortex (1 min) precipitant->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Inject into HPLC supernatant->hplc

Figure 1. Sample preparation workflow for this compound analysis.

Method Validation Summary

The described HPLC method has been validated according to established guidelines, with key performance characteristics summarized in the table below.

Validation ParameterTypical Result
Linearity (r²) > 0.999[2]
Linear Range 0.2 - 50 µg/mL[2][5]
Lower Limit of Quantification (LLOQ) 0.05 - 0.2 µg/mL[3][5]
Recovery 95 - 102%[1][5]
Intra-day Precision (%RSD) < 6%[5]
Inter-day Precision (%RSD) < 8.2%[2]
Accuracy 98 - 102%[1]

Data Analysis

The concentration of this compound in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of this compound to the internal standard (if used) or the peak area of this compound against the nominal concentration of the calibration standards. The concentration of this compound in the unknown samples is then calculated from the linear regression equation of the calibration curve.

The logical flow of data analysis is depicted in the following diagram.

G cluster_data_analysis Data Analysis Workflow raw_data Acquire Chromatographic Data (Peak Areas) cal_curve Construct Calibration Curve (Peak Area vs. Concentration) raw_data->cal_curve regression Perform Linear Regression (y = mx + c) cal_curve->regression calc_conc Calculate Unknown Sample Concentrations regression->calc_conc report Report Results calc_conc->report

Figure 2. Data analysis workflow for this compound quantification.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, accurate, and precise means for the quantification of this compound in biological samples. The simple sample preparation and rapid analysis time make it highly suitable for routine therapeutic drug monitoring and for supporting pharmacokinetic studies in a clinical or research laboratory setting.

References

Techniques for Inducing Linezolid Resistance in Laboratory Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro induction of linezolid resistance in common laboratory strains of pathogenic bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae. The primary method described is serial passage in the presence of escalating concentrations of this compound, a technique that mimics the selective pressure exerted by antibiotic therapy and allows for the isolation of resistant mutants. Understanding the mechanisms and dynamics of resistance development is crucial for the development of new antimicrobial agents and strategies to combat antibiotic resistance.

Introduction to this compound Resistance

This compound is a synthetic antibiotic of the oxazolidinone class, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] Resistance to this compound in Gram-positive bacteria primarily arises from specific point mutations in the V domain of the 23S rRNA gene, with the G2576T substitution being the most frequently observed.[2][4][5] Given that most bacteria possess multiple copies of the rRNA operon, the level of this compound resistance often correlates with the number of mutated alleles.[4][6] Other mechanisms include mutations in the genes encoding ribosomal proteins L3, L4, and L22, and the acquisition of the transferable cfr (chloramphenicol-florfenicol resistance) gene, which encodes an rRNA methyltransferase that modifies the this compound binding site.[1][2][3][7]

Experimental Protocols

Protocol 1: Induction of this compound Resistance in Staphylococcus aureus by Serial Passage

This protocol describes a method for generating this compound-resistant mutants of S. aureus through continuous exposure to increasing concentrations of the antibiotic.

Materials:

  • This compound-susceptible S. aureus strain (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (B569324) (MHA)

  • This compound powder

  • Sterile culture tubes and Petri dishes

  • Spectrophotometer

  • Incubator (37°C)

  • Shaker

Procedure:

  • Prepare a starting culture: Inoculate a single colony of the this compound-susceptible S. aureus strain into 5 mL of MHB and incubate overnight at 37°C with shaking.

  • Determine the initial Minimum Inhibitory Concentration (MIC): Perform a standard broth microdilution or agar dilution assay to determine the baseline MIC of this compound for the starting culture.

  • Initiate serial passage:

    • Prepare a series of culture tubes containing MHB with increasing concentrations of this compound. A common starting point is a concentration equal to 0.5x the initial MIC. Subsequent concentrations can be doubled in each passage (e.g., 1x, 2x, 4x, 8x MIC, and so on).

    • Inoculate the tube with the starting concentration of this compound with the overnight culture to a final density of approximately 5 x 10^5 CFU/mL.

    • Incubate at 37°C for 24 hours.

  • Subsequent passages:

    • After incubation, take an aliquot from the tube with the highest concentration of this compound that shows visible growth and use it to inoculate the next series of tubes with higher this compound concentrations.

    • Repeat this process for multiple passages. Resistance development can be observed over several days to weeks.

  • Isolation of resistant mutants:

    • At various passage numbers, spread an aliquot of the culture from the highest this compound concentration showing growth onto MHA plates containing the same concentration of this compound to isolate single colonies.

    • Pick individual colonies and re-test their MIC to confirm resistance.

  • Stability of resistance: To assess the stability of the acquired resistance, subculture the resistant isolates on antibiotic-free MHA for at least 20 consecutive days and then redetermine the MIC.[8][9]

Protocol 2: Induction of this compound Resistance in Enterococcus faecalis by Serial Passage

This protocol is adapted for the induction of this compound resistance in E. faecalis.

Materials:

  • This compound-susceptible E. faecalis strain (e.g., ATCC 29212)

  • Brain Heart Infusion (BHI) broth and agar

  • This compound powder

  • Sterile culture tubes and Petri dishes

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a starting culture: Inoculate a single colony of E. faecalis into 5 mL of BHI broth and incubate overnight at 37°C.

  • Determine the initial MIC: Use the broth microdilution method with BHI broth to determine the baseline this compound MIC.

  • Serial Passage:

    • Prepare BHI broth tubes with doubling dilutions of this compound, starting from a sub-inhibitory concentration (e.g., 0.5x MIC).

    • Inoculate the tubes with the overnight culture to a final density of approximately 5 x 10^5 CFU/mL.

    • Incubate at 37°C for 24 hours.

    • For subsequent passages, transfer an aliquot from the tube with the highest this compound concentration permitting growth to a new set of tubes with progressively higher concentrations. This process may require multiple passages to achieve significant increases in MIC.[10]

  • Isolation and Confirmation:

    • Periodically, plate cultures from the highest tolerated this compound concentration onto BHI agar with the corresponding antibiotic concentration to isolate resistant colonies.

    • Confirm the MIC of individual colonies to identify stable resistant mutants.

  • Stability Assessment: Passage the confirmed resistant isolates on antibiotic-free BHI agar for an extended period (e.g., 20-30 passages) and re-evaluate the MIC to determine the stability of the resistance phenotype.[10]

Protocol 3: Induction of this compound Resistance in Streptococcus pneumoniae by Stepwise Selection

This protocol outlines a method for selecting this compound-resistant S. pneumoniae mutants.

Materials:

  • This compound-susceptible S. pneumoniae strain (e.g., R6 or a clinical isolate)

  • Brain Heart Infusion (BHI) agar or Tryptic Soy Agar (TSA) supplemented with 5% sheep blood

  • This compound powder

  • Sterile Petri dishes

  • Incubator (37°C with 5% CO2)

Procedure:

  • Prepare a starting culture: Grow the S. pneumoniae strain on a blood agar plate overnight at 37°C in a 5% CO2 atmosphere.

  • Determine the initial MIC: Use the agar dilution method on supplemented BHI or TSA plates to determine the baseline this compound MIC.

  • Stepwise Selection:

    • Prepare a series of blood agar plates containing increasing concentrations of this compound (e.g., 1, 2, 4, 8, 16, and 32 µg/mL).[11]

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and spread it onto the plates.

    • Incubate the plates at 37°C with 5% CO2 for 24-48 hours.

    • Select colonies growing on the plates with the highest concentration of this compound.

    • Subculture these colonies and use them to inoculate a new set of plates with even higher this compound concentrations.

    • Repeat this iterative selection process until the desired level of resistance is achieved.[11]

  • Confirmation of Resistance:

    • Isolate single colonies from the highest tolerated this compound concentration and perform a final MIC determination to confirm the resistance level.

  • Genetic Characterization: Sequence the 23S rRNA genes and genes for ribosomal proteins L3, L4, and L22 to identify mutations associated with resistance.

Data Presentation

The following tables summarize typical quantitative data obtained from this compound resistance induction experiments.

Table 1: Representative MIC Values for this compound-Resistant Mutants

Bacterial SpeciesParent Strain MIC (µg/mL)Resistant Mutant MIC (µg/mL)Fold Increase in MICReference(s)
Staphylococcus aureus18 - 328 - 32[8]
Enterococcus faecalis28 - 1284 - 64[10][12]
Streptococcus pneumoniae0.5 - 0.753243 - 64[11]
Mycobacterium tuberculosis≤14 - 324 - 32[13]

Table 2: Common Genetic Loci for this compound Resistance Mutations

GeneFunctionCommon Mutation(s)Associated OrganismsReference(s)
23S rRNARibosomal RNA componentG2576T/US. aureus, Enterococcus spp., S. pneumoniae[4][5][6]
rplC (L3)Ribosomal protein L3Various substitutions and deletionsS. aureus, S. epidermidis[3]
rplD (L4)Ribosomal protein L4Various substitutions and deletionsS. pneumoniae, S. aureus[3]
cfr23S rRNA methyltransferaseN/A (gene acquisition)S. aureus, E. faecalis[7]

Visualizations

Experimental_Workflow_for_Inducing_Linezolid_Resistance cluster_setup Preparation cluster_passage Serial Passage / Stepwise Selection cluster_analysis Analysis of Resistant Mutants start Start with this compound-Susceptible Strain culture Prepare Overnight Culture start->culture mic Determine Initial MIC culture->mic passage Inoculate in Media with Increasing this compound Concentrations mic->passage incubation Incubate (24-48h) passage->incubation Repeat selection Select Growth at Highest Concentration incubation->selection Repeat selection->passage Repeat isolate Isolate Single Colonies selection->isolate confirm_mic Confirm MIC of Isolates isolate->confirm_mic stability Assess Stability of Resistance confirm_mic->stability characterize Genetic Characterization (e.g., Sequencing) confirm_mic->characterize Linezolid_Resistance_Mechanisms cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_resistance Resistance Mechanisms rRNA 23S rRNA inhibition Inhibition of Protein Synthesis rRNA->inhibition L3 Ribosomal Protein L3 L3->inhibition L4 Ribosomal Protein L4 L4->inhibition mutation_rRNA Point Mutations (e.g., G2576T) mutation_rRNA->rRNA alters target resistance This compound Resistance mutation_rRNA->resistance mutation_protein Mutations in rplC/rplD mutation_protein->L3 alters target mutation_protein->L4 alters target mutation_protein->resistance cfr_gene Acquisition of cfr gene (rRNA Methylation) cfr_gene->rRNA modifies target cfr_gene->resistance This compound This compound This compound->rRNA binds to This compound->inhibition

References

Application Notes and Protocols for Utilizing Linezolid in the Study of Ribosomal Mutations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linezolid, the first clinically approved oxazolidinone antibiotic, represents a powerful tool for researchers and drug development professionals investigating the intricacies of the bacterial ribosome. Its unique mechanism of action, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis at the initiation phase, makes it an invaluable probe for studying ribosomal function and resistance mechanisms.[1][] Alterations in the this compound binding site, primarily through mutations in the 23S rRNA and ribosomal proteins L3 and L4, are the principal drivers of resistance.[3][4][5][6] This characteristic allows for the selection and characterization of ribosomal mutations, providing deep insights into the structure-function relationship of the ribosome's peptidyl transferase center (PTC).[3][7]

These application notes provide a comprehensive guide for utilizing this compound to isolate, identify, and characterize ribosomal mutations. The protocols outlined below are designed for researchers in microbiology, molecular biology, and drug discovery to effectively employ this compound as a selective agent and a molecular probe.

Mechanism of Action and Binding Site

This compound exerts its bacteriostatic effect by binding to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[3][8][9] This binding pocket is predominantly composed of 23S rRNA nucleotides.[3][4][5] By occupying this critical site, this compound sterically hinders the proper positioning of the aminoacyl-tRNA, thereby preventing the formation of the initiation complex and halting protein synthesis.[1][10] The high resolution crystal structures of this compound bound to the 50S subunit from Haloarcula marismortui and Deinococcus radiodurans have provided detailed atomic-level insights into its interaction with the ribosome.[3][8]

Application 1: Selection of Ribosomal Mutations Conferring this compound Resistance

The primary application of this compound in ribosomal research is its use as a selective agent to isolate bacteria with resistance-conferring mutations. These mutations almost exclusively occur within the ribosomal components that constitute or are in close proximity to the this compound binding site.

Key Targets for this compound Resistance Mutations:
  • 23S rRNA: The most frequently observed mutations are point mutations in the central loop of domain V of the 23S rRNA.[3][11]

  • Ribosomal Proteins L3 and L4: Mutations in the genes encoding these proteins, rplC and rplD respectively, have also been associated with this compound resistance.[3][4][6]

Quantitative Data on this compound Resistance Mutations

The following table summarizes common mutations associated with this compound resistance and their observed effects on the Minimum Inhibitory Concentration (MIC).

Gene/RegionMutationOrganism(s)Fold Increase in MIC (Approximate)Reference(s)
23S rRNAG2576UStaphylococcus aureus, Enterococcus faecalis, Enterococcus faecium4-8 fold[3][12]
23S rRNAG2447UStaphylococcus aureus2-4 fold[3]
23S rRNAU2500AStaphylococcus aureus2-4 fold[3]
23S rRNAG2505AEnterococcus faecium4-8 fold[12]
23S rRNAC2534UStaphylococcus epidermidisNot specified[13]
Ribosomal Protein L3G152DStaphylococcus aureus>4 fold[14]
Ribosomal Protein L4DeletionsStreptococcus pneumoniaeNot specified[15]

Note: The fold increase in MIC can vary depending on the bacterial species, strain, and the number of mutated rRNA operons.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Mutants by Serial Passage

This protocol describes a method for selecting this compound-resistant mutants by exposing a bacterial population to gradually increasing concentrations of the antibiotic.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Appropriate liquid growth medium (e.g., Brain Heart Infusion broth, Tryptic Soy Broth)

  • Appropriate solid growth medium (e.g., BHI agar, TSA)

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Sterile culture tubes and Petri dishes

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the parent bacterial strain using a standard microbroth dilution method.[12]

  • Initiation of Serial Passage: Inoculate a culture tube containing liquid medium with a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) with the parent bacterial strain. Incubate at the optimal growth temperature with shaking until turbidity is observed (typically 18-24 hours).

  • Subsequent Passages: Transfer an aliquot of the turbid culture to a new tube containing a higher concentration of this compound (e.g., 2x the previous concentration).[12]

  • Incremental Increase: Continue this process of serial passage, doubling the this compound concentration at each step, until a significant increase in the MIC is observed (e.g., 8-fold or greater than the initial MIC).[12]

  • Isolation of Resistant Clones: Plate a dilution of the culture from the highest tolerated this compound concentration onto solid medium containing the same concentration of this compound. Incubate until single colonies appear.

  • Verification of Resistance: Pick individual colonies and re-test their MIC to confirm the resistant phenotype.

  • Stability of Resistance: To assess the stability of the resistance, passage the resistant isolates on antibiotic-free medium for several generations and then re-determine the MIC.[12]

Protocol 2: Identification of Ribosomal Mutations by PCR and Sanger Sequencing

This protocol outlines the steps to identify the genetic basis of this compound resistance in the selected mutants.

Materials:

  • Genomic DNA extraction kit

  • Primers flanking the target regions (Domain V of 23S rRNA, rplC, rplD)

  • PCR master mix

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the this compound-resistant and the parent (susceptible) strains.[16]

  • Primer Design: Design primers to amplify the entire coding sequences of rplC and rplD, and the region of the 23S rRNA gene encompassing Domain V.

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.[16] Use standard PCR conditions, optimizing the annealing temperature as needed.

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm the amplification of a single product of the expected size.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Sequence both the forward and reverse strands for accuracy.

  • Sequence Analysis: Align the sequencing results from the resistant mutants with the sequence from the parent strain to identify any nucleotide changes. Translate the DNA sequences of rplC and rplD to identify any amino acid substitutions.

Visualizations

Experimental Workflow for Isolating and Characterizing this compound-Resistant Mutants

G cluster_selection Selection of Resistant Mutants cluster_characterization Characterization of Mutations start Bacterial Culture (Wild-Type) mic_initial Determine Initial MIC start->mic_initial serial_passage Serial Passage in Increasing This compound Concentrations mic_initial->serial_passage isolate Isolate Single Colonies on This compound-Containing Agar serial_passage->isolate confirm_mic Confirm Resistant MIC isolate->confirm_mic gDNA Genomic DNA Extraction confirm_mic->gDNA Resistant Isolate pcr PCR Amplification of 23S rRNA, rplC, rplD gDNA->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Alignment and Mutation Identification sequencing->analysis

Caption: Workflow for selecting and identifying this compound-resistant mutations.

This compound's Mechanism of Action and Resistance Pathway

G cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) This compound->ribosome Binds to reduced_affinity Reduced Binding Affinity of this compound This compound->reduced_affinity Ineffective Binding initiation Inhibition of Initiation Complex Formation ribosome->initiation protein_synthesis Protein Synthesis Blocked initiation->protein_synthesis mutation Mutation in 23S rRNA or Ribosomal Proteins (L3/L4) altered_binding Altered this compound Binding Site mutation->altered_binding altered_binding->reduced_affinity restored_synthesis Protein Synthesis Continues reduced_affinity->restored_synthesis

Caption: this compound's action and the pathway to resistance via mutation.

Conclusion

This compound serves as an exceptional tool for probing the functional core of the bacterial ribosome. The protocols and data presented here provide a framework for researchers to systematically select, identify, and characterize ribosomal mutations. This approach not only elucidates the mechanisms of antibiotic resistance but also contributes to a more profound understanding of the fundamental process of protein synthesis. The insights gained from such studies are critical for the development of next-generation antibiotics that can overcome existing resistance mechanisms.

References

Application Notes and Protocols for Linezolid Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a crucial therapeutic option for treating serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase, a step earlier than most other protein synthesis inhibitors.[2][] this compound binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[1] This distinct mechanism reduces the likelihood of cross-resistance with other antibiotic classes.[]

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential for optimizing dosing regimens to maximize efficacy while minimizing toxicity and the development of resistance.[4] For this compound, a time-dependent antibiotic, the key PK/PD indices associated with clinical efficacy are the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24/MIC) and the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC).[5][6][7] These application notes provide detailed protocols for conducting in vitro and in vivo studies to characterize the PK/PD relationship of this compound.

Mechanism of Action of this compound

G cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit 50S Subunit (contains 23S rRNA) 50S_subunit->Initiation_Complex Joins 30S complex Inhibition Inhibition 50S_subunit->Inhibition mRNA mRNA fMet_tRNA Initiator tRNA (fMet-tRNA) Protein_Synthesis Protein Synthesis (Elongation) Initiation_Complex->Protein_Synthesis Proceeds This compound This compound This compound->50S_subunit Binds to P-site on 23S rRNA component Inhibition->Initiation_Complex

Caption: this compound's inhibition of bacterial protein synthesis initiation.

Application Notes

Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

The efficacy of this compound is primarily linked to its exposure over time relative to the pathogen's susceptibility.

  • AUC24/MIC: This ratio is a key predictor of this compound's efficacy. A target AUC24/MIC ratio of 80–120 is generally associated with successful clinical outcomes in critically ill patients.[4][8][9]

  • %T > MIC: This parameter represents the percentage of the dosing interval where the free drug concentration exceeds the MIC. A target of >85% is often cited for maximal efficacy and to prevent resistance development.[4][8]

  • Toxicity Threshold: this compound-associated toxicity, particularly thrombocytopenia, is correlated with drug exposure. Minimum concentrations (Cmin) consistently above 7-8 mg/L have been associated with an increased risk of hematological side effects.[4][10]

Table 1: Key PK/PD Targets for this compound

ParameterTarget for EfficacyTarget for Toxicity Prevention
AUC24/MIC 80 - 120-
%T > MIC ≥ 85%-
Cmin (trough) > MIC< 7-8 mg/L
Experimental Models for PK/PD Studies

Both in vitro and in vivo models are crucial for a comprehensive understanding of this compound's PK/PD profile.

  • In Vitro Models:

    • Static Time-Kill Assays: These experiments determine the rate and extent of bacterial killing at constant this compound concentrations over time.[11] They are useful for establishing the relationship between concentration and bactericidal or bacteriostatic activity.

    • Dynamic In Vitro Models: These models, such as one- or two-compartment systems or the hollow fiber infection model, simulate human pharmacokinetic profiles.[12][13] They allow for the evaluation of different dosing regimens on bacterial killing and the emergence of resistance over several days.[12][14]

  • In Vivo Models:

    • Murine Thigh Infection Model: This is a standard neutropenic mouse model used to study the efficacy of antibiotics against localized infections. It allows for the correlation of drug exposure in plasma or tissue with the reduction in bacterial colony-forming units (CFU) in the thigh muscle.[15]

    • Murine Lung Infection Model: This model is used to assess efficacy in treating pneumonia.[16] It is particularly relevant given that pneumonia is a primary indication for this compound.

    • PK Studies in Animals: Pharmacokinetic studies in species like mice, rats, and dogs are conducted to determine absorption, distribution, metabolism, and excretion (ADME) profiles, which inform dose selection for efficacy studies.[17][18]

Analytical Methods for this compound Quantification

Accurate measurement of this compound in biological matrices is fundamental to PK/PD studies.

  • Primary Techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods.[19][20] LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard.[21]

  • Sample Preparation: Effective sample preparation is critical to remove interfering substances.[21]

    • Protein Precipitation (PPT): A simple and rapid method using solvents like acetonitrile (B52724) or methanol (B129727) to remove proteins from plasma, serum, or culture broth.[13][20][21]

    • Solid-Phase Extraction (SPE): Provides a cleaner sample extract compared to PPT, improving assay robustness, but is more time-consuming and costly.[21]

Table 2: Comparison of Analytical Methods for this compound Quantification

FeatureHPLC-UV/DADLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.
Sensitivity (LLOQ) ~0.1 - 0.2 mg/L[13][22]Lower than HPLC-UV; suitable for low-concentration samples.
Selectivity Good; potential for interference from co-eluting compounds.Excellent; highly specific due to mass filtering.
Common Use Routine therapeutic drug monitoring, in vitro model samples.[20]Clinical research, studies requiring low detection limits, tissue samples.[21]
Sample Volume Typically 50 - 200 µLCan be adapted for smaller volumes.
Data Analysis and Modeling
  • Non-compartmental Analysis (NCA): Used to calculate key PK parameters such as AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2) directly from concentration-time data.

  • Population Pharmacokinetic (PopPK) Modeling: This approach, often using software like NONMEM, analyzes data from multiple individuals to quantify typical PK parameters and their inter-individual variability.[5][8] It helps identify covariates (e.g., renal function, body weight, age) that significantly influence drug disposition, enabling dose individualization.[10][23]

  • Monte Carlo Simulation: Utilizes the final PopPK model to simulate thousands of virtual patients.[5] This allows for the assessment of various dosing regimens and the calculation of the probability of target attainment (PTA) for specific PK/PD indices.[8][23]

Experimental Protocols

Protocol 1: In Vitro Static Time-Kill Experiment

This protocol determines the bactericidal or bacteriostatic activity of this compound at various concentrations.

  • Bacterial Strain Preparation:

    • Inoculate a single colony of the test organism (e.g., S. aureus ATCC 29213) into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until it reaches the logarithmic growth phase (e.g., OD600 of ~0.5).

    • Dilute the culture in fresh, pre-warmed MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Experiment Setup:

    • Prepare a series of flasks or tubes containing MHB with varying concentrations of this compound. Concentrations should span below and above the known MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC).[11] Include a growth control flask with no antibiotic.

    • Inoculate each flask with the prepared bacterial suspension.

  • Sampling and Quantification:

    • Incubate all flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

    • Perform serial 10-fold dilutions in sterile saline or phosphate-buffered saline (PBS).

    • Plate 100 µL of appropriate dilutions onto Mueller-Hinton Agar (B569324) (MHA) plates.

    • Incubate plates at 37°C for 18-24 hours.

    • Count the colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

    • Determine the change in bacterial count over 24 hours. A ≥3-log10 reduction in CFU/mL is typically defined as bactericidal activity.

G A Prepare Bacterial Inoculum (Log-phase, ~5x10^5 CFU/mL) C Inoculate Flasks A->C B Set up Test Flasks (MHB + this compound at 0x to 16x MIC) B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) D->E Collect aliquots F Perform Serial Dilutions E->F G Plate on Agar F->G H Incubate Plates (18-24h) G->H I Count Colonies (CFU/mL) H->I J Plot log10 CFU/mL vs. Time (Time-Kill Curve) I->J

Caption: Workflow for an in vitro time-kill experiment.

Protocol 2: In Vivo Murine Thigh Infection PK/PD Study

This protocol evaluates the relationship between this compound exposure and its antibacterial effect in a live animal model.

  • Animal Preparation:

    • Use specific-pathogen-free mice (e.g., female ICR mice, 20-25 g).

    • Render the mice neutropenic by administering cyclophosphamide (B585) intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection). This minimizes the host immune response to isolate the effect of the antibiotic.

  • Infection:

    • Prepare a log-phase culture of the test organism (e.g., S. aureus or S. pneumoniae).

    • Wash and resuspend the bacteria in sterile saline to the desired concentration.

    • Two hours before starting antibiotic therapy, inject 0.1 mL of the bacterial suspension (containing ~10^6 - 10^7 CFU) intramuscularly into each posterior thigh muscle.[15]

  • Pharmacokinetic Study:

    • In a satellite group of infected mice, administer this compound at different subcutaneous doses (e.g., 20 and 80 mg/kg).[15]

    • At multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours), collect blood samples via cardiac puncture from subgroups of mice (3 mice per time point).

    • Process blood to obtain plasma/serum and store at -80°C until analysis for this compound concentration.

  • Pharmacodynamic Study:

    • Initiate this compound therapy 2 hours post-infection. Administer various total daily doses fractionated into different dosing intervals (e.g., every 6, 12, or 24 hours) to generate a range of PK/PD exposures.

    • Include a control group receiving saline (vehicle).

    • At 24 hours after the start of therapy, euthanize the mice.

    • Aseptically remove the entire thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh or CFU/gram of tissue).

  • Data Analysis:

    • Analyze the PK data to determine parameters like Cmax, AUC, and t1/2 for each dose.

    • Calculate the change in log10 CFU/thigh over the 24-hour treatment period for each dosing regimen compared to the 0-hour control group.

    • Correlate the antibacterial effect (Δlog10 CFU) with the calculated PK/PD indices (%T>MIC, AUC24/MIC). Use non-linear regression (e.g., sigmoid Emax model) to determine the exposure required for bacteriostasis or bacterial killing.

G cluster_prep Preparation cluster_exp Experiment (Day 0) cluster_pd Pharmacodynamics (PD) cluster_pk Pharmacokinetics (PK) - Satellite Group A Induce Neutropenia in Mice (Cyclophosphamide) C Infect Thigh Muscle (t = -2h) A->C B Prepare Bacterial Inoculum B->C D Initiate this compound Therapy (Various Dosing Regimens) (t = 0h) C->D E Euthanize Mice (t = 24h) D->E H Administer this compound F Homogenize Thigh Tissue E->F G Determine Bacterial Load (CFU/thigh) F->G K Correlate Antibacterial Effect with PK/PD Indices (%T>MIC, AUC/MIC) G->K I Collect Blood Samples (Multiple Time Points) H->I J Measure Plasma This compound Concentration I->J J->K

Caption: Workflow for an in vivo murine thigh infection PK/PD study.

Protocol 3: Sample Preparation and this compound Quantification by HPLC-UV

This protocol describes a general method for sample preparation using protein precipitation and subsequent analysis.

  • Reagents and Materials:

    • This compound analytical standard

    • Internal Standard (IS) (e.g., an appropriate stable compound with similar chromatographic properties)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid

    • Ultrapure water

    • Biological matrix (plasma, serum, or culture broth)

    • Microcentrifuge tubes (1.5 mL)

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound and the IS in methanol.

    • Create a series of calibration standards by spiking the stock solution into the blank biological matrix to cover the expected concentration range (e.g., 0.2 to 50 mg/L).[22]

    • Prepare QCs at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation): [21][22]

    • Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution.

    • Add 200-300 µL of cold acetonitrile (or a methanol/acetonitrile mixture) to precipitate proteins.[21][22]

    • Vortex vigorously for 30-60 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC-UV Conditions (Example): [13][22]

    • Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).[13]

    • Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile). A common isocratic ratio is 70:30 (aqueous:acetonitrile).[13][22]

    • Flow Rate: 1.0 mL/min.[22]

    • Column Temperature: 20-40°C.[22]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 252-254 nm.[13][22]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibrators.

    • Use a linear regression model to fit the curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Table 3: Example HPLC Method Validation Parameters

ParameterAcceptance CriteriaExample Value
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy & Precision within ±20%0.2 mg/L[22]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 7%[12]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8%[12]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +6%
Recovery Consistent and reproducible> 93%[12]

References

Application Notes and Protocols for Testing Linezolid Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the methodologies used to evaluate the in vivo efficacy of linezolid in various preclinical animal models of bacterial infection. These protocols are designed to be a practical resource for setting up and executing experiments to assess the antimicrobial activity of this compound and comparable agents.

Overview of Preclinical Animal Models for this compound Efficacy Testing

This compound, the first of the oxazolidinone class of antibiotics, is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria.[1] Its efficacy has been extensively evaluated in a variety of animal models that mimic human infections. The choice of model depends on the specific research question, the target pathogen, and the clinical indication being investigated. Common models include the neutropenic thigh infection model, pneumonia/lung infection models, skin and soft tissue infection models, and osteomyelitis models.

Key parameters for assessing this compound's efficacy in these models typically include:

  • Bacterial Burden Reduction: Quantified as the change in colony-forming units (CFU) in the target tissue (e.g., thigh muscle, lung, bone) after treatment, often expressed as log10 CFU/g of tissue or per organ.

  • Survival Analysis: Monitoring the survival rate of infected animals over a specified period following treatment.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlating drug exposure (e.g., AUC/MIC, %T>MIC) with antibacterial effect to determine the optimal dosing regimen.[2][3]

Experimental Protocols

Neutropenic Thigh Infection Model

This model is a standard for in vivo assessment of antimicrobial agents against localized soft tissue infections, particularly in an immunocompromised host.[4]

Objective: To determine the efficacy of this compound in reducing bacterial burden in the thigh muscle of neutropenic mice.

Materials:

  • Female BALB/c mice (or other suitable strain)

  • Cyclophosphamide (B585) for inducing neutropenia[5]

  • Bacterial strain of interest (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA)

  • This compound for injection or oral gavage

  • Sterile saline or appropriate vehicle

  • Anesthetic agent

  • Tissue homogenizer

  • Culture plates (e.g., Tryptic Soy Agar)

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (e.g., 200 mg/kg) four days and one day prior to infection to induce neutropenia.[5]

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Suspend colonies in a suitable broth (e.g., Brain Heart Infusion) to achieve a logarithmic growth phase.[3]

    • Adjust the bacterial suspension to the desired concentration (e.g., approximately 1 x 10^6 CFU/mL).[5]

  • Infection:

    • Anesthetize the mice.

    • Inject 100 µL of the bacterial inoculum intramuscularly into the right thigh of each mouse.[5]

  • Treatment:

    • Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound via the desired route (e.g., subcutaneous, oral gavage) at various doses. Dosing frequency can vary (e.g., twice daily - b.i.d.).[1][6]

    • Include a vehicle-treated control group.

  • Efficacy Assessment:

    • At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.[5]

    • Aseptically remove the infected thigh muscle.

    • Weigh the tissue and homogenize it in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial count (CFU/gram of tissue).[5]

    • Calculate the reduction in bacterial load compared to the control group.

Experimental Workflow for Neutropenic Thigh Model

G A Induce Neutropenia (Cyclophosphamide) C Infect Thigh Muscle A->C B Prepare Bacterial Inoculum (e.g., MRSA) B->C D Initiate Treatment (this compound vs. Vehicle) C->D E Euthanize and Excise Thigh D->E F Homogenize Tissue E->F G Plate Serial Dilutions F->G H Quantify Bacterial Load (log10 CFU/g) G->H

Caption: Workflow of the neutropenic thigh infection model.

Pneumonia/Lung Infection Model

This model is used to evaluate the efficacy of this compound against respiratory tract infections.

Objective: To assess the ability of this compound to reduce bacterial load in the lungs and improve survival in animals with pneumonia.

Materials:

  • Rats (e.g., Sprague-Dawley) or mice

  • Bacterial strain (e.g., Streptococcus pneumoniae, MRSA)[7][8]

  • This compound

  • Anesthetic agent

  • Intratracheal or intranasal inoculation equipment

  • Bronchoalveolar lavage (BAL) equipment

Protocol:

  • Bacterial Inoculum Preparation:

    • Prepare the bacterial suspension as described for the thigh model.

  • Infection:

    • Anesthetize the animals.

    • Induce pneumonia by intratracheal or intranasal instillation of the bacterial suspension (e.g., 8 x 10^7 CFU of S. pneumoniae for rats).[7][9]

  • Treatment:

    • Begin treatment at a specified time after infection (e.g., 18 hours).[7][9]

    • Administer this compound (e.g., 25 or 50 mg/kg orally, b.i.d. for rats) or vehicle control for a defined duration (e.g., 5 days).[7][9]

  • Efficacy Assessment:

    • Bacterial Load: At selected time points, euthanize a subset of animals. Perform bronchoalveolar lavage (BAL) and/or homogenize the entire lungs to quantify bacterial CFU.[7][8]

    • Survival: Monitor a separate cohort of animals for a defined period (e.g., 10 days) and record mortality.[7][9][10]

    • Histopathology: Collect lung tissue for histopathological examination to assess inflammation and tissue damage.[8]

Logical Flow of Pneumonia Model Efficacy Endpoints

G Infection Pulmonary Infection Treatment This compound Treatment Infection->Treatment Bacterial_Load Bacterial Load (CFU in Lungs/BALF) Treatment->Bacterial_Load Survival Survival Rate Treatment->Survival Histology Histopathology Treatment->Histology Efficacy Efficacy Assessment Bacterial_Load->Efficacy Survival->Efficacy Histology->Efficacy G This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome binds to Protein_Synth Inhibition of Protein Synthesis Ribosome->Protein_Synth leads to Bacterial_Growth Inhibition of Bacterial Growth (Bacteriostatic Effect) Protein_Synth->Bacterial_Growth Toxin_Production Suppression of Toxin Production (e.g., PVL) Protein_Synth->Toxin_Production Reduced_Pathology Reduced Tissue Damage & Improved Survival Bacterial_Growth->Reduced_Pathology Toxin_Production->Reduced_Pathology

References

Application of Linezolid in Studies of Mitochondrial Dysfunction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid, an oxazolidinone antibiotic, is a crucial therapeutic agent against multidrug-resistant Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] However, due to the evolutionary similarities between bacterial and mitochondrial ribosomes, prolonged this compound therapy can lead to significant mitochondrial dysfunction, manifesting as lactic acidosis, myelosuppression, and peripheral or optic neuropathy.[1][2][3] This off-target effect makes this compound a valuable tool for researchers studying mitochondrial biology, mitochondrial protein synthesis, and the pathophysiology of mitochondrial diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce and study mitochondrial dysfunction in a laboratory setting.

Mechanism of this compound-Induced Mitochondrial Toxicity

This compound inhibits mitochondrial protein synthesis by binding to the 16S ribosomal RNA (rRNA) of the large mitochondrial ribosomal subunit, which is analogous to the bacterial 50S subunit.[2][4] This inhibition specifically affects the translation of the 13 proteins encoded by mitochondrial DNA (mtDNA), which are all essential subunits of the electron transport chain (ETC) complexes and ATP synthase. The resulting deficiency in these proteins leads to impaired oxidative phosphorylation, decreased ATP production, increased production of reactive oxygen species (ROS), and ultimately, cellular dysfunction and apoptosis.[5][6]

Data Presentation: Quantitative Effects of this compound on Mitochondrial Function

The following tables summarize quantitative data from studies investigating the impact of this compound on various mitochondrial parameters.

Table 1: Effect of this compound on Mitochondrial Respiratory Chain Complex Activity

Cell/Tissue TypeThis compound Concentration/DoseDuration of TreatmentComplex I Activity (% of Control)Complex IV Activity (% of Control)Reference
Rat Muscle125 mg/kg/day2 weeksNot significantly changed~80%[1]
Rat Muscle250 mg/kg/day4 weeks~40%~30%[1]
Rat Liver125 mg/kg/day2 weeksNot significantly changed~70%[1]
Rat Liver250 mg/kg/day4 weeks~50%~40%[1]
Human PBMCs600 mg/12h (clinical)>1 month (hyperlactatemia)-51%
HL-60 cellsCmin (2.5 mg/L)72 hours-~100%[7]
HL-60 cellsCmax (20 mg/L)72 hours-~20%[7]
THP-1 cellsCmin (2.5 mg/L)72 hours-~100%[7]
THP-1 cellsCmax (20 mg/L)72 hours-~30%[7]

Table 2: Effect of this compound on Mitochondrial Protein Expression and Mass

Cell/Tissue TypeThis compound Concentration/DoseDuration of TreatmentCOX-II Protein Expression (% of Control)Mitochondrial Mass (% of Control)Reference
Human PBMCs600 mg/12h (clinical)>1 month (hyperlactatemia)16%-
Human PBMCs28-day clinical treatment28 days-73.77%[8]
HL-60 cells0.25 - 25 mg/L120 hoursDose-dependent decrease-[7]
THP-1 cells0.25 - 25 mg/L120 hoursDose-dependent decrease-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound-induced mitochondrial dysfunction.

Protocol 1: Induction of Mitochondrial Dysfunction in Cell Culture
  • Cell Culture: Culture cells of interest (e.g., human promyelocytic leukemia HL-60, human monocytic THP-1, or human leukemic monocyte lymphoma U937 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics (ensure no interference with the experiment).

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL in DMSO) and store at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in the culture medium to the desired final concentrations. Clinically relevant concentrations, such as the minimum (Cmin, ~2.5 mg/L) and maximum (Cmax, ~20 mg/L) plasma concentrations, are often used.[7]

    • Replace the culture medium of the cells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the cells for the desired duration (e.g., 24, 48, 72, or 120 hours).

Protocol 2: Measurement of Mitochondrial Respiratory Chain Complex Activity

This protocol describes the spectrophotometric measurement of cytochrome c oxidase (Complex IV) activity.

  • Sample Preparation:

    • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in a suitable assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 250 mM sucrose).

    • Homogenize the cells on ice using a Dounce homogenizer or by sonication.

    • Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • Prepare a reaction mixture containing assay buffer and reduced cytochrome c. To reduce cytochrome c, dissolve it in buffer and add a small amount of a reducing agent like dithiothreitol (B142953) (DTT).[9]

    • Add a specific amount of cell homogenate (e.g., 20-50 µg of protein) to a cuvette containing the reaction mixture.

    • Measure the decrease in absorbance at 550 nm over time using a spectrophotometer. This reflects the oxidation of cytochrome c by Complex IV.[8][10]

    • Calculate the enzyme activity and normalize it to the total protein concentration.

Protocol 3: Western Blot Analysis of Mitochondrial Proteins
  • Protein Extraction:

    • Harvest and wash cells as described in Protocol 2.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.[6]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[6]

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody specific for a mitochondrial protein (e.g., anti-COX-II for a mitochondrially-encoded protein, or anti-VDAC/Porin as a loading control for mitochondrial mass) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Staining:

    • After this compound treatment, wash the cells with warm PBS or HBSS.[11]

    • Incubate the cells with a working solution of DCFH-DA (e.g., 5-10 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.[12][13]

    • Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[12]

    • Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer with the appropriate laser and filter settings for green fluorescence.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize intracellular ROS production.

Protocol 5: Assessment of Cell Viability using MTT Assay
  • Assay Procedure:

    • After this compound treatment in a 96-well plate, add MTT solution (final concentration 0.5 mg/mL) to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 6: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
  • Cell Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add more 1X binding buffer to each sample and analyze immediately by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Visualization of Workflows and Pathways

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

G This compound This compound MitoRibosome Mitochondrial Ribosome (16S rRNA) This compound->MitoRibosome binds to MitoProteinSynth Inhibition of Mitochondrial Protein Synthesis MitoRibosome->MitoProteinSynth leads to ETC_Subunits Decreased Synthesis of mtDNA-encoded ETC Subunits (e.g., COX-II) MitoProteinSynth->ETC_Subunits ETC_Dysfunction Electron Transport Chain Dysfunction ETC_Subunits->ETC_Dysfunction ATP_Production Decreased ATP Production ETC_Dysfunction->ATP_Production ROS_Production Increased ROS Production ETC_Dysfunction->ROS_Production Cellular_Dysfunction Cellular Dysfunction (e.g., Lactic Acidosis, Myelosuppression) ATP_Production->Cellular_Dysfunction Apoptosis Apoptosis ROS_Production->Apoptosis Cellular_Dysfunction->Apoptosis G cluster_treatment Cell Treatment cluster_assays Assessment of Mitochondrial Function and Cell Fate cluster_analysis Data Analysis CellCulture Cell Culture LinezolidTreatment This compound Treatment (with Vehicle Control) CellCulture->LinezolidTreatment MitoFunction Mitochondrial Function Assays - ETC Complex Activity - Western Blot (Mito Proteins) - ROS Production LinezolidTreatment->MitoFunction CellFate Cell Fate Assays - Cell Viability (MTT) - Apoptosis (Annexin V/PI) LinezolidTreatment->CellFate DataAnalysis Quantitative Analysis and Interpretation MitoFunction->DataAnalysis CellFate->DataAnalysis

References

Application Notes and Protocols for Cell-Free Translation Assays Using Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid is the first clinically approved oxazolidinone antibiotic, representing a significant class of synthetic antimicrobial agents effective against a range of multidrug-resistant Gram-positive bacteria.[1][2][3] Its unique mechanism of action, targeting an early stage of protein synthesis, makes it a valuable tool for studying bacterial translation and a subject of interest in the development of new antibiotics.[1][4] Cell-free translation systems provide a powerful in vitro platform to investigate the specific effects of antibiotics like this compound on the intricate machinery of protein synthesis, devoid of cellular complexities such as membrane transport and drug efflux.[5][6]

These application notes provide detailed protocols for utilizing cell-free translation assays to characterize the inhibitory activity of this compound. The included methodologies are designed to be adaptable for various research and drug development applications, from basic mechanistic studies to screening for novel antibacterial agents.

Mechanism of Action of this compound

This compound exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis.[2] It binds to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1][7] This binding event prevents the formation of a functional 70S initiation complex, which is the crucial first step in translation.[2][4] By blocking the assembly of the ribosome with N-formylmethionyl-tRNA (fMet-tRNA) and messenger RNA (mRNA), this compound effectively halts the production of bacterial proteins.[3][4] Recent studies have also revealed that this compound's inhibitory action can be context-specific, showing a more potent effect depending on the amino acid sequence of the nascent polypeptide chain.[7]

Signaling Pathway Diagram: this compound's Mechanism of Action

linezolid_mechanism cluster_ribosome Bacterial Ribosome cluster_initiation Translation Initiation 30S 30S Subunit 30S_complex 30S Initiation Complex 30S->30S_complex 50S 50S Subunit 70S_complex Functional 70S Initiation Complex 50S->70S_complex mRNA mRNA mRNA->30S_complex fMet-tRNA fMet-tRNA fMet-tRNA->30S_complex IFs Initiation Factors (IF1, IF2, IF3) IFs->30S_complex 30S_complex->70S_complex Joins with 50S subunit Protein_Synthesis Protein Synthesis (Elongation) 70S_complex->Protein_Synthesis This compound This compound This compound->50S Binds to 23S rRNA in the PTC No_Protein Inhibition of Protein Synthesis This compound->No_Protein Prevents formation of functional 70S complex

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Quantitative Data: this compound Inhibition in Cell-Free Systems

The following tables summarize the 50% inhibitory concentrations (IC50) of this compound in various bacterial cell-free translation and related assays. These values can vary depending on the specific components of the cell-free system, such as the source of the extract and the concentration of mRNA.

Assay TypeOrganismIC50 (µM)Reference
Coupled Transcription-TranslationE. coli1.8[4][8]
Translation (MS2 phage RNA)E. coli15 (at 8 µg/mL RNA)[8][9]
Translation (MS2 phage RNA)E. coli24 (at 32 µg/mL RNA)[8][9]
70S Initiation Complex FormationE. coli110[4]
30S Initiation Complex FormationE. coli110[4]
70S Initiation Complex FormationS. aureus116[10]

Experimental Protocols

Protocol 1: Coupled In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the overall inhibitory effect of this compound on both transcription and translation in a single reaction. A reporter gene, such as luciferase, is used to quantify the amount of functional protein synthesized.

Materials:

  • E. coli S30 extract-based IVTT kit (e.g., PURExpress®)

  • Plasmid DNA encoding a reporter protein (e.g., firefly luciferase) under the control of a T7 promoter

  • This compound stock solution (in DMSO or nuclease-free water)

  • Nuclease-free water

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Workflow Diagram: IVTT Inhibition Assay

ivtt_workflow cluster_prep Preparation cluster_assay Assay Assembly cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagent_prep Prepare Master Mix: - Cell-free extract - Reaction buffer - Reporter plasmid DNA dispense_mix Dispense Master Mix into 96-well plate reagent_prep->dispense_mix linezolid_prep Prepare serial dilutions of this compound add_this compound Add this compound dilutions and controls to wells linezolid_prep->add_this compound dispense_mix->add_this compound incubate Incubate at 37°C for 1-2 hours add_this compound->incubate add_substrate Add Luciferase substrate incubate->add_substrate measure Measure Luminescence add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for the in vitro transcription-translation (IVTT) inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Thaw all IVTT kit components on ice.

    • Prepare a master mix according to the manufacturer's instructions, containing the cell-free extract, reaction buffer, and reporter plasmid DNA.

    • Prepare a series of this compound dilutions in nuclease-free water or the appropriate vehicle. A typical final concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle-only control.

  • Reaction Assembly (per 10 µL reaction):

    • In a pre-chilled 96-well plate, add the components in the following order:

      • Nuclease-free water to a final volume of 10 µL

      • 1 µL of this compound dilution (or vehicle)

      • 9 µL of the IVTT master mix

    • Include the following controls:

      • Positive control (100% activity): Master mix with vehicle instead of this compound.

      • Negative control (background): Master mix without plasmid DNA.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at 37°C for 1 to 2 hours.

  • Signal Detection:

    • Allow the plate to cool to room temperature.

    • Prepare the luciferase substrate according to the manufacturer's instructions.

    • Add an equal volume of the luciferase substrate to each well (e.g., 10 µL).

    • Mix briefly and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: 70S Initiation Complex Formation Assay

This assay directly measures the effect of this compound on the formation of the 70S initiation complex by quantifying the binding of radiolabeled fMet-tRNA to the ribosome in the presence of mRNA.

Materials:

  • Purified 30S and 50S ribosomal subunits from E. coli or S. aureus

  • Initiation factors (IF1, IF2, IF3)

  • [³H]fMet-tRNA

  • mRNA template (e.g., a short synthetic mRNA with a Shine-Dalgarno sequence and an AUG start codon)

  • GTP

  • This compound stock solution

  • Reaction buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and DTT)

  • Nitrocellulose filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following on ice:

      • Reaction buffer

      • 30S ribosomal subunits

      • mRNA template

      • Initiation factors

      • GTP

      • [³H]fMet-tRNA

      • Varying concentrations of this compound (or vehicle control)

    • Initiate the reaction by adding 50S ribosomal subunits.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Filter Binding:

    • Stop the reaction by adding ice-cold reaction buffer.

    • Filter the reaction mixture through a nitrocellulose filter under vacuum. The 70S initiation complex with bound [³H]fMet-tRNA will be retained on the filter, while unbound [³H]fMet-tRNA will pass through.

    • Wash the filters with ice-cold reaction buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Place the dried filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]fMet-tRNA bound to the ribosome for each this compound concentration.

    • Determine the percent inhibition relative to the control reaction without this compound.

    • Plot the data and calculate the IC50 value for the inhibition of 70S initiation complex formation.

Conclusion

Cell-free translation assays are indispensable tools for elucidating the mechanisms of action of antibiotics that target protein synthesis. The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on bacterial translation. By employing these in vitro systems, researchers can obtain precise quantitative data on drug potency and gain deeper insights into the molecular interactions between antibiotics and the ribosomal machinery. This knowledge is crucial for the continued development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols for the Selection of Linezolid-Resistant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro selection of bacterial mutants resistant to linezolid, a critical process for understanding resistance mechanisms, evaluating the potential for resistance development to new antimicrobial agents, and for basic research purposes.

Introduction

This compound is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Resistance to this compound can arise through several mechanisms, most commonly through mutations in the V domain of the 23S rRNA, the primary binding site of the drug.[1][3] Other mechanisms include mutations in ribosomal proteins L3 and L4 and the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the 23S rRNA at the A2503 position.[1][3][4] The selection of resistant mutants in the laboratory is a fundamental tool to study these mechanisms and to assess the likelihood of resistance emerging in clinical settings.

Data Summary

The following tables summarize key quantitative data related to the selection and characterization of this compound-resistant mutants.

Table 1: Frequency of In Vitro Selection of this compound-Resistant Mutants

OrganismSelection MethodFrequency of ResistanceReference
Mycobacterium tuberculosisSingle-step selection on agar (B569324)2 x 10⁻⁸ to 5 x 10⁻⁹[5]
Mycobacterium smegmatisSingle-step selection on agar4.5 x 10⁻⁹[5]

Table 2: Minimum Inhibitory Concentration (MIC) Values for this compound-Susceptible and -Resistant Strains

OrganismStrain TypeThis compound MIC (µg/mL)Reference
Enterococcus faecalisSusceptible (ATCC 29212)1[6]
Enterococcus faeciumSusceptible2[7]
Enterococcus faecalisResistant (in vitro selected)16 - 64[6]
Enterococcus faeciumResistant (in vitro selected)8 - 16[6][7]
Mycobacterium tuberculosisSusceptible (parental)≤1[5]
Mycobacterium tuberculosisResistant (in vitro selected)4 - 32[5]
Coagulase-Negative StaphylococciResistant (clinical isolates)≥8[3]
Staphylococcus aureusSusceptible (MRSA)1[8]
Staphylococcus aureusResistant (Class I mutants)64 - 128[2]
Staphylococcus aureusResistant (Class II mutants)4 - 8[2]

Table 3: Fitness Cost Associated with this compound Resistance

OrganismResistance MechanismObserved Fitness CostReference
Mycobacterium tuberculosis23S rRNA mutationsIncreased time to detection (slower growth)[5]
Staphylococcus aureusG2576T mutation in 23S rRNADecline in biological fitness (reduced growth rate)[9]
Staphylococcus aureuscfr gene acquisitionRelatively low fitness cost (estimated at 4.6% per generation)[10]

Experimental Protocols

Protocol 1: Single-Step Selection of this compound-Resistant Mutants on Agar Plates

This method is suitable for determining the frequency of spontaneous mutations conferring this compound resistance.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Brain Heart Infusion (BHI) agar, Middlebrook 7H10 agar)[11][12]

  • This compound powder

  • Sterile plates, tubes, and spreader

  • Incubator

Procedure:

  • Prepare Inoculum: Grow the bacterial strain to a high density (e.g., 10⁸-10¹⁰ CFU/mL) in a suitable broth medium.

  • Plate Preparation: Prepare agar plates containing various concentrations of this compound. A common starting point is to use concentrations at 2x, 4x, and 8x the Minimum Inhibitory Concentration (MIC) of the susceptible parent strain.

  • Inoculation: Plate a large number of cells (e.g., 10⁸-10¹⁰ CFU) onto the this compound-containing agar plates. Also, plate serial dilutions of the culture onto drug-free agar to determine the total viable count.

  • Incubation: Incubate the plates at the optimal temperature for the bacterial species (e.g., 37°C) for a sufficient duration to allow for colony formation (this can range from 24-48 hours for fast-growing bacteria to several weeks for Mycobacterium tuberculosis).[11]

  • Colony Selection and Verification: Isolate colonies that grow on the this compound-containing plates.

  • Resistance Confirmation: Re-streak the selected colonies on fresh this compound-containing agar to confirm their resistant phenotype.

  • MIC Determination: Determine the MIC of the confirmed resistant mutants using a standard method such as broth microdilution or Etest to quantify the level of resistance.[11][13]

  • Calculation of Mutation Frequency: The frequency of resistant mutants is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 2: Multi-Step (Serial Passage) Selection of this compound-Resistant Mutants in Broth

This method is used to select for mutants with gradually increasing levels of resistance.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB), Brain Heart Infusion (BHI) broth)[6][8]

  • This compound powder

  • Sterile tubes or microtiter plates

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the susceptible parent strain.

  • Serial Passage:

    • Inoculate the bacterial culture into a series of tubes or wells containing two-fold serial dilutions of this compound, with concentrations ranging from below to above the initial MIC.[6]

    • Incubate for 24-48 hours at the optimal growth temperature.

    • Identify the tube with the highest concentration of this compound that shows bacterial growth.

    • Use the culture from this tube to inoculate a new series of this compound dilutions.

  • Repeat Passages: Repeat the passage process for a defined number of passages (e.g., 10-20 passages) or until a significant increase in the MIC is observed.[6]

  • Isolation of Resistant Mutants: After the final passage, plate the culture from the tube with the highest this compound concentration onto drug-free agar to obtain isolated colonies.

  • Resistance Confirmation and Characterization:

    • Confirm the resistance of individual colonies by re-testing their MIC.

    • Characterize the molecular basis of resistance by sequencing target genes (e.g., 23S rRNA, rplC, rplD) or screening for the presence of resistance genes like cfr.[3][14]

Visualization of Workflows and Mechanisms

Caption: Experimental workflow for the selection and characterization of this compound-resistant mutants.

linezolid_resistance_mechanisms cluster_resistance Mechanisms of Resistance This compound This compound ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) This compound->ribosome Binds to protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Blocks bacterial_death Bacteriostatic Effect protein_synthesis->bacterial_death Leads to mutation_23s Mutations in 23S rRNA (e.g., G2576U, G2505A) mutation_23s->ribosome Alters binding site mutation_l3_l4 Mutations in Ribosomal Proteins L3 & L4 mutation_l3_l4->ribosome Alters binding site cfr_gene Acquisition of cfr gene (23S rRNA Methylation) cfr_gene->ribosome Modifies binding site

References

Application Notes and Protocols: Measuring Linezolid Uptake in Phagocytic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for quantifying the uptake of linezolid, an oxazolidinone antibiotic, in phagocytic cells. Understanding the intracellular concentration of antibiotics like this compound in phagocytes is crucial for evaluating their efficacy against intracellular pathogens. The protocols described herein are based on established methodologies and are intended to provide a framework for consistent and reproducible results.

This compound is active against a wide range of Gram-positive bacteria and is known to penetrate both phagocytic and non-phagocytic cells, achieving intracellular concentrations slightly greater than those in the extracellular environment.[1][2] The uptake is a rapid process that is not saturable and is influenced by temperature and cell viability.[1]

This guide details two primary methods for measuring this compound uptake: a velocity gradient centrifugation technique using radiolabeled this compound and a method utilizing High-Performance Liquid Chromatography (HPLC) for quantification of non-labeled this compound.

Quantitative Data Summary

The following tables summarize quantitative data on this compound uptake in various phagocytic cells under different experimental conditions, as reported in the literature.

Table 1: this compound Uptake Kinetics in Human Polymorphonuclear Leukocytes (PMNs) and McCoy Cells

Time (minutes)C/E Ratio in PMNs (Mean ± SD)C/E Ratio in McCoy Cells (Mean ± SD)
201.2 ± 0.41.2 ± (not specified)
180Decreased by ~50%Remained the same

Data sourced from studies using an extracellular this compound concentration of 10 mg/L.[1]

Table 2: Influence of Environmental Conditions on this compound Uptake in Human PMNs

ConditionCellular/Extracellular (C/E) Ratio (Mean ± SD)
Control (Viable cells, 37°C, pH 7.2)1.20 ± 0.40
Viable cells, 4°C0.75 ± 0.17
Dead cells, 37°C1.98 ± 0.15
pH 51.30 ± 0.42
pH 61.13 ± 0.17
pH 71.18 ± 0.39
pH 81.20 ± 0.14
Sodium cyanide (1.5 x 10⁻³ M)1.25 ± 0.21
Sodium fluoride (B91410) (1.5 x 10⁻³ M)1.20 ± 0.14
5% Human serum1.37 ± 0.12
10% Human serum1.47 ± 0.14
Opsonized PMA (200 nM)1.25 ± 0.21
Opsonized S. aureus1.35 ± 0.13
Zymosan (0.9 mg/L)1.3 ± 0.27

Experiments were conducted for 20 minutes with an extracellular this compound concentration of 10 mg/L.[1]

Table 3: this compound Accumulation in THP-1 Macrophages

Time (minutes)Cellular/Extracellular (C/E) Ratio
~15Reached equilibrium
60~1.0

Data is approximate, based on graphical representation in the source.[3] The study notes that this compound reached a cellular concentration similar to the extracellular concentration after about 1 hour.[3]

Experimental Protocols

Protocol 1: Velocity Gradient Centrifugation Assay for Radiolabeled this compound

This protocol is adapted from the method described by Klempner and Styrt and has been used to determine this compound uptake in human PMNs and McCoy cells.[1]

Materials:

  • Phagocytic cells (e.g., human PMNs, THP-1 macrophages)

  • Radiolabeled [¹⁴C] or [³H] this compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Silicone oil (specific density to be layered between the cell suspension and separation medium)

  • Microcentrifuge tubes

  • Scintillation fluid and vials

  • Scintillation counter

  • Water bath or incubator (37°C and 4°C)

  • Microcentrifuge

Methodology:

  • Cell Preparation:

    • Isolate phagocytic cells (e.g., PMNs from healthy human donors) using standard laboratory procedures.

    • Resuspend the cells in HBSS to a final concentration of 1 x 10⁷ cells/mL.

    • Assess cell viability using a method such as trypan blue exclusion.

  • Incubation:

    • Pre-warm the cell suspension to 37°C.

    • Add radiolabeled this compound to the cell suspension at the desired final concentration (e.g., 1 to 40 µg/mL).[1]

    • Incubate the cell suspension at 37°C for various time points (e.g., 5, 10, 20, 60, 180 minutes) to determine uptake kinetics.[1]

    • For control experiments, incubate cells at 4°C or use non-viable (e.g., heat-killed) cells.[1]

  • Separation of Cells from Extracellular Medium:

    • Prepare microcentrifuge tubes by layering silicone oil over a dense separation medium (e.g., phthalate (B1215562) oils). The cell suspension will be layered on top of the silicone oil.

    • At each time point, take an aliquot of the cell suspension and layer it on top of the silicone oil in the prepared microcentrifuge tube.

    • Centrifuge the tubes at high speed (e.g., 12,000 x g) for a short duration (e.g., 1-2 minutes) to pellet the cells at the bottom of the tube, separating them from the this compound-containing medium.

  • Quantification:

    • Carefully collect a 10 µL aliquot of the supernatant (extracellular medium) from the top layer.[1]

    • Aspirate the remaining supernatant and the silicone oil layer.

    • Cut the bottom of the microcentrifuge tube containing the cell pellet and place it in a scintillation vial.[1]

    • Add scintillation fluid to the vials containing the supernatant aliquot and the cell pellet.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the intracellular concentration of this compound based on the radioactivity of the cell pellet and the known specific activity of the radiolabeled this compound. The intracellular volume of the cells must be determined or estimated.

    • The extracellular concentration is determined from the radioactivity of the supernatant.

    • Express the data as the cellular to extracellular (C/E) concentration ratio.[1]

Protocol 2: HPLC-Based Quantification of Intracellular this compound

This protocol provides a framework for measuring intracellular this compound using HPLC with UV detection. Sample preparation is critical to ensure accurate separation of intracellular and extracellular drug.

Materials:

  • Phagocytic cells (e.g., THP-1 macrophages, human neutrophils)

  • This compound standard

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Lysis buffer (e.g., 0.1% Triton X-100 in water)

  • Acetonitrile (B52724) or methanol (B129727) for protein precipitation[4][5]

  • HPLC system with UV detector

  • Reversed-phase C18 or C8 column[4][6]

  • Microcentrifuge

  • Cell counter

Methodology:

  • Cell Culture and Treatment:

    • Culture phagocytic cells to the desired density (e.g., 1 x 10⁶ cells/well in a 6-well plate). For THP-1 monocytes, differentiation into macrophages may be induced with PMA.

    • Replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 5, 20, 50 mg/L).[7]

    • Incubate for the desired time period at 37°C in a CO₂ incubator.

  • Sample Collection and Washing:

    • At the end of the incubation period, aspirate the this compound-containing medium.

    • To remove extracellular this compound, wash the cells rapidly three times with ice-cold PBS. It is critical to perform this step quickly to minimize efflux of the intracellular drug.

    • After the final wash, aspirate all residual PBS.

  • Cell Lysis and Protein Precipitation:

    • Add a defined volume of lysis buffer to the cells and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • For protein precipitation, add an appropriate volume of cold acetonitrile or methanol (e.g., 2 volumes) to the cell lysate.[4][5]

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable mobile phase and column. A common mobile phase is a mixture of water with 0.1% formic acid and acetonitrile (e.g., 70:30 v/v).[6]

    • Set the UV detector to a wavelength of 251-258 nm for this compound detection.[4][5]

    • Inject a standard volume of the supernatant into the HPLC system.

    • Run a standard curve with known concentrations of this compound prepared in the same matrix as the samples.

  • Data Analysis:

    • Quantify the concentration of this compound in the cell lysate based on the peak area from the HPLC chromatogram and the standard curve.

    • Determine the total number of cells per sample to normalize the intracellular concentration.

    • The intracellular concentration can be expressed as the amount of drug per number of cells (e.g., ng/10⁶ cells) or converted to a molar concentration based on an estimated average cell volume.

Visualizations

experimental_workflow_radiolabel start Start prep_cells Prepare Phagocytic Cells (e.g., PMNs, 1x10^7 cells/mL) start->prep_cells end_node End add_radio_this compound Add Radiolabeled this compound (1-40 µg/mL) prep_cells->add_radio_this compound incubate Incubate at 37°C (Various Time Points) add_radio_this compound->incubate layer_on_oil Layer Cell Suspension on Silicone Oil incubate->layer_on_oil centrifuge Centrifuge to Separate Cells from Medium layer_on_oil->centrifuge collect_samples Collect Supernatant and Cell Pellet centrifuge->collect_samples scintillation_count Measure Radioactivity (Scintillation Counting) collect_samples->scintillation_count calculate_ratio Calculate C/E Ratio scintillation_count->calculate_ratio calculate_ratio->end_node

Caption: Workflow for Radiolabeled this compound Uptake Assay.

experimental_workflow_hplc start Start culture_cells Culture Phagocytic Cells (e.g., THP-1 Macrophages) start->culture_cells end_node End add_this compound Add this compound (e.g., 5-50 mg/L) culture_cells->add_this compound incubate Incubate at 37°C add_this compound->incubate wash_cells Wash Cells 3x with Ice-Cold PBS incubate->wash_cells lyse_cells Lyse Cells and Precipitate Proteins wash_cells->lyse_cells centrifuge Centrifuge and Collect Supernatant lyse_cells->centrifuge hplc_analysis Analyze Supernatant by HPLC-UV centrifuge->hplc_analysis quantify Quantify Intracellular This compound hplc_analysis->quantify quantify->end_node

Caption: Workflow for HPLC-Based this compound Uptake Assay.

References

An In Vitro Model for Investigating Linezolid-Induced Neuropathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid, a crucial antibiotic for treating multidrug-resistant Gram-positive infections, is associated with a significant adverse effect: peripheral neuropathy. The underlying mechanism is believed to be mitochondrial toxicity. To facilitate the study of this neurotoxicity and the development of potential preventative strategies, this document provides detailed application notes and protocols for establishing an in vitro model of this compound-induced neuropathy using primary neuronal and Schwann cell cultures.

Application Notes

This in vitro model, utilizing primary dorsal root ganglion (DRG) neurons and Schwann cells, serves as a powerful tool to investigate the cellular and molecular mechanisms of this compound-induced peripheral neuropathy. Primary cultures of DRG neurons, which contain the cell bodies of sensory neurons, and Schwann cells, the myelinating cells of the peripheral nervous system, allow for the direct assessment of this compound's effects on these key cell types.[1]

The co-culture of these cells can also be employed to study the complex interactions between neurons and their supporting glial cells in the context of drug-induced toxicity. This model is suitable for a range of applications, including:

  • Screening neuroprotective compounds: Evaluating the efficacy of candidate drugs in mitigating this compound-induced neuronal damage.

  • Mechanistic studies: Elucidating the signaling pathways involved in mitochondrial dysfunction, axonal damage, and cell death.

  • Dose-response analysis: Determining the concentration- and time-dependent effects of this compound on neuronal and Schwann cell health.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from various in vitro and in vivo studies, providing a reference for expected outcomes in the described models.

Table 1: this compound-Induced Mitochondrial Dysfunction

ParameterCell/Tissue TypeThis compound Concentration/DoseDuration of TreatmentObserved EffectReference
Mitochondrial Protein SynthesisPeripheral Blood Mononuclear Cells (PBMCs)Therapeutic Dosing28 days55.72% ± 7.74% reduction[2]
Cytochrome c Oxidase (Complex IV) ActivityPBMCsTherapeutic Dosing28 days52.86% ± 5.34% reduction[2]
Mitochondrial MassPBMCsTherapeutic Dosing28 days26.23% ± 15.18% reduction[2]
COX-II Subunit ExpressionPeripheral Blood Mononuclear CellsTherapeutic DosingAcute hyperlactatemia phaseReduced to 16% of control[3]
Cytochrome c Oxidase (COX) ActivityPeripheral Blood Mononuclear CellsTherapeutic DosingAcute hyperlactatemia phaseReduced to 51% of control[3]

Table 2: this compound-Induced Cellular Effects

ParameterCell TypeThis compound ConcentrationDuration of TreatmentObserved EffectReference
Schwann Cell ViabilityPrimary Schwann Cells10 µg/mL24 hoursSignificant increase in dead cells[1]
Schwann Cell ViabilityPrimary Schwann Cells15 µg/mL48 hoursSignificant increase in dead cells[1]
Schwann Cell ViabilityPrimary Schwann Cells5 and 15 µg/mL72 hoursSignificant increase in dead cells[1]
Mitochondrial Membrane PotentialPrimary Sensory Neurons10 and 15 µg/mLNot specifiedSignificant reduction[1]
Mitochondrial Membrane PotentialPrimary Schwann Cells10 µg/mL72 hoursDecrease observed[1]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Dorsal Root Ganglion (DRG) Neurons

Materials:

  • E13.5-E15.5 rat or mouse embryos

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Collagenase Type IA (1 mg/mL in serum-free medium)

  • 0.05% Trypsin-EDTA

  • Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin

  • Poly-D-lysine and laminin-coated culture plates/coverslips

Procedure:

  • Euthanize pregnant dam according to approved institutional protocols.

  • Aseptically dissect the embryos and place them in ice-cold HBSS.

  • Under a dissecting microscope, carefully remove the DRGs from the spinal column.

  • Transfer the collected DRGs to a tube containing 1 mg/mL collagenase and incubate for 30 minutes at 37°C.

  • Gently centrifuge the DRGs, remove the collagenase solution, and wash three times with HBSS.

  • Add 0.05% trypsin-EDTA and incubate for 30 minutes at 37°C.

  • Neutralize the trypsin with an equal volume of complete Neurobasal medium.

  • Gently triturate the DRGs with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plate the dissociated neurons onto poly-D-lysine and laminin-coated culture vessels.

  • Incubate at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.

Protocol 2: Isolation and Culture of Primary Schwann Cells

Materials:

  • Sciatic nerves from neonatal (P1-P3) rats or mice

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Collagenase Type I (1%) and Trypsin (0.05%) solution

  • Schwann cell growth medium (DMEM, 10% FBS, 2 µM Forskolin, 10 ng/mL Neuregulin-1)

  • Poly-L-lysine coated culture flasks

Procedure:

  • Aseptically dissect sciatic nerves from neonatal pups.

  • Remove the epineurium and perineurium under a dissecting microscope.

  • Mince the nerve tissue into small fragments.

  • Digest the tissue in a solution of 1% collagenase and 0.05% trypsin for 45 minutes at 37°C.

  • Terminate the digestion by adding an equal volume of DMEM with 10% FBS.

  • Centrifuge the cell suspension and resuspend the pellet in Schwann cell growth medium.

  • Plate the cells onto poly-L-lysine coated flasks.

  • To enrich for Schwann cells, perform a differential adhesion step or use anti-Thy1.1 antibody and complement to eliminate fibroblasts.

  • Culture the purified Schwann cells in growth medium, changing the medium every 2-3 days.

Protocol 3: this compound Treatment and Assessment of Mitochondrial Membrane Potential

Materials:

  • Cultured primary DRG neurons or Schwann cells

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MitoTracker Red CMXRos (or other suitable mitochondrial membrane potential-sensitive dye)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture DRG neurons or Schwann cells to the desired confluency.

  • Prepare working concentrations of this compound (e.g., 5, 10, 15 µg/mL) in the appropriate culture medium.

  • Remove the existing medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the solvent used for the this compound stock).

  • Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).

  • Thirty minutes before the end of the incubation, add MitoTracker Red CMXRos to the medium at a final concentration of 100-500 nM.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells twice with pre-warmed PBS.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the dye.

  • Quantify the fluorescence intensity per cell using image analysis software. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Protocol 4: Quantification of Neurite Outgrowth

Materials:

  • Cultured primary DRG neurons treated with this compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Following this compound treatment, fix the neurons with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips and acquire images using a fluorescence microscope.

  • Use image analysis software to measure the total neurite length, number of primary neurites, and number of branch points per neuron.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture Preparation cluster_treatment This compound Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis DRG_Isolation Isolate Primary DRG Neurons Plating Plate Cells on Coated Surfaces DRG_Isolation->Plating Schwann_Isolation Isolate Primary Schwann Cells Schwann_Isolation->Plating Linezolid_Prep Prepare this compound Concentrations Plating->Linezolid_Prep Treatment Treat Cells for 24, 48, 72h Linezolid_Prep->Treatment Mito_Potential Mitochondrial Membrane Potential Assay (MitoTracker) Treatment->Mito_Potential Neurite_Outgrowth Neurite Outgrowth Quantification (β-III Tubulin) Treatment->Neurite_Outgrowth Viability Cell Viability Assay (e.g., MTT, Live/Dead) Treatment->Viability Imaging Fluorescence Microscopy Mito_Potential->Imaging Neurite_Outgrowth->Imaging Viability->Imaging Quantification Image Analysis and Statistical Quantification Imaging->Quantification Signaling_Pathway This compound This compound Mito_Ribosome Mitochondrial Ribosome This compound->Mito_Ribosome Mito_Protein_Syn Inhibition of Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Protein_Syn Mito_Dysfunction Mitochondrial Dysfunction (Reduced ATP Production) Mito_Protein_Syn->Mito_Dysfunction AMPK AMPK Activation Mito_Dysfunction->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 ULK1 ULK1 Complex Activation mTORC1->ULK1 Beclin1 Beclin-1/Vps34 Complex Activation ULK1->Beclin1 Autophagy Autophagy Initiation Beclin1->Autophagy Autophagy_Flux_Inhibition Inhibition of Autophagy Flux Autophagy->Autophagy_Flux_Inhibition This compound may also directly inhibit flux Neuronal_Damage Neuronal Damage & Neuropathy Autophagy_Flux_Inhibition->Neuronal_Damage

References

Application Notes and Protocols for Generating Linezolid-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections. Linezolid, a member of the oxazolidinone class of antibiotics, is a crucial last-resort treatment for infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound functions by inhibiting the initiation of bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] However, the emergence of this compound-resistant S. aureus (LRSA) poses a significant clinical challenge.[3] The generation of LRSA strains in a controlled laboratory setting is essential for studying resistance mechanisms, evaluating new antimicrobial agents, and developing novel therapeutic strategies.

Primary Mechanisms of this compound Resistance

This compound resistance in S. aureus is primarily mediated by two mechanisms:

  • Target Site Mutations: The most common mechanism involves point mutations in the domain V region of the 23S rRNA gene.[4] Since bacteria have multiple copies of this gene, resistance levels often correlate with the number of mutated copies.[4][5] The G2576T mutation is the most frequently observed alteration.[3][4][6] Mutations in ribosomal proteins L3 (encoded by rplC) and L4 (encoded by rplD) can also contribute to resistance, albeit less commonly.[7][8]

  • Target Modification: Resistance can be conferred by the acquisition of the plasmid-mediated cfr (chloramphenicol-florfenicol resistance) gene.[4][9] The cfr gene encodes an RNA methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA. This methylation interferes with this compound binding to its target site on the ribosome.[4][8]

dot

cluster_ribosome 50S Ribosomal Subunit cluster_factors Initiation Factors cluster_resistance Resistance Mechanisms PTC Peptidyl Transferase Center (PTC) (23S rRNA) Complex 70S Initiation Complex PTC->Complex No_Complex No Initiation Complex (Protein Synthesis Blocked) PTC->No_Complex fMet_tRNA fMet-tRNA fMet_tRNA->PTC mRNA mRNA mRNA->PTC IFs IF1, IF2, IF3 IFs->PTC G2576U G2576U Mutation in 23S rRNA G2576U->PTC Alters binding site Synthesis_Resumes Initiation Complex Forms (Resistance) G2576U->Synthesis_Resumes CFR Cfr Methyltransferase CFR->PTC Methylates A2503 in binding site CFR->Synthesis_Resumes This compound This compound This compound->PTC Binds to PTC This compound->Synthesis_Resumes Binding inhibited

Caption: Mechanism of this compound action and resistance in S. aureus.

Application Notes

The most common and straightforward method for generating this compound-resistant S. aureus in the laboratory is through serial passage . This technique involves repeatedly exposing a bacterial population to gradually increasing concentrations of an antibiotic.[10][11][12] The process mimics the selective pressure that can lead to the emergence of resistance during prolonged clinical therapy.

Initially, bacteria are cultured in a sub-inhibitory concentration of this compound.[10] The surviving population, which may contain mutants with slightly increased tolerance, is then transferred to a medium with a higher concentration of the drug. This cycle is repeated over several days or weeks.[10][12] This multi-step process allows for the sequential acquisition of mutations (e.g., in different 23S rRNA gene copies), leading to a stepwise increase in the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Protocol 1: Generation of LRSA by Serial Passage

This protocol describes a multi-step method to select for this compound-resistant mutants of S. aureus by continuous exposure to the antibiotic.

Materials:

  • This compound-susceptible S. aureus strain (e.g., ATCC 29213, ATCC 43300)

  • Brain Heart Infusion (BHI) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7][13]

  • BHI or Tryptic Soy Agar (B569324) (TSA) plates

  • This compound powder (analytical grade)

  • Sterile DMSO or water for stock solution

  • Sterile culture tubes or 96-well microplates

  • Incubator (37°C)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Stock: Prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration. Store at -20°C or below.

  • Determine Initial MIC: Before starting the serial passage, determine the baseline MIC of this compound for the parent S. aureus strain using the broth microdilution method as described in Protocol 2.

  • Initiate Passage 1:

    • Prepare a bacterial inoculum by suspending a single colony in broth to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • In a sterile tube or well, add broth containing this compound at a concentration of 0.5x the initial MIC.

    • Inoculate this tube with the prepared bacterial suspension (e.g., a 1:100 dilution).

    • Include a growth control tube (no this compound) and a sterility control tube (no bacteria).

    • Incubate at 37°C for 18-24 hours.[13]

  • Subsequent Passages (Daily):

    • After incubation, check for turbidity. The tube with the highest concentration of this compound that shows visible growth is the source for the next passage.[10] This is the sub-MIC concentration culture.

    • Prepare a new series of tubes or a microplate with two-fold increasing concentrations of this compound, starting from the concentration that showed growth in the previous step.

    • Use the culture from the highest-concentration well that grew in the previous passage as the inoculum for this new series (e.g., at a 1:100 dilution).

    • Repeat this process daily for a predetermined period (e.g., 15-30 days) or until the MIC reaches a target level (e.g., ≥8 µg/mL).[10][12]

  • Isolate and Store Resistant Strain:

    • Once the target resistance level is achieved, streak the culture from the highest-concentration well onto a this compound-free agar plate to obtain isolated colonies.

    • Confirm the MIC of a single isolated colony (as per Protocol 2) to ensure the population is homogeneously resistant.

    • To assess the stability of the resistance, passage the isolated colony on antibiotic-free medium for several days and re-test the MIC.[14]

    • Prepare freezer stocks of the confirmed LRSA strain in appropriate cryoprotectant (e.g., 20% glycerol) and store at -80°C.

dot

cluster_passage Daily Serial Passage Cycle start Start: S. aureus Parent Strain (e.g., ATCC 29213) mic_initial Determine Baseline MIC (e.g., MIC = 1 µg/mL) start->mic_initial passage_n Passage Day N: Inoculate broth with increasing This compound concentrations mic_initial->passage_n incubate Incubate 18-24h at 37°C passage_n->incubate select Select culture from highest concentration well with growth incubate->select passage_n1 Passage Day N+1: Use selected culture as inoculum for new concentration series select->passage_n1 mic_check Periodically check MIC passage_n1->mic_check target_met Target MIC Reached? (e.g., ≥8 µg/mL) mic_check->target_met target_met->passage_n No isolate Isolate single colony on antibiotic-free agar target_met->isolate Yes confirm Confirm MIC & Stability of the isolated clone isolate->confirm end End: This compound-Resistant Strain (Store at -80°C) confirm->end

Caption: Experimental workflow for generating LRSA via serial passage.

Protocol 2: Confirmation of this compound Resistance

This protocol details how to determine the this compound MIC to confirm the resistance phenotype, adhering to CLSI standards.

Materials:

  • Parental (susceptible) and putative resistant S. aureus strains

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microplates

  • This compound stock solution (1 mg/mL)

  • S. aureus ATCC 29213 (as quality control)[9]

  • Sterile saline or broth for inoculum preparation

  • McFarland standard (0.5)

Procedure (Broth Microdilution):

  • Prepare this compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve final concentrations typically ranging from 0.25 to 64 µg/mL.[13] Each well should contain 50 µL of the diluted antibiotic.

  • Prepare Inoculum: Suspend colonies from a fresh agar plate in saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, including a positive control well (no antibiotic). Also include a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13]

  • Interpretation: According to CLSI guidelines, this compound resistance in Staphylococcus is defined as an MIC of ≥8 mg/L.[3][15]

Data Presentation

The following table presents example data from a successful serial passage experiment, demonstrating the stepwise increase in this compound resistance.

Strain / Passage Day This compound MIC (µg/mL)Interpretation (CLSI M100)
Parent Strain (Day 0)2Susceptible
Passage Day 54Susceptible
Passage Day 108Resistant
Passage Day 1516Resistant
Passage Day 2032Resistant
Passage Day 2564Resistant
Resistant Isolate (Final)64Resistant
Quality Control (ATCC 29213)2In Range (Susceptible)

Note: Data are for illustrative purposes only.

Genotypic Confirmation

For comprehensive characterization, the genetic basis of resistance should be investigated.

  • 23S rRNA Mutations: The domain V region of the 23S rRNA gene can be amplified by PCR and sequenced to identify mutations such as G2576T.[9]

  • cfr Gene Detection: The presence of the cfr gene can be detected using specific PCR primers.[9]

References

Troubleshooting & Optimization

Linezolid Technical Support Center: Troubleshooting Instability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Linezolid Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential instability of this compound in common laboratory culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing culture media has turned yellow. Is the drug degraded?

A1: The yellowing of media, particularly in ready-to-use intravenous bags, can occur over time without indicating a significant loss of potency. However, in a laboratory setting, a color change could be indicative of a pH shift or other chemical interactions. It is crucial to verify the pH of your medium and consider other factors listed in this guide that may contribute to degradation.

Q2: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) results for Staphylococcus aureus with this compound. What could be the cause?

A2: Inconsistent MIC values for this compound against S. aureus can stem from several factors. "Skipped wells" in microdilution plates, where growth is inhibited at a lower concentration but appears at a higher one, can be a sign of contamination or issues with the antibiotic dilution. The emergence of resistant mutants during prolonged incubation can also lead to variable results. Ensure your inoculum is pure and standardized, and adhere to recommended incubation times to minimize the selection of resistant subpopulations.

Q3: Can I prepare a large batch of this compound-containing media and store it for future use?

A3: The stability of this compound in culture media is dependent on the specific medium, storage temperature, and exposure to light. While this compound has been shown to be stable for extended periods in some intravenous solutions at refrigerated temperatures, its stability in complex microbiological media under similar conditions is not as well-documented. For optimal results, it is recommended to prepare fresh this compound-containing media for each experiment.

Q4: Does this compound adsorb to plastic labware, such as microplates and tubes?

A4: While some drugs are known to adsorb to plastic surfaces, studies have shown that this compound does not significantly adsorb to polypropylene (B1209903) tubes. However, the potential for adsorption to polystyrene, a common material in microplates, should be considered, as it can be hydrophobic and carry a negative charge, potentially interacting with drug molecules. To mitigate this, consider using low-binding microplates or pre-conditioning plates with a protein solution if you suspect significant loss of drug due to adsorption.

Q5: What is the best way to prepare a this compound stock solution for susceptibility testing?

A5: this compound powder should be accurately weighed and dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. Further dilutions should be made in the appropriate culture medium to achieve the desired final concentrations. It is recommended to prepare fresh dilutions from the stock solution for each experiment. Unused stock solution should be stored in small aliquots at -20°C or below to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue: Inconsistent or Higher-than-Expected MIC Values

This guide provides a systematic approach to troubleshooting variable this compound MIC results.

Troubleshooting Inconsistent this compound MICs start Inconsistent MIC Results Observed inoculum Check Inoculum - Purity - Density (McFarland standard) - Viability (fresh culture) start->inoculum media Evaluate Culture Medium - Correct type for organism - pH verification - Lot-to-lot variability start->media linezolid_prep Review this compound Preparation - Stock solution integrity - Freshness of dilutions - Accurate pipetting start->linezolid_prep incubation Verify Incubation Conditions - Temperature (35-37°C) - Duration (16-20 hours) - CO2 if required start->incubation resistance Consider Resistance Development - Prolonged incubation - Presence of subpopulations start->resistance resolution Re-run Assay with QC Strains inoculum->resolution media->resolution linezolid_prep->resolution incubation->resolution resistance->resolution

Caption: A workflow to diagnose and resolve common issues leading to inconsistent this compound MIC results.

Factors Affecting this compound Stability in Culture Media

This diagram illustrates the key factors that can influence the stability of this compound during in vitro experiments.

Factors Influencing this compound Stability This compound This compound Stability ph pH of Medium (Less stable at alkaline pH) This compound->ph temp Temperature (Degradation increases with temperature) This compound->temp media_comp Media Components (e.g., cations, supplements) This compound->media_comp light Light Exposure (Potential for photodegradation) This compound->light storage Storage Conditions (Duration and temperature) This compound->storage

Caption: Key environmental and compositional factors affecting the chemical stability of this compound in solution.

Data on this compound Stability

The stability of this compound can vary significantly depending on the composition of the culture medium and the storage conditions.

Culture MediumTemperature (°C)DurationStabilityCitation
Cation-Adjusted Mueller-Hinton Broth (CaMHB)3724 hoursStable[1]
Brain Heart Infusion (BHI) Broth3772 hoursStable[2]
0.9% Sodium Chloride2534 days>95% remaining[3][4]
5% Dextrose2534 days>95% remaining[3][4]
10% Dextrose2534 days>95% remaining[3][4]
Sodium Lactate Solution2534 days>95% remaining[3][4]

This compound Degradation Pathways

This compound is susceptible to degradation under certain conditions, primarily through hydrolysis and oxidation.

This compound Degradation Pathways This compound This compound alkaline Alkaline Hydrolysis (e.g., high pH media) This compound->alkaline oxidative Oxidative Stress (e.g., presence of oxidizing agents) This compound->oxidative hydrolysis_product Hydrolysis of Amide Linkage alkaline->hydrolysis_product oxidation_product N-oxide of Morpholine Moiety oxidative->oxidation_product inactive_metabolites Inactive Metabolites hydrolysis_product->inactive_metabolites oxidation_product->inactive_metabolites

Caption: Simplified overview of the primary chemical degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Antimicrobial Susceptibility Testing (AST)

This protocol outlines the preparation of a concentrated this compound stock solution for use in MIC assays.

  • Materials:

    • This compound powder (pure substance)

    • Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Sterile pipette tips

  • Procedure:

    • Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

    • Dissolve the weighed this compound powder in the appropriate volume of DMSO to achieve a stock concentration of 10 mg/mL.

    • Gently vortex the solution until the this compound is completely dissolved.

    • Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or below, protected from light.

    • For experiments, thaw a single aliquot and dilute to the desired working concentrations in the appropriate sterile culture medium. Discard any unused portion of the thawed aliquot.

Protocol 2: this compound Stability Assessment in Culture Medium by HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific culture medium over time.

  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • Sterile culture medium of interest (e.g., Tryptic Soy Broth)

    • Sterile culture tubes or flasks

    • Incubator set to the desired temperature (e.g., 37°C)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

    • Appropriate mobile phase for this compound analysis

    • Syringe filters (0.22 µm)

  • Procedure:

    • Prepare a solution of this compound in the desired culture medium at a clinically relevant concentration.

    • Dispense the this compound-containing medium into sterile tubes or flasks.

    • Incubate the samples at the desired temperature (e.g., 37°C).

    • At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from a sample tube.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any microbial growth.

    • Analyze the filtrate by HPLC to determine the concentration of this compound. The mobile phase composition and flow rate should be optimized for the separation of this compound from any potential degradation products and media components.

    • Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation over time.

References

Technical Support Center: Overcoming Low Linezolid Efficacy in Biofilm Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying the efficacy of linezolid against bacterial biofilms.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Question 1: My this compound treatment is not showing any effect on my established Staphylococcus aureus biofilm. What could be the reason?

Answer:

This is a common observation. This compound monotherapy is often ineffective at eradicating mature biofilms. Here are several factors to consider:

  • High Minimum Biofilm Eradication Concentration (MBEC): Bacteria within a biofilm can be up to 1000 times more resistant to antibiotics than their planktonic (free-floating) counterparts. The MBEC of this compound against mature S. aureus biofilms can exceed 2000 mg/L, a concentration that is not clinically achievable.[1]

  • Biofilm Matrix: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, preventing this compound from reaching the bacterial cells embedded within.

  • Physiological State of Bacteria: Bacteria in a biofilm are in a different physiological state than planktonic bacteria. They have a slower growth rate and altered metabolism, which can reduce the efficacy of antibiotics like this compound that target protein synthesis.

  • Experimental Setup: Ensure your biofilm has been established for a sufficient amount of time (typically 24-48 hours) to be considered mature. Also, verify the concentration of your this compound stock solution.

Troubleshooting Steps:

  • Determine the MBEC: Perform an MBEC assay to determine the actual concentration of this compound required to eradicate your specific S. aureus strain in a biofilm.

  • Consider Combination Therapy: The combination of this compound with other antibiotics has shown synergistic effects. Fosfomycin (B1673569) and rifampicin (B610482) are two commonly used agents that can enhance the efficacy of this compound against S. aureus biofilms.[1][2]

  • Optimize Treatment Duration: Extend the duration of this compound exposure in your experiment. Some studies have shown some effect with prolonged treatment.

  • Mechanical Disruption: In some experimental models, gentle mechanical disruption (e.g., sonication) after antibiotic treatment can help to break up the biofilm and improve antibiotic penetration.

Question 2: I am seeing variable results in my biofilm quantification assays (e.g., Crystal Violet assay). How can I improve consistency?

Answer:

Variability in biofilm quantification is a frequent issue. Here are some potential causes and solutions:

  • Inconsistent Inoculum: The initial bacterial concentration is critical for consistent biofilm formation. Ensure you are using a standardized inoculum (e.g., adjusted to a specific optical density at 600 nm, OD₆₀₀).

  • Washing Steps: The washing steps to remove planktonic bacteria are crucial. If performed too vigorously, you can dislodge the biofilm. If not thorough enough, you will have confounding results from remaining planktonic cells.

  • Plate Edge Effects: The outer wells of a microtiter plate are prone to evaporation, which can affect biofilm growth. It is best to avoid using the outermost wells for experiments and instead fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

  • Staining and Destaining Times: Adhere to a strict and consistent timing for the crystal violet staining and the subsequent solubilization steps.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Always prepare your bacterial suspension from a fresh overnight culture and adjust it to the same OD₆₀₀ before inoculating your plates.

  • Gentle and Consistent Washing: Use a multichannel pipette to gently add and remove washing solutions (like PBS). Avoid directing the stream directly onto the biofilm. Perform the same number of washes for all wells.

  • Plate Layout: Design your experiment to exclude the outer wells of the microtiter plate.

  • Precise Timing: Use a timer for the crystal violet staining and solubilization steps to ensure consistency across all plates and experiments.

Question 3: I am planning an in vivo study to test this compound's efficacy against a catheter-related biofilm infection. What are some key considerations for the animal model?

Answer:

In vivo models are essential for translating in vitro findings. A common and relevant model is the rat catheter-related biofilm infection model.

Key Considerations:

  • Catheter Type and Placement: Use a clinically relevant catheter material. The catheter is typically implanted subcutaneously and inserted into a major blood vessel like the jugular vein to mimic a central venous catheter.

  • Bacterial Strain and Inoculum: Use a well-characterized, biofilm-forming strain. The inoculum size should be carefully chosen to establish a consistent infection without causing rapid overwhelming sepsis.

  • Confirmation of Biofilm Formation: Before initiating treatment, it's crucial to confirm that a biofilm has established on the catheter. This can be done by sacrificing a subset of animals at a specific time point post-infection and performing quantitative culture of the catheter.

  • Treatment Regimen: The dosage and frequency of this compound administration should be based on pharmacokinetic and pharmacodynamic (PK/PD) principles to mimic human exposure as closely as possible.

  • Outcome Measures: The primary outcome is typically the reduction in the number of viable bacteria (colony-forming units, CFU) in the biofilm on the explanted catheter. Other measures can include bacterial load in surrounding tissues and blood.

A study on a catheter-related biofilm rat model showed that the combination of this compound and fosfomycin significantly reduced the viable bacteria counts in the biofilm.[2]

Data Presentation

Table 1: Minimum Biofilm Eradication Concentrations (MBEC) of this compound and in Combination with Rifampicin against Enterococcus faecalis Biofilms

Antibiotic(s)MBEC Range (mg/L)Fold Reduction in MBEC (compared to this compound alone)Reference
This compound64 - 512-[3]
This compound + Rifampicin (8 mg/L)16 - 324- to 16-fold[3][4]

Table 2: Efficacy of this compound and Fosfomycin Combination Therapy against Methicillin-Resistant Staphylococcus aureus (MRSA) in a Catheter-Related Biofilm Rat Model

Treatment GroupMean Log₁₀ CFU/mL in Biofilm (± SD)P-value vs. ControlP-value vs. This compound AloneReference
Control (No treatment)7.46 ± 0.35--
This compound (LIN)5.97 ± 0.97< 0.05-
Fosfomycin (FOS)5.26 ± 0.29< 0.05N/A
This compound + Fosfomycin (LIN + FOS)2.98 ± 0.40< 0.05< 0.05

Experimental Protocols

Crystal Violet Biofilm Assay (for S. aureus)

This protocol is a standard method for quantifying biofilm formation in a microtiter plate.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • S. aureus strain

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Microplate reader

Procedure:

  • Inoculum Preparation: Inoculate a single colony of S. aureus into TSB and incubate overnight at 37°C. The next day, dilute the overnight culture in TSB with 1% glucose to an OD₆₀₀ of 0.05.

  • Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently aspirate the medium from each well. Wash the wells twice with 200 µL of sterile PBS to remove planktonic bacteria. Be careful not to disturb the biofilm at the bottom of the wells.

  • Fixation: Air-dry the plate for 15-20 minutes. Then, fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.

  • Staining: Remove the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.

  • Washing: Gently wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.

Materials:

  • MBEC assay device (e.g., Calgary Biofilm Device)

  • Bacterial culture and appropriate growth medium

  • Antibiotic stock solutions

  • 96-well microtiter plates

  • Recovery medium (e.g., TSB)

  • Sonicator (optional)

Procedure:

  • Biofilm Formation: Grow biofilms on the pegs of the MBEC lid by placing the lid into a 96-well plate containing 200 µL of standardized bacterial inoculum per well. Incubate for 24-48 hours at 37°C.

  • Rinsing: After incubation, gently rinse the peg lid by immersing it in a 96-well plate containing sterile PBS to remove planktonic bacteria.

  • Antibiotic Challenge: Prepare a 96-well plate with serial dilutions of the antibiotic in fresh growth medium. Transfer the peg lid with the established biofilms into this "challenge plate."

  • Incubation: Incubate the challenge plate for 24 hours at 37°C.

  • Recovery: After the antibiotic exposure, rinse the peg lid again in PBS. Place the lid into a new 96-well plate containing a recovery medium.

  • Dislodging Biofilm: Dislodge the bacteria from the pegs by sonication or vigorous vortexing.

  • Determining MBEC: Incubate the recovery plate for 24 hours at 37°C. The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth from the treated biofilm.

Checkerboard Assay for Synergy Testing in Biofilms

This protocol is for determining the synergistic effect of two antibiotics against a biofilm.

Procedure:

  • Establish Biofilms: Grow biofilms in a 96-well plate as described in the Crystal Violet Biofilm Assay protocol.

  • Prepare Antibiotic Dilutions:

    • In a separate 96-well plate (the "checkerboard plate"), prepare serial dilutions of Antibiotic A along the x-axis (columns) and serial dilutions of Antibiotic B along the y-axis (rows).

    • The final volume in each well should be half of the desired final volume in the assay plate.

  • Treat Biofilms:

    • After establishing the biofilms, carefully remove the growth medium.

    • Transfer the antibiotic combinations from the checkerboard plate to the corresponding wells of the biofilm plate.

  • Incubation: Incubate the biofilm plate with the antibiotics for 24 hours at 37°C.

  • Quantify Remaining Biofilm: After incubation, quantify the remaining biofilm using the Crystal Violet Assay.

  • Calculate Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine synergy. An FICI of ≤ 0.5 is generally considered synergistic.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Linezolid_Resistance_Mechanisms

Experimental Workflows

// Nodes Start [label="Start: Prepare Standardized\nBacterial Inoculum", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Biofilm_Formation [label="1. Biofilm Formation\n(24-48h in 96-well plate)", style=filled, fillcolor="#F1F3F4"]; Washing1 [label="2. Wash to Remove\nPlanktonic Cells", style=filled, fillcolor="#F1F3F4"]; Checkerboard_Prep [label="3. Prepare Checkerboard Plate\nwith Antibiotic Combinations", style=filled, fillcolor="#FBBC05"]; Treatment [label="4. Treat Biofilms with\nAntibiotic Combinations (24h)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing2 [label="5. Wash to Remove\nAntibiotics", style=filled, fillcolor="#F1F3F4"]; Staining [label="6. Crystal Violet Staining", style=filled, fillcolor="#FBBC05"]; Quantification [label="7. Solubilize and Measure\nAbsorbance (OD595)", style=filled, fillcolor="#FBBC05"]; Analysis [label="8. Calculate FICI to\nDetermine Synergy", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Synergy, Additivity,\nor Antagonism Determined", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Biofilm_Formation [color="#202124"]; Biofilm_Formation -> Washing1 [color="#202124"]; Washing1 -> Treatment [color="#202124"]; Checkerboard_Prep -> Treatment [label="Transfer to Biofilm Plate", color="#202124"]; Treatment -> Washing2 [color="#202124"]; Washing2 -> Staining [color="#202124"]; Staining -> Quantification [color="#202124"]; Quantification -> Analysis [color="#202124"]; Analysis -> End [color="#202124"]; } dot Workflow for antibiotic synergy testing against biofilms.

Logical Relationships

// Nodes Problem [label="Problem: Low this compound\nEfficacy in Biofilm Model", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cause1 [label="Potential Cause 1:\nHigh MBEC", style=filled, fillcolor="#F1F3F4"]; Cause2 [label="Potential Cause 2:\nExperimental Variability", style=filled, fillcolor="#F1F3F4"]; Cause3 [label="Potential Cause 3:\nIneffective Monotherapy", style=filled, fillcolor="#F1F3F4"];

Solution1a [label="Solution: Determine MBEC\nfor your strain", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Solution: Standardize\nInoculum and Washing Steps", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2b [label="Solution: Avoid\nPlate Edge Effects", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3a [label="Solution: Implement\nCombination Therapy\n(e.g., with Fosfomycin or Rifampicin)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1 [color="#202124"]; Problem -> Cause2 [color="#202124"]; Problem -> Cause3 [color="#202124"];

Cause1 -> Solution1a [label="Address by", color="#202124"]; Cause2 -> Solution2a [label="Address by", color="#202124"]; Cause2 -> Solution2b [label="Address by", color="#202124"]; Cause3 -> Solution3a [label="Address by", color="#202124"]; } dot Troubleshooting logic for low this compound efficacy.

References

Technical Support Center: Strategies to Minimize Linezolid Mitochondrial Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and manage linezolid-induced mitochondrial toxicity in in vitro cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced mitochondrial toxicity?

A1: this compound inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[1] Due to the evolutionary similarity between bacterial and mitochondrial ribosomes, this compound also binds to the 16S rRNA of the large subunit of mitochondrial ribosomes.[2] This off-target effect impairs the synthesis of essential mitochondrial proteins encoded by mitochondrial DNA (mtDNA), particularly subunits of the electron transport chain (ETC) complexes I, III, IV, and V.[3][4] The resulting deficiency in these proteins leads to impaired oxidative phosphorylation, decreased ATP production, and increased production of reactive oxygen species (ROS), ultimately causing mitochondrial dysfunction.[5][6][7]

Q2: What are the common cellular manifestations of this compound mitochondrial toxicity?

A2: Common manifestations observed in cell lines include:

  • Decreased cell proliferation and viability.

  • Increased lactate (B86563) production (lactic acidosis).[5][8]

  • Reduced mitochondrial membrane potential (ΔΨm).[7]

  • Increased mitochondrial ROS production.

  • Altered mitochondrial morphology, such as swelling and loss of cristae.[9][10]

  • Induction of apoptosis.[7]

Q3: Is this compound-induced mitochondrial toxicity reversible in cell lines?

A3: Yes, studies have shown that the mitochondrial toxic effects of this compound are largely reversible upon drug withdrawal.[9][11] In cell culture models, removal of this compound from the medium allows for the resumption of mitochondrial protein synthesis and a gradual recovery of mitochondrial function.[9]

Q4: Are there any alternative oxazolidinone antibiotics with potentially lower mitochondrial toxicity?

A4: Tedizolid (B1663884) is another oxazolidinone antibiotic that has been compared to this compound. While tedizolid can be a more potent inhibitor of mitochondrial protein synthesis on a molar basis, its pharmacokinetic and dosing profile may result in a lower overall mitochondrial toxicity risk in clinical settings.[10][12] In in vitro studies, the relative toxicity can depend on the concentrations and exposure times used.[9][13]

Q5: What strategies can be employed in my cell culture experiments to minimize this compound's mitochondrial toxicity?

A5: Several strategies can be investigated to mitigate this compound-induced mitochondrial toxicity in your cell line experiments:

  • Dose and Time Optimization: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve the desired experimental outcome. Toxicity is often dose- and time-dependent.[9][14]

  • Co-supplementation with Protective Agents: Consider the addition of thiamine (B1217682) pyrophosphate (TPP) or antioxidants like N-acetylcysteine (NAC) to your cell culture medium.

  • Intermittent Dosing: If your experimental design allows, mimicking clinical dosing schedules with drug-free periods may permit mitochondrial recovery and reduce overall toxicity.[9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death in this compound-treated cultures. This compound concentration is too high or exposure time is too long.Perform a dose-response and time-course experiment to determine the optimal concentration and duration that minimizes cytotoxicity while achieving the desired effect.
The cell line is particularly sensitive to mitochondrial toxins.Consider using a more resistant cell line if appropriate for your research question. Alternatively, implement protective strategies such as co-supplementation with TPP or NAC.
Inconsistent results in mitochondrial function assays (e.g., JC-1, Seahorse). Variations in cell seeding density or health.Ensure consistent cell seeding density across all wells and that cells are in a healthy, logarithmic growth phase before starting the experiment.
Issues with the assay protocol.Review the detailed experimental protocols provided below and consult the manufacturer's instructions for the specific assay kit. For JC-1 assays, common issues include dye precipitation and phototoxicity.[2][15][16]
Difficulty in detecting a clear effect of protective agents. Suboptimal concentration of the protective agent.Perform a dose-response experiment for the protective agent in the presence of a fixed concentration of this compound to determine its optimal protective concentration.
The chosen assay is not sensitive enough to detect subtle changes.Consider using a combination of assays that measure different aspects of mitochondrial function (e.g., membrane potential, oxygen consumption, and ROS production).

Data Presentation

Table 1: Comparative in vitro Mitochondrial Toxicity of this compound and Tedizolid

Parameter This compound Tedizolid Cell Lines Reference
IC50 for Mitochondrial Protein Synthesis Inhibition ~6.4 - 14 µM~0.3 µMIsolated rat heart mitochondria, HL-60, THP-1[9][12]
IC50 for Cytochrome c-Oxidase (COX) Activity Inhibition Higher than Tedizolid at equipotent concentrationsLower than this compound at equipotent concentrationsHL-60[9]

Table 2: Effects of this compound on Mitochondrial Parameters in Peripheral Blood Mononuclear Cells (PBMCs)

Parameter Change after 28 days of this compound Treatment Reference
Mitochondrial Protein Levels↓ 55.72%[17][18]
Complex IV Activity↓ 52.86%[17][18]
Mitochondrial Mass↓ 26.23%[17][18]
mtDNA Content↑ 59.92%[17][18]

Experimental Protocols

Co-supplementation with Thiamine Pyrophosphate (TPP)

Based on in vivo studies showing TPP's protective effects against this compound-induced lactic acidosis and oxidative stress, a similar strategy can be adapted for cell culture.[19][20]

  • Objective: To assess the protective effect of TPP on this compound-induced mitochondrial toxicity.

  • Methodology:

    • Prepare a stock solution of thiamine pyrophosphate in sterile, cell culture-grade water or PBS and filter-sterilize.

    • On the day of the experiment, dilute the TPP stock solution in your complete cell culture medium to the desired final concentrations. A starting range of 1-100 µM can be explored.

    • Pre-incubate the cells with the TPP-supplemented medium for 1-2 hours before adding this compound.

    • Add this compound to the desired final concentration and co-incubate for the intended duration of the experiment.

    • Include appropriate controls: vehicle control (no this compound, no TPP), this compound only, and TPP only.

    • At the end of the incubation period, assess mitochondrial function using assays such as the JC-1, Seahorse XF, or MitoSOX Red assays.

Co-treatment with N-acetylcysteine (NAC)

NAC is a precursor to the antioxidant glutathione (B108866) and has been shown to mitigate oxidative stress-induced mitochondrial dysfunction.[21]

  • Objective: To evaluate the ability of NAC to counteract this compound-induced mitochondrial oxidative stress.

  • Methodology:

    • Prepare a fresh stock solution of NAC in sterile, cell culture-grade water or PBS and adjust the pH to ~7.4 with NaOH. Filter-sterilize the solution.

    • Dilute the NAC stock solution in complete cell culture medium to the desired final concentrations. A typical starting range is 1-10 mM.

    • Pre-incubate cells with NAC-containing medium for 1-2 hours before adding this compound.

    • Add this compound to the desired final concentration and co-incubate for the experimental duration.

    • Include vehicle control, this compound only, and NAC only control groups.

    • Assess mitochondrial ROS production using the MitoSOX Red assay and other mitochondrial function parameters as required.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
  • Objective: To measure changes in mitochondrial membrane potential as an indicator of mitochondrial dysfunction.

  • Methodology:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Treat cells with this compound and/or protective agents as described in the protocols above. Include a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes).[16]

    • Prepare a JC-1 staining solution (typically 1-10 µM in pre-warmed cell culture medium or assay buffer).[2]

    • Remove the treatment medium, wash the cells once with warm PBS or assay buffer, and add the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.[16]

    • Remove the staining solution, wash the cells, and add pre-warmed assay buffer or PBS.

    • Immediately measure the fluorescence intensity using a fluorescence plate reader.

      • J-aggregates (healthy, polarized mitochondria): Excitation ~540 nm, Emission ~590 nm.

      • JC-1 monomers (unhealthy, depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.[16]

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Seahorse XF Mito Stress Test
  • Objective: To measure the oxygen consumption rate (OCR) and assess key parameters of mitochondrial respiration.

  • Methodology:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • Treat cells with this compound and/or protective agents for the desired duration.

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose.

    • Place the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

    • Perform the Seahorse XF Mito Stress Test according to the manufacturer's protocol.

    • Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[22][23]

Western Blot for Mitochondrial Protein Subunits
  • Objective: To directly measure the levels of mtDNA-encoded protein subunits of the ETC.

  • Methodology:

    • After treatment with this compound, harvest the cells and isolate the mitochondrial fraction using a mitochondrial isolation kit or differential centrifugation.

    • Determine the protein concentration of the mitochondrial lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for an mtDNA-encoded subunit (e.g., MT-CO1 for Complex IV) and a loading control (e.g., VDAC or a nuclear-encoded mitochondrial protein like SDHB for Complex II).[9][24]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the level of the mtDNA-encoded protein to the loading control.

Visualizations

Linezolid_Mitochondrial_Toxicity_Pathway cluster_Mitochondrion Mitochondrion MitoRibosome Mitochondrial Ribosome (16S rRNA) Mito_Protein_Synthesis Mitochondrial Protein Synthesis MitoRibosome->Mito_Protein_Synthesis drives ETC Electron Transport Chain (Complexes I, III, IV, V) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase creates proton gradient for ETC->ATP_Synthase impaired ROS Reactive Oxygen Species (ROS) ETC->ROS leakage produces ETC->ROS increased production ATP ATP ATP_Synthase->ATP produces ATP_Synthase->ATP decreased production Toxicity Mitochondrial Toxicity Mito_Protein_Synthesis->ETC produces subunits Mito_Protein_Synthesis->ETC inhibition of This compound This compound This compound->MitoRibosome inhibits Experimental_Workflow_Linezolid_Toxicity cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Cell_Culture 1. Culture Cell Line Treatment_Prep 2. Prepare this compound & Protective Agent Solutions Cell_Culture->Treatment_Prep Pre_Incubation 3. Pre-incubate with Protective Agent (optional) Treatment_Prep->Pre_Incubation Co_Incubation 4. Co-incubate with This compound Pre_Incubation->Co_Incubation Assay1 5a. JC-1 Assay (ΔΨm) Co_Incubation->Assay1 Assay2 5b. Seahorse XF (OCR) Co_Incubation->Assay2 Assay3 5c. MitoSOX Red (ROS) Co_Incubation->Assay3 Assay4 5d. Western Blot (Protein Levels) Co_Incubation->Assay4 Data_Analysis 6. Data Analysis & Interpretation Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis Assay4->Data_Analysis Troubleshooting_Logic Start High Cell Death Observed Check_Conc Is this compound concentration optimized? Start->Check_Conc Optimize_Conc Perform dose-response and time-course experiments Check_Conc->Optimize_Conc No Check_Sensitivity Is the cell line known to be sensitive? Check_Conc->Check_Sensitivity Yes Optimize_Conc->Check_Conc Use_Protective_Agents Implement protective strategies (TPP, NAC) Check_Sensitivity->Use_Protective_Agents Yes Consider_Alternative_Cell_Line Consider using a more resistant cell line Check_Sensitivity->Consider_Alternative_Cell_Line No End Toxicity Minimized Use_Protective_Agents->End Consider_Alternative_Cell_Line->End

References

Technical Support Center: Improving Linezolid Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for linezolid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has a relatively low aqueous solubility, which is approximately 3 mg/mL.[1][2] This solubility can be influenced by the pH of the solution.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in several organic solvents commonly used in laboratories. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents.[3] It is also moderately soluble in ethanol.[4][5]

Q3: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A3: This is a common issue known as "antisolvent precipitation." this compound is significantly more soluble in a strong organic solvent like DMSO than in aqueous buffers. When the DMSO stock is added to an aqueous solution, the overall solvent polarity increases, causing the solubility of this compound to decrease sharply. If the final concentration of this compound in the aqueous solution exceeds its solubility limit in that mixed-solvent system, it will precipitate. To minimize this, it is recommended to add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring.[6][7][8]

Q4: How does pH affect the solubility and stability of this compound?

A4: this compound's solubility can be pH-dependent.[5] It is a weak base and is most stable in neutral to slightly acidic conditions.[2] Under alkaline conditions, this compound is susceptible to degradation.[2][9]

Q5: What are the recommended storage conditions for this compound solutions?

A5: For long-term storage, it is best to store this compound as a solid at -20°C.[3] Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh aqueous solutions for experiments and not to store them for more than one day.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in aqueous buffer. Low intrinsic aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into the aqueous buffer.
Insufficient mixing.Use a vortex mixer or sonicator to aid dissolution.
Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. The final concentration of this compound is above its solubility limit in the aqueous buffer.Lower the final concentration of this compound in the working solution.
Improper mixing technique.Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer.
The solution is initially clear but becomes cloudy or shows precipitation over time. The solution is supersaturated and unstable.Prepare a fresh solution before each experiment. Consider using a co-solvent (e.g., a small percentage of ethanol) in your aqueous buffer if your experimental design allows.
Degradation of this compound.Ensure the pH of your solution is not alkaline, as this compound degrades in basic conditions.[2][9] Store solutions protected from light and at appropriate temperatures.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubility (mg/mL)Temperature (°C)Reference
Water~ 3Not Specified[1][2]
Ethanol1Not Specified[3]
825[4]
Dimethyl Sulfoxide (DMSO)20Not Specified[3]
68Not Specified[4][10]
Dimethylformamide (DMF)30Not Specified[3]
Phosphate-Buffered Saline (PBS), pH 7.2~ 0.1Not Specified[3]
MethanolHighly SolubleNot Specified[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plate

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 64 µg/mL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Linezolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Initiation_Complex Functional 70S Initiation Complex 50S_subunit->Initiation_Complex No_Protein_Synthesis Inhibition of Protein Synthesis 50S_subunit->No_Protein_Synthesis Prevents formation of functional 70S initiation complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Binds to mRNA mRNA mRNA mRNA->Initiation_Complex tRNA Initiator fMet-tRNA tRNA->Initiation_Complex Binds to P-site This compound This compound This compound->50S_subunit Binds to 23S rRNA of the 50S subunit Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Proceeds

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading Start Start: this compound Powder Stock_Solution Prepare 1 mg/mL Stock Solution in DMSO Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well plate with CAMHB Stock_Solution->Serial_Dilution Inoculate_Plate Add Inoculum to 96-well plate Serial_Dilution->Inoculate_Plate Bacterial_Culture Bacterial Culture (Log Phase) McFarland Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland Inoculum_Prep Dilute to final ~5x10^5 CFU/mL McFarland->Inoculum_Prep Inoculum_Prep->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually Inspect for Growth Determine MIC Incubate->Read_MIC End End: MIC Value Read_MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

addressing unexpected results in linezolid susceptibility assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in linezolid susceptibility assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected or variable this compound susceptibility results?

A1: Variability in this compound susceptibility testing is a known issue and can be attributed to several factors.[1][2] The most common causes include:

  • Methodology: Different testing methods (e.g., broth microdilution, disk diffusion, gradient diffusion [Etest], automated systems) can yield different MIC values.[1][3][4]

  • Trailing Growth: this compound is a bacteriostatic agent, which can lead to "trailing," where reduced but persistent growth is observed over a range of concentrations in broth microdilution, making the endpoint difficult to determine.[1][2][5][6]

  • Reading Conditions: For disk diffusion, the method of reading (transmitted vs. reflected light) can significantly impact the zone size measurement and interpretation, especially for Staphylococcus spp.[2][7]

  • Inoculum Preparation: Incorrect inoculum density can lead to erroneous results.

  • Media Composition: Variations in media, such as cation concentration, can affect antibiotic activity.[8]

  • Incubation Time: Deviations from the recommended incubation times can alter results.[9]

Q2: I'm observing "trailing" in my broth microdilution assay. How should I interpret the Minimum Inhibitory Concentration (MIC)?

A2: Trailing endpoints are a recognized challenge with this compound, particularly for staphylococci and enterococci.[1][2][5] According to the Clinical and Laboratory Standards Institute (CLSI) guidelines, when trailing growth occurs in broth microdilution, the MIC should be read at the lowest concentration where a significant reduction in growth is observed (approximately 80% inhibition) compared to the growth control.[5][6][8][10] Tiny buttons of growth at the bottom of the well should be ignored.[5][6] For gradient diffusion tests like Etest, the recommendation is often to read the MIC at 90% inhibition.[1][11]

Q3: My disk diffusion results for Staphylococcus spp. are inconsistent. What could be the issue?

Q4: Can different susceptibility testing methods produce discordant results for this compound?

A4: Yes, significant discrepancies can be observed between different methods.[1][3] For instance, automated systems like VITEK 2 and gradient diffusion tests (Etest) have shown higher rates of false resistance or false susceptibility compared to the reference broth microdilution method in some studies.[1][3][13] It is crucial to be aware of the limitations of each method and to confirm unexpected results, particularly those indicating resistance, with a reference method.[14]

Q5: What are the primary mechanisms of this compound resistance?

A5: this compound resistance in Gram-positive bacteria is primarily mediated by alterations at the drug's binding site on the ribosome.[15] The most common mechanisms are:

  • Mutations in the 23S rRNA gene: Point mutations, most frequently G2576T, in the V domain of the 23S rRNA gene are the most common cause of resistance.[15] The level of resistance often correlates with the number of mutated rRNA operons.[15]

  • Presence of the cfr gene: The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA, preventing this compound from binding effectively.[16] This mechanism is particularly concerning as it is often located on mobile genetic elements, allowing for horizontal transfer.

  • Mutations in ribosomal proteins: Alterations in ribosomal proteins L3 and L4 can also contribute to this compound resistance.[17]

Troubleshooting Guide for Unexpected Results

This guide provides a systematic approach to troubleshooting common issues encountered during this compound susceptibility testing.

Issue 1: Susceptible Isolate Appears Resistant (False Resistance)

Possible Cause Troubleshooting Step
Trailing Growth (Broth Dilution) Re-examine the MIC endpoint. Read at the lowest concentration showing ~80% growth inhibition. Ignore small buttons of growth.[5][6][8][10]
Incorrect Reading (Disk Diffusion) For Staphylococcus spp., ensure you are using the correct lighting as per the latest CLSI guidelines (reflected light).[7] Confirm any resistant result with an MIC method.
Contaminated Culture Perform a purity check of the isolate and repeat the test with a pure culture.
Incorrect Inoculum Density Prepare a fresh inoculum standardized to a 0.5 McFarland standard.
Media Issues Check the expiration date and quality of the Mueller-Hinton agar (B569324)/broth. Test quality control (QC) strains to ensure media performance.[8]
Method-Specific Error Some automated systems or Etest may yield higher rates of false resistance.[3][13] Confirm the result using the reference broth microdilution method.

Issue 2: Resistant Isolate Appears Susceptible (False Susceptibility)

Possible Cause Troubleshooting Step
Over-inoculation A too-heavy inoculum can overwhelm the antibiotic, leading to smaller zone sizes or higher MICs. Prepare a fresh, standardized 0.5 McFarland inoculum.
Deteriorated this compound Disks/Strips Check the expiration date and storage conditions of the this compound disks or gradient strips. Ensure they are stored with a desiccant.[18] Run QC strains to verify disk/strip potency.
Incorrect Incubation Ensure incubation at the correct temperature (35°C ± 2°C) and for the specified duration (16-20 hours for most methods).[2]
Misinterpretation of Zone Edge For disk diffusion, ensure you are measuring the correct endpoint, especially if there is faint growth. For staphylococci, any growth within the zone when using transmitted light (older CLSI guideline) should be considered resistant.[2][14]
Method-Specific Error Some methods have higher very major error (false susceptible) rates.[1] If resistance is suspected clinically, confirm with a reference method.

Data Presentation

Table 1: Comparison of Performance of Different this compound Susceptibility Testing Methods for Staphylococci and Enterococci

MethodOrganism GroupCategorical Agreement (%)Essential Agreement (%)Very Major Error Rate (%) (False Susceptible)Major Error Rate (%) (False Resistant)
MicroScan Staphylococci & Enterococci96.099.01.42.4
VITEK 2 Staphylococci & Enterococci93.092.08.65.7
Etest Staphylococci & Enterococci90.092.011.48.6
Phoenix Staphylococci & Enterococci89.695.85.712.9
Disk Diffusion Staphylococci & Enterococci88.0N/A12.910.0
VITEK Staphylococci & Enterococci85.985.910.012.9
Data synthesized from a study comparing six methods to the reference broth microdilution method.[1] Error rates can vary between studies.

Table 2: CLSI Breakpoints for this compound (M100, 34th Ed.)

OrganismMethodSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus spp.MIC (µg/mL)≤4-≥8
Disk Diffusion (mm)≥2118-20≤17
Enterococcus spp.MIC (µg/mL)≤24≥8
Disk Diffusion (mm)≥2321-22≤20
Breakpoints are subject to change; always consult the latest CLSI M100 supplement.[2][7]

Experimental Protocols

1. Broth Microdilution MIC Method (Reference Method)

This protocol is based on CLSI guidelines (M07).[19]

  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Transfer to a tube of sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.

  • Dilute Inoculum: Within 15 minutes of standardization, dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculate Panel: Inoculate a 96-well microdilution panel containing serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Incubation: Incubate the panel at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: Read the MIC as the lowest concentration of this compound that completely inhibits visible growth. For trailing endpoints, read the MIC at the lowest concentration where there is a significant reduction in growth (~80%) compared to the positive control well.[5][6]

2. Disk Diffusion Method (Kirby-Bauer)

This protocol is based on CLSI guidelines (M02).[20]

  • Prepare Inoculum: Prepare a 0.5 McFarland standardized inoculum as described for broth microdilution.

  • Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.

  • Apply Disk: Aseptically apply a 30-µg this compound disk to the surface of the agar. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-18 hours (up to 24 hours for enterococci with vancomycin, which can be a guide if growth is slow).[21]

  • Reading Results: Measure the diameter of the zone of complete inhibition in millimeters. For Staphylococcus spp., use reflected light.[7] Refer to the current CLSI M100 document for interpretive criteria.[7][12]

3. Gradient Diffusion Method (e.g., Etest)

This protocol is based on the manufacturer's instructions and general best practices.

  • Prepare Inoculum and Plate: Prepare a lawn of bacteria on a Mueller-Hinton agar plate as described for the disk diffusion method.

  • Apply Strip: Aseptically apply the this compound gradient strip to the agar surface with the MIC scale facing up. Ensure there are no air bubbles trapped under the strip.

  • Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip. For this compound, which can exhibit trailing, the manufacturer often recommends reading at the point of 90% inhibition.[1][11] Round up to the next two-fold dilution for interpretation.[18]

Visualizations

Troubleshooting_Workflow start Unexpected this compound Susceptibility Result check_qc Are QC Strains Within Range? start->check_qc check_purity Check Isolate Purity check_qc->check_purity No confirm_method Confirm with Reference Method (Broth Microdilution) check_qc->confirm_method Yes, but result is still unexpected check_inoculum Verify Inoculum Density (0.5 McFarland) check_purity->check_inoculum check_reagents Check Media, Disks/Strips (Storage, Expiry) check_inoculum->check_reagents repeat_test Repeat Test with Corrected Parameters check_reagents->repeat_test repeat_test->check_qc troubleshoot_system Troubleshoot Assay System (Reagents, Instrument) repeat_test->troubleshoot_system QC still out investigate_resistance Investigate Resistance Mechanism (e.g., PCR for cfr, sequencing) confirm_method->investigate_resistance Result Confirmed as Resistant report_result Report Confirmed Result confirm_method->report_result Result Confirmed as Susceptible investigate_resistance->report_result

Caption: A workflow for troubleshooting unexpected this compound susceptibility results.

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_action This compound Action cluster_resistance Resistance Mechanisms PTC Peptidyl Transferase Center (PTC) on 23S rRNA L3_L4 Ribosomal Proteins (L3, L4) This compound This compound Binding Binds to PTC This compound->Binding Binding->PTC Inhibition Inhibits formation of 70S initiation complex Binding->Inhibition Protein_Synthesis_Block Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block Mutation_23S 23S rRNA Mutation (e.g., G2576T) Reduced_Binding Reduced this compound Binding Mutation_23S->Reduced_Binding Cfr_Gene cfr Gene Methylation (at A2503) Cfr_Gene->Reduced_Binding Mutation_Protein L3/L4 Protein Mutation Mutation_Protein->Reduced_Binding Reduced_Binding->PTC affects Reduced_Binding->L3_L4 affects

Caption: Mechanism of action and resistance to this compound.

References

linezolid dose optimization to avoid resistance emergence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on linezolid dose optimization to prevent the emergence of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index associated with this compound efficacy and resistance suppression?

The primary PK/PD index for this compound is the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[1][2][3][4][5] A target fAUC/MIC ratio of >100 is often associated with clinical cure and bacterial eradication and is suggested to prevent the development of resistance.[1][2][3][4][5] Some studies also consider the time that the drug concentration exceeds the MIC (%T>MIC), with a target of >85% being described for efficacy.[1][2][3]

Q2: What are the target trough concentrations (Cmin) for this compound to ensure efficacy while minimizing toxicity?

While the fAUC/MIC ratio is the primary driver of efficacy, trough concentrations (Cmin) are often used as a surrogate marker in clinical practice for therapeutic drug monitoring (TDM).[6] A therapeutic window for this compound trough concentrations is generally considered to be 2-8 mg/L.[6][7][8] Trough concentrations below 2 mg/L may risk subtherapeutic exposure and treatment failure, while concentrations exceeding 8 mg/L are associated with an increased risk of toxicity, particularly thrombocytopenia.[5][6][8][9]

Q3: What are the known mechanisms of resistance to this compound?

Resistance to this compound in Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecium, primarily arises from mutations in the 23S rRNA gene, which alters the drug's binding site on the 50S ribosomal subunit.[10][11][12] Another significant mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the ribosomal binding site.[12] Efflux pumps, which actively remove this compound from the bacterial cell, can also contribute to resistance, particularly intrinsic resistance in Gram-negative bacteria.[10][11]

Q4: My experiment shows an increase in the this compound MIC for my bacterial strain after exposure. What could be the cause?

An increase in the Minimum Inhibitory Concentration (MIC) of this compound following exposure suggests the selection of a resistant subpopulation. This can occur when drug concentrations are insufficient to eradicate the entire bacterial population, particularly when concentrations fall within the mutant selection window (the concentration range between the MIC and the mutant prevention concentration).[2] In an in vitro setting, maintaining a constant this compound concentration around the MIC of the bacteria has been shown to increase the potential for resistance development.[1][2] It is crucial to ensure that the dosing regimen in your experiment achieves an fAUC/MIC ratio of >100 to suppress the emergence of resistance.[1][3]

Q5: How can I simulate different this compound dosing regimens in my in vitro experiments to study resistance emergence?

The hollow-fiber infection model (HFIM) is a robust in vitro system for simulating human pharmacokinetics and studying the effect of different dosing regimens on both bacterial killing and resistance development over an extended period.[13][14][15][16] This model allows for the precise control of drug concentrations to mimic various dosing strategies, such as standard dosing, dose escalation, or intermittent dosing.[13][15][16]

Troubleshooting Guides

Issue 1: Inconsistent results in time-kill curve assays with this compound.

  • Potential Cause 1: Inoculum effect. A higher than intended initial bacterial inoculum can lead to reduced this compound activity.

    • Troubleshooting Step: Standardize and verify the inoculum density (e.g., ~5 x 10^5 CFU/mL) using colony counts on agar (B569324) plates before and after inoculation.

  • Potential Cause 2: Drug stability. this compound may degrade over the course of a long experiment, especially under certain storage and incubation conditions.

    • Troubleshooting Step: Prepare fresh this compound solutions for each experiment. If the experiment duration is long, consider replacing the media with fresh this compound-containing media at set intervals. Confirm this compound concentrations at the beginning and end of the experiment using a validated method like HPLC.[17]

  • Potential Cause 3: Bacterial growth phase. The susceptibility of bacteria to this compound can vary depending on their growth phase.

    • Troubleshooting Step: Ensure that bacteria are in the logarithmic growth phase at the start of the experiment by subculturing them in fresh broth and monitoring their growth (e.g., by measuring optical density) before initiating the time-kill assay.

Issue 2: Difficulty achieving target this compound exposure in animal models.

  • Potential Cause 1: Pharmacokinetic variability. There can be significant inter-animal variability in drug absorption, distribution, metabolism, and excretion.

    • Troubleshooting Step: Conduct a pilot pharmacokinetic study in a small group of animals to determine the dose required to achieve the target fAUC. Collect blood samples at multiple time points after drug administration and measure this compound concentrations. Use this data to refine your dosing regimen for the main experiment.

  • Potential Cause 2: Route of administration. The oral bioavailability of this compound can be affected by factors such as food intake and gastrointestinal health of the animal.

    • Troubleshooting Step: If oral administration leads to inconsistent exposure, consider using intravenous or subcutaneous administration to ensure more predictable drug absorption.[18]

Quantitative Data Summary

Table 1: this compound Dosing Regimens and Associated PK/PD Parameters for Resistance Suppression

Dosing RegimenTarget Organism(s)PK/PD Target for Resistance SuppressionOutcomeReference(s)
600 mg every 12hMRSA, hVISA, VISA, VREfAUC/MIC > 100>3-log10 reduction in CFU/mL and suppression of resistance emergence in an in vitro PK/PD model.[1][2]
300 mg dailyMycobacterium tuberculosisfAUC/MIC > 119Effective in achieving target exposure with a lower risk of toxicity compared to higher doses.[19][20]
600 mg dailyMycobacterium tuberculosisfAUC/MIC > 119Achieved target exposure in >99% of simulated patients.[19][20]
120 mg/24h continuous infusionMRSA, hVISAfAUC/MIC near MICSubstantial increase in the resistant population.[1][2]

Table 2: Therapeutic Drug Monitoring Targets for this compound

ParameterTarget RangeRationaleReference(s)
fAUC/MIC> 100Associated with efficacy and resistance prevention.[1][3][4][5]
Trough Concentration (Cmin)2 - 8 mg/LBalances efficacy (≥2 mg/L) and minimizes toxicity (<8 mg/L).[6][7][8]

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

  • Method: Broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Time-Kill Curve Assay

  • Purpose: To assess the bactericidal or bacteriostatic activity of this compound over time and to evaluate the effect of different concentrations on bacterial killing and regrowth.

  • Protocol:

    • Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a growth control flask without antibiotic.

    • Inoculate each flask with a logarithmic-phase bacterial culture to a final density of ~5 x 10^5 CFU/mL.

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curves.

3. Hollow-Fiber Infection Model (HFIM) for Simulating Human Pharmacokinetics

  • Purpose: To dynamically simulate human this compound pharmacokinetic profiles and assess their impact on bacterial killing and resistance emergence over several days.

  • Protocol:

    • Set up the HFIM system, which consists of a central reservoir, a peristaltic pump, and a hollow-fiber cartridge. The hollow-fiber cartridge contains semi-permeable fibers that allow nutrient and drug exchange but retain the bacteria.

    • Inoculate the extracapillary space of the hollow-fiber cartridge with the test organism at a high density (e.g., 10^7 - 10^8 CFU/mL).

    • Administer this compound into the central reservoir to simulate a specific human dosing regimen (e.g., 600 mg every 12 hours). A computer-controlled syringe pump is used to infuse fresh drug and medium into the central reservoir while simultaneously removing waste, mimicking drug absorption and clearance.

    • Collect samples from the extracapillary space at regular intervals (e.g., daily) for a specified duration (e.g., 7-14 days).

    • Determine the total and resistant bacterial populations by plating the samples on antibiotic-free and this compound-containing agar plates.

    • Measure this compound concentrations in the central reservoir and/or the extracapillary space using a validated analytical method (e.g., HPLC) to confirm that the target pharmacokinetic profile was achieved.

Visualizations

Linezolid_Resistance_Mechanism cluster_ribosome Bacterial Ribosome (50S subunit) 23S_rRNA 23S rRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Initiation 23S_rRNA->Protein_Synthesis_Inhibition This compound This compound This compound->23S_rRNA Binds to Resistance_Mechanisms Resistance Mechanisms 23S_Mutation Point mutations in 23S rRNA gene Resistance_Mechanisms->23S_Mutation Cfr_Gene Acquisition of cfr gene (rRNA methyltransferase) Resistance_Mechanisms->Cfr_Gene Efflux_Pump Efflux Pumps Resistance_Mechanisms->Efflux_Pump Reduced_Binding Reduced this compound Binding 23S_Mutation->Reduced_Binding Altered_Target Altered Ribosomal Target Cfr_Gene->Altered_Target Drug_Extrusion Increased Drug Extrusion Efflux_Pump->Drug_Extrusion Reduced_Binding->this compound Prevents binding Altered_Target->this compound Prevents binding Drug_Extrusion->this compound Removes drug

Caption: Mechanisms of this compound action and resistance.

Dose_Optimization_Workflow Start Start: Define Clinical Scenario In_Vitro_Studies In Vitro Studies (MIC, Time-Kill) Start->In_Vitro_Studies HFIM Hollow-Fiber Infection Model (Simulate Dosing Regimens) In_Vitro_Studies->HFIM PK_PD_Modeling Pharmacokinetic/Pharmacodynamic Modeling and Simulation HFIM->PK_PD_Modeling Animal_Studies Preclinical Animal Studies PK_PD_Modeling->Animal_Studies Clinical_Trials Phase I/II/III Clinical Trials PK_PD_Modeling->Clinical_Trials Inform trial design Animal_Studies->Clinical_Trials TDM Therapeutic Drug Monitoring & Dose Adjustment Clinical_Trials->TDM Optimized_Dosing Optimized Dosing Regimen TDM->Optimized_Dosing

Caption: Workflow for this compound dose optimization.

References

Technical Support Center: Interpreting Linezolid MIC Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for linezolid susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on accurately interpreting Minimum Inhibitory Concentration (MIC) results for this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound MIC results for the same isolate different when using various testing methods (e.g., broth microdilution, Etest, disk diffusion)?

A1: Discrepancies in this compound MICs between different methods are a known issue.[1] Several factors contribute to this variability:

  • Endpoint Determination: Broth microdilution and agar (B569324) dilution methods typically read the MIC at 100% inhibition of growth. In contrast, the Etest manufacturer recommends reading the endpoint at 80% or 90% inhibition, which can result in a lower MIC value by approximately one dilution.[2][3]

  • Trailing Growth: this compound is a bacteriostatic agent against staphylococci and enterococci, which can lead to "trailing" or hazy growth over a range of concentrations in broth microdilution.[3][4] How this trailing is interpreted can significantly impact the final MIC. CLSI guidelines recommend ignoring trailing and reading the endpoint as the lowest concentration with significant growth inhibition (approximately 80%).[5]

  • Method-Specific Biases: Some automated systems may yield higher or lower MICs compared to the reference broth microdilution method.[6][7] For example, some studies have noted that the Etest may produce higher MICs for enterococci.[5]

Q2: What is "trailing" and how should I interpret it when determining a this compound MIC?

A2: Trailing is the phenomenon of reduced but persistent bacterial growth in several wells of a broth microdilution series that contain concentrations of an antibiotic above the true MIC. This can make it difficult to determine a clear endpoint.[3] For this compound, it is recommended to read the MIC at the lowest concentration that shows approximately 80% inhibition of growth, effectively ignoring the faint "trailing" growth in subsequent wells.[5] Reading at 100% inhibition when trailing is present can falsely elevate the MIC.

Q3: My this compound MIC for a Staphylococcus aureus isolate is 4 µg/mL. How should I interpret this result?

A3: The interpretation of a 4 µg/mL this compound MIC for S. aureus depends on the guidelines being followed.

  • According to CLSI (Clinical and Laboratory Standards Institute) , an MIC of ≤4 µg/mL is considered susceptible.[5] However, a result of 4 µg/mL is at the breakpoint and may warrant further investigation, especially if the patient is not responding to therapy.[8]

  • According to EUCAST (European Committee on Antimicrobial Susceptibility Testing) , an MIC of ≤4 mg/L is also considered susceptible for Staphylococcus spp.[9]

It is important to note that while technically susceptible, successful treatment of isolates with MICs at the breakpoint may be more challenging.[2]

Q4: Can mutations in ribosomal RNA or proteins affect my this compound MIC results?

A4: Yes, mutations in the 23S rRNA gene, particularly in domain V, are the most common mechanism of this compound resistance and directly lead to increased MIC values.[1] The number of mutated rRNA gene copies can correlate with the level of resistance; a higher number of mutated copies generally results in a higher MIC.[10] Mutations in ribosomal proteins L3 and L4 have also been associated with this compound resistance.

Q5: What is the role of the cfr gene in this compound resistance and its impact on MICs?

A5: The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine (B156593) residue in the 23S rRNA, which is part of the this compound binding site. This modification prevents this compound from binding effectively, resulting in resistance. The presence of the cfr gene is a transferable mechanism of resistance and can lead to elevated this compound MICs.

Troubleshooting Guides

Issue 1: Inconsistent this compound MIC Results for Quality Control (QC) Strains
Possible Cause Troubleshooting Steps
Incorrect Inoculum Preparation Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard.
Improper Incubation Conditions Incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions may be required.
Expired or Improperly Stored Reagents Check the expiration dates of all media, antibiotics, and QC strains. Store this compound strips and panels at the recommended temperature (-20°C to +8°C).
Incorrect Reading of Endpoints For QC strains like S. aureus ATCC 29213 and E. faecalis ATCC 29212, ensure endpoints are read correctly, accounting for any potential trailing.
Issue 2: Unexpectedly High this compound MICs for Clinical Isolates
Possible Cause Troubleshooting Steps
Presence of a Resistance Mechanism Consider molecular testing for mutations in the 23S rRNA gene and ribosomal proteins, and for the presence of the cfr gene.
Trailing Growth Misinterpretation Re-examine the MIC panel and read the endpoint at ~80% inhibition, ignoring hazy, trailing growth.[5]
Contamination of the Isolate Subculture the isolate to ensure it is pure before repeating the susceptibility test.
Methodological Discrepancy Confirm the result using a reference method like broth microdilution if an automated system or Etest was initially used.[1]

Quantitative Data Summary

Table 1: this compound MIC Breakpoints (µg/mL)

OrganismCLSIEUCAST
Staphylococcus spp.S ≤4, R ≥8S ≤4, R >4
Enterococcus spp.S ≤2, I=4, R ≥8S ≤4, R >4
Streptococcus pneumoniaeS ≤2S ≤2, R >4
Beta-hemolytic StreptococciS ≤2S ≤2, R >4
Viridans group StreptococciS ≤2S ≤2, R >4

S=Susceptible, I=Intermediate, R=Resistant Data from CLSI and EUCAST guidelines.[5][9]

Table 2: Quality Control Ranges for this compound MIC Testing (µg/mL)

QC StrainMethodAcceptable Range
S. aureus ATCC® 29213Broth Microdilution1-4
E. faecalis ATCC® 29212Broth Microdilution1-4
S. pneumoniae ATCC® 49619Broth Microdilution0.5-2

Data from CLSI M100 documents.

Experimental Protocols

Broth Microdilution Method (CLSI Reference Method)
  • Prepare Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in a suitable broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Standardize Inoculum: Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microdilution panel.

  • Inoculate Panel: Add the standardized inoculum to each well of a 96-well microdilution panel containing serial two-fold dilutions of this compound.

  • Incubation: Incubate the panel at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth. For this compound, disregard faint, trailing growth and read the endpoint at approximately 80% inhibition.[5]

Disk Diffusion Method (EUCAST)
  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Apply Disk: Place a 10 µg this compound disk on the surface of the agar.

  • Incubation: Invert the plate and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition in millimeters.

Etest Method
  • Prepare Inoculum and Inoculate Plate: Follow steps 1 and 2 of the disk diffusion method.

  • Apply Etest Strip: Place the this compound Etest strip on the agar surface.

  • Incubation: Incubate under the same conditions as the disk diffusion method.

  • Read MIC: Read the MIC value where the elliptical zone of inhibition intersects the scale on the strip. For this compound, it is often recommended to read at 90% inhibition, especially if trailing is observed.[3]

Visualizations

Troubleshooting_Linezolid_MIC start Ambiguous or Unexpected This compound MIC Result check_qc Were QC results within range? start->check_qc review_protocol Review Protocol: - Inoculum density - Incubation conditions - Reagent storage check_qc->review_protocol No check_endpoint Is trailing growth present? check_qc->check_endpoint Yes repeat_qc Repeat QC and patient isolate testing review_protocol->repeat_qc repeat_qc->check_qc read_80 Re-read MIC at ~80% inhibition, ignoring trailing check_endpoint->read_80 Yes confirm_method Confirm with a reference method (e.g., broth microdilution) check_endpoint->confirm_method No read_80->confirm_method molecular_test Consider molecular testing: - 23S rRNA mutations - cfr gene detection confirm_method->molecular_test High MIC confirmed final_report Report Confirmed MIC confirm_method->final_report Susceptible MIC confirmed molecular_test->final_report Linezolid_Resistance_Mechanisms cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_resistance Resistance Mechanisms peptidyl_transferase_center Peptidyl Transferase Center (PTC) protein_synthesis_inhibition Inhibition of Protein Synthesis peptidyl_transferase_center->protein_synthesis_inhibition rrna_23s 23S rRNA (Domain V) rrna_23s->peptidyl_transferase_center elevated_mic Elevated MIC (Resistance) rrna_23s->elevated_mic Prevents this compound Binding ribosomal_proteins Ribosomal Proteins (L3, L4) ribosomal_proteins->peptidyl_transferase_center ribosomal_proteins->elevated_mic Prevents this compound Binding This compound This compound This compound->peptidyl_transferase_center Binds to point_mutations Point Mutations in 23S rRNA gene point_mutations->rrna_23s Alters protein_mutations Mutations in Ribosomal Proteins protein_mutations->ribosomal_proteins Alters cfr_gene Acquisition of cfr gene (Plasmid-mediated) methylation Methylation of 23S rRNA cfr_gene->methylation Encodes enzyme for methylation->rrna_23s Modifies

References

Technical Support Center: Refining Linezolid Treatment Protocols in Critically Ill Patient Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with linezolid in critically ill patient models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue ID Problem/Observation Potential Causes Recommended Solutions
LZD-001 Subtherapeutic this compound Concentrations Observed this compound trough concentrations (Cmin) are consistently below the target therapeutic range (e.g., <2 mg/L).1. Augmented Renal Clearance (ARC): Critically ill patients can exhibit enhanced renal function, leading to faster drug elimination.[1]2. Increased Volume of Distribution (Vd): Sepsis and critical illness can lead to fluid shifts and increased Vd, diluting the drug concentration.[2]3. Drug Interactions: Co-administration of certain drugs may alter this compound pharmacokinetics.1. Therapeutic Drug Monitoring (TDM): Routinely monitor this compound trough concentrations.[2][3][4]2. Dose Adjustment: Consider increasing the this compound dose or decreasing the dosing interval (e.g., 600 mg every 8 hours).[5]3. Continuous Infusion: Switching from intermittent to continuous infusion can help maintain stable therapeutic concentrations.[1][2][6][7]
LZD-002 Supratherapeutic/Toxic this compound Concentrations Observed this compound trough concentrations are consistently above the toxic threshold (e.g., >8 mg/L).[8]1. Renal Impairment: Decreased kidney function is a major risk factor for this compound accumulation.[9]2. Hepatic Dysfunction: Liver cirrhosis can lead to significantly higher this compound concentrations.[4]3. Patient Demographics: Elderly patients may be at higher risk for overexposure.1. Therapeutic Drug Monitoring (TDM): Essential for patients with renal or hepatic impairment.[3][4]2. Dose Reduction: Decrease the this compound dose (e.g., 300 mg every 12 hours for patients with severe renal impairment).[3]3. Monitor for Toxicity: Closely monitor for signs of hematological and mitochondrial toxicity.
LZD-003 Development of Thrombocytopenia A significant drop in platelet count is observed after initiating this compound treatment.1. Myelosuppression: this compound can inhibit mitochondrial protein synthesis in bone marrow, leading to reduced platelet formation. This is the primary mechanism.[9]2. Immune-Mediated Destruction: A less common mechanism where the drug binds to platelet glycoproteins, triggering an immune response.[10][11]3. Duration of Therapy: The risk increases significantly with treatment duration beyond 10-14 days.[9][12]1. Regular Blood Counts: Monitor complete blood counts weekly, especially in patients on prolonged therapy.[9]2. Assess Risk Factors: Be cautious in patients with baseline platelet counts <200x10⁹/L or impaired renal function.[9][12]3. Consider Discontinuation: If severe thrombocytopenia develops, consider discontinuing this compound and switching to an alternative antibiotic.
LZD-004 Signs of Mitochondrial Toxicity (e.g., Lactic Acidosis) The animal model or patient develops unexplained lactic acidosis, nausea, or vomiting.Inhibition of Mitochondrial Protein Synthesis: this compound can bind to mitochondrial ribosomes, similar to its action on bacterial ribosomes, impairing the synthesis of essential proteins for the electron transport chain.[13][14][15] This leads to decreased oxidative phosphorylation and a shift to anaerobic metabolism, resulting in lactate (B86563) accumulation.[13][15]1. Monitor Lactate Levels: Regularly check serum lactate levels, especially with prolonged therapy.2. Discontinue this compound: If lactic acidosis is suspected, this compound should be discontinued (B1498344) immediately.[13]3. Supportive Care: Provide supportive measures such as thiamine (B1217682) administration and, in severe cases, hemodialysis to help clear lactate.[15]
LZD-005 High Inter-Individual Variability in Pharmacokinetic Data Wide variation in this compound concentrations is observed across different animals in the same experimental group.Pathophysiological Changes in Critical Illness: Sepsis and critical illness cause unpredictable changes in organ function, protein binding, and fluid balance, leading to highly variable pharmacokinetics.[1][16]1. Increase Sample Size: Ensure a sufficiently large number of animals per group to account for variability.2. Population Pharmacokinetic (PopPK) Modeling: Utilize PopPK models to identify covariates (e.g., weight, renal function) that explain variability and to simulate different dosing strategies.[5][17][18][19]3. Standardize Experimental Conditions: Minimize variations in the induction of illness and supportive care provided to the animal models.

Frequently Asked Questions (FAQs)

Q1: Why is standard dosing of this compound (600 mg every 12 hours) often inadequate for critically ill patients?

A1: The standard 600 mg q12h dosing regimen for this compound may be insufficient in critically ill patients due to significant pharmacokinetic variability.[16] Pathophysiological changes associated with critical illness, such as increased volume of distribution and augmented renal clearance, can lead to subtherapeutic drug concentrations.[1][2] Studies have shown that a high percentage of critically ill patients do not achieve the desired therapeutic targets with standard dosing, potentially leading to treatment failure.[2]

Q2: What are the key pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound efficacy?

A2: The primary PK/PD targets associated with this compound efficacy are:

  • AUC24/MIC Ratio: The ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (MIC) should be between 80 and 120.[2]

  • Time Above MIC (T>MIC): The drug concentration should remain above the MIC for 100% of the dosing interval (i.e., the trough concentration should be above the MIC).[20]

  • Trough Concentration (Cmin): A trough concentration of 2-8 mg/L is generally recommended to ensure efficacy while minimizing toxicity.[4][8][20]

Q3: What is the rationale for using continuous infusion of this compound over intermittent infusion?

A3: Continuous infusion of this compound is proposed to optimize its time-dependent antibacterial activity. By maintaining a constant plasma concentration above the MIC, it can theoretically maximize efficacy.[2][7] Clinical studies suggest that continuous infusion is associated with a higher probability of achieving PK/PD targets, a higher clinical cure rate, and a lower incidence of adverse effects like thrombocytopenia compared to intermittent infusion in critically ill patients.[6][7][21]

Q4: How does this compound cause mitochondrial toxicity?

A4: this compound's mitochondrial toxicity stems from its primary mechanism of action. Due to the similarities between bacterial and mitochondrial ribosomes, this compound can bind to the 16S ribosomal RNA of the mitochondrial ribosome.[14] This inhibits the synthesis of mitochondrial proteins, particularly those that are essential components of the electron transport chain (like cytochrome c oxidase).[13][14] The resulting impairment of oxidative phosphorylation leads to decreased ATP production and a shift to anaerobic glycolysis, causing lactate accumulation and potentially severe lactic acidosis.[13][15]

Q5: What are the most important risk factors for developing this compound-induced thrombocytopenia?

A5: The most significant risk factors for this compound-induced thrombocytopenia include:

  • Duration of therapy: Treatment lasting longer than 10-14 days is a major risk factor.[9][12]

  • Renal insufficiency: Impaired kidney function leads to drug accumulation and increased risk.[9]

  • Pre-existing low platelet count: A baseline platelet count below 200x10⁹/L increases susceptibility.[9][12]

  • High this compound exposure: Supratherapeutic trough concentrations (>8 mg/L) are strongly correlated with the development of thrombocytopenia.[8]

Data Presentation

Table 1: this compound Pharmacokinetic/Pharmacodynamic Targets

ParameterTarget for EfficacyTarget for Minimizing ToxicityReference
AUC24/MIC 80 - 120-[2]
%T > MIC 100%-[20]
Trough Concentration (Cmin) 2 - 8 mg/L< 8 mg/L[4][8][20]

Table 2: Comparison of this compound Infusion Strategies in Critically Ill Patients

FeatureIntermittent Infusion (600 mg q12h)Continuous Infusion (1200 mg/24h)Reference
Concentration Variability High (fluctuating peaks and troughs)Low (stable steady-state concentration)[16]
Target Attainment (%T > MIC) Often suboptimal, especially for higher MICsHigher probability of achieving 100% T>MIC[6][16]
Clinical Cure Rate Generally lowerSignificantly higher in some studies[6][7]
Incidence of Thrombocytopenia HigherSignificantly lower[6][7]

Experimental Protocols

1. Protocol for Determination of this compound Plasma Concentration by HPLC

This protocol provides a general methodology for measuring this compound concentrations in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Perform protein precipitation by adding a solution of 5% trichloroacetic acid and methanol (B129727) (1:1) to the plasma sample. An internal standard (e.g., chloramphenicol) should be included.[22]

    • Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.[23]

    • Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

    • Collect the clear supernatant for injection into the HPLC system.[24]

  • HPLC Conditions:

    • Column: A reversed-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[22][23]

    • Mobile Phase: An isocratic mobile phase consisting of an acetonitrile (B52724) and water or buffer mixture (e.g., 28:72 acetonitrile:water).[22]

    • Flow Rate: Typically 1.0 mL/min.[22]

    • Detection: UV detection at a wavelength of 251 nm or 254 nm.[22][23]

    • Column Temperature: Maintained at 30 °C.[22]

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations (e.g., 0.25-50 mg/L).[22]

    • Calculate the ratio of the peak area (or height) of this compound to the peak area of the internal standard.

    • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

2. Protocol for a Sepsis Animal Model for PK/PD Studies

This protocol outlines a general approach for creating a sepsis model in animals (e.g., rats or mice) to study the pharmacokinetics and pharmacodynamics of antibiotics like this compound.

  • Animal Preparation:

    • Acclimatize animals to the laboratory environment for at least one week before the experiment.

    • Ensure animals have free access to food and water.

    • For certain studies, such as the neutropenic thigh infection model, induce neutropenia using cyclophosphamide (B585) injections prior to infection.

  • Induction of Sepsis:

    • Cecal Ligation and Puncture (CLP): This is a widely used model that mimics human peritonitis and sepsis.

      • Anesthetize the animal.

      • Make a midline laparotomy incision to expose the cecum.

      • Ligate the cecum below the ileocecal valve.

      • Puncture the ligated cecum with a needle (the size of the needle determines the severity of sepsis).

      • Gently squeeze the cecum to extrude a small amount of fecal content.

      • Return the cecum to the peritoneal cavity and close the incision.

    • Intravenous/Intraperitoneal Injection of Bacteria: Inject a standardized inoculum of a relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to induce bacteremia or peritonitis.

  • Supportive Care:

    • Provide fluid resuscitation (e.g., subcutaneous or intraperitoneal saline) immediately after the procedure to mimic clinical practice.[25]

    • Administer analgesics to minimize animal distress.

  • This compound Administration and Sampling:

    • Administer this compound at the desired dose and route (e.g., intravenous, intraperitoneal) at a specified time post-infection.

    • Collect serial blood samples at predetermined time points via an indwelling catheter or tail vein sampling to characterize the pharmacokinetic profile.

    • At the end of the experiment, collect tissue samples (e.g., lung, thigh muscle) to determine drug penetration and bacterial burden.

  • Outcome Measures:

    • Monitor survival rates over a set period.

    • Quantify bacterial counts (Colony Forming Units - CFU) in blood and target tissues.

    • Measure inflammatory markers (e.g., cytokines) in plasma.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound in a Sepsis Model cluster_prep Phase 1: Preparation cluster_induction Phase 2: Sepsis Induction cluster_treatment Phase 3: Treatment & Sampling cluster_analysis Phase 4: Analysis animal_acclimatization Animal Acclimatization neutropenia_induction Neutropenia Induction (optional) animal_acclimatization->neutropenia_induction sepsis_induction Sepsis Induction (e.g., Cecal Ligation and Puncture) neutropenia_induction->sepsis_induction fluid_resuscitation Fluid Resuscitation sepsis_induction->fluid_resuscitation linezolid_admin This compound Administration fluid_resuscitation->linezolid_admin pk_sampling Serial Blood Sampling (PK) linezolid_admin->pk_sampling endpoint_analysis Endpoint Analysis (Survival, Bacterial Load, Biomarkers) pk_sampling->endpoint_analysis pk_pd_modeling PK/PD Modeling endpoint_analysis->pk_pd_modeling Mitochondrial_Toxicity_Pathway This compound-Induced Mitochondrial Toxicity Pathway cluster_mitochondrion Mitochondrion cluster_cellular Cellular Effects This compound This compound MitoRibosome Mitochondrial Ribosome (16S rRNA) This compound->MitoRibosome binds to & inhibits ProteinSynth Mitochondrial Protein Synthesis MitoRibosome->ProteinSynth facilitates ETC Electron Transport Chain (e.g., Cytochrome c oxidase) ProteinSynth->ETC produces ProteinSynth->ETC OxPhos Oxidative Phosphorylation ETC->OxPhos drives ETC->OxPhos ATP ATP Production OxPhos->ATP OxPhos->ATP AnaerobicGlycolysis Anaerobic Glycolysis ATP->AnaerobicGlycolysis decreased levels lead to upregulation of Lactate Lactate Production AnaerobicGlycolysis->Lactate increased flux LacticAcidosis Lactic Acidosis Lactate->LacticAcidosis

References

how to prevent linezolid degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of linezolid in stock solutions. Below you will find frequently asked questions and troubleshooting advice to ensure the stability and integrity of your experimental reagents.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stable this compound stock solution?

A1: For long-term storage, organic solvents are recommended. This compound is soluble in DMSO (20-30 mg/mL) and dimethyl formamide (B127407) (30 mg/mL).[1] For immediate use in aqueous-based experiments, you can prepare solutions in common intravenous (IV) fluids like 0.9% sodium chloride or 5% glucose, where it remains stable for extended periods at room temperature.[2][3][4] While this compound is soluble in ethanol, its solubility is lower (approx. 1 mg/mL).[1] It is not recommended to store aqueous solutions for more than one day.[1]

Q2: How does pH affect the stability of this compound in solution?

A2: this compound is most stable in neutral to slightly acidic conditions and is highly susceptible to degradation in alkaline environments.[2][4] Degradation follows first-order kinetics and is catalyzed by hydroxide (B78521) ions (OH⁻) at a pH range of 8.7 to 11.4.[2][5] Commercially prepared intravenous solutions of this compound have a pH of approximately 4.6.[2][5] Minimal degradation is observed in acidic solutions, such as 0.1 M hydrochloric acid.[2][4][5]

Q3: What are the optimal storage conditions (temperature and light) for this compound stock solutions?

A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] Once in solution, storage conditions are critical.

  • Temperature: Elevated temperatures significantly accelerate degradation, particularly in alkaline solutions.[2][3][4] For short-term storage (up to 24 hours), solutions in total parenteral nutrition (TPN) mixtures are stable at 25°C.[6] For longer-term stability, refrigeration (4-6°C) is effective.[6]

  • Light: this compound may undergo photodegradation.[5][7] It is recommended to protect this compound solutions from light by using amber vials or by keeping containers in the dark.[8][9] Commercial IV bags are kept in a protective overwrap until use.[9][10]

Q4: How long can I expect my this compound stock solution to be stable?

A4: Stability is highly dependent on the solvent and storage conditions. At a concentration of 2.0 mg/mL in common IV fluids (0.9% sodium chloride, 5% glucose, 10% glucose, and sodium lactate), this compound maintains over 95% of its initial concentration for 34 days when stored at 25°C.[2][3][4] However, for stock solutions prepared in organic solvents like DMSO, it is best practice to prepare fresh dilutions for experiments or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: What are the primary degradation products of this compound?

A5: The degradation pathway of this compound is dependent on the conditions.

  • Alkaline Hydrolysis: In basic conditions, degradation involves the opening of the oxazolidinone ring, leading to ring-opened hydrolysates and other products.[11]

  • Acid Hydrolysis: In acidic conditions, the primary degradation product is formed by the cleavage of the acetyl group from the molecule.[11]

  • Oxidative Degradation: this compound is also susceptible to oxidation, which can lead to the formation of an N-oxide of the morpholine (B109124) moiety.[7][11]

Troubleshooting Guide

Q: My this compound solution has turned yellow. Is it degraded?

A: A yellow color can indicate degradation. Forced degradation studies have shown that in the presence of 0.1 M sodium hydroxide, this compound completely degrades within an hour, producing a yellow solution that deepens in color over time.[2] If your solution, particularly if it is not buffered to a neutral or acidic pH, turns yellow, it is a strong indicator of alkaline-induced degradation. It is recommended to discard the solution and prepare a fresh stock.

Q: I observed a precipitate in my aqueous this compound solution after storing it in the refrigerator. What should I do?

A: this compound has a limited aqueous solubility of approximately 3 mg/mL.[2][12] If your stock concentration is high, a decrease in temperature could cause the compound to precipitate out of the solution. Gently warm the solution to room temperature and vortex to see if it redissolves. If it does not, the concentration may be too high for the chosen aqueous solvent. For high-concentration stocks, using DMSO or DMF is recommended.[1]

Q: My experimental results are inconsistent. Could my this compound stock be the issue?

A: Yes, inconsistent results can be a sign of reagent instability. If you are not storing your stock solution properly (i.e., protected from light, at the correct pH and temperature), it may be degrading over time. This is especially true if you are using the same stock for an extended period or subjecting it to multiple freeze-thaw cycles. It is advisable to perform a stability check using an analytical method like HPLC or prepare a fresh stock solution to rule out degradation as the source of inconsistency.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl Sulfoxide (DMSO)20-30 mg/mL[1]
Water~3 mg/mL[2][12]
Ethanol~1 mg/mL[1]
PBS (pH 7.2)~0.1 mg/mL[1]

Table 2: Stability of this compound (2 mg/mL) in Intravenous Fluids at 25°C

Intravenous FluidStability (Time to reach 95% concentration)Reference
0.9% Sodium Chloride34 Days[2][3]
Sodium Lactate (Hartmann's)34 Days[2][3]
5% Glucose34 Days[2][3]
10% Glucose34 Days[2][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the concentration and stability of this compound in solution, based on published methodologies.[2][5]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector and a C18 column (e.g., 5 µm particle size, 150 mm x 4.6 mm).

    • Mobile Phase: Prepare a mobile phase consisting of 40% methanol (B129727) and 60% 0.05 M phosphate (B84403) buffer (pH 7.0).[2][5] Filter and degas the mobile phase before use.

    • Flow Rate: Set the flow rate to 1.0 - 1.2 mL/min.[13]

    • Detection: Set the UV detector to a wavelength of 253 nm.[2][5]

  • Standard Preparation:

    • Prepare a primary stock solution of this compound reference standard in methanol or DMSO at a known concentration (e.g., 1 mg/mL).

    • Create a series of working standards by diluting the primary stock with the mobile phase to generate a calibration curve (e.g., 1-20 µg/mL).

  • Sample Preparation:

    • Take an aliquot of your this compound stock solution being tested.

    • Dilute the sample with the mobile phase to a final concentration that falls within the range of your calibration curve (e.g., a nominal concentration of 10 µg/mL).[2][5]

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • The retention time for this compound is typically around 7 minutes under these conditions.[2][5]

    • Quantify the this compound concentration in your samples by comparing the peak area to the calibration curve generated from the standards.

    • A loss of peak area and the appearance of new peaks at different retention times indicate degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify the conditions that lead to this compound degradation and to ensure the analytical method can separate the intact drug from its degradation products.[2][4]

  • Prepare Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress conditions:

    • Alkaline Hydrolysis: 0.1 M Sodium Hydroxide (NaOH)

    • Acidic Hydrolysis: 0.1 M Hydrochloric Acid (HCl)

    • Oxidative Degradation: 0.6% Hydrogen Peroxide (H₂O₂)

    • Neutral Hydrolysis: Milli-Q Water

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60-70°C) and take samples at various time points (e.g., 1, 6, 24 hours).[2][4]

  • Sample Processing: Before HPLC analysis, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using the HPLC method described in Protocol 1. The resulting chromatograms will show the extent of degradation under each condition and the formation of degradation products.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Interpretation prep_stock Prepare this compound Stock Solution stress_cond Expose to Stress Conditions (pH, Temp, Light) prep_stock->stress_cond sampling Collect Samples at Time Points stress_cond->sampling dilution Neutralize (if needed) & Dilute Sample sampling->dilution injection Inject onto C18 Column dilution->injection detection UV Detection at 253 nm injection->detection quant Quantify Peak Area vs. Calibration Curve detection->quant eval Evaluate % Degradation & Identify Degradant Peaks quant->eval conclusion conclusion eval->conclusion Assess Stability

Caption: Workflow for Assessing this compound Stock Solution Stability.

degradation_factors cluster_factors Degradation Factors cluster_products Resulting Degradation high_ph High pH (Alkaline Conditions) degradation This compound Degradation high_ph->degradation high_temp Elevated Temperature high_temp->degradation light Light Exposure (Photodegradation) light->degradation oxidation Oxidizing Agents oxidation->degradation products Formation of: - Ring-Opened Hydrolysates - De-acetylated Products - N-oxides degradation->products

Caption: Key Factors Influencing this compound Degradation.

References

optimizing infusion regimens for linezolid in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Linezolid Infusion Regimens in In Vitro Studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful and accurate research.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacodynamic (PD) index for this compound efficacy?

A1: The primary pharmacodynamic index associated with this compound efficacy is the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][2] The percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC) is also considered a key parameter.[3][4]

Q2: What are the recommended target values for this compound's PD indices in in vitro models?

A2: For optimal efficacy, studies suggest targeting an AUC/MIC ratio between 80 and 120.[3][5] A %T>MIC of at least 85% is also strongly associated with efficacy.[3][4] For staphylococci, a bacteriostatic effect is typically observed at an average 24-hour AUC/MIC ratio of around 83.[1] To minimize the risk of toxicity while ensuring efficacy, trough concentrations (Cmin) are often targeted to be between 2 and 8 mg/L.[6][7]

Q3: What is the most appropriate in vitro model for simulating human pharmacokinetics of this compound?

A3: The hollow-fiber infection model (HFIM) is a sophisticated and preferred in vitro system for simulating human pharmacokinetic profiles over extended periods (e.g., days).[8][9][10] This dynamic model allows for the evaluation of different dosing regimens, including continuous infusions and front-loaded doses, to study their impact on bacterial killing and the suppression of resistance.[9][11]

Q4: What are the common mechanisms of this compound resistance observed in in vitro studies?

A4: The most common mechanism of resistance is mutations in the domain V of the 23S rRNA gene, which is the binding site for this compound on the 50S ribosomal subunit.[12][13][14] Since bacteria often have multiple copies of this gene, resistance may require mutations in several copies.[14] Other mechanisms include alterations in ribosomal proteins (L3 and L4) and the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which confers resistance via a non-mutational mechanism.[15][16]

Q5: Can this compound be combined with other antibiotics in in vitro studies?

A5: Yes, this compound is often studied in combination with other agents. However, interactions can vary. For example, studies have shown that this compound can be antagonistic with gentamicin (B1671437) because it prevents the formation of the initiation complex needed for gentamicin's bactericidal activity.[17][18] In contrast, combinations with rifampicin (B610482) may show an additive or synergistic effect and can prevent the emergence of rifampicin-resistant mutants.[17][18] Combination with fosfomycin (B1673569) has also shown synergistic effects against resistant Enterococcus isolates.[10][19]

Troubleshooting Guides

Issue 1: Rapid Emergence of Resistance in the In Vitro Model

Potential Cause Troubleshooting Step
Suboptimal Drug Exposure Verify that the simulated pharmacokinetic profile achieves the target AUC/MIC ratio of >80-100.[3] Underdosing is a known risk factor for resistance selection.[13]
High Bacterial Inoculum A high initial bacterial density can increase the probability of selecting for pre-existing resistant subpopulations. Consider starting with a standard inoculum of 5 x 10⁵ to 1 x 10⁷ CFU/mL.[17][18]
Presence of a Mutator Strain Bacterial strains with a hypermutator phenotype can develop resistance more rapidly. If possible, screen the strain for mutator characteristics before the experiment.[20]
Prolonged Experiment Duration Long-term exposure to a bacteriostatic agent like this compound can favor the selection of resistant mutants.[12] Ensure the experiment duration is appropriate for the research question. Consider front-loaded regimens to increase initial killing.[9][11]

Issue 2: Measured this compound Concentrations are Inconsistent with the Target Profile

Potential Cause Troubleshooting Step
Pump Calibration Error Recalibrate the peristaltic pumps used for drug infusion and elimination in the HFIM. Ensure flow rates are accurate and consistent.
Drug Adsorption to Tubing This compound may adsorb to certain types of tubing. Use materials with low drug binding properties and ensure the system is adequately flushed and equilibrated before starting the experiment.
Incorrect Pharmacokinetic Parameters Double-check the human pharmacokinetic parameters (e.g., half-life, Cmax) used for the simulation. A standard half-life for this compound is approximately 5.1 hours.[20]
Sampling Error Ensure samples are taken from the correct compartment (central reservoir or peripheral compartment) of the model and at the precise time points. Immediately process or freeze samples to prevent degradation.

Issue 3: Observed Bacterial Killing is Lower than Expected

Potential Cause Troubleshooting Step
Inaccurate MIC Value Re-verify the MIC of the test organism. This compound MICs can vary slightly depending on the testing method and medium used.[21][22] Trailing endpoints can sometimes complicate MIC reading.[21]
Antagonism with Other Agents If using a combination therapy, be aware of potential antagonism. This compound may decrease the activity of aminoglycosides like gentamicin.[17][18]
Bacteriostatic Effect This compound is primarily bacteriostatic against staphylococci and enterococci.[20] Do not expect rapid, multi-log bactericidal activity as seen with agents like beta-lactams or aminoglycosides. A 1-2 log₁₀ CFU/mL reduction over 24 hours is a more typical result.[17][23]
Stationary Phase Bacteria The activity of this compound, which inhibits protein synthesis, may be reduced against bacteria in a slow-growing or stationary phase. Ensure the initial inoculum is in the logarithmic growth phase.
Data Presentation: this compound Pharmacokinetic & Pharmacodynamic Parameters

The following tables summarize key quantitative data for designing and interpreting in vitro this compound experiments.

Table 1: Typical Human Pharmacokinetic Parameters for Simulation (Based on a 600 mg twice-daily, 0.5-hour infusion)

ParameterValueReference(s)
Cmax (Peak Concentration)13.4 - 14.6 µg/mL[20]
t½β (Elimination Half-life)5.0 - 6.7 hours[20]
AUC/MIC Target (Efficacy) > 80 - 100[1][2][3]
%T>MIC Target (Efficacy) ≥ 85%[3][4]
Cmin Target (Efficacy/Toxicity) 2 - 8 µg/mL[6][7]

Table 2: this compound MIC Values for Common Gram-Positive Pathogens

OrganismTypical MIC Range (mg/L)Reference(s)
Staphylococcus aureus (MSSA & MRSA)0.5 - 4[12][13][21]
Enterococcus faecalis0.5 - 4[12][13][21]
Enterococcus faecium (including VRE)0.5 - 4[12][13][21]
Streptococcus pneumoniae0.5 - 4[12][13][21]
Experimental Protocols
Key Experiment: Hollow-Fiber Infection Model (HFIM) for Simulating Dosing Regimens

This protocol provides a generalized methodology for using the HFIM to test this compound infusion regimens.

1. System Preparation:

  • Assemble the HFIM circuit, including a hollow-fiber cartridge, central reservoir, and peristaltic pumps for drug infusion and waste removal, as shown in the workflow diagram below.[8]

  • Sterilize the entire system using an appropriate method (e.g., ethylene (B1197577) oxide or by circulating sterile solutions).

  • Prime the system with sterile culture medium (e.g., cation-adjusted Mueller-Hinton broth) and incubate at 37°C to ensure sterility and temperature equilibrium.

2. Inoculum Preparation:

  • Culture the test organism (e.g., S. aureus ATCC 29213) overnight.

  • Dilute the overnight culture in fresh medium to achieve a starting inoculum density of approximately 1 x 10⁷ CFU/mL.

  • Inject the prepared inoculum into the peripheral compartment (extracapillary space) of the hollow-fiber cartridge.

3. Pharmacokinetic Simulation:

  • Prepare a stock solution of this compound at a high concentration.

  • Using a computer-controlled syringe pump, infuse the this compound stock solution into the central reservoir to simulate the desired regimen (e.g., a 0.5-hour infusion of 600 mg).[20]

  • Simultaneously, use another pump to supply fresh medium to the central reservoir and a third pump to remove medium from the reservoir at a rate calculated to mimic the human elimination half-life of this compound (approx. 5.1 hours).[20]

4. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), draw samples from the central reservoir for pharmacokinetic analysis and from the peripheral compartment for pharmacodynamic analysis.

  • PK Analysis: Measure this compound concentrations in the central reservoir samples using a validated method like HPLC or LC-MS/MS to confirm the accuracy of the simulation.

  • PD Analysis: Perform quantitative cultures (serial dilutions and plating) on samples from the peripheral compartment to determine the bacterial density (CFU/mL) over time. Plate on both antibiotic-free agar (B569324) and agar containing this compound (e.g., at 4x MIC) to screen for the emergence of resistant subpopulations.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Execution cluster_analysis Phase 3: Analysis Strain Bacterial Strain Selection (e.g., S. aureus) MIC MIC Determination Strain->MIC HFIM_Setup HFIM System Assembly & Sterilization MIC->HFIM_Setup Media Prepare Culture Media & Drug Solutions HFIM_Setup->Media Inoculation Inoculate HFIM Cartridge (~10^7 CFU/mL) Media->Inoculation Dosing Start Simulated Dosing (e.g., 600mg q12h Infusion) Inoculation->Dosing Sampling Collect Samples at Time Points (0-48h+) Dosing->Sampling PK_Analysis PK Analysis: Measure this compound Conc. Sampling->PK_Analysis Central Reservoir PD_Analysis PD Analysis: Quantitative Culture (CFU/mL) Sampling->PD_Analysis Peripheral Compartment Data_Model Data Modeling & PK/PD Target Analysis PK_Analysis->Data_Model Resist_Screen Resistance Screening (Plating on Drug Agar) PD_Analysis->Resist_Screen Resist_Screen->Data_Model

Caption: Workflow for a this compound in vitro HFIM experiment.

G Start Issue: Rapid Resistance Emerges Check_Exposure Is fAUC/MIC > 80-100? Start->Check_Exposure Check_Inoculum Was initial inoculum > 10^8 CFU/mL? Check_Exposure->Check_Inoculum  Yes Result_Exposure Solution: Increase dose or optimize infusion strategy (e.g., continuous infusion). Check_Exposure->Result_Exposure No   Check_Strain Is the strain a known hypermutator? Check_Inoculum->Check_Strain  No Result_Inoculum Solution: Repeat with standard inoculum size (e.g., 10^6 - 10^7 CFU/mL). Check_Inoculum->Result_Inoculum Yes   Result_Strain Action: Acknowledge limitation or select a different strain for non-resistance studies. Check_Strain->Result_Strain Yes   Result_OK Root cause likely identified. Check_Strain->Result_OK  No Result_Exposure->Result_OK Result_Inoculum->Result_OK Result_Strain->Result_OK

Caption: Troubleshooting logic for emergent this compound resistance.

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dosing Dosing Regimen (e.g., 600mg q12h) Concentration Drug Concentration in Central Compartment Dosing->Concentration Determines Exposure Drug Exposure at Site of Infection (fAUC/MIC, %T>MIC) Concentration->Exposure Drives Killing Bacterial Killing Exposure->Killing Optimal Exposure Resistance Resistance Suppression Exposure->Resistance Optimal Exposure Failure Treatment Failure or Resistance Emergence Exposure->Failure Suboptimal Exposure

Caption: Relationship between PK/PD and outcomes in this compound studies.

References

Technical Support Center: Managing Linezolid-Induced Thrombocytopenia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating linezolid-induced thrombocytopenia in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced thrombocytopenia?

A1: The exact mechanism is still under investigation, but it is not thought to be caused by nonimmune-mediated bone marrow suppression.[1][2][3] One proposed mechanism is the suppression of platelet release from mature megakaryocytes through the phosphorylation of myosin light chain 2 (MLC2).[4][5] Another suggested mechanism involves immune-mediated platelet destruction, similar to that induced by quinine.[6]

Q2: What are the known risk factors for developing this compound-induced thrombocytopenia in animal models?

A2: Key risk factors identified in animal and clinical studies include:

  • Duration of treatment: Thrombocytopenia is more likely with prolonged this compound administration, typically 10-14 days or longer.[7][8][9]

  • Renal impairment: The risk of thrombocytopenia is significantly increased in subjects with renal dysfunction.[1][2][3][10][11]

  • Dose and drug concentration: Higher doses and elevated trough concentrations of this compound are associated with a greater risk.[7][12][13]

  • Baseline platelet count: Animals with lower baseline platelet counts may be more susceptible.[13][14]

Q3: How soon can I expect to see a drop in platelet counts after starting this compound administration in my animal models?

A3: The onset of thrombocytopenia can vary. In some animal models, a significant decrease in platelet counts was observed after 7 to 14 days of treatment.[1] However, some clinical reports suggest it can occur as early as 2 days after initiating therapy.[15] The mean time to onset in human studies has been reported to be around five days.[16]

Q4: Is this compound-induced thrombocytopenia reversible?

A4: Yes, this compound-induced thrombocytopenia is generally considered reversible upon discontinuation of the drug.[7][17] In a feline case study, platelet counts returned to normal within 12 days of stopping this compound.[17] Human studies have shown a mean recovery time of about five days.[16]

Q5: Are there any specific recommendations for monitoring platelet counts during my study?

A5: Regular monitoring of platelet counts is crucial. It is recommended to measure platelet counts at baseline before starting this compound and then periodically throughout the study, for instance, every 7 days.[1][2][3] Given that onset can be rapid, more frequent monitoring (even daily) may be warranted, especially in the first two weeks of administration.[11][15][16]

Troubleshooting Guide

Problem 1: A significant drop in platelet count is observed in the this compound-treated group.

  • Immediate Action:

    • Confirm the finding: Repeat the platelet count measurement to rule out technical error. A blood smear examination can help confirm the count and check for platelet clumping.[18]

    • Assess the animal's clinical condition: Check for any signs of bleeding, such as petechiae, ecchymosis, or melena.[18][19]

    • Review the protocol: Verify the this compound dosage and duration of administration.

  • Management Strategies:

    • Dose Reduction: If the experimental design allows, consider reducing the this compound dose. Dose reduction has been shown to help manage thrombocytopenia.[20][21]

    • Discontinuation of this compound: If the thrombocytopenia is severe or the animal shows signs of bleeding, discontinuation of this compound is the most effective management strategy.[8] Platelet counts should begin to recover after cessation of the drug.[16][17]

    • Supportive Care: Provide supportive care as needed. This includes cage rest and minimizing activities that could cause bleeding.[18][22] In cases of severe bleeding and anemia, a blood transfusion may be necessary.[18][19][22]

Problem 2: Platelet counts are decreasing in both the this compound-treated and control groups.

  • Possible Causes:

    • Underlying conditions in the animal model: Certain conditions, like chronic renal disease, can independently cause a decrease in platelet counts.[1]

    • Experimental procedures: Frequent blood sampling or stress from handling could potentially impact platelet counts.

    • Other medications: If other drugs are being co-administered, they could also be contributing to thrombocytopenia.[9]

  • Troubleshooting Steps:

    • Evaluate the health of the animal model: Ensure that the control animals are healthy and that any induced conditions (like chronic renal disease) are well-characterized.

    • Review all experimental procedures: Assess if blood collection techniques or other procedures could be a contributing factor.

    • Check for confounding medications: Review all substances administered to the animals to identify any others known to cause thrombocytopenia.[9]

Quantitative Data Summary

Table 1: Effect of this compound on Platelet Counts in a Mouse Model with Normal vs. Chronic Renal Disease.

Animal ModelThis compound Dose (mg/kg/day)Day 0 Platelet Count (x10^4/μL)Day 7 Platelet Count (x10^4/μL)Day 14 Platelet Count (x10^4/μL)Day 21 Platelet Count (x10^4/μL)Day 28 Platelet Count (x10^4/μL)
Normal Renal Function0 (Control)~100~100~100~100~100
Normal Renal Function25~100No significant changeNo significant changeNo significant changeNo significant change
Normal Renal Function100~100No significant changeNo significant changeNo significant changeNo significant change
Chronic Renal Disease0 (Control)~100~90~85~80~75
Chronic Renal Disease25~100~90~70~65~60
Chronic Renal Disease100~100~75~50~40~35
Data are approximated from graphical representations in the cited study and indicate a significant decrease from Day 0.[1][2][3]

Experimental Protocols

Protocol 1: Induction of a Chronic Renal Disease (CRD) Mouse Model

This protocol is based on the 5/6 nephrectomy method described in studies investigating this compound-induced thrombocytopenia.[1][2][3]

  • Animals: 5-week-old male ICR mice.

  • Acclimatization: House animals under standard conditions for one week with free access to food and water.

  • Procedure:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., pentobarbital).

    • Perform the first surgery to remove two-thirds of the left kidney by excising the upper and lower poles.

    • Allow the animal to recover for one week.

    • Perform the second surgery to completely remove the right kidney.

    • After the second surgery, the animal is considered a 5/6 nephrectomy model of CRD.

    • Allow a recovery and disease development period (e.g., 28 days) before initiating this compound treatment. Renal function can be evaluated by measuring blood urea (B33335) nitrogen (BUN) levels.

Protocol 2: Monitoring Hematological Parameters in a Mouse Model

This protocol outlines the steps for monitoring platelet counts and other hematological parameters during a this compound study.[1][2][3]

  • Blood Collection:

    • Collect blood samples at specified time points (e.g., Day 0, 7, 14, 21, and 28).

    • Blood can be collected from a suitable site, such as the tail vein or retro-orbital sinus, using an appropriate anticoagulant (e.g., EDTA).

  • Analysis:

    • Use an automated hematology analyzer (e.g., microcell counter) to measure platelet counts, white blood cell (WBC) counts, and hematocrit (HCT) levels.

    • Prepare a blood smear for manual review to confirm platelet counts and assess morphology, especially if automated counts are unexpectedly low.[18]

Visualizations

G cluster_0 Proposed Mechanism of this compound-Induced Thrombocytopenia This compound This compound MLC2 Myosin Light Chain 2 (MLC2) This compound->MLC2 Acts on Phosphorylation Increased Phosphorylation of MLC2 MLC2->Phosphorylation Leads to PlateletRelease Suppression of Platelet Release Phosphorylation->PlateletRelease Megakaryocyte Mature Megakaryocyte Megakaryocyte->PlateletRelease Affected by Thrombocytopenia Thrombocytopenia PlateletRelease->Thrombocytopenia Results in

Caption: Proposed pathway for this compound's effect on platelet production.[4][5]

G cluster_1 Experimental Workflow for Managing Thrombocytopenia Start Start this compound Administration Monitor Monitor Platelet Counts (e.g., every 7 days) Start->Monitor Normal Platelet Count Stable Monitor->Normal No Thrombocytopenia Significant Platelet Drop Detected Monitor->Thrombocytopenia Yes Continue Continue Study Protocol Normal->Continue Assess Assess Clinical Signs (e.g., bleeding) Thrombocytopenia->Assess Manage Implement Management Strategy Assess->Manage Manage->Continue Mild/Asymptomatic (Consider Dose Reduction) Stop Discontinue this compound & Provide Supportive Care Manage->Stop Severe/Symptomatic Continue->Monitor End End of Study Continue->End Completion Stop->End

Caption: Workflow for monitoring and managing thrombocytopenia in animal studies.

References

Technical Support Center: Improving Reproducibility of Linezolid Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of linezolid efficacy studies. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo this compound efficacy experiments.

In Vitro Susceptibility Testing

Question: My Minimum Inhibitory Concentration (MIC) results for this compound show high variability between experiments. What are the common causes and solutions?

Answer: High variability in this compound MIC results can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Inoculum Preparation: Inconsistent inoculum density is a primary source of variability.

    • Solution: Always standardize your inoculum to a 0.5 McFarland standard. Ensure the bacterial suspension is homogenous and free of clumps. Use a spectrophotometer to verify the optical density.

  • Media and Supplements: The type and quality of media can influence this compound activity.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution as recommended by CLSI and EUCAST. Ensure the pH of the media is within the recommended range (7.2-7.4).

  • Incubation Conditions: Variations in incubation time, temperature, and atmosphere can affect bacterial growth and antibiotic activity.

    • Solution: Strictly adhere to the recommended incubation conditions (35°C ± 2°C for 16-20 hours for staphylococci and enterococci). For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO2; however, be aware that this can slightly increase this compound MICs.[1]

  • Reading Method: Subjectivity in endpoint determination can lead to inconsistent results.

    • Solution: For broth microdilution, the MIC is the lowest concentration of this compound that completely inhibits visible growth. For Etest®, read the MIC at the point where the elliptical zone of inhibition intersects the strip. Be aware that trailing growth (hazy growth within the inhibition zone) can occur; for this compound, the recommendation is often to read at 90% inhibition.[2][3]

  • Automated Systems: Automated systems like VITEK® and MicroScan® may have specific limitations.

    • Solution: Be aware of potential for false-susceptible or false-resistant results with some automated systems.[2][4] If you observe unexpected resistance, confirm the result with a reference method like broth microdilution.[4]

Question: I am observing "trailing" or hazy growth in my this compound MIC assays. How should I interpret these results?

Answer: Trailing growth is a known phenomenon with this compound, particularly with staphylococci and enterococci.[2]

  • Interpretation: For manual methods like broth microdilution, it is crucial to read the endpoint as the lowest concentration with no obvious growth. For Etest®, the manufacturer recommends reading the MIC at 90% inhibition.[2][3]

  • Confirmation: If trailing makes the endpoint difficult to determine, consider repeating the test. You can also compare the result with a different testing method (e.g., agar (B569324) dilution) for confirmation.

Question: My disk diffusion (Kirby-Bauer) results for this compound are not correlating with my MIC results. What could be the issue?

Answer: Discrepancies between disk diffusion and MIC results can arise from methodological inconsistencies.

  • Confirmation: If a disk diffusion result is non-susceptible, it is recommended to confirm the result using an MIC method.[5]

  • Quality Control: Ensure you are using appropriate quality control strains and that their zone diameters fall within the acceptable ranges.

In Vivo Efficacy Studies

Question: I am observing inconsistent results in my murine model of infection when testing this compound efficacy. What are the potential sources of variability?

Answer: In vivo studies are inherently more complex, and several factors can contribute to variability:

  • Animal Health and Standardization: The age, weight, and overall health of the animals can significantly impact the course of infection and drug metabolism.

    • Solution: Use animals from a reputable supplier and ensure they are of a consistent age and weight. Acclimatize the animals to the facility before starting the experiment.

  • Infection Model: The route of infection, inoculum size, and timing of treatment initiation are critical.

    • Solution: Standardize the infection protocol. Ensure the inoculum is accurately quantified and administered consistently. Initiate treatment at a fixed time point post-infection for all animals in the study.

  • Pharmacokinetics: this compound's pharmacokinetic profile can vary between animal strains and models.[6][7][8][9][10]

    • Solution: If possible, conduct pilot pharmacokinetic studies in your specific animal model to determine key parameters like Cmax, AUC, and half-life. This will help in designing a dosing regimen that mimics human exposure. The time the antibiotic concentration exceeds the MIC (t > MIC) is a key pharmacodynamic parameter for this compound.[6]

  • Drug Formulation and Administration: The vehicle used to dissolve or suspend this compound and the route of administration can affect bioavailability.

    • Solution: Use a consistent and appropriate vehicle for drug administration. Ensure accurate dosing for each animal.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance, and how can they affect my study?

A1: The most common mechanisms of this compound resistance are:

  • Mutations in the 23S rRNA gene: The G2576T mutation is the most frequently reported.[11][12] The number of mutated rRNA gene copies can correlate with the level of resistance.[11][12]

  • Acquisition of the cfr (chloramphenicol-florfenicol resistance) gene: This gene encodes an enzyme that methylates the 23S rRNA, preventing this compound from binding.[5][13] The cfr gene is often located on mobile genetic elements, allowing for horizontal transfer.[5][13]

  • Mutations in ribosomal proteins L3 and L4: These are less common but can also confer resistance.[13]

  • Presence of the optrA gene: This gene also confers resistance to oxazolidinones and phenicols.

These resistance mechanisms can lead to elevated MIC values, potentially resulting in treatment failure in your in vivo models. If you encounter a resistant isolate, it is advisable to perform molecular characterization to identify the underlying mechanism.

Q2: Which quality control (QC) strains should I use for this compound susceptibility testing?

A2: According to CLSI and EUCAST guidelines, the following QC strains are recommended for this compound susceptibility testing:

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Streptococcus pneumoniae ATCC® 49619™

Ensure that the MIC or zone diameter values for these strains fall within the acceptable ranges specified in the latest CLSI M100 or EUCAST breakpoint tables.

Q3: Can I use this compound in combination with other antibiotics in my efficacy studies?

A3: Yes, combination studies are often performed to investigate potential synergy or to prevent the emergence of resistance. However, the interaction between this compound and other antibiotics can be complex. Some studies have shown indifference, while others have reported antagonism with agents like vancomycin.[14] It is essential to perform in vitro synergy testing (e.g., checkerboard assays or time-kill assays) before proceeding to in vivo combination studies.

Data Presentation

Table 1: Impact of Resistance Mechanisms on this compound MIC Values in Staphylococcus aureus
Resistance MechanismGenotypeTypical this compound MIC (µg/mL)Reference(s)
Target Site Mutation G2576T in 23S rRNA8 - 64+[11]
T2500A in 23S rRNA8 - 128+[11]
Enzymatic Modification cfr gene8 - 32[13][15]
Combined Mechanisms cfr + L3 mutation16 - 64[13]
Table 2: Comparison of this compound Susceptibility Testing Methods
MethodCategorical Agreement with Broth Microdilution (%)Essential Agreement with Broth Microdilution (%)Common IssuesReference(s)
Broth Microdilution (Reference) 100100Trailing growth can make endpoint determination difficult.[2]
Etest® 90.092.0Can have higher rates of very major errors for staphylococci.[2]
VITEK® 85.985.9Can produce a significant number of testing errors.[2]
VITEK® 2 93.092.0Unacceptable levels of major and minor errors reported for some species.[2][4]
MicroScan® 96.099.0Generally shows high levels of agreement.[2]
Disk Diffusion 88.0N/AReading methodology (transmitted vs. reflected light) can be a source of error.[2]

Experimental Protocols

Protocol 1: this compound Broth Microdilution MIC Assay

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution. c. Further dilute the stock solution in sterile deionized water to create a working stock.

2. Preparation of Microtiter Plates: a. Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2-12 of a 96-well microtiter plate. b. Add 100 µL of the this compound working solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. d. Well 11 serves as the positive control (no antibiotic), and well 12 serves as the negative control (no bacteria).

3. Inoculum Preparation: a. From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard. c. Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to wells 1-11. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. After incubation, examine the plate for visible bacterial growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: In Vitro Time-Kill Assay

1. Preparation: a. Prepare a logarithmic-phase bacterial culture in CAMHB. b. Prepare this compound solutions at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).[16]

2. Assay Setup: a. Inoculate flasks containing fresh CAMHB with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.[16] b. Add the prepared this compound solutions to the respective flasks. Include a drug-free growth control flask.

3. Sampling and Plating: a. Incubate all flasks at 35-37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[16] c. Perform serial dilutions in sterile saline and plate onto nutrient agar to determine the viable bacterial count (CFU/mL).

4. Data Analysis: a. Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. b. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log10 reduction is considered bacteriostatic.

Protocol 3: Murine Thigh Infection Model

1. Animal Preparation: a. Use immunocompetent or neutropenic mice (e.g., BALB/c or Swiss albino), depending on the study objective.[17][18][19] b. If a neutropenic model is required, administer cyclophosphamide (B585) to induce neutropenia.[18]

2. Inoculum Preparation: a. Grow the test organism (e.g., S. aureus) to the mid-logarithmic phase. b. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1-5 x 10^6 CFU/mL).[18]

3. Infection: a. Anesthetize the mice. b. Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of one hind leg.

4. Treatment: a. At a predetermined time post-infection (e.g., 2 hours), randomly assign mice to treatment groups (vehicle control, this compound, and/or a comparator antibiotic).[18] b. Administer the first dose of the assigned treatment via the desired route (e.g., oral gavage or subcutaneous injection).[17][18] c. Continue treatment at the defined dosing schedule for the duration of the study (typically 24-72 hours).

5. Endpoint Analysis: a. At the end of the treatment period, euthanize the mice. b. Aseptically dissect the infected thigh muscle, weigh it, and homogenize it in a known volume of sterile saline. c. Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/g of tissue).[18] d. Calculate the change in bacterial load compared to the control group.

Mandatory Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-well Plates prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for this compound Broth Microdilution MIC Assay.

linezolid_resistance_mechanisms cluster_this compound This compound Action cluster_resistance Resistance Mechanisms This compound This compound ribosome 50S Ribosomal Subunit (23S rRNA) This compound->ribosome binds to protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis prevents formation of 70S initiation complex mutation 23S rRNA Mutation (e.g., G2576T) mutation->ribosome Alters binding site cfr_gene cfr Gene (Methyltransferase) cfr_gene->ribosome Methylates A2503 in 23S rRNA ribosomal_protein_mutation L3/L4 Ribosomal Protein Mutation ribosomal_protein_mutation->ribosome Alters ribosomal structure

Caption: this compound's Mechanism of Action and Resistance Pathways.

troubleshooting_logic start Inconsistent This compound MIC Results check_inoculum Is Inoculum Standardized to 0.5 McFarland? start->check_inoculum check_media Is Cation-Adjusted Mueller-Hinton Broth Used? check_inoculum->check_media Yes solution_inoculum Standardize Inoculum check_inoculum->solution_inoculum No check_incubation Are Incubation Conditions (Time, Temp) Correct? check_media->check_incubation Yes solution_media Use Correct Media check_media->solution_media No check_reading Is Endpoint Reading Consistent? check_incubation->check_reading Yes solution_incubation Correct Incubation Parameters check_incubation->solution_incubation No solution_reading Follow Reading Guidelines (e.g., 90% inhibition for trailing) check_reading->solution_reading No end Reproducible Results check_reading->end Yes solution_inoculum->check_media solution_media->check_incubation solution_incubation->check_reading solution_reading->end

References

Validation & Comparative

Linezolid vs. Vancomycin for MRSA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibiotic development and infectious disease research, the comparative evaluation of therapeutic agents against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) is critical. This guide provides an objective comparison of two cornerstone antibiotics, linezolid and vancomycin (B549263), focusing on their performance in various preclinical research models. The following sections detail their efficacy, mechanisms of action, and the experimental frameworks used to derive these insights, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Efficacy in Preclinical MRSA Infection Models

The therapeutic efficacy of this compound and vancomycin has been extensively studied in a range of in vivo and in vitro models, each simulating different aspects of MRSA infection.

Animal Models of MRSA Infection

Animal models are indispensable for evaluating antibiotic efficacy in a complex biological system. Key findings from pneumonia, skin and soft tissue infection (SSTI), and bacteremia models are summarized below.

Table 1: Comparison of this compound and Vancomycin Efficacy in Animal Models of MRSA Infection

Model TypeAnimalKey Efficacy ParametersThis compound PerformanceVancomycin PerformanceCitation(s)
PneumoniaPig (ventilated)Bacterial load in bronchoalveolar lavage fluid and lung tissue, histopathologySuperior reduction in bacterial load, with 0% positive cultures in BALF and 2.5% in lung tissue.[1]Less effective reduction in bacterial load, with 11-24% positive cultures in BALF and 9-24% in lung tissue.[1][1]
PneumoniaPig (ventilated)MRSA concentration in tracheal secretions and lung tissueTracheal secretion MRSA concentration of 4.6±0.9 log cfu/mL.[2]Tracheal secretion MRSA concentration of 4.9±1.7 log cfu/mL.[2][2]
Hematogenous Pulmonary InfectionMouseBacterial load in lungs, survival rateSignificantly greater reduction in MRSA numbers in the lungs compared to vancomycin.[3] Improved survival rate in immunocompromised mice infected with vancomycin-insensitive S. aureus (VISA).[3]Less effective at reducing bacterial load in the lungs.[3][3]
Skin & Soft Tissue InfectionMouseLesion size, bacterial load in tissueOften demonstrates superior or equivalent efficacy in reducing lesion size and bacterial burden.[4][5]Effective, but in some studies, less so than this compound, particularly in infections caused by highly virulent strains.[4][5]
Bacteremia/SepsisMouseSurvival, bacterial clearance from blood and organsAssociated with improved survival and bacterial clearance in some models.[3]Standard of care, but may be outperformed by this compound in certain scenarios.[3]
DiscitisRabbitBacterial load in intervertebral disc spacesLess effective than vancomycin in this model with a short treatment course.[6]Superior to this compound in reducing bacterial growth in this specific model.[6][6]
In Vitro and Biofilm Models

In vitro studies, particularly those involving biofilms, are crucial for understanding an antibiotic's direct activity against MRSA in a state that mimics chronic infections.

Table 2: Comparison of this compound and Vancomycin Efficacy in In Vitro and Biofilm Models

Model TypeKey Efficacy ParametersThis compound PerformanceVancomycin PerformanceCitation(s)
Biofilm (Endotracheal Tube)MRSA eradication rate from endotracheal tube cuffSignificantly higher eradication rate (75%) from the ETT cuff.[7]Lower eradication rate (20%) from the ETT cuff.[7][7]
Biofilm (In Vitro)Inhibition of biofilm formation, eradication of established biofilmsComparable effect to vancomycin in treating biofilms.[4] Inhibits the expression of adhesion-related genes.[4][8]Effective in treating biofilms, but may be less effective at penetrating established biofilms compared to this compound.[4][4][8]
Catheter-Related Biofilm InfectionMurine ModelShowed a significant reduction of MRSA densities versus untreated controls.[9]Had no therapeutic efficacy in reducing MSSA densities in this model.[9][9]

Mechanisms of Action and Effects on Virulence

This compound and vancomycin target distinct cellular processes in MRSA, which underlies their differing efficacy profiles and impacts on bacterial virulence.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall.[10][11] It binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylase and transpeptidase enzymes.[10][11] This prevents the polymerization and cross-linking of the peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[10]

Mechanism of action of vancomycin.
This compound: Inhibition of Protein Synthesis

This compound, an oxazolidinone antibiotic, uniquely inhibits the initiation of bacterial protein synthesis.[12][][14] It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[12][] This blockade at the earliest stage of protein synthesis is distinct from other protein synthesis inhibitors and contributes to its potent activity against Gram-positive bacteria.

Mechanism of action of this compound.
Effects on MRSA Virulence Factor Expression

Beyond their direct bactericidal or bacteriostatic effects, this compound and vancomycin can differentially modulate the expression of MRSA virulence factors. Subinhibitory concentrations of this compound have been shown to suppress the production of various toxins, including Panton-Valentine leukocidin (PVL), alpha-hemolysin, and toxic shock syndrome toxin-1 (TSST-1).[9][15][16] This is a direct consequence of its protein synthesis inhibition mechanism. In contrast, cell wall active agents like vancomycin generally do not have this toxin-suppressing effect and, in some instances, may even enhance toxin production.[3]

Virulence_Factor_Expression MRSA MRSA Virulence_Genes Virulence Factor Genes (e.g., pvl, hla, tst) MRSA->Virulence_Genes Transcription Toxin_Production Toxin Production Virulence_Genes->Toxin_Production Translation Host_Cell_Damage Host Cell Damage & Inflammation Toxin_Production->Host_Cell_Damage This compound This compound This compound->Toxin_Production Inhibits Vancomycin Vancomycin Vancomycin->Toxin_Production No significant inhibition

Differential effects on virulence factor expression.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the comparison of this compound and vancomycin.

Murine Model of MRSA Skin and Soft Tissue Infection

This model is used to assess the in vivo efficacy of antibiotics against localized MRSA infections.

  • Animal Model: Typically, 6-8 week old BALB/c or SKH1 hairless mice are used.

  • Bacterial Strain: A clinically relevant MRSA strain, such as USA300, is grown to mid-logarithmic phase.

  • Infection: A defined inoculum (e.g., 1 x 10^7 CFU) is injected subcutaneously or intradermally into the shaved flank or back of the mice.

  • Treatment: At a specified time post-infection (e.g., 24 hours), treatment with this compound, vancomycin, or a vehicle control is initiated. Dosing regimens are designed to mimic human pharmacokinetic profiles.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized. The skin lesion is excised, weighed, and homogenized. Serial dilutions are plated on appropriate agar (B569324) to determine the bacterial load (CFU/gram of tissue). Lesion size (area or volume) is also measured.

SSTI_Model_Workflow start Select Mice (e.g., BALB/c) prepare_inoculum Prepare MRSA Inoculum (e.g., USA300) start->prepare_inoculum infect Subcutaneous/ Intradermal Injection prepare_inoculum->infect treatment Administer Antibiotics (this compound, Vancomycin, Control) infect->treatment euthanize Euthanize Mice treatment->euthanize analysis Analyze Endpoints: - Bacterial Load (CFU/g) - Lesion Size euthanize->analysis end Compare Efficacy analysis->end

Workflow for a murine MRSA skin infection model.
Ventilated Piglet Model of MRSA Pneumonia

This large animal model more closely mimics human respiratory physiology and is valuable for studying ventilator-associated pneumonia.

  • Animal Model: Young piglets (e.g., 10-15 kg) are anesthetized, intubated, and mechanically ventilated.

  • Bacterial Strain: A well-characterized MRSA strain is prepared in a suspension.

  • Infection: The bacterial suspension is instilled into the lungs via a bronchoscope to ensure bilateral and diffuse infection.

  • Treatment: After a set period to allow for the establishment of pneumonia (e.g., 24 hours), intravenous treatment with this compound, vancomycin, or saline is initiated.

  • Monitoring: Throughout the experiment, physiological parameters are monitored. Bronchoalveolar lavage (BAL) fluid may be collected at intervals.

In Vitro MRSA Biofilm Formation and Eradication Assay

This assay assesses the ability of antibiotics to prevent biofilm formation and eradicate established biofilms.

  • Bacterial Strain and Growth: An MRSA strain is grown overnight in a suitable broth (e.g., Tryptic Soy Broth supplemented with glucose).

  • Biofilm Formation: The bacterial culture is diluted and added to the wells of a microtiter plate. The plate is incubated for a period (e.g., 24 hours) to allow for biofilm formation.

  • For Prevention Assay: Antibiotics are added to the wells along with the bacterial inoculum.

  • For Eradication Assay: After biofilm formation, the planktonic bacteria are removed, and fresh media containing the antibiotics are added to the wells with the established biofilms.

  • Quantification: After incubation with the antibiotics, the wells are washed to remove non-adherent bacteria. The remaining biofilm is stained (e.g., with crystal violet), and the absorbance is measured to quantify biofilm mass. Alternatively, the biofilm can be disrupted, and the viable bacteria enumerated by plating.

Conclusion

The choice between this compound and vancomycin for MRSA infections in a research context depends on the specific model and the questions being addressed. This compound often demonstrates superior efficacy in pneumonia and some biofilm models, which may be attributed to its favorable pharmacokinetic properties and its ability to suppress toxin production. Vancomycin remains a potent anti-MRSA agent, particularly in certain infection types like discitis, and serves as a crucial comparator in antibiotic efficacy studies. A thorough understanding of their distinct mechanisms of action and performance in these preclinical models is essential for the continued development of novel strategies to combat MRSA.

References

Validating Linezolid Target Engagement in Bacterial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linezolid is a crucial antibiotic in the fight against Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its efficacy stems from its unique mechanism of action: inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Validating that this compound effectively engages its ribosomal target within bacterial cells is a critical step in understanding its antibacterial activity, developing new analogs, and overcoming resistance.

This guide provides a comprehensive comparison of key methods used to validate this compound's target engagement in bacterial cells. We will explore both direct and indirect methodologies, presenting their principles, experimental workflows, and comparative data to aid researchers in selecting the most appropriate techniques for their studies.

Direct Methods for Validating Target Engagement

Direct methods provide evidence of the physical interaction between this compound and its ribosomal target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm drug-target engagement in a physiologically relevant context.[2] It is based on the principle that when a ligand binds to its target protein, the resulting complex exhibits increased thermal stability.[3] This change in thermal stability can be detected and quantified.

Advantages:

  • Confirms target engagement in intact cells, providing a more physiologically relevant assessment.[4]

  • Does not require modification of the compound, preserving its native activity.[3]

  • Can be adapted for high-throughput screening.[2]

Disadvantages:

  • Requires a specific antibody for the target protein, which may not always be available.[3][5]

  • Some ligand-protein interactions may not result in a significant thermal shift, leading to potential false negatives.[4]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a high-resolution structural biology technique that allows for the direct visualization of macromolecules in their near-native state. For this compound, Cryo-EM can be used to generate a three-dimensional structure of the bacterial ribosome in complex with the drug, providing unambiguous evidence of binding and revealing the precise molecular interactions.[6][7]

Advantages:

  • Provides high-resolution structural information of the drug-target interaction.[6]

  • Can elucidate the exact binding site and conformational changes upon binding.[8]

  • Aids in structure-based drug design and understanding resistance mechanisms.[8]

Disadvantages:

  • Technically demanding and requires specialized equipment and expertise.

  • Data processing can be complex and time-consuming.

  • May not be suitable for high-throughput screening.

Indirect Methods for Validating Target Engagement

Indirect methods assess the functional consequences of this compound binding to its target, such as the inhibition of bacterial growth.

Minimum Inhibitory Concentration (MIC) Determination

MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental and widely used method to quantify the in vitro activity of an antibiotic. A low MIC value suggests effective target engagement leading to the inhibition of essential cellular processes.

50% Inhibitory Concentration (IC50) Determination

The IC50 is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of this compound, this often refers to the inhibition of protein synthesis.[1]

Comparative Data

The following tables summarize quantitative data from various studies, providing a comparison of this compound's activity across different bacterial strains and methodologies.

Table 1: this compound Minimum Inhibitory Concentration (MIC) against Key Bacterial Pathogens

Bacterial SpeciesStrain TypeNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Reference
Staphylococcus aureusMRSA7924[9]
Staphylococcus aureusMRSA542-[10]
Staphylococcus aureusMRSA50-3[11]
Enterococcus faecalisVRE50--[11]
Enterococcus faeciumVRE---[11]

MIC50: Concentration inhibiting 50% of isolates; MIC90: Concentration inhibiting 90% of isolates.

Table 2: this compound 50% Inhibitory Concentration (IC50) for Protein Synthesis

Bacterial SpeciesIC50 (μg/mL)Reference
Staphylococcus aureus0.3[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for this compound in Staphylococcus aureus

This protocol outlines the key steps for performing a CETSA experiment to validate the engagement of this compound with the bacterial ribosome.

  • Bacterial Culture: Grow S. aureus to the mid-logarithmic phase in an appropriate broth medium.

  • Compound Treatment: Treat the bacterial cells with this compound at the desired concentration. A vehicle control (e.g., DMSO) should be run in parallel. Incubate under appropriate conditions to allow for drug uptake and target binding.

  • Heat Shock: Aliquot the treated and control cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the bacterial cells to release the intracellular proteins. This may involve enzymatic digestion (e.g., lysostaphin) followed by mechanical disruption.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for a ribosomal protein of the 50S subunit (e.g., L2, L3, or L4). A loading control should also be used.

  • Data Analysis: Quantify the band intensities of the ribosomal protein at each temperature. Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement.

Cryo-Electron Microscopy (Cryo-EM) Workflow for Visualizing this compound-Ribosome Complex

This workflow describes the major steps involved in determining the structure of the bacterial ribosome in complex with this compound using Cryo-EM.

  • Ribosome Purification: Isolate and purify 70S ribosomes from the target bacterial species.

  • Complex Formation: Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding sites.

  • Vitrification: Apply a small volume of the ribosome-linezolid complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane. This process, known as vitrification, preserves the sample in a near-native, hydrated state.

  • Data Collection: Load the vitrified grid into a transmission electron microscope. Collect a large dataset of images (micrographs) of the frozen-hydrated particles at different orientations.

  • Image Processing:

    • Motion Correction: Correct for any movement of the sample during image acquisition.

    • Contrast Transfer Function (CTF) Estimation: Correct for the optical aberrations of the microscope.

    • Particle Picking: Automatically select individual ribosome particles from the micrographs.

    • 2D Classification: Group particles with similar views to remove contaminants and non-ideal particles.

    • 3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the 2D class averages.

  • Model Building and Refinement: Build an atomic model of the ribosome and the bound this compound into the final 3D density map. Refine the model to best fit the experimental data.[7]

  • Structure Analysis: Analyze the final structure to visualize the binding site of this compound and its interactions with the ribosomal RNA and proteins.

Visualizations

Linezolid_Target_Engagement cluster_drug This compound cluster_cell Bacterial Cell This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis Enables Growth Bacterial Growth Protein_Synthesis->Growth Leads to

Caption: this compound's mechanism of action.

CETSA_Workflow cluster_data Data Output A Bacterial Culture B Treat with this compound and Vehicle Control A->B C Heat Shock across Temperature Gradient B->C D Cell Lysis C->D E Centrifugation to Separate Soluble Fraction D->E F Western Blot for Ribosomal Protein E->F G Analyze Melting Curve Shift F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

CryoEM_Workflow cluster_data Data Output A Purify Ribosomes and Form this compound Complex B Vitrification (Rapid Freezing) A->B C Cryo-EM Data Collection B->C D Image Processing (Motion Correction, CTF, Picking) C->D E 2D and 3D Classification D->E F High-Resolution 3D Reconstruction E->F G Atomic Model Building and Refinement F->G

Caption: Cryo-Electron Microscopy (Cryo-EM) workflow.

References

comparative analysis of linezolid and other oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant Gram-positive bacteria poses a significant challenge in clinical practice. Oxazolidinones, a unique class of synthetic antibiotics, offer a crucial therapeutic option against these resilient pathogens. Linezolid, the first of this class to be approved, has been a mainstay for treating serious infections caused by organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] This guide provides a detailed comparative analysis of this compound and other notable oxazolidinones—tedizolid, radezolid, and sutezolid—focusing on their mechanism of action, antibacterial activity, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data and protocols.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect through a novel mechanism: the inhibition of bacterial protein synthesis at the initiation phase.[3][4] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of a functional 70S initiation complex, which is essential for the translation process.[5][6][7] This distinct mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[2][3] While generally considered bacteriostatic against staphylococci and enterococci, they exhibit bactericidal activity against most strains of streptococci.[1][6][8]

Resistance to oxazolidinones typically arises from specific mutations in the V domain of the 23S rRNA gene, with the G2576U mutation being the most common.[9][10][11] Another significant mechanism is the acquisition of the horizontally transmissible cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the antibiotic's binding site on the ribosome, conferring resistance to multiple drug classes.[11][12]

Mechanism of Action of Oxazolidinones sub_30S 30S Ribosomal Subunit initiation_complex 70S Initiation Complex Formation sub_30S->initiation_complex Combines with sub_50S 50S Ribosomal Subunit sub_50S->initiation_complex Combines with inhibition Inhibition sub_50S->inhibition fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->initiation_complex Binds to protein_synthesis Protein Synthesis (Translation) initiation_complex->protein_synthesis Leads to bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth Enables oxazolidinone Oxazolidinone (e.g., this compound) oxazolidinone->sub_50S Binds to P site of 23S rRNA inhibition->initiation_complex Prevents Formation Workflow for MIC Determination (Broth Microdilution) prep_bacteria Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Plate Wells with Bacterial Suspension prep_bacteria->inoculate prep_antibiotic Prepare Serial 2-fold Dilutions of Antibiotic in Microtiter Plate prep_antibiotic->inoculate incubate Incubate Plate (e.g., 35°C for 16-20 hours) inoculate->incubate controls Include Growth Control (no antibiotic) and Sterility Control (no bacteria) controls->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic Developmental Pipeline of Oxazolidinones This compound This compound approved Market Approved This compound->approved First-in-class tedizolid Tedizolid tedizolid->approved Second-in-class radezolid Radezolid clinical_dev Clinical Development radezolid->clinical_dev Phase II Completed sutezolid Sutezolid sutezolid->clinical_dev Phase II (TB Focus)

References

Confirming 23S rRNA Mutations as a Cause of Linezolid Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of wild-type versus mutant bacterial strains in the context of linezolid resistance, supported by experimental data. It details the methodologies for key experiments to facilitate the confirmation of 23S rRNA mutations as a direct cause of this compound resistance.

Data Presentation: Quantitative Comparison of this compound Susceptibility

The most common mechanism of this compound resistance involves mutations in the central loop of domain V of the 23S rRNA. The G2576T mutation is the most frequently reported in clinical isolates.[1] The level of this compound resistance often correlates with the number of mutated 23S rRNA gene copies within the bacterial chromosome. Bacteria typically possess multiple copies of the rRNA operon, and a gene dosage effect is often observed, where a higher proportion of mutated alleles leads to a greater increase in the minimum inhibitory concentration (MIC) of this compound.[2][3]

Below are tables summarizing the quantitative impact of the G2576T/U mutation in 23S rRNA on this compound MICs in clinically relevant bacterial species.

Table 1: this compound MIC Correlation with the Number of G2576U Mutated 23S rRNA Gene Copies in Enterococcus faecium and Enterococcus faecalis

OrganismStrainNumber of Mutated 23S rRNA Genes / Total CopiesThis compound MIC (μg/mL)
E. faeciumLS-10 / 62
E. faeciumLR-15 / 632
E. faeciumLR-31 / 68
E. faeciumLR-44 / 632
E. faeciumLR-54 / 632
E. faeciumLR-65 / 664
E. faeciumLR-75 / 664
E. faeciumLR-86 / 664
E. faeciumLR-96 / 664
E. faecalisLR-24 / 464

Data adapted from a study on clinical isolates of this compound-resistant enterococci, demonstrating a clear association between the number of mutated 23S rRNA genes and the level of this compound resistance.[2]

Table 2: Stepwise Increase in this compound Resistance with Accumulation of G2576T Mutation in Staphylococcus aureus

StrainNumber of 23S rRNA Gene Copies with G2576T Mutation / Total CopiesThis compound MIC (mg/liter)
T991 (Parental)0 / 52
T18871 / 54
T18882 / 58
T19003 / 516
T19104 / 532
T20195 / 564

Data from a study showing the stepwise increase in this compound resistance in S. aureus as the G2576T mutation accumulates in the 23S rRNA gene copies.[3]

Experimental Protocols

To experimentally confirm that a specific 23S rRNA mutation is the cause of this compound resistance, a general workflow involves introducing the mutation into a susceptible bacterial strain and then assessing the change in antibiotic susceptibility.

Generation of 23S rRNA Mutations

A precise mutation, such as G2576T, can be introduced into the 23S rRNA gene of a target bacterium using techniques like site-directed mutagenesis followed by allelic exchange.

a. Site-Directed Mutagenesis of the 23S rRNA Gene Fragment:

  • Template DNA Preparation: Isolate genomic DNA from a this compound-susceptible bacterial strain.

  • Primer Design: Design mutagenic primers containing the desired mutation (e.g., G2576T). The primers should be complementary to the target sequence on opposite strands of the DNA.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the 23S rRNA gene fragment containing the mutation from the wild-type genomic DNA.

  • Cloning: Clone the mutated PCR product into a suitable suicide vector for the target bacterium. Suicide vectors are plasmids that cannot replicate in the recipient bacterial species.

b. Allelic Exchange to Introduce the Mutation into the Bacterial Chromosome:

  • Transformation/Conjugation: Introduce the suicide vector carrying the mutated 23S rRNA gene fragment into the this compound-susceptible recipient bacterial cells. This is often done via electroporation or conjugation.

  • Selection of Single-Crossover Events: Select for bacterial cells that have integrated the plasmid into their chromosome through homologous recombination. This is typically achieved by plating the cells on a medium containing an antibiotic for which the suicide vector carries a resistance marker.

  • Counter-selection for Double-Crossover Events: Select for cells that have undergone a second homologous recombination event, resulting in the excision of the plasmid backbone and leaving the mutated allele on the chromosome. This is often achieved using a counter-selectable marker on the suicide vector (e.g., sacB, which confers sucrose (B13894) sensitivity).

  • Verification of Mutants: Screen the resulting colonies for the desired mutation by PCR and DNA sequencing of the target region in the 23S rRNA gene.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound for the wild-type and mutant strains is determined to quantify the change in susceptibility. Broth microdilution is a standard method.

a. Broth Microdilution Method:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the wild-type and mutant strains.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mandatory Visualization

Experimental_Workflow cluster_mutagenesis 1. Site-Directed Mutagenesis cluster_introduction 2. Introduction into Host cluster_selection 3. Selection & Verification genomic_dna Isolate Genomic DNA (Wild-Type Strain) mut_pcr PCR with Mutagenic Primers genomic_dna->mut_pcr clone_vector Clone Mutated Fragment into Suicide Vector mut_pcr->clone_vector conjugation Conjugation/Transformation of Suicide Vector into Susceptible Strain clone_vector->conjugation single_crossover Select for Single- Crossover Events (Antibiotic Resistance) conjugation->single_crossover double_crossover Counter-selection for Double-Crossover (e.g., Sucrose Sensitivity) single_crossover->double_crossover verify_mutation Verify Mutation by PCR and Sequencing double_crossover->verify_mutation mic_determination Determine this compound MIC (Wild-Type vs. Mutant) verify_mutation->mic_determination

Caption: Experimental workflow to confirm 23S rRNA mutations as the cause of this compound resistance.

Signaling Pathways and Logical Relationships

The resistance mechanism conferred by 23S rRNA mutations is a direct structural alteration of the drug's target, the ribosome. This prevents or reduces the binding of this compound to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby allowing protein synthesis to proceed even in the presence of the drug.

Resistance_Mechanism cluster_wildtype Wild-Type Ribosome cluster_mutant Mutant Ribosome linezolid_wt This compound binding_wt Binding to Peptidyl Transferase Center linezolid_wt->binding_wt ribosome_wt 23S rRNA in 50S Subunit ribosome_wt->binding_wt inhibition Inhibition of Protein Synthesis binding_wt->inhibition linezolid_mut This compound no_binding Reduced/No Binding to Peptidyl Transferase Center linezolid_mut->no_binding mutation G2576T Mutation in 23S rRNA ribosome_mut Altered 23S rRNA in 50S Subunit mutation->ribosome_mut ribosome_mut->no_binding synthesis Protein Synthesis Continues no_binding->synthesis

Caption: Logical relationship of 23S rRNA mutation to this compound resistance mechanism.

References

A Comparative Guide: Linezolid vs. Daptomycin for the Treatment of Enterococcal Infections

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of linezolid and daptomycin (B549167), two critical last-line antibiotics used in the management of severe infections caused by Enterococcus species, particularly vancomycin-resistant enterococci (VRE). The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their efficacy, mechanisms, and clinical considerations.

Introduction to the Challenge of Enterococcal Infections

Enterococci, particularly Enterococcus faecalis and Enterococcus faecium, are leading causes of nosocomial infections, including bacteremia, endocarditis, and urinary tract infections.[1] The rise of vancomycin-resistant strains (VRE) has severely limited therapeutic options, making the choice of appropriate antimicrobial therapy a critical determinant of patient outcomes.[2][3][4] this compound, an oxazolidinone, and daptomycin, a cyclic lipopeptide, are the primary agents used to combat these resilient pathogens.[3][5] This guide compares their performance based on available experimental and clinical data.

Mechanisms of Action: A Tale of Two Targets

The distinct mechanisms of action for this compound and daptomycin underpin their differing antibacterial profiles and lack of cross-resistance.

This compound: Protein Synthesis Inhibition this compound is a bacteriostatic agent against enterococci, meaning it inhibits bacterial growth rather than directly killing the cells.[4] It uniquely targets the initiation phase of protein synthesis.[6][7] The drug binds to the 23S rRNA component of the 50S large ribosomal subunit, preventing the formation of the functional 70S initiation complex, which is the first step in translating mRNA into proteins.[4][6][7][] This action halts the production of essential bacterial proteins, thereby stopping growth and replication.[6]

linezolid_moa Figure 1: this compound Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex Functional 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex tRNA tRNA tRNA->Initiation_Complex This compound This compound This compound->50S_subunit Binds to 23S rRNA in the A-site Inhibition X This compound->Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex

Caption: this compound binds the 50S ribosomal subunit, preventing formation of the 70S initiation complex.

Daptomycin: Cell Membrane Disruption Daptomycin exhibits rapid, concentration-dependent bactericidal activity against enterococci.[9] Its action is dependent on the presence of calcium ions.[2][10] In a multi-step process, daptomycin complexes with calcium, allowing its lipid tail to insert into the bacterial cell membrane, particularly in regions rich in phosphatidylglycerol.[2][10][11] This insertion is followed by oligomerization, forming pores or ion channels that lead to a rapid efflux of intracellular potassium ions.[10] The resulting membrane depolarization disrupts cellular processes, inhibiting the synthesis of DNA, RNA, and proteins, and ultimately causing cell death.[10][12]

daptomycin_moa Figure 2: Daptomycin Mechanism of Action Daptomycin Daptomycin Binding Calcium-Dependent Binding & Insertion Daptomycin->Binding Calcium Ca²⁺ Ions Calcium->Binding Membrane Bacterial Cell Membrane (Phosphatidylglycerol-rich) Oligomerization Oligomerization & Pore Formation Membrane->Oligomerization Binding->Membrane Inserts into membrane Depolarization K⁺ Ion Efflux & Membrane Depolarization Oligomerization->Depolarization Death Inhibition of Macromolecule Synthesis & Cell Death Depolarization->Death

Caption: Daptomycin disrupts the bacterial cell membrane in a calcium-dependent manner, leading to cell death.

In Vitro Efficacy: Susceptibility & Activity

In vitro data are fundamental to understanding the potential activity of an antibiotic against a specific pathogen. Minimum Inhibitory Concentration (MIC) is a key metric.

Table 1: Comparative In Vitro Activity (MICs) of this compound and Daptomycin Against Enterococci

Organism Antibiotic MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Susceptibility Breakpoint (μg/mL)
E. faecalis (VSE & VRE) This compound 0.25 - 2 1 - 2 2 ≤ 2[9]
Daptomycin 0.25 - 4 1 - 2 2 - 4 ≤ 4[9][13][14]
E. faecium (VRE) This compound 0.38 - 1.5 1 1.5 ≤ 2[9]

| | Daptomycin | 0.19 - 8 | 2 - 4 | 4 - 8 | ≤ 4[9][13] |

Data compiled from multiple sources.[9][13][14][15] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Breakpoints are based on CLSI guidelines.[9][16]

Key Observations from In Vitro Data:

  • General Susceptibility: Most enterococcal isolates remain susceptible to both this compound and daptomycin based on established clinical breakpoints.[9][15]

  • Bactericidal vs. Bacteriostatic Activity: Daptomycin demonstrates bactericidal activity, achieving a ≥3-log₁₀ reduction in bacterial colony-forming units (CFU), which is particularly desirable for severe infections like endocarditis.[17][18] this compound is primarily bacteriostatic against enterococci, which may be a limitation in immunocompromised patients or deep-seated infections.[4][19]

  • E. faecalis vs. E. faecium: Daptomycin generally shows more potent activity against E. faecalis than E. faecium.[14][20]

  • Biofilm Activity: In models simulating endocardial vegetations (biofilms), daptomycin-containing regimens demonstrated significantly more activity against E. faecalis than any this compound-containing regimen.[17][20][21]

Clinical Efficacy: A Complex Picture

Translating in vitro data to clinical outcomes is complex. Numerous retrospective studies and meta-analyses have compared this compound and daptomycin for VRE bacteremia, with conflicting results that have evolved over time.

Early vs. Recent Evidence:

  • An earlier meta-analysis (pre-2013) of ten retrospective studies found that patients treated with daptomycin had significantly higher 30-day all-cause mortality compared to those treated with this compound.[3][22]

  • This shift may be partly explained by the increased use of higher doses of daptomycin (≥8-12 mg/kg) in clinical practice, as lower doses have been associated with poorer outcomes.[1][23] When higher-dose daptomycin is used, its performance appears similar to or better than this compound.[1]

Table 2: Summary of Clinical Outcome Data from Comparative Studies for VRE Bacteremia

Study Type / First Author Primary Outcome Finding
Meta-analysis (Whang et al., 2013) 30-day All-Cause Mortality Higher mortality with Daptomycin (OR 1.61)[3][22]
Retrospective Cohort (Britt et al., 2015) Treatment Failure (Composite) Higher failure with this compound (RR 1.37)[24]
Retrospective Cohort (Mo et al., 2019) Clinical Failure (Composite) Higher failure with Daptomycin (aOR 2.89)[5]

| Retrospective Cohort (Chuang et al., 2016) | 14-day Mortality | Daptomycin >9 mg/kg was comparable to this compound; Daptomycin 6-9 mg/kg was inferior.[1][23] |

OR: Odds Ratio; RR: Risk Ratio; aOR: Adjusted Odds Ratio. Findings can vary based on patient populations, daptomycin dosing, and study design.

Key Experimental Protocol: Antimicrobial Susceptibility Testing

Accurate determination of MICs is crucial for guiding therapy. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard protocol.[25][26]

Protocol: Broth Microdilution MIC Determination for Enterococci

  • Inoculum Preparation: A pure culture of the Enterococcus isolate is grown on an appropriate agar (B569324) plate. Several colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: Serial two-fold dilutions of this compound and daptomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L to ensure its activity.[27]

  • Inoculation: A standardized volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antibiotics, as well as to a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Trailing growth with certain drugs like this compound should be interpreted carefully according to CLSI guidelines.[27]

ast_workflow Figure 3: Workflow for Broth Microdilution MIC Testing start Start: Isolate Pure Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_dilutions Prepare Serial Antibiotic Dilutions (in appropriate CAMHB) prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic Growth inhibited end End: Report MIC Value determine_mic->end

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion and Future Directions

The choice between this compound and daptomycin for treating serious enterococcal infections, especially VRE bacteremia, is not straightforward and requires careful consideration of multiple factors.

  • Daptomycin offers the advantage of rapid bactericidal activity, which is theoretically preferred for high-burden infections like endocarditis. However, its efficacy is dose-dependent, and higher doses (≥8 mg/kg) are likely necessary for optimal outcomes against VRE.[1] Its activity is also dependent on appropriate calcium concentrations for in vitro testing.

  • This compound has the benefit of high oral bioavailability and a consistent bacteriostatic effect.[] However, its static nature can be a disadvantage in certain clinical scenarios, and long-term use is associated with toxicities like myelosuppression and neuropathy.[1]

The conflicting clinical data highlight the absence of definitive evidence from randomized controlled trials. Future research should focus on prospective, randomized comparisons, particularly evaluating high-dose daptomycin. Furthermore, the exploration of combination therapies, such as daptomycin with a β-lactam, may offer synergistic activity and represents a promising area for development in the fight against multidrug-resistant enterococci.

References

Validating the Role of the cfr Gene in Linezolid Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linezolid, a member of the oxazolidinone class of antibiotics, represents a critical last-line defense against infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). However, the emergence and spread of resistance to this vital antibiotic pose a significant threat to public health. One of the key mechanisms of acquired this compound resistance is the presence of the cfr (chloramphenicol-florfenicol resistance) gene. This guide provides a comprehensive comparison of this compound susceptibility in bacterial strains with and without the cfr gene, supported by experimental data and detailed methodologies to aid in the validation of its role in resistance.

The cfr Gene: A Mobile Resistance Determinant

The cfr gene encodes a 23S rRNA methyltransferase. This enzyme modifies adenine (B156593) at position 2503 in the 23S rRNA component of the large ribosomal subunit, a key site for the binding of several classes of antibiotics. This modification results in a multidrug resistance phenotype known as PhLOPSA, conferring resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A.[1] A critical concern for public health is that the cfr gene is often located on mobile genetic elements such as plasmids and transposons, facilitating its horizontal transfer between different bacterial species and strains.[1]

Quantitative Analysis of this compound Resistance

The presence of the cfr gene typically leads to a significant increase in the minimum inhibitory concentration (MIC) of this compound for a given bacterial strain. The following tables summarize the this compound MIC values for various bacterial species, comparing strains with and without the cfr gene.

Table 1: this compound MICs in Staphylococcus aureus
Strain DescriptionPresence of cfr GeneThis compound MIC (µg/mL)Reference
Clinical MRSA IsolatesPositive16 - 32[2]
USA300 MRSA IsolatesPositive16[3]
S. aureus ATCC 29213 (Wild-Type)Negative1 - 4[3][4][5]
S. aureus ATCC 29213 TransformantPositive16[4][5]
S. aureus RN4220 (Wild-Type)Negative1 - 2[6]
S. aureus RN4220 ComplementPositive8[6]
Table 2: this compound MICs in Enterococcus faecalis
Strain DescriptionPresence of cfr GeneThis compound MIC (µg/mL)Reference
Clinical IsolatePositive32
E. faecalis OG1RF (Recipient)Negative1 - 2
E. faecalis OG1RF TransconjugantPositive6 - 8
Chicken IsolatePositive8[7]

Experimental Protocols for Validating the Role of cfr

To definitively establish the role of the cfr gene in this compound resistance, a combination of molecular and microbiological techniques is employed. These include the detection of the gene, transfer of the gene to a susceptible host, and measurement of its impact on antibiotic susceptibility.

Detection of the cfr Gene by Polymerase Chain Reaction (PCR)

Objective: To determine the presence of the cfr gene in a bacterial isolate.

Methodology:

  • DNA Extraction: Total genomic DNA is extracted from the bacterial isolate using standard commercial kits or established protocols.

  • PCR Amplification: The extracted DNA is used as a template for PCR amplification using primers specific to the cfr gene.

    • Forward Primer: 5'-TGA AGT ATA AAG CAG GTT GG-3'

    • Reverse Primer: 5'-ACC ATT TTA GCA TCC TTT GC-3'

  • Cycling Conditions:

    • Initial Denaturation: 94°C for 5 minutes

    • 30 Cycles of:

      • Denaturation: 94°C for 45 seconds

      • Annealing: 55°C for 45 seconds

      • Extension: 72°C for 75 seconds

    • Final Extension: 72°C for 8 minutes

  • Analysis: The PCR product is visualized by agarose (B213101) gel electrophoresis. The presence of a band of the expected size confirms the presence of the cfr gene.

Antimicrobial Susceptibility Testing

Objective: To quantify the level of resistance to this compound and other antibiotics.

Methodology:

  • Broth Microdilution: This is the gold-standard method for determining the MIC of an antibiotic. The procedure should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after incubation at 35-37°C for 16-20 hours.

  • Agar (B569324) Dilution: This method is similar to broth microdilution but is performed on solid agar medium.

  • Gradient Diffusion (Etest): A plastic strip impregnated with a predefined gradient of antibiotic is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.

  • Disk Diffusion: A paper disk containing a fixed amount of this compound is placed on an inoculated agar plate. The diameter of the zone of inhibition around the disk is measured after incubation and interpreted as susceptible, intermediate, or resistant according to CLSI breakpoints.

Horizontal Gene Transfer Experiments

Objective: To demonstrate that the cfr gene can confer this compound resistance to a susceptible recipient strain.

Methodology:

  • Conjugation (Filter Mating):

    • Grow donor (cfr-positive) and recipient (susceptible, often with a selectable marker like rifampicin (B610482) resistance) strains separately in broth to the late-exponential phase.

    • Mix donor and recipient cultures (e.g., in a 1:9 ratio) and pellet the cells by centrifugation.

    • Resuspend the cell mixture in a small volume and spot it onto a sterile filter paper placed on a non-selective agar plate.

    • Incubate the plate for several hours to allow conjugation to occur.

    • Resuspend the cells from the filter in saline or broth.

    • Plate the suspension on selective agar plates containing an antibiotic to kill the donor cells (e.g., rifampicin) and this compound to select for transconjugants that have received the cfr gene.

    • Confirm the identity of the transconjugants and the presence of the cfr gene by PCR.

  • Transformation/Electroporation:

    • Isolate the plasmid DNA carrying the cfr gene from the donor strain.

    • Introduce the purified plasmid DNA into a susceptible recipient strain (e.g., S. aureus RN4220) using electroporation.

    • Select for transformants on agar plates containing an antibiotic to which the plasmid confers resistance (e.g., florfenicol (B1672845) or this compound).

    • Confirm the presence of the cfr gene in the transformants by PCR and assess the this compound MIC.

Visualizing the Mechanisms and Workflows

Mechanism of cfr-mediated this compound Resistance

cfr_mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA A2503 Adenine at position 2503 PTC Peptidyl Transferase Center This compound This compound A2503->this compound blocks binding protein_synthesis Protein Synthesis PTC->protein_synthesis essential for cfr_gene cfr gene cfr_methyltransferase Cfr Methyltransferase cfr_gene->cfr_methyltransferase encodes cfr_methyltransferase->A2503 methylates This compound->PTC resistance This compound Resistance protein_synthesis->resistance continues, leading to experimental_workflow cluster_initial Step 1: Isolate Characterization cluster_validation Step 2: Functional Validation cluster_conclusion Step 3: Conclusion isolate Clinical Isolate (Suspected Resistance) pcr PCR for cfr gene isolate->pcr mic_testing This compound MIC Determination isolate->mic_testing gene_transfer Horizontal Gene Transfer (Conjugation/Transformation) pcr->gene_transfer confirms donor transformant Transconjugant/Transformant (cfr-positive) gene_transfer->transformant recipient Susceptible Recipient Strain (e.g., S. aureus RN4220) recipient->gene_transfer mic_comparison Compare MIC of Recipient and Transformed Strain recipient->mic_comparison transformant->mic_comparison conclusion Increased MIC in transformed strain validates cfr's role in resistance mic_comparison->conclusion

References

Linezolid's Double-Edged Sword: A Comparative Analysis of Its Impact on Bacterial and Mitochondrial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis reveals the dual impact of the oxazolidinone antibiotic, linezolid, on both its intended bacterial targets and the host's mitochondrial ribosomes. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's mechanism of action, binding affinities, and the structural basis for its on-target efficacy and off-target toxicity. The significant parallels between bacterial and mitochondrial ribosomes explain the clinical adverse effects associated with prolonged this compound use, such as lactic acidosis and myelosuppression.[1][2][3][4][5]

Mechanism of Action: A Tale of Two Ribosomes

This compound exerts its antibacterial effect by inhibiting protein synthesis.[6] It binds to the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex, a crucial first step in protein synthesis.[6][7][8] This unique mechanism of action, targeting the initiation phase, means there is infrequent cross-resistance with other protein synthesis inhibitors that typically obstruct the elongation phase.[3][8]

Interestingly, due to the endosymbiotic origin and structural similarities between bacterial and mitochondrial ribosomes, this compound also inhibits mitochondrial protein synthesis.[3][9][10][11] This off-target effect is the basis for its documented mitochondrial toxicity.[3] Studies have shown that this compound's inhibition is not global but context-specific in both bacterial and mitochondrial ribosomes. It preferentially causes stalling of the ribosome when specific amino acids, particularly alanine, serine, or threonine, are in the penultimate position of the nascent polypeptide chain.[12][13][14][15][16][17][18][19] This context-dependent stalling is a consequence of steric hindrance and stabilizing interactions between the antibiotic and the specific amino acid residue.[12]

Quantitative Comparison of this compound's Inhibitory Effects

The inhibitory potency of this compound on bacterial and mitochondrial protein synthesis has been quantified in various studies. The following table summarizes key inhibitory concentration (IC50) values.

Target RibosomeOrganism/SystemAssay TypeIC50 (µM)Reference
Mitochondrial Rat Heart MitochondriaIn vitro protein synthesis6.4 ± 1.2[11]
Mitochondrial Rat Heart MitochondriaIn vitro protein synthesis~9 to 14[20]
Mitochondrial Human HL-60 & THP-1 cellsCYTox I expression~9 to 14[20]
Bacterial Escherichia coliInitiation complex formation (70S)110[21]
Bacterial Staphylococcus aureusInitiation complex formation (70S)116[21]

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Structural Insights from Cryo-Electron Microscopy

High-resolution cryo-electron microscopy (cryo-EM) studies have provided a detailed view of the this compound binding site in both bacterial and human mitochondrial ribosomes. These studies confirm that this compound binds to the peptidyl transferase center (PTC) of the large ribosomal subunit in both systems.[12][13][22][23][24][25]

The binding mode is highly conserved, with the drug occupying the A-site of the PTC, thereby sterically hindering the placement of the aminoacyl-tRNA.[12][22][25] However, subtle differences have been observed, such as in the conformation of the C5 tail of this compound when bound to the mitochondrial ribosome, which may account for slight variations in the context-specific stalling patterns.[12][13] These structural insights are crucial for the rational design of next-generation oxazolidinones with improved selectivity and reduced mitochondrial toxicity.[13]

Experimental Protocols

A variety of experimental techniques have been employed to elucidate the comparative effects of this compound. Below are outlines of the key methodologies.

Mitoribosome Profiling

This technique provides a snapshot of ribosome positions on mitochondrial transcripts, revealing where ribosomes stall or pause.

Workflow:

  • Cell Treatment: Human cell cultures (e.g., HEK293T) are treated with this compound, chloramphenicol (B1208) (as a control), or a vehicle (e.g., DMSO).

  • Mitochondria Isolation: Cells are harvested, and mitochondria are isolated through differential centrifugation.

  • Ribosome Footprinting: Isolated mitochondria are lysed, and the mitochondrial ribosomes are treated with RNase to digest mRNA not protected by the ribosome.

  • Library Preparation: The ribosome-protected mRNA fragments (footprints) are isolated, converted to a cDNA library, and sequenced using next-generation sequencing.

  • Data Analysis: Sequencing reads are mapped to the mitochondrial genome to determine the density of ribosomes at each codon.

Mitoribosome_Profiling_Workflow A Cell Treatment (this compound) B Mitochondria Isolation A->B C Ribosome Footprinting B->C D Library Preparation C->D E Sequencing & Data Analysis D->E

Caption: Workflow for Mitoribosome Profiling.

In Vitro Translation Assays

These assays directly measure the effect of an inhibitor on protein synthesis in a cell-free system.

Methodology:

  • System Assembly: A reaction mixture is prepared containing purified mitochondrial or bacterial ribosomes, mRNA templates encoding a reporter protein (e.g., luciferase), aminoacyl-tRNAs, and translation factors.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for translation to occur.

  • Quantification: The amount of synthesized reporter protein is quantified, typically by measuring its enzymatic activity (e.g., luminescence for luciferase).

  • IC50 Determination: The concentration of this compound that inhibits protein synthesis by 50% (IC50) is calculated from a dose-response curve.[12][18]

In_Vitro_Translation_Assay A Assemble Translation System B Add this compound (Varying Concentrations) A->B C Incubate at 37°C B->C D Quantify Reporter Protein C->D E Calculate IC50 D->E

Caption: In Vitro Translation Assay Workflow.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of macromolecules like the ribosome.

Protocol:

  • Complex Formation: Purified ribosomes (bacterial or mitochondrial) are incubated with a molar excess of this compound to ensure binding.

  • Grid Preparation: The ribosome-linezolid complex solution is applied to an EM grid, blotted, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosome particles in different orientations are collected.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D map of the ribosome-linezolid complex.

  • Model Building and Analysis: An atomic model of the ribosome and the bound this compound is built into the 3D map to visualize the binding interactions.[24][25]

Cryo_EM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging & Reconstruction cluster_analysis Analysis A Ribosome-Linezolid Complex Formation B Plunge-Freezing A->B C Cryo-EM Data Collection B->C D 3D Reconstruction C->D E Atomic Model Building D->E

References

A Comparative Analysis of Cross-Resistance Between Linezolid and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance patterns between linezolid, the first clinically approved oxazolidinone antibiotic, and other inhibitors of bacterial protein synthesis. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the unique characteristics of this compound and its performance against multidrug-resistant pathogens.

Introduction: this compound's Unique Position

This compound is a synthetic antibiotic from the oxazolidinone class, primarily used to treat serious infections caused by Gram-positive bacteria resistant to other drugs, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] Its efficacy stems from a novel mechanism of action that targets the earliest stage of protein synthesis.[2] This unique mechanism is a key factor in its low potential for cross-resistance with other classes of protein synthesis inhibitors.[2][]

Mechanism of Action: A Distinct Approach to Inhibiting Protein Synthesis

Unlike most protein synthesis inhibitors that block the elongation phase, this compound acts by preventing the initiation of this crucial process.[2][4] It binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit of the bacterial ribosome.[1][5] This binding prevents the formation of a functional 70S initiation complex, which is the essential first step in translating mRNA into protein.[1][6] Due to this distinct target and mechanism, pre-existing resistance mechanisms to other ribosomal agents typically do not affect this compound's activity.[7][8]

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit 70S_Complex Functional 70S Initiation Complex 30S_Subunit->70S_Complex combines with No_Complex No Complex Formation 30S_Subunit->No_Complex 50S_Subunit 50S Subunit (contains 23S rRNA) 50S_Subunit->70S_Complex 50S_Subunit->No_Complex Binding is blocked mRNA mRNA mRNA->30S_Subunit binds Initiator_tRNA Initiator tRNA Initiator_tRNA->30S_Subunit binds This compound This compound This compound->50S_Subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis (Translation) 70S_Complex->Protein_Synthesis initiates

Caption: this compound's mechanism of action, blocking the 70S initiation complex.

Primary Mechanisms of this compound Resistance

While resistance to this compound remains relatively low, several mechanisms have been identified.[4] These primarily involve alterations at the drug's binding site on the ribosome.[9]

  • 23S rRNA Mutations: The most common resistance mechanism involves point mutations in the gene encoding 23S rRNA, with the G2576T substitution being frequently observed in staphylococci and enterococci.[4][8][10]

  • Cfr Methyltransferase: The acquisition of the transferable cfr (chloramphenicol-florfenicol resistance) gene is a significant concern.[10] This gene encodes an enzyme that methylates nucleotide A2503 in the 23S rRNA, which sterically hinders this compound binding.[11][12] This mechanism can confer resistance to multiple antibiotic classes.[8]

  • Ribosomal Protein Mutations: Alterations in ribosomal proteins L3 and L4, which are near the this compound binding site, have been increasingly associated with resistance.[5][9]

  • Efflux Pumps: In some bacteria, such as Haemophilus influenzae, resistance can be mediated by efflux pumps that actively transport this compound out of the cell.[7][11]

cluster_mechanisms Resistance Mechanisms This compound This compound Ribosome Ribosome (50S Subunit) This compound->Ribosome Binds to Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Leads to Mutation 23S rRNA Gene Mutation (e.g., G2576T) Mutation->Ribosome Alters binding site Resistance This compound Resistance Cfr cfr Gene (A2503 Methylation) Cfr->Ribosome Modifies binding site RP_Mutation Ribosomal Protein L3/L4 Mutation RP_Mutation->Ribosome Alters structure Efflux Efflux Pump Efflux->this compound Removes drug

Caption: Overview of primary resistance mechanisms against this compound.

Cross-Resistance Data and Analysis

Extensive in vitro studies have shown that established mechanisms of resistance to other protein synthesis inhibitors do not typically confer cross-resistance to this compound.[7][13] This is a direct result of its unique mechanism of inhibiting translation initiation.[6]

Table 1: Summary of this compound Activity Against Strains with Defined Resistance to Other Protein Synthesis Inhibitors

Antibiotic ClassCommon Resistance Mechanism(s)Gene(s)Effect on this compound MICReference
Macrolides, Lincosamides, Streptogramin B (MLSB) Ribosomal methylationerm(A), erm(B), erm(C)No significant change[8][13]
Macrolides Efflux pumpmsr(A), mef(E), mef(A)No significant change[13]
Chloramphenicol Enzymatic inactivation (acetyltransferase)catNo significant change[13]
Streptogramin A Enzymatic inactivation (acetyltransferase)vat, satANo significant change[13]
Lincosamides Enzymatic inactivation (nucleotidyltransferase)linA, linBNo significant change[13]
Tetracyclines Ribosomal protection / Efflux pumptet(M), tet(O), tet(K), tet(L)No significant change[13]
Aminoglycosides Enzymatic modificationaac(6')-aph(2''), aphA-3No significant change[13]
Multiple Classes Ribosomal methylation (Cfr) cfr Increased MIC (Resistance) [8][14]
Multiple Classes Ribosomal Protein L4 Mutation rplD Increased MIC (Resistance) [15]
  • Key Finding: As demonstrated in studies using isogenic pairs of bacterial isolates, the presence of genes encoding resistance to macrolides, lincosamides, streptogramins, chloramphenicol, tetracyclines, and aminoglycosides does not affect the in vitro activity of this compound.[7][13]

  • The cfr Exception: The primary exception is the cfr methyltransferase, which modifies the 23S rRNA at position A2503.[11] This modification confers resistance not only to this compound but also to phenicols (chloramphenicol), lincosamides, streptogramin A, and pleuromutilins, creating a specific pattern of multi-drug resistance.[8]

  • L4 Protein Mutations: In some rare cases, mutations in the gene for ribosomal protein L4 have been shown to confer simultaneous resistance to macrolides, chloramphenicol, and nonsusceptibility to this compound in Streptococcus pneumoniae.[15]

Experimental Protocols for Resistance Analysis

Standardized methodologies are crucial for accurately assessing antibiotic susceptibility and cross-resistance.

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.[16]

  • Preparation: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading: The MIC is determined as the lowest concentration of the antibiotic in a well with no visible bacterial growth.[17]

B. Induction of Resistance via Serial Passage

This method is used to select for resistant mutants in vitro by exposing a bacterial population to gradually increasing concentrations of an antibiotic.[18]

  • Baseline MIC: Determine the initial MIC of the antibiotic for the parental bacterial strain.

  • Sub-MIC Exposure: Inoculate the parental strain into a broth containing the antibiotic at a sub-inhibitory concentration (e.g., 0.5x MIC).

  • Incubation & Passage: Incubate the culture until growth is observed. The culture from the highest concentration showing growth is then used to inoculate a new series of antibiotic dilutions.

  • Repetition: This process is repeated for a set number of passages or until a significant increase in the MIC is observed.[18]

C. Cross-Resistance Assay

Once a resistant mutant is isolated, its susceptibility to other antibiotics is tested to determine cross-resistance patterns.

  • Isolate Resistant Mutant: Select a stable mutant from the serial passage experiment.

  • Confirm Resistance: Re-determine the MIC of the original antibiotic to confirm the resistance phenotype.

  • Test Other Antibiotics: Determine the MICs of a panel of other antibiotics (e.g., chloramphenicol, clindamycin, tetracycline) for both the resistant mutant and the original parental strain.

  • Analysis: Compare the MIC values. A significant increase in the MIC of another antibiotic for the resistant mutant indicates cross-resistance.[16]

cluster_workflow Cross-Resistance Experimental Workflow Start Parental Bacterial Strain MIC1 Determine Baseline MIC (e.g., this compound) Start->MIC1 Serial_Passage Serial Passage in Sub-MIC this compound MIC1->Serial_Passage Isolate Isolate Resistant Mutant Serial_Passage->Isolate Resistance develops MIC2 Confirm this compound Resistance (MIC) Isolate->MIC2 Cross_MIC Determine MICs of Other Antibiotics (e.g., Clindamycin, Chloramphenicol) MIC2->Cross_MIC Analysis Compare MICs of Parent vs. Mutant Cross_MIC->Analysis Result Identify Cross-Resistance or Collateral Sensitivity Analysis->Result

Caption: A typical workflow for inducing and analyzing antibiotic cross-resistance.

Conclusion

The available evidence strongly indicates that this compound generally lacks cross-resistance with other classes of protein synthesis inhibitors, including macrolides, lincosamides, streptogramins, tetracyclines, and aminoglycosides.[13] This is attributed to its unique mechanism of blocking the formation of the translation initiation complex.[6] However, the emergence and spread of transferable resistance mechanisms, notably the cfr gene, present a notable exception, conferring resistance to this compound and several other ribosomal agents.[8] Continued surveillance and mechanistic studies are essential to monitor for any changes in these resistance patterns and to guide the development of next-generation antibiotics.

References

A Researcher's Guide to Validating Methods for Detecting Linezolid Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the accurate and timely detection of drug-resistant pathogens is paramount for effective patient management and surveillance. Linezolid, a critical last-resort antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria, is facing increasing resistance, primarily through mutations in the 23S rRNA gene and the acquisition of resistance genes. This guide provides a comprehensive comparison of current methodologies used to detect this compound resistance mutations, offering valuable insights for researchers, scientists, and drug development professionals.

This guide delves into the performance of various phenotypic and genotypic methods, presenting supporting experimental data in clearly structured tables for easy comparison. Detailed experimental protocols for key techniques are also provided to aid in the validation and implementation of these assays in a laboratory setting.

At a Glance: Performance of this compound Resistance Detection Methods

The selection of an appropriate method for detecting this compound resistance depends on a laboratory's specific needs, considering factors such as turnaround time, cost, throughput, and the desired level of detail (phenotypic vs. genotypic). Below is a summary of the performance of commonly used methods.

MethodPrincipleTurnaround TimeThroughputAdvantagesDisadvantages
Phenotypic Methods
Broth Microdilution (BMD)Determines the minimum inhibitory concentration (MIC) of this compound required to inhibit bacterial growth in a liquid medium.18-24 hoursHighGold standard for susceptibility testing, provides quantitative MIC values.Labor-intensive, slower turnaround time.
Agar (B569324) DilutionDetermines the MIC by inoculating bacteria onto agar plates containing serial dilutions of this compound.18-24 hoursHighProvides accurate MIC values.Labor-intensive, requires careful preparation of plates.
Disk Diffusion (Kirby-Bauer)Measures the zone of inhibition of bacterial growth around a this compound-impregnated disk on an agar plate.18-24 hoursHighSimple, low cost, widely used for routine susceptibility testing.Qualitative or semi-quantitative, may have lower accuracy for detecting some resistance mechanisms.[1][2]
Gradient Diffusion (E-test)A plastic strip with a predefined gradient of this compound is placed on an inoculated agar plate to determine the MIC.18-24 hoursModerateProvides a direct MIC value, easy to perform.More expensive than disk diffusion, performance can vary.[2]
Automated Systems (e.g., Vitek 2)Automated incubation and reading of miniaturized susceptibility panels.8-18 hoursHighHigh throughput, standardized, rapid results.Can have issues with accuracy, particularly false resistance or susceptibility.[3][4]
Chromogenic AgarSelective and differential medium that allows for the visual identification of this compound-resistant organisms based on colony color.24-48 hoursHighEasy to use for screening purposes.Primarily for screening, requires confirmation with other methods.[5][6]
Genotypic Methods
Polymerase Chain Reaction (PCR)Amplifies specific DNA sequences associated with this compound resistance, such as the 23S rRNA gene or resistance genes (cfr, optrA).2-4 hoursHighRapid, highly sensitive and specific for known mutations/genes.Can only detect known resistance determinants, does not provide information on the level of resistance.
Real-Time PCR (qPCR)Monitors the amplification of a targeted DNA molecule in real time, allowing for quantification.1-2 hoursHighVery rapid, quantitative, high throughput.Requires specialized equipment, can only detect known mutations/genes.
High-Resolution Melt (HRM) AnalysisA post-PCR analysis method used to identify variations in nucleic acid sequences based on their melting behavior.2-3 hoursHighRapid and cost-effective for screening known mutations.Requires specific instrumentation and careful optimization.[7][8]
PCR-RFLPCombines PCR with restriction fragment length polymorphism analysis to detect specific mutations that alter restriction enzyme recognition sites.4-6 hoursModerateRelatively simple and inexpensive for known mutation detection.Can be time-consuming, only applicable if the mutation creates or destroys a restriction site.[9]
DNA SequencingDetermines the exact nucleotide sequence of a specific gene region (e.g., 23S rRNA, rplC, rplD) to identify any mutations.1-3 daysLow to ModerateGold standard for identifying known and novel mutations.More expensive and time-consuming than targeted PCR methods.
PyrosequencingA sequencing-by-synthesis method that allows for rapid and quantitative analysis of short DNA sequences, including the proportion of mutated alleles.< 4 hoursHighRapid, can quantify the proportion of resistant alleles in a mixed population.[10][11]Requires specialized equipment and reagents.

Comparative Performance Data

The accuracy of various methods for detecting this compound resistance can vary. The following tables summarize key performance metrics from comparative studies.

Table 1: Performance of Phenotypic Methods Compared to a Reference Method (Broth Microdilution or PCR)

MethodOrganism(s)Sensitivity (%)Specificity (%)Categorical Agreement (%)Very Major Errors (%)Major Errors (%)Reference
Disk DiffusionStaphylococci46.7-88.053.3-[12][13]
E-testStaphylococci60.0-90.040.0-[12][13]
VitekStaphylococci64.3-85.935.7-[12][13]
Vitek 2Staphylococci & Enterococci--93.0--[12]
MicroScanStaphylococci & Enterococci--96.0--[12][13]
Chromogenic AgarEnterococci96.694.4---[6][14]
Rapid LNZ TestStaphylococci & Enterococci100100100--[15]

Note: "Very Major Errors" refer to false-susceptible results, while "Major Errors" refer to false-resistant results.

Table 2: Performance of Genotypic Methods

MethodTargetOrganism(s)Sensitivity (%)Specificity (%)Concordance with Phenotype/Sequencing (%)Reference
Real-Time PCR & PCR-RFLPG2576T mutationEnterococci--100 (with each other)[16]
High-Resolution Melt (HRM) AnalysisG2576T mutationStaphylococcus epidermidis100100100 (with PCR-RFLP)[7][8]
PyrosequencingG2576T mutationEnterococci--100 (with PCR-RFLP)[10][11]

Experimental Workflows & Signaling Pathways

Understanding the mechanisms of this compound resistance and the workflows for their detection is crucial for accurate interpretation of results.

Linezolid_Resistance_Mechanism Mechanism of this compound Action and Resistance cluster_ribosome Bacterial Ribosome cluster_resistance Resistance Mechanisms 50S_subunit 50S Ribosomal Subunit Peptidyl_transferase_center Peptidyl Transferase Center (PTC) Protein_synthesis_initiation Protein Synthesis Initiation 50S_subunit->Protein_synthesis_initiation 30S_subunit 30S Ribosomal Subunit 30S_subunit->Protein_synthesis_initiation 23S_rRNA 23S rRNA This compound This compound This compound->50S_subunit Binds to Protein_synthesis_inhibition Inhibition of Protein Synthesis This compound->Protein_synthesis_inhibition Bacterial_cell_death Bacterial Cell Death/Static Effect Protein_synthesis_initiation->Bacterial_cell_death Leads to 23S_rRNA_mutation 23S rRNA Gene Mutation (e.g., G2576T) 23S_rRNA_mutation->this compound Prevents binding Ribosomal_protein_mutation Ribosomal Protein Mutation (L3, L4) Ribosomal_protein_mutation->this compound Alters binding site cfr_gene cfr Gene (Methylation of 23S rRNA) cfr_gene->23S_rRNA Methylates A2503 optrA_poxtA_genes optrA/poxtA Genes (ABC-F Protein) optrA_poxtA_genes->50S_subunit Ribosome protection

Caption: Mechanism of this compound action and resistance.

Detection_Workflow General Workflow for this compound Resistance Detection cluster_pheno Phenotypic Methods cluster_geno Genotypic Methods Clinical_Sample Clinical Sample (e.g., blood, tissue) Bacterial_Culture Bacterial Culture and Isolation Clinical_Sample->Bacterial_Culture Phenotypic_Testing Phenotypic Susceptibility Testing Bacterial_Culture->Phenotypic_Testing DNA_Extraction DNA Extraction Bacterial_Culture->DNA_Extraction Result_Interpretation Result Interpretation and Reporting Phenotypic_Testing->Result_Interpretation BMD BMD Phenotypic_Testing->BMD Agar_Dilution Agar_Dilution Phenotypic_Testing->Agar_Dilution Disk_Diffusion Disk_Diffusion Phenotypic_Testing->Disk_Diffusion Etest Etest Phenotypic_Testing->Etest Automated_Systems Automated_Systems Phenotypic_Testing->Automated_Systems Genotypic_Testing Genotypic Resistance Detection Genotypic_Testing->Result_Interpretation PCR PCR Genotypic_Testing->PCR qPCR qPCR Genotypic_Testing->qPCR Sequencing Sequencing Genotypic_Testing->Sequencing DNA_Extraction->Genotypic_Testing

Caption: General workflow for this compound resistance detection.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of any assay. The following are summarized protocols for key methods.

Broth Microdilution (BMD) Method

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical powder

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare a stock solution of this compound and perform serial twofold dilutions in CAMHB to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL).

  • Dispense 100 µL of each this compound dilution into the wells of a 96-well plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer) Method

A qualitative method to determine the susceptibility of bacteria to this compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound disks (30 µg)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

  • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a 30 µg this compound disk to the center of the inoculated plate.

  • Incubate the plates in an inverted position at 35°C ± 2°C for 16-18 hours.

  • Measure the diameter of the zone of inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints (e.g., CLSI guidelines).[1]

PCR for Detection of the G2576T Mutation

This protocol outlines the detection of the most common mutation conferring this compound resistance in the 23S rRNA gene.

Materials:

  • Bacterial DNA extract

  • PCR primers flanking the G2576T mutation site

  • Taq DNA polymerase and dNTPs

  • PCR buffer

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from a pure bacterial culture.

  • PCR Amplification:

    • Prepare a PCR master mix containing buffer, dNTPs, forward and reverse primers, Taq polymerase, and nuclease-free water.

    • Add the extracted DNA to the master mix.

    • Perform PCR using the following cycling conditions (example):

      • Initial denaturation: 95°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (primer-dependent)

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5-10 minutes

  • Analysis:

    • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the correct size fragment.

    • The amplified product can then be subjected to sequencing to identify the G2576T mutation or analyzed by methods like PCR-RFLP if the mutation alters a restriction site.[9]

Real-Time PCR for cfr Gene Detection

This protocol describes the detection of the cfr gene, which confers this compound resistance through methylation of the 23S rRNA.

Materials:

  • Bacterial DNA extract

  • Real-time PCR primers and probe specific for the cfr gene

  • Real-time PCR master mix

  • Real-time PCR instrument

Procedure:

  • DNA Extraction: Extract genomic DNA from a pure bacterial culture.

  • Real-Time PCR:

    • Prepare a reaction mix containing the real-time PCR master mix, cfr-specific primers, and probe.

    • Add the extracted DNA to the reaction mix.

    • Perform real-time PCR using an appropriate thermal cycling protocol as recommended by the reagent manufacturer.

  • Analysis:

    • Monitor the fluorescence signal in real-time. A positive result is indicated by an amplification curve that crosses the threshold cycle (Ct) within a defined range. Include positive and negative controls in each run.

Conclusion

The landscape of this compound resistance is continually evolving, necessitating the use of reliable and accurate detection methods. While phenotypic methods remain the cornerstone of clinical susceptibility testing, genotypic methods offer rapid and specific detection of known resistance determinants, which is crucial for epidemiological surveillance and infection control. This guide provides a framework for researchers and clinical laboratory professionals to compare, validate, and select the most appropriate methods for their specific needs in the critical task of monitoring and combating this compound resistance.

References

A Comparative In Vitro Analysis of Linezolid and Tedizolid Activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the in vitro potency and mechanisms of two critical oxazolidinone antibiotics against clinically significant Gram-positive pathogens.

In the landscape of antimicrobial agents, the oxazolidinones linezolid and tedizolid (B1663884) represent key therapeutic options for combating infections caused by resistant Gram-positive bacteria. While both drugs share a common mechanism of action, their in vitro activities exhibit notable differences. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative In Vitro Susceptibility

The in vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in vitro activity. A substantial body of evidence demonstrates that tedizolid generally exhibits greater in vitro potency against a wide spectrum of Gram-positive pathogens compared to this compound.

Data consistently show that tedizolid's MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) are typically two- to eight-fold lower than those of this compound for susceptible organisms.[1][2][3] This enhanced activity is observed across various clinically important species, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and various streptococcal species.[4][5][6]

Below is a summary of comparative MIC data for this compound and tedizolid against selected Gram-positive pathogens:

OrganismDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MRSA) This compound1.52
Tedizolid0.250.4 - 0.5
Streptococcus pyogenes This compound-2
Tedizolid-0.5
Streptococcus agalactiae This compound-2
Tedizolid-0.5
Enterococcus faecalis This compound-2
Tedizolid-0.5
Vancomycin-Resistant Enterococci (VRE) This compound-2
Tedizolid-0.5

Note: The MIC values are compiled from multiple sources and may vary slightly between studies.[4][5][7][8]

Mechanism of Action and Resistance

Both this compound and tedizolid exert their antibacterial effect by inhibiting bacterial protein synthesis.[9][10] They bind to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in the translation process.[10][11] Although they share this primary mechanism, structural differences between the two molecules, particularly in the C-5 side chain of the oxazolidinone nucleus, are thought to contribute to tedizolid's enhanced potency and its ability to overcome certain this compound resistance mechanisms.[10]

Bacterial resistance to oxazolidinones primarily arises from mutations in the 23S rRNA, a component of the 50S ribosomal subunit.[12][13] Another significant mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an enzyme that methylates the 23S rRNA, thereby reducing drug binding.[10][14] Notably, tedizolid has demonstrated activity against some this compound-resistant strains, particularly those harboring the cfr gene.[9][10]

Experimental Protocols

The determination of in vitro antimicrobial activity is conducted using standardized laboratory procedures. The most common methods are broth microdilution and agar (B569324) dilution, with protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[15][16]

Workflow for Broth Microdilution MIC Testing

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_drug Prepare Serial Two-Fold Dilutions of Antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microdilution Plate Wells prep_inoculum->inoculate incubate Incubate Plates at 35°C for 16-20 hours inoculate->incubate read_results Read Plates for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and tedizolid are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of a microdilution plate, containing the different antibiotic concentrations, is inoculated with the prepared bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Signaling Pathway: Mechanism of Action at the Ribosome

The mechanism of action of both this compound and tedizolid involves the inhibition of bacterial protein synthesis at the ribosomal level. The following diagram illustrates this process.

G cluster_translation Protein Synthesis ribosome_50S 50S Subunit initiation_complex 70S Initiation Complex Formation ribosome_30S 30S Subunit protein_synthesis Protein Synthesis initiation_complex->protein_synthesis cell_growth Bacterial Growth and Replication protein_synthesis->cell_growth oxazolidinone This compound / Tedizolid oxazolidinone->ribosome_50S Binds to 23S rRNA oxazolidinone->initiation_complex Inhibits

Caption: Inhibition of bacterial protein synthesis by oxazolidinones.

References

A Comparative In Vitro Analysis of Linezolid and Teicoplanin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro effectiveness of linezolid, an oxazolidinone antibiotic, and teicoplanin, a glycopeptide. The following sections present quantitative data from various studies, outline the experimental protocols used to generate this data, and visualize the mechanisms of action and experimental workflows.

Quantitative Data Summary

The in vitro potency of this compound and teicoplanin has been evaluated against a range of Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Post-Antibiotic Effect (PAE) data from multiple studies.

Table 1: Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

This table presents the MIC50 and MIC90 values, which represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

OrganismAntibioticNo. of IsolatesMIC50MIC90MIC RangeReference(s)
Methicillin-Resistant Staphylococcus aureus (MRSA) This compound643-2.00.4 - 4.0[1]
Teicoplanin643-6.00.09 - 32[1]
This compound407120.25 - 4[2]
Teicoplanin4070.2510.125 - 4[2]
This compound1000.510.25 - 2.0[3]
Teicoplanin1000.50.750.25 - 1.5[3]
This compound542-2 - 16[4]
Teicoplanin5416-4 - 512[4]
Coagulase-Negative Staphylococci (CoNS) This compound177-1.00.2 - 3.0[1]
Teicoplanin177-240.8 - 128[1]
This compound20110.2 - 0.5[5]
Enterococcus spp. This compound49--0.8 - 2.0[1]
Teicoplanin49---[1]
Enterococcus faecalis This compound71 (this compound-resistant)---[6]
Enterococcus faecium This compound-110.5 - 1.5[7]
Teicoplanin----[7]

Note: MIC values can vary based on the testing methodology and the specific strains evaluated.

Table 2: Post-Antibiotic Effect (PAE) Data (in hours)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Direct comparative studies on the PAE of this compound and teicoplanin are limited; the data below is compiled from separate studies and should be interpreted with caution.[8]

OrganismAntibioticConcentrationExposure Time (hours)PAE (hours)Reference(s)
Staphylococcus aureus Teicoplanin1-4 x MIC1-22.4 - 4.1[8]
This compound1 x MIC10 - 1.7[8]
This compound4 x MIC10.5 - 2.4[8]
Staphylococcus epidermidis This compound1 x MIC10 - 1.7[8]
This compound4 x MIC10.5 - 2.4[8]
Enterococcus faecalis This compound1 x MIC10 - 1.7[8]
This compound4 x MIC10.5 - 2.4[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

a) Broth Microdilution Method (based on CLSI guidelines) [9][10][11]

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and teicoplanin are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or with a microplate reader.

b) E-test Method

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of E-test Strip: An E-test strip, which is a plastic strip with a predefined gradient of antibiotic concentrations, is placed on the surface of the agar.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours. For teicoplanin, a longer incubation of up to 48 hours may be required.[1]

  • MIC Reading: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Time-Kill Kinetic Assay

This assay determines the rate at which an antibiotic kills a bacterial population over time.[12][13][14][15]

  • Inoculum Preparation: A starting bacterial inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL is prepared in a suitable broth medium (e.g., CAMHB).

  • Exposure to Antibiotic: this compound and teicoplanin are added to separate cultures at various concentrations, often multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control tube with no antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted in sterile saline, and a known volume is plated onto an appropriate agar medium. The plates are incubated until colonies are visible, and the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Post-Antibiotic Effect (PAE) Determination[8][16]
  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in the logarithmic phase of growth.

  • Antibiotic Exposure: The bacterial culture is exposed to a specific concentration of this compound or teicoplanin (e.g., 1x or 4x MIC) for a defined period, typically 1 to 2 hours. A control culture is handled identically but without the addition of an antibiotic.

  • Antibiotic Removal: The antibiotic is removed from the culture. This can be achieved by a 1:1000 dilution of the culture in a pre-warmed fresh broth medium, which effectively reduces the antibiotic concentration to a sub-inhibitory level.

  • Monitoring of Regrowth: The diluted cultures (both the test and control) are incubated, and the number of viable bacteria (CFU/mL) is determined at regular intervals until the turbidity of the culture becomes evident.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where 'T' is the time required for the viable count of the antibiotic-exposed culture to increase by 1-log10 CFU/mL above the count observed immediately after antibiotic removal, and 'C' is the corresponding time for the unexposed control culture.

Mechanisms of Action and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of this compound and teicoplanin, as well as a generalized workflow for their in vitro comparison.

cluster_this compound This compound Mechanism of Action cluster_Teicoplanin Teicoplanin Mechanism of Action L_Ribosome Bacterial Ribosome (70S) L_50S 50S Subunit L_Ribosome->L_50S L_30S 30S Subunit L_Ribosome->L_30S L_Complex Initiation Complex (70S) L_50S->L_Complex joins L_30S->L_Complex binds L_mRNA mRNA L_mRNA->L_Complex binds L_tRNA fMet-tRNA L_tRNA->L_Complex binds L_Protein Protein Synthesis (Translation) L_Complex->L_Protein This compound This compound This compound->L_50S Binds to 23S rRNA T_Precursor Peptidoglycan Precursors (Lipid II) T_Transglycosylation Transglycosylation (Chain Elongation) T_Precursor->T_Transglycosylation T_Transpeptidation Transpeptidation (Cross-linking) T_Transglycosylation->T_Transpeptidation T_CellWall Stable Cell Wall T_Transpeptidation->T_CellWall Teicoplanin Teicoplanin Teicoplanin->T_Precursor Binds to D-Ala-D-Ala

Caption: Mechanisms of Action for this compound and Teicoplanin.

cluster_Workflow In Vitro Comparative Experimental Workflow Start Bacterial Isolate (e.g., MRSA) MIC MIC Determination (Broth Microdilution / E-test) Start->MIC TimeKill Time-Kill Assay Start->TimeKill PAE Post-Antibiotic Effect (PAE) Determination Start->PAE Data Quantitative Data (MIC50, MIC90, Kill Curves, PAE values) MIC->Data TimeKill->Data PAE->Data Comparison Comparative Analysis of This compound vs. Teicoplanin Data->Comparison

Caption: Generalized workflow for in vitro comparison.

References

Validating Animal Models for Linezolid Toxicity Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linezolid, a crucial antibiotic in the fight against resistant Gram-positive infections, is not without its toxicological challenges. Prolonged use can lead to significant adverse effects, primarily myelosuppression, neurotoxicity, and lactic acidosis. The underlying mechanism for these toxicities is widely attributed to the inhibition of mitochondrial protein synthesis, a consequence of the structural similarity between bacterial and mitochondrial ribosomes.[1][2][3][4][5] To aid researchers in selecting the most appropriate preclinical models for investigating and mitigating these toxicities, this guide provides a comparative overview of commonly used animal models, summarizing key experimental data and methodologies.

Comparative Analysis of this compound-Induced Toxicities in Animal Models

The choice of an animal model for studying this compound toxicity depends on the specific adverse effect being investigated. Mice, rats, and rabbits have all been utilized, each presenting with a distinct profile of toxicological responses.

Myelosuppression

Myelosuppression, particularly thrombocytopenia and anemia, is a well-documented, dose- and duration-dependent side effect of this compound.[6][7] Preclinical studies have successfully replicated this toxicity in various animal models.

Table 1: Comparative Hematological Effects of this compound in Animal Models

ParameterAnimal ModelDosing RegimenDurationKey FindingsReference
Red Blood Cells (RBC) and Hemoglobin (Hgb) C3H Mice50 mg/kg, oral, once daily> 4 daysMild, reversible anemia characterized by reticulocytopenia.
BALB/c Mice45 or 90 mg/kg, oral, 5 days/week2 monthsDecreased red blood cell indices.[8]
Sprague-Dawley Rats10-40 mg/kg/dayUp to 3 monthsEffects on erythrocytes and reticulocytes.[6]
White Blood Cells (WBC) C3H Mice150 mg/kg, oral, once daily2-5 daysSignificant decrease in WBC counts.
Sprague-Dawley Rats10-40 mg/kg/dayUp to 3 monthsMild effects on white blood cell counts.[6]
Platelets (PLT) C3H Mice150 or 300 mg/kg, oral, once daily2-5 daysSignificant decrease in platelet counts.
Sprague-Dawley Rats10-40 mg/kg/dayUp to 3 monthsMild effects on platelet counts.[6]
Neurotoxicity

Peripheral and optic neuropathy are serious concerns with long-term this compound therapy. Animal models have been instrumental in understanding the pathophysiology of this adverse effect.

Table 2: Comparative Neurological Effects of this compound in Animal Models

ParameterAnimal ModelDosing RegimenDurationKey FindingsReference
Peripheral Neuropathy C57BL/6 MiceNot specified4 weeksDevelopment of peripheral neuropathy.[9]
Ocular Neuropathy Not specified in detail in search results----
Lactic Acidosis

This compound-induced lactic acidosis is a rare but potentially fatal complication arising from mitochondrial dysfunction.[10][11][12][13] While extensively documented in clinical settings, detailed protocols for inducing and studying this specific toxicity in animal models are less commonly reported in the available literature. The mechanism involves the inhibition of mitochondrial protein synthesis, leading to impaired oxidative phosphorylation and a subsequent shift to anaerobic glycolysis.[4][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative protocols for inducing and assessing this compound-induced toxicities.

Myelosuppression in Mice
  • Animal Model: Female C3H mice.

  • Dosing and Administration: this compound is administered orally via gavage once daily for a period of 2 to 7 days. A dose of 50 mg/kg has been shown to produce a mild and reversible anemia.

  • Sample Collection and Analysis: 24 hours after the final dose, animals are euthanized, and blood is collected via cardiac puncture. Hematological parameters, including red blood cell count, white blood cell count, platelet count, hemoglobin, hematocrit, and reticulocyte count, are analyzed and compared to a vehicle-treated control group.

Neurotoxicity in Mice
  • Animal Model: C57BL/6 mice.[9]

  • Dosing and Administration: A detailed dosing regimen was not specified in the reviewed literature, but treatment duration is typically around 4 weeks to induce peripheral neuropathy.

  • Assessment of Neuropathy:

    • Behavioral Testing: Evaluation of sensory and motor function through standardized behavioral tests.

    • Nerve Conduction Studies: Electrophysiological measurements to assess nerve function.

    • Histopathology: Microscopic examination of nerve tissue to identify pathological changes.

Signaling Pathways and Experimental Workflows

The toxic effects of this compound are rooted in its impact on mitochondrial function. The following diagrams illustrate the proposed signaling pathway for this compound-induced toxicity and a general experimental workflow for its investigation in animal models.

Linezolid_Toxicity_Pathway This compound This compound MitochondrialRibosome Mitochondrial Ribosome (16S rRNA) This compound->MitochondrialRibosome MitoProteinSynthesis Mitochondrial Protein Synthesis Inhibition MitochondrialRibosome->MitoProteinSynthesis ETCComplexes Reduced Electron Transport Chain (ETC) Complexes (e.g., Complex IV) MitoProteinSynthesis->ETCComplexes Myelosuppression Myelosuppression (Anemia, Thrombocytopenia) MitoProteinSynthesis->Myelosuppression Neurotoxicity Neurotoxicity (Peripheral & Optic Neuropathy) MitoProteinSynthesis->Neurotoxicity OxPhos Impaired Oxidative Phosphorylation ETCComplexes->OxPhos AnaerobicGlycolysis Increased Anaerobic Glycolysis OxPhos->AnaerobicGlycolysis LacticAcidosis Lactic Acidosis AnaerobicGlycolysis->LacticAcidosis

Caption: Proposed signaling pathway of this compound-induced toxicity.

Experimental_Workflow AnimalSelection Animal Model Selection (e.g., Mice, Rats) Grouping Grouping (Control vs. This compound-treated) AnimalSelection->Grouping Dosing This compound Administration (Dose & Duration) Grouping->Dosing Monitoring In-life Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring ToxicityAssessment Toxicity Assessment Monitoring->ToxicityAssessment Myelosuppression Myelosuppression (Hematology) ToxicityAssessment->Myelosuppression Neurotoxicity Neurotoxicity (Behavioral, NCV, Histology) ToxicityAssessment->Neurotoxicity LacticAcidosis Lactic Acidosis (Blood Gas, Lactate) ToxicityAssessment->LacticAcidosis DataAnalysis Data Analysis & Comparison Myelosuppression->DataAnalysis Neurotoxicity->DataAnalysis LacticAcidosis->DataAnalysis

References

Decoding Linezolid's Dual Nature: A Guide to its Bacteriostatic and Bactericidal Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activity of antibiotics is paramount. Linezolid, the first clinically approved oxazolidinone, presents a fascinating case study with its differential bacteriostatic and bactericidal effects against various Gram-positive pathogens. This guide provides a comprehensive comparison of this compound's activity, supported by experimental data and detailed methodologies, to elucidate the mechanisms governing its dual nature.

This compound exerts its antimicrobial effect by inhibiting the initiation of protein synthesis, a mechanism distinct from many other antibiotic classes. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][2] This action effectively halts the production of essential bacterial proteins. While this mechanism is primarily bacteriostatic, leading to the inhibition of bacterial growth, under certain conditions and against specific organisms, this compound exhibits bactericidal (bacteria-killing) activity.[3][4]

Comparative Analysis of this compound's In Vitro Activity

The determination of whether this compound acts as a bacteriostatic or bactericidal agent is largely dependent on the bacterial species and the concentration of the drug. Generally, it is bacteriostatic against staphylococci and enterococci, while demonstrating bactericidal activity against most strains of streptococci.[5][6][7]

Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

The following table summarizes the typical MIC and MBC values for this compound against key Gram-positive pathogens. The MBC/MIC ratio is a critical indicator: a ratio of ≤4 is generally considered indicative of bactericidal activity, whereas a ratio of >4 suggests bacteriostatic activity.[8]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Representative MBC (µg/mL)MBC/MIC RatioPredominant Activity
Staphylococcus aureus (including MRSA)1-22>32>16Bacteriostatic
Streptococcus pneumoniae0.25-110.5-41-4Bactericidal
Enterococcus faecalis (including VRE)1-22>16>8Bacteriostatic
Enterococcus faecium (including VRE)1-22>64>32Bacteriostatic

Data compiled from multiple surveillance studies.[9][10][11]

Time-Kill Assay Data

Time-kill assays provide a dynamic view of an antibiotic's effect over time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) within a 24-hour period.

OrganismThis compound ConcentrationTime to ≥3-log₁₀ Reduction (hours)24-hour Log₁₀ Reduction (CFU/mL)Outcome
Staphylococcus aureus4 x MICNot achieved< 3Bacteriostatic
Streptococcus pneumoniae4 x MIC4 - 8≥ 3Bactericidal
Enterococcus faecalis4 x MICNot achieved< 3Bacteriostatic

Representative data from in vitro time-kill studies.[5][7][12]

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This compound generally exhibits a modest PAE.

OrganismThis compound ConcentrationExposure Time (hours)PAE Duration (hours)
Staphylococcus aureus4 x MIC10.5 - 2.4
Streptococcus pneumoniae4 x MIC11.5 - 3.0
Enterococcus faecalis4 x MIC10.5 - 2.4

Data from various PAE studies.[6][13]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of results, detailed and standardized methodologies are essential.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]

  • Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).[8]

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a 0.5 McFarland turbidity standard from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[10]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]

  • MBC Determination: An aliquot (e.g., 10-100 µL) from each well showing no visible growth is subcultured onto a suitable agar medium. The plates are incubated at 35-37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[17]

Time-Kill Assay
  • Preparation: A logarithmic-phase bacterial culture is diluted in a suitable broth (e.g., CAMHB) to a starting density of approximately 5 x 10⁵ CFU/mL.[16]

  • Exposure: this compound is added at various multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC). A growth control flask without the antibiotic is included.[7]

  • Sampling: The flasks are incubated at 35-37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is withdrawn from each flask.[1]

  • Viable Counts: Serial dilutions of the samples are plated onto nutrient agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.[5]

  • Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics.

Post-Antibiotic Effect (PAE) Assay
  • Exposure: A logarithmic-phase bacterial culture (approximately 1.5 x 10⁶ CFU/mL) is exposed to this compound at a specific concentration (e.g., 4x MIC) for a defined period (e.g., 1 or 2 hours).[1][13] A control culture is handled identically but without the antibiotic.

  • Removal of Antibiotic: The antibiotic is removed by a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth.[1]

  • Regrowth Monitoring: The diluted cultures (both test and control) are incubated, and viable counts are determined at regular intervals until the turbidity of the test culture reaches that of the control.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after dilution, and C is the corresponding time for the control culture.[17]

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate this compound's mechanism of action and a typical experimental workflow for determining its activity.

linezolid_mechanism cluster_ribosome Bacterial Ribosome 30S 30S Subunit 70S_Complex Functional 70S Initiation Complex 30S->70S_Complex 50S 50S Subunit 23S_rRNA 23S rRNA 50S->23S_rRNA 50S->70S_Complex 23S_rRNA->70S_Complex Prevents formation Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis This compound This compound This compound->23S_rRNA Binds to Bacterial_Growth Bacterial Growth (Bacteriostatic) Protein_Synthesis->Bacterial_Growth Bacterial_Death Bacterial Death (Bactericidal) Protein_Synthesis->Bacterial_Death In susceptible organisms experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_incubation Incubation & Sampling cluster_results Results & Interpretation Isolate Bacterial Isolate Inoculum Standardized Inoculum (~5x10^5 CFU/mL) Isolate->Inoculum MIC_Plate Broth Microdilution Plate Inoculum->MIC_Plate Time_Kill_Flasks Time-Kill Assay Flasks Inoculum->Time_Kill_Flasks Linezolid_Dilutions Serial Dilutions of this compound Linezolid_Dilutions->MIC_Plate Linezolid_Dilutions->Time_Kill_Flasks Incubate_MIC Incubate 16-20h MIC_Plate->Incubate_MIC Incubate_TK Incubate & Sample (0, 2, 4, 8, 24h) Time_Kill_Flasks->Incubate_TK Read_MIC Determine MIC Incubate_MIC->Read_MIC Count_TK Viable Counts (CFU/mL) Incubate_TK->Count_TK Plate_MBC Subculture for MBC Read_MIC->Plate_MBC Determine_Activity Bacteriostatic vs. Bactericidal Activity Plate_MBC->Determine_Activity Plot_TK Plot Time-Kill Curve Count_TK->Plot_TK Plot_TK->Determine_Activity

References

Comparative Proteomics of Linezolid-Treated vs. Untreated Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to antibiotics is paramount. This guide provides an objective comparison of the proteomic landscapes of bacteria treated with linezolid versus untreated controls, supported by experimental data and detailed methodologies.

This compound, an oxazolidinone antibiotic, is a critical therapeutic option for infections caused by multidrug-resistant Gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[1][][3] By binding to the 23S rRNA component of the 50S ribosomal subunit, this compound prevents the formation of a functional 70S initiation complex, a crucial step in translation.[1][][4] This targeted action leads to a bacteriostatic effect, curbing bacterial growth and proliferation.[1] However, the downstream consequences of this inhibition on the bacterial proteome are complex and multifaceted. Comparative proteomic studies offer a powerful lens to dissect these changes, revealing not only the direct effects of the drug but also the adaptive responses of the bacteria.

Quantitative Proteomic Analysis: A Comparative Overview

Quantitative proteomics reveals significant alterations in protein expression profiles upon this compound treatment. These changes span various cellular processes, from metabolism and stress response to virulence and antibiotic resistance mechanisms. Below are summarized findings from studies on different bacterial species.

Staphylococcus aureus

A study utilizing mass spectrometry-based proteomics and metabolomics on Staphylococcus aureus under this compound stress revealed significant fluctuations in key metabolic pathways.[5] Notably, there was a general increase in ribosomal protein complexes and disruptions in nucleotide metabolism, particularly affecting pyrimidine (B1678525) pathways.[5]

Protein/Pathway CategoryRegulation in this compound-Treated S. aureusKey FindingsReference
Ribosomal ProteinsUpregulatedGeneral increase in ribosomal protein complexes.[5]
Amino Acid BiosynthesisFluctuationsSignificant changes observed in various amino acid synthesis pathways.[5]
TCA CycleFluctuationsAlterations in the abundance of proteins involved in the tricarboxylic acid cycle.[5]
Pyrimidine MetabolismDisruptedNotable impact on pyrimidine biosynthesis pathways.[5]
Enterococcus faecalis

In a study on low-level this compound-resistant Enterococcus faecalis, quantitative proteomics using tandem mass tags (TMT)-labeling and nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) identified several differentially expressed proteins.[6] The analysis pointed towards the ATP-binding cassette (ABC) protein OptrA as a primary factor in resistance, likely through ribosomal protection.[6]

ProteinRegulation in this compound-Resistant E. faecalisPutative FunctionReference
OptrA (ABC-F Protein)UpregulatedRibosomal protection, conferring resistance.[6]
Esp (Enterococcal surface protein)UpregulatedBiofilm formation.[6]
Sea1 (Surface exclusion protein)UpregulatedPotential regulation of optrA genetic transfer.[6]
TraB (Conjugal transfer protein)UpregulatedPotential regulation of optrA genetic transfer.[6]
Streptococcus pneumoniae

A combined proteomic and transcriptomic analysis of this compound-resistant Streptococcus pneumoniae mutants indicated an increase in the metabolism and transport of carbohydrates.[7] Several glycolytic proteins and other enzymes and transporters involved in sugar metabolism were overexpressed.[7]

Protein/Pathway CategoryRegulation in this compound-Resistant S. pneumoniaeKey FindingsReference
Glycolytic ProteinsUpregulatedOverexpression of multiple enzymes in the glycolytic pathway.[7]
Carbohydrate ABC TransportersUpregulatedDisruption of two of these transporters led to increased this compound susceptibility.[7]
Catabolite Control Protein A (CcpA)UpregulatedA regulator of sugar metabolism; its disruption increased this compound susceptibility.[7]

Experimental Protocols: A Methodological Framework

The following sections detail the typical methodologies employed in the comparative proteomic analysis of antibiotic-treated bacteria.

Bacterial Culture and this compound Treatment
  • Bacterial Strains and Growth Conditions: The specific bacterial strain (e.g., S. aureus, E. faecalis, S. pneumoniae) is cultured in appropriate liquid media (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth) at 37°C with shaking to the mid-logarithmic growth phase.

  • Antibiotic Exposure: The bacterial culture is divided into two groups: a control group receiving no treatment and a treatment group exposed to a specific concentration of this compound (often at or below the minimum inhibitory concentration, MIC).

  • Incubation: Cultures are incubated for a defined period (e.g., 4 hours) post-treatment to allow for proteomic changes to manifest.[8]

  • Cell Harvesting: Bacterial cells are harvested by centrifugation, and the cell pellets are washed with a suitable buffer, such as phosphate-buffered saline (PBS), to remove residual media and antibiotic.[8]

Protein Extraction and Quantification
  • Cell Lysis: The washed cell pellets are resuspended in a lysis buffer containing a protease inhibitor cocktail to prevent protein degradation. Cell lysis is typically achieved through physical methods such as sonication or bead beating on ice.[8]

  • Protein Solubilization: Following lysis, proteins are solubilized, and insoluble cellular debris is removed by centrifugation.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal protein loading for downstream analysis.[8]

Mass Spectrometry-Based Proteomic Analysis
  • Protein Digestion: An equal amount of protein from each sample is subjected to in-solution or in-gel digestion, typically using trypsin, to generate peptides suitable for mass spectrometry analysis.

  • Peptide Labeling (for quantitative proteomics): For quantitative analysis, peptides can be labeled with isobaric tags, such as Tandem Mass Tags (TMT), which allows for the simultaneous identification and quantification of proteins from multiple samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The digested peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).[8]

  • Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).[8] Peptides are identified by searching the acquired spectra against a protein database for the specific bacterial species. Label-free quantification (LFQ) or reporter ion intensities from TMT labels are used to determine the relative abundance of proteins between the treated and untreated groups.[8] Statistical analyses (e.g., t-tests) are performed to identify proteins with statistically significant changes in abundance.[8]

Visualizing the Molecular Landscape

The following diagrams illustrate the key processes involved in the comparative proteomics of this compound-treated bacteria.

experimental_workflow cluster_sample_prep Sample Preparation cluster_protein_proc Protein Processing cluster_ms_analysis Mass Spectrometry Analysis cluster_interpretation Biological Interpretation bacterial_culture Bacterial Culture (Mid-log phase) treatment This compound Treatment vs. Control bacterial_culture->treatment harvesting Cell Harvesting & Washing treatment->harvesting lysis Cell Lysis & Protein Extraction harvesting->lysis quantification Protein Quantification lysis->quantification digestion Protein Digestion (Trypsin) quantification->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Processing & Protein ID lcms->data_analysis quant_stats Quantitative & Statistical Analysis data_analysis->quant_stats pathway_analysis Pathway & Functional Analysis quant_stats->pathway_analysis

Fig. 1: Experimental workflow for comparative proteomics.

linezolid_moa cluster_ribosome Bacterial Ribosome ribosome_50s 50S Subunit initiation_complex 70S Initiation Complex ribosome_50s->initiation_complex prevents formation ribosome_30s 30S Subunit ribosome_30s->initiation_complex This compound This compound This compound->ribosome_50s binds to 23S rRNA no_protein_synthesis Protein Synthesis Inhibition This compound->no_protein_synthesis results in trna_mrna tRNA-mRNA Complex trna_mrna->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis leads to proteomic_response cluster_direct_effects Direct Effects cluster_downstream_responses Downstream Proteomic Responses This compound This compound Treatment protein_synthesis_inhibition Inhibition of Protein Synthesis This compound->protein_synthesis_inhibition metabolic_shifts Metabolic Pathway Alterations (e.g., TCA, Pyrimidine Synthesis) protein_synthesis_inhibition->metabolic_shifts stress_response Stress Response Activation protein_synthesis_inhibition->stress_response resistance_mechanisms Expression of Resistance Factors (e.g., OptrA) protein_synthesis_inhibition->resistance_mechanisms

References

A Comparative Guide to Biomarkers for Linezolid-Induced Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linezolid, a critical antibiotic for treating multidrug-resistant infections, is associated with a significant risk of peripheral neuropathy, a debilitating side effect that can lead to treatment discontinuation. The validation of sensitive and specific biomarkers is paramount for early detection, risk stratification, and the development of preventative strategies. This guide provides an objective comparison of current and emerging biomarkers for this compound-induced peripheral neuropathy, supported by available experimental data and detailed methodologies.

Comparison of Validated and Investigational Biomarkers

The following table summarizes the quantitative data for key biomarkers implicated in the prediction and diagnosis of this compound-induced peripheral neuropathy.

Biomarker CategorySpecific BiomarkerMethod of AnalysisValidation DataKey Findings
Transcriptomic Suprabasin (SBSN)Whole Blood RNA Sequencing & Random Forest AlgorithmSensitivity: 60.0%[1] Specificity: 65.6%[1] AUC: 0.628 (poor) for predicting grade ≥3 neuropathies[1][2]Lower baseline SBSN expression is associated with an increased risk of developing this compound-associated neuropathy.[1][2]
Mitochondrial Toxicity Cytochrome c oxidase (Complex IV) / Citrate (B86180) Synthase Activity RatioSpectrophotometry (in PBMCs)Not explicitly provided in terms of sensitivity/specificity.Mean mitochondrial function levels are significantly lower in patients receiving this compound compared to baseline.[3] Increasing this compound trough concentrations are associated with lower mitochondrial function.[3]
Mitochondrial Toxicity Mitochondrial Protein Levels (e.g., COX-II)Western Blot (in PBMCs)Not explicitly provided in terms of sensitivity/specificity.This compound treatment significantly reduces mitochondrial protein levels in peripheral blood mononuclear cells (PBMCs).
Neuronal Injury Neurofilament Light Chain (NfL)Immunoassay (e.g., Simoa)Validation data specific to this compound-induced neuropathy is not yet available. In chemotherapy-induced peripheral neuropathy, a cut-off of 195 pg/ml was 80% sensitive and 86.2% specific to identify high-grade neuropathy.NfL is a recognized biomarker of axonal damage in various neurological disorders, including other drug-induced neuropathies.[4][5][6][7]

Signaling Pathways in this compound-Induced Peripheral Neuropathy

This compound-induced peripheral neuropathy is primarily attributed to its off-target effects on mitochondrial protein synthesis and the inhibition of cellular autophagy processes.

Mitochondrial Protein Synthesis Inhibition

This compound, by binding to the mitochondrial ribosome, inhibits the synthesis of essential mitochondrial proteins, particularly subunits of the electron transport chain like cytochrome c oxidase. This impairment of oxidative phosphorylation leads to cellular energy deficits and oxidative stress, contributing to neuronal damage.

G This compound This compound Mitochondrial_Ribosome Mitochondrial_Ribosome This compound->Mitochondrial_Ribosome binds to Mitochondrial_Protein_Synthesis Mitochondrial Protein Synthesis Inhibition Mitochondrial_Ribosome->Mitochondrial_Protein_Synthesis ETC_Complexes Reduced Electron Transport Chain Complexes (e.g., Cytochrome c Oxidase) Mitochondrial_Protein_Synthesis->ETC_Complexes Oxidative_Phosphorylation Impaired Oxidative Phosphorylation ETC_Complexes->Oxidative_Phosphorylation ATP_Depletion ATP Depletion Oxidative_Phosphorylation->ATP_Depletion Oxidative_Stress Increased Oxidative Stress Oxidative_Phosphorylation->Oxidative_Stress Neuronal_Damage Neuronal Damage & Peripheral Neuropathy ATP_Depletion->Neuronal_Damage Oxidative_Stress->Neuronal_Damage

This compound's impact on mitochondrial protein synthesis.

Inhibition of Autophagy Flux

Recent studies suggest that this compound inhibits autophagy, a crucial cellular process for clearing damaged organelles and protein aggregates. The inhibition of autophagy flux in Schwann cells, which are vital for nerve support and repair, is believed to contribute to the development of peripheral neuropathy.[8] This is characterized by the accumulation of p62 and a decrease in the conversion of LC3B-I to LC3B-II. The activation of the PI3K/AKT pathway has been implicated in this process.

G This compound This compound PI3K_AKT_Pathway PI3K/AKT Pathway This compound->PI3K_AKT_Pathway activates Autophagy_Flux Autophagy Flux Inhibition PI3K_AKT_Pathway->Autophagy_Flux leads to LC3B_Conversion Decreased LC3B-I to LC3B-II Conversion Autophagy_Flux->LC3B_Conversion p62_Accumulation p62 Accumulation Autophagy_Flux->p62_Accumulation Damaged_Organelles Accumulation of Damaged Organelles & Aggregates LC3B_Conversion->Damaged_Organelles p62_Accumulation->Damaged_Organelles Schwann_Cell_Dysfunction Schwann Cell Dysfunction Damaged_Organelles->Schwann_Cell_Dysfunction Peripheral_Neuropathy Peripheral Neuropathy Schwann_Cell_Dysfunction->Peripheral_Neuropathy

This compound-induced inhibition of autophagy flux.

Experimental Protocols

Detailed methodologies for the key experimental assays are provided below.

Quantification of Suprabasin (SBSN) Expression

This protocol provides a general workflow for the identification of transcriptomic biomarkers like SBSN.

Objective: To quantify the expression of SBSN in whole blood RNA samples to predict the risk of this compound-induced peripheral neuropathy.

Methodology:

  • Sample Collection and RNA Extraction:

    • Collect whole blood samples from patients before the initiation of this compound therapy.

    • Extract total RNA from whole blood using a commercially available kit (e.g., PAXgene Blood RNA Kit) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • RNA Sequencing:

    • Perform library preparation for RNA sequencing (RNA-seq) using a standard protocol (e.g., Illumina TruSeq Stranded mRNA).

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads using tools like FastQC.

    • Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantify gene expression levels to obtain read counts for each gene.

    • Normalize the count data to account for differences in library size and gene length.

  • Biomarker Prediction Model:

    • Utilize a machine learning algorithm, such as a Random Forest classifier , to build a predictive model.[2]

    • The model is trained on a dataset where the expression level of SBSN (and potentially other genes) is used as a feature to predict the development of this compound-associated neuropathy.

    • The performance of the model is evaluated using metrics like sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC).

G cluster_0 Sample Processing cluster_1 Sequencing & Data Analysis cluster_2 Biomarker Prediction A Whole Blood Collection B RNA Extraction A->B C RNA Quality Control B->C D RNA Sequencing C->D E Data Pre-processing & Alignment D->E F Gene Expression Quantification E->F G Random Forest Algorithm Training F->G H Model Validation (Sensitivity, Specificity, AUC) G->H

Workflow for SBSN biomarker validation.

Measurement of Mitochondrial Cytochrome c Oxidase (Complex IV) Activity

Objective: To measure the activity of cytochrome c oxidase in isolated mitochondria from peripheral blood mononuclear cells (PBMCs) as an indicator of mitochondrial toxicity.

Materials:

  • Isolated mitochondria from PBMCs

  • Cytochrome c

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Spectrophotometer capable of reading absorbance at 550 nm

Protocol:

  • Preparation of Reduced Cytochrome c:

    • Prepare a stock solution of cytochrome c in assay buffer.

    • To reduce the cytochrome c, add a small amount of DTT and incubate at room temperature. The reduction can be confirmed by measuring the absorbance ratio at 550 nm to 565 nm, which should be greater than 10.

  • Assay Procedure:

    • Set the spectrophotometer to read absorbance at 550 nm in kinetic mode at a controlled temperature (e.g., 30°C).

    • In a cuvette, add the assay buffer and the isolated mitochondrial sample.

    • Initiate the reaction by adding the freshly prepared reduced cytochrome c.

    • Immediately start recording the decrease in absorbance at 550 nm over time as the reduced cytochrome c is oxidized by cytochrome c oxidase.

  • Calculation of Activity:

    • The activity of cytochrome c oxidase is calculated from the initial linear rate of the decrease in absorbance, using the extinction coefficient of reduced cytochrome c.

    • Activity is typically expressed as nmol of cytochrome c oxidized per minute per mg of mitochondrial protein.

Measurement of Mitochondrial Citrate Synthase Activity

Objective: To measure the activity of citrate synthase in cell lysates as a marker of mitochondrial content, used for normalizing cytochrome c oxidase activity.

Materials:

  • Cell lysate (from PBMCs)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Acetyl-CoA

  • Oxaloacetate

  • Spectrophotometer capable of reading absorbance at 412 nm

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing assay buffer, DTNB, and acetyl-CoA.

  • Assay Procedure:

    • Set the spectrophotometer to read absorbance at 412 nm in kinetic mode at a controlled temperature (e.g., 30°C).

    • In a cuvette, add the reaction mixture and the cell lysate sample.

    • Initiate the reaction by adding oxaloacetate.

    • Immediately start recording the increase in absorbance at 412 nm over time, which corresponds to the production of the yellow-colored product from the reaction of coenzyme A with DTNB.

  • Calculation of Activity:

    • The activity of citrate synthase is calculated from the initial linear rate of the increase in absorbance, using the extinction coefficient of the DTNB product.

    • Activity is typically expressed as nmol per minute per mg of protein.

Conclusion

The validation of biomarkers for this compound-induced peripheral neuropathy is an active area of research. While a transcriptomic marker, SBSN , has been identified, its predictive accuracy is currently limited. Markers of mitochondrial toxicity , such as the ratio of cytochrome c oxidase to citrate synthase activity, provide a direct measure of the drug's off-target effects and correlate with its concentration, making them valuable tools for monitoring patients. Neurofilament Light Chain (NfL) holds promise as a general marker of neuronal injury, but its specific utility for this compound-induced neuropathy requires further validation.

For drug development professionals, a multi-faceted approach that combines the monitoring of mitochondrial function with the assessment of neuronal injury markers may offer the most comprehensive strategy for evaluating the neurotoxic potential of new chemical entities and for monitoring patients in clinical trials. Further research is needed to identify more sensitive and specific predictive biomarkers and to directly compare the performance of these different biomarker categories in prospective clinical studies.

References

Safety Operating Guide

Proper Disposal of Linezolid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like Linezolid are paramount to ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols minimizes the risk of environmental contamination and prevents unintentional exposure. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.

I. Core Principles of this compound Disposal

The primary directive for this compound disposal is to handle all waste in strict accordance with local, state, and federal regulations.[1] These regulations can vary significantly by region, so it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide overarching guidelines for pharmaceutical waste management.[2][3]

A general hierarchy of controls should be considered for waste management: Reduction, Reuse, Recycling, and finally, Disposal.[1] Whenever possible, efforts should be made to minimize the generation of this compound waste.

II. Step-by-Step Disposal Procedures for Unused or Expired this compound

When disposing of unused or expired this compound, the following procedural steps should be followed:

  • Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the this compound SDS for specific safety, handling, and disposal information.[1][4] The SDS will provide crucial details on personal protective equipment (PPE) and potential hazards.

  • Segregate Pharmaceutical Waste: Do not mix this compound waste with general laboratory or biohazardous waste.[5] Pharmaceutical waste must be segregated to ensure it is handled and treated appropriately.[5]

  • Identify the Appropriate Disposal Route: The preferred method for disposing of pharmaceutical waste is through a licensed and approved waste disposal plant or a take-back program.[1][6][7]

    • Licensed Waste Disposal Service: Contact your institution's designated hazardous waste contractor. The waste will likely be disposed of through incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[1]

    • Pharmaceutical Take-Back Programs: For smaller quantities, check for local or national take-back programs. The DEA hosts National Prescription Drug Take Back Days, and some pharmacies and law enforcement agencies offer year-round collection sites.[8][9]

    • Do not crush tablets or capsules.[10]

    • Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[2][10] This step helps to deter accidental ingestion by people or animals.

    • Place the mixture in a sealed container, such as a plastic bag or an empty container, to prevent leakage.[2][8]

    • Dispose of the sealed container in the trash.[2]

  • Decontaminate Empty Containers: Empty this compound containers may still contain residual product and should be handled as a potential chemical hazard.[1]

    • If the container cannot be thoroughly cleaned to ensure no residue remains, it should be punctured to prevent reuse.[1]

    • Dispose of the punctured container in a licensed landfill.[1]

    • Always observe all label safeguards until the containers are cleaned and destroyed.[1]

Important Considerations:

  • Do Not Flush: Unless specifically instructed by the product labeling, do not flush this compound down the toilet or pour it down the drain.[7][8][11] This practice can lead to the contamination of water supplies as wastewater treatment plants are often not equipped to remove pharmaceuticals.[7]

  • Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including gloves, safety glasses, and a lab coat, to avoid personal contact and inhalation.[1][12]

  • Spill Cleanup: In the event of a spill, contain the source if it is safe to do so.[4] Use absorbent material to collect the spill and place the waste in a labeled, sealed container for disposal.[4][12]

III. Disposal Options for this compound

Disposal MethodKey Considerations
Licensed Waste Disposal Service Preferred Method. Ensures compliance with all regulations for hazardous and pharmaceutical waste.[1][6] Methods may include high-temperature incineration or burial in a designated landfill.[1] Consult your institution's EHS department for approved vendors.
Pharmaceutical Take-Back Programs Ideal for smaller quantities. The DEA and some local authorities operate collection sites.[8][9] This is a secure and environmentally sound option.
Trash Disposal (with precautions) Use only when other options are unavailable. Mix the medication with an undesirable substance (e.g., coffee grounds, cat litter), seal it in a container, and place it in the trash.[2][10] This method is intended to prevent accidental ingestion.
Sewer Disposal (Flushing) Strongly discouraged. Should only be considered if explicitly stated on the medication's packaging.[7][8] Contributes to water pollution as treatment facilities may not effectively remove pharmaceuticals.[7] The EPA finalized a rule in 2019 prohibiting the drain disposal of hazardous waste pharmaceuticals by healthcare facilities.[3][11]

IV. Experimental Protocols for Disposal

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or degradation of this compound in a standard laboratory setting.[6] The recommended and regulated procedure is to dispose of the compound as chemical waste through a licensed environmental services provider.[6] This ensures that the compound is handled and treated in accordance with federal, state, and local regulations for hazardous waste.[4][6]

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Linezolid_Disposal_Workflow start Start: Unused/Expired this compound check_sds Consult Safety Data Sheet (SDS) start->check_sds check_regulations Consult Institutional & Local Regulations (EHS) check_sds->check_regulations take_back Is a Pharmaceutical Take-Back Program Available? check_regulations->take_back use_take_back Utilize Take-Back Program take_back->use_take_back Yes licensed_disposal Is a Licensed Waste Disposal Service Available? take_back->licensed_disposal No end End: Proper Disposal Complete use_take_back->end use_licensed_disposal Dispose via Licensed Service (e.g., Incineration) licensed_disposal->use_licensed_disposal Yes trash_disposal_check Trash Disposal as Last Resort licensed_disposal->trash_disposal_check No use_licensed_disposal->end mix_and_seal 1. Mix with unpalatable substance 2. Seal in a container trash_disposal_check->mix_and_seal Proceed with Caution prohibited Do NOT Flush or Pour Down Drain trash_disposal_check->prohibited dispose_in_trash Dispose of in Trash mix_and_seal->dispose_in_trash dispose_in_trash->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Linezolid. The following procedural steps and personal protective equipment (PPE) guidelines are designed to ensure laboratory safety and proper disposal.

Hazard Identification and Safety Precautions

This compound is classified as a substance that causes damage to organs through prolonged or repeated exposure.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, avoiding all personal contact, including the inhalation of dust, is critical.[3]

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. Use local exhaust ventilation, such as a chemical fume hood, at points where dust may be generated.[1][4][3] For laboratory-scale handling, barrier protection or laminar flow cabinets should be considered.[3]

  • Restricted Access: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary control measure to prevent exposure. The following equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves is recommended.[5][6]Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contaminated.[7]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6]Protects skin and personal clothing from contamination. Cuffs should be tucked under the outer pair of gloves.[6]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields.[3] A face shield should be worn in addition to goggles when there is a risk of splashes.[5]Protects against accidental eye exposure from dust or splashes.
Respiratory Protection A NIOSH-approved N95 or N100 respirator should be used when handling powder or if dust generation is likely.[5]Prevents inhalation of airborne particles. A respiratory protection program, including fit-testing, should be in place.[5]

Operational Plan for Handling this compound

The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Linezolid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_ppe Don PPE (Gloves, Gown, Respirator, Goggles) prep_workspace Prepare Workspace (Chemical Fume Hood) prep_ppe->prep_workspace handling_weigh Weighing & Aliquoting prep_workspace->handling_weigh handling_solubilize Solubilization handling_weigh->handling_solubilize spill_event Spill Occurs handling_weigh->spill_event cleanup_decontaminate Decontaminate Surfaces handling_solubilize->cleanup_decontaminate Experiment Finished handling_solubilize->spill_event cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_doff->cleanup_dispose_ppe cleanup_dispose_chem Dispose of Chemical Waste cleanup_dispose_ppe->cleanup_dispose_chem end Procedure Complete cleanup_dispose_chem->end start Receive this compound storage Store at 15-25°C start->storage Verify Integrity storage->prep_ppe Initiate Experiment spill_procedure Follow Spill Cleanup Protocol spill_event->spill_procedure spill_dispose Dispose of Spill Waste spill_procedure->spill_dispose spill_dispose->cleanup_decontaminate

Caption: Workflow for handling this compound from receipt to disposal.

Step-by-Step Handling Procedures

  • Preparation:

    • Before handling, ensure all necessary PPE is available and in good condition.

    • Prepare the designated workspace, typically a chemical fume hood, ensuring it is clean and uncluttered.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid actions that could generate dust, such as scraping or vigorous shaking of the powder.[8][3]

    • When weighing, use a balance inside a ventilated enclosure if possible.

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][9]

Spill and Emergency Plan

Minor Spills (Powder):

  • Restrict access to the area.

  • Wearing appropriate PPE (including a respirator), gently cover the spill with absorbent material.[3]

  • Use dry clean-up procedures; avoid sweeping, which can generate dust.[3]

  • Collect the material using a method that controls dust generation, such as a damp cloth or a HEPA-filtered vacuum.[10]

  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[11]

  • Clean the spill area thoroughly.

Major Spills:

  • Evacuate all non-essential personnel from the area.[10][11]

  • Alert Emergency Services and inform them of the nature and location of the hazard.[3]

  • Only trained personnel with appropriate PPE, potentially including a chemical cartridge-type respirator, should perform the cleanup.[3][7]

  • Prevent the spillage from entering drains or water courses.[3]

First Aid:

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected area with plenty of water.[10] Seek medical attention if irritation occurs.[3]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]

  • Ingestion: Rinse mouth with water. Call a doctor immediately.[4][2]

Storage and Disposal Plan

Storage:

  • Store this compound in a cool, dry place in its original, tightly closed container.[12][13]

  • Keep away from food, drink, and animal feedingstuffs.

ParameterValueSource
Recommended Storage Temperature 15 – 25 °C[1]
Storage Class (Germany) 6.1 C[1]

Disposal: There are no specific experimental protocols for the chemical neutralization of this compound in a standard laboratory setting.[14] The required procedure is to dispose of the compound and any contaminated materials as hazardous chemical waste.

  • Chemical Waste: Dispose of unwanted this compound and contaminated solutions through an approved waste disposal plant or licensed environmental services provider.[1][9][14]

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), spill cleanup materials, and empty containers should be placed in a sealed, appropriately labeled container for hazardous waste disposal.[3][11]

  • Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][9] Do not allow waste to enter sewer systems or drains.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linezolid
Reactant of Route 2
Reactant of Route 2
Linezolid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.